2-Acetyl-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl chloride
Description
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Properties
IUPAC Name |
2-acetyl-3,4-dihydro-1H-isoquinoline-7-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO3S/c1-8(14)13-5-4-9-2-3-11(17(12,15)16)6-10(9)7-13/h2-3,6H,4-5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MULMLDROTQLKML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)C=C(C=C2)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00504199 | |
| Record name | 2-Acetyl-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00504199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61563-39-1 | |
| Record name | 2-Acetyl-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00504199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-Acetyl-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl chloride: A Keystone Intermediate in Medicinal Chemistry
Abstract
This technical guide provides a comprehensive overview of 2-Acetyl-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl chloride, a pivotal synthetic intermediate in the field of drug discovery and development. We will delve into its chemical identity, synthesis, and the mechanistic principles governing its formation. The guide will further explore the strategic importance of the tetrahydroisoquinoline scaffold and the versatile reactivity of the sulfonyl chloride functional group. By examining its applications as a building block for pharmacologically active agents, this document aims to equip researchers, scientists, and drug development professionals with the essential knowledge to effectively utilize this compound in their synthetic endeavors.
Part 1: Compound Profile and Physicochemical Characteristics
Nomenclature and Structural Identification
This compound is a bifunctional organic molecule. The core of the molecule is a tetrahydroisoquinoline ring system, which is a prevalent scaffold in numerous natural products and pharmaceuticals. The nitrogen at position 2 is protected by an acetyl group, which modulates its reactivity, while the sulfonyl chloride group at position 7 serves as a highly reactive handle for further chemical transformations.
Key Identifiers:
-
Chemical Name: this compound
-
CAS Number: 61563-39-1[1]
-
Molecular Formula: C₁₁H₁₂ClNO₃S
-
Molecular Weight: 273.74 g/mol
Physicochemical Properties
A summary of the key physicochemical properties of the title compound is presented in the table below. These properties are crucial for understanding its solubility, stability, and handling requirements in a laboratory setting.
| Property | Value | Source |
| Appearance | White to off-white solid | Vendor Data |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Soluble in organic solvents such as dichloromethane, chloroform, and ethyl acetate. Reacts with protic solvents like water and alcohols. | General Chemical Knowledge |
| Stability | Moisture-sensitive; handle under inert atmosphere. | General Chemical Knowledge |
Part 2: Synthesis and Mechanistic Insights
The synthesis of this compound is a multi-step process that begins with the readily available 1,2,3,4-tetrahydroisoquinoline. The synthetic strategy involves two key transformations: N-acetylation and chlorosulfonation.
Retrosynthetic Analysis
A retrosynthetic approach reveals a straightforward synthetic pathway. The target molecule can be disconnected at the C-S bond of the sulfonyl chloride, leading back to N-acetyl-1,2,3,4-tetrahydroisoquinoline. This intermediate, in turn, is derived from the acetylation of 1,2,3,4-tetrahydroisoquinoline.
Sources
An In-Depth Technical Guide to 2-Acetyl-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl chloride: Synthesis, Characterization, and Application in Drug Discovery
This guide provides a comprehensive technical overview of 2-Acetyl-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl chloride, a key intermediate in medicinal chemistry. Tailored for researchers, scientists, and drug development professionals, this document delves into the nuanced aspects of its synthesis, characterization, and strategic application, particularly in the development of kinase inhibitors. Our focus is to blend theoretical knowledge with practical, field-proven insights to empower your research endeavors.
Introduction: The Strategic Importance of the Tetrahydroisoquinoline Scaffold
The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] Its rigid, three-dimensional structure allows for precise spatial orientation of substituents, making it an ideal framework for designing molecules that can interact with high specificity and affinity to biological targets. The derivatization of the THIQ nucleus offers a versatile platform for modulating pharmacological properties, leading to the development of agents with activities ranging from antimicrobial and anticancer to neurological.[1][2]
This compound emerges as a particularly valuable synthetic intermediate. The acetyl group at the 2-position serves as a protecting group for the secondary amine, preventing unwanted side reactions and allowing for selective functionalization of the aromatic ring. The sulfonyl chloride moiety at the 7-position is a highly reactive functional group, enabling the facile introduction of a variety of substituents through nucleophilic substitution, most notably for the synthesis of sulfonamides. This dual functionality makes it a strategic building block in the multi-step synthesis of complex drug candidates.
Molecular Structure and Properties
A clear understanding of the molecule's architecture is fundamental to its application.
Chemical Structure
The structure of this compound is characterized by the fusion of a benzene ring and a piperidine ring, with an acetyl group attached to the nitrogen atom and a sulfonyl chloride group on the aromatic ring.
Caption: Chemical structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of the target compound is provided in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂ClNO₃S | [3] |
| Molecular Weight | 273.74 g/mol | [3] |
| Appearance | Expected to be a solid | General knowledge |
| CAS Number | 61563-39-1 | [3] |
Synthesis and Purification: A Step-by-Step Guide with Rationale
The synthesis of this compound is a well-established two-step process. The rationale behind each step is crucial for achieving high yield and purity.
Caption: Synthetic workflow for this compound.
Step 1: N-Acetylation of 1,2,3,4-Tetrahydroisoquinoline
Protocol:
-
To a solution of 1,2,3,4-tetrahydroisoquinoline in a suitable aprotic solvent (e.g., dichloromethane), add an equimolar amount of a base (e.g., triethylamine or pyridine).
-
Cool the mixture in an ice bath.
-
Slowly add a slight excess of acetic anhydride or acetyl chloride dropwise while maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude N-acetyl-1,2,3,4-tetrahydroisoquinoline.
Causality and Experimental Insights:
-
Choice of Acetylating Agent: Acetic anhydride is often preferred over acetyl chloride for its lower reactivity and the less corrosive nature of its byproduct (acetic acid vs. HCl). However, acetyl chloride can be used for a faster reaction.
-
Role of the Base: The base is essential to neutralize the acidic byproduct of the reaction (acetic acid or HCl), driving the equilibrium towards the product. Triethylamine is a common choice due to its volatility, which simplifies its removal during workup.
-
Temperature Control: The initial cooling is crucial to manage the exothermic nature of the acylation reaction, preventing potential side reactions and degradation of the starting material.
-
Aqueous Workup: The series of washes is critical for removing the base, unreacted acetylating agent, and the salt byproducts, leading to a purer intermediate for the next step.
Step 2: Electrophilic Chlorosulfonation
Protocol:
-
In a flask equipped with a dropping funnel and a gas outlet connected to a trap, cool chlorosulfonic acid (a significant excess, typically 5-10 equivalents) to -10 to 0 °C in an ice-salt bath.
-
Slowly add the crude N-acetyl-1,2,3,4-tetrahydroisoquinoline from Step 1 to the cooled chlorosulfonic acid with vigorous stirring, ensuring the temperature remains low.[4]
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 50-60 °C for several hours to ensure complete reaction.[5]
-
Carefully pour the reaction mixture onto crushed ice with stirring. This step should be performed in a well-ventilated fume hood due to the vigorous reaction and release of HCl gas.
-
The solid product will precipitate. Collect the precipitate by filtration and wash it thoroughly with cold water until the washings are neutral.
-
Dry the crude product under vacuum.
Causality and Experimental Insights:
-
Reagent and Stoichiometry: Chlorosulfonic acid serves as both the solvent and the electrophilic sulfonating agent. A large excess is used to drive the reaction to completion and to maintain a stirrable mixture.
-
Temperature Management: The initial low temperature is critical to control the highly exothermic reaction between the acetylated tetrahydroisoquinoline and chlorosulfonic acid. The subsequent heating provides the activation energy for the electrophilic aromatic substitution to occur, primarily at the para-position (C-7) due to the ortho,para-directing nature of the alkyl group on the benzene ring.
-
Quenching: The quenching on ice serves two purposes: it hydrolyzes the excess chlorosulfonic acid and precipitates the water-insoluble sulfonyl chloride product. This step must be performed with extreme caution.
-
Positional Selectivity: The sulfonation occurs predominantly at the 7-position, which is para to the CH₂ group at the 1-position of the isoquinoline ring. This is due to the steric hindrance at the ortho-positions (C-5 and C-8) and the electronic activation of the para-position.
Purification
The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, or by flash column chromatography on silica gel if necessary.
Characterization and Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. Due to the presence of the acetyl group, two sets of signals for the methylene protons of the tetrahydroisoquinoline ring may be observed due to restricted rotation around the N-C(O) bond. The aromatic protons will appear as a complex multiplet in the downfield region (around 7-8 ppm). The methylene protons of the tetrahydroisoquinoline core will resonate in the upfield region (around 2.5-4.5 ppm). The acetyl methyl protons will appear as a sharp singlet around 2.2 ppm.
-
¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon of the acetyl group (around 170 ppm), the aromatic carbons (120-150 ppm), and the aliphatic carbons of the tetrahydroisoquinoline ring (25-50 ppm). The methyl carbon of the acetyl group will appear around 22 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will provide key information about the functional groups present. Expected characteristic absorption bands include:
-
~1650 cm⁻¹: Strong absorption due to the C=O stretching of the amide (acetyl group).
-
~1370 and ~1170 cm⁻¹: Strong absorptions corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl chloride group.
-
~3000-2850 cm⁻¹: C-H stretching vibrations of the aliphatic methylene groups.
-
~3100-3000 cm⁻¹: C-H stretching vibrations of the aromatic ring.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The electron ionization (EI) or electrospray ionization (ESI) mass spectrum is expected to show the molecular ion peak [M]⁺ or the protonated molecular ion peak [M+H]⁺ at m/z corresponding to the molecular formula C₁₁H₁₂ClNO₃S. Fragmentation patterns would likely involve the loss of the acetyl group, the sulfonyl chloride group, or cleavage of the tetrahydroisoquinoline ring.
Applications in Drug Discovery: A Gateway to Kinase Inhibitors
The primary utility of this compound in drug discovery lies in its role as a versatile intermediate for the synthesis of sulfonamides. The sulfonyl chloride group readily reacts with primary and secondary amines to form stable sulfonamide linkages. This reaction is a cornerstone in the construction of a diverse library of compounds for biological screening.
Synthesis of Bioactive Sulfonamides
The general reaction for the synthesis of sulfonamides from the title compound is outlined below:
Caption: General scheme for the synthesis of sulfonamides.
This straightforward reaction allows for the introduction of a wide variety of R groups, enabling the exploration of structure-activity relationships (SAR) in a targeted manner.
Role in the Synthesis of PI3K Inhibitors
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival.[6] Its dysregulation is a hallmark of many cancers, making it a prime target for anticancer drug development. Many potent and selective PI3K inhibitors feature a sulfonamide moiety, which often plays a crucial role in binding to the active site of the enzyme.
While a direct synthesis of a 5-heteroaryl thiazole PI3K inhibitor starting from this compound is not explicitly detailed in the readily available literature, the strategic importance of this intermediate is clear. The synthesis of many thiazole-containing PI3K inhibitors involves the coupling of a thiazole amine with a sulfonyl chloride.[6] Therefore, this compound serves as a valuable precursor for generating a library of tetrahydroisoquinoline-based sulfonamides that can be further elaborated or directly tested for their inhibitory activity against PI3K and other kinases.
Illustrative Synthetic Pathway to a Potential PI3K Inhibitor Scaffold:
Caption: A plausible synthetic route towards a PI3K inhibitor scaffold.
This conceptual pathway highlights how the title compound can be strategically employed. The initial sulfonamide formation is followed by the removal of the acetyl protecting group to liberate the secondary amine of the tetrahydroisoquinoline ring. This amine can then be further functionalized to introduce additional pharmacophoric features required for potent and selective PI3K inhibition.
Safety and Handling
This compound is a reactive chemical and should be handled with appropriate safety precautions. As a sulfonyl chloride, it is sensitive to moisture and will hydrolyze to the corresponding sulfonic acid. It is also expected to be corrosive and an irritant.
Recommended Handling Procedures:
-
Handle in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid contact with skin and eyes.
-
Keep away from moisture and water.
-
Store in a tightly sealed container in a cool, dry place.
Conclusion
This compound is a strategically important building block in organic synthesis and medicinal chemistry. Its well-defined synthesis, coupled with the reactivity of the sulfonyl chloride group, provides a reliable and versatile platform for the creation of diverse molecular libraries. For researchers and scientists in drug development, a thorough understanding of its synthesis, characterization, and reactivity is paramount for its effective utilization in the design and synthesis of novel therapeutic agents, particularly in the ever-expanding field of kinase inhibitors. This guide provides the foundational knowledge and practical insights necessary to confidently incorporate this valuable intermediate into your research workflows.
References
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- Synthesis of N-acetyl-7-chlorosulfonyl-1,2,3,4-tetrahydroisoquinoline. PrepChem.com. Accessed January 12, 2026.
- Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. ACS Omega. 2021.
- Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. Molecules. 2005.
- Synthesis of 2-acetyl-8-chloro-5-chlorosulfonyl-1,2,3,4-tetrahydroisoquinoline. PrepChem.com. Accessed January 12, 2026.
- Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors. RSC Medicinal Chemistry. 2022.
- Synthesis of sulfonyl chloride substrate precursors.
- Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Journal of Biomolecular Structure and Dynamics. 2024.
- Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells. Molecules. 2023.
- Synthesis and antitumor activity evaluation of PI3K inhibitors containing 3-substituted quinazolin-4(3H)-one moiety. Bioorganic & Medicinal Chemistry. 2016.
- Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti-Angiogenesis and Anti-Cancer Agents. Letters in Drug Design & Discovery. 2021.
- Several reported potent morpholine based PI3K inhibitors with examples of binding mode.
- New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. Molecules. 2023.
- 2-Acetyl-1,2,3,4-tetrahydroisoquinoline-7-sulphonamide. SIELC Technologies. Accessed January 12, 2026.
- The Synthesis of Functionalised Sulfonamides. University College London. 2012.
- An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Tetrahedron Letters. 2006.
- Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. ACS Omega. 2023.
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- Microwave-assisted synthesis of 1,2,3,4-tetrahydroisoquinoline sulfonamide derivatives and their biological evaluation.
- Synthesis and structural study of N-acetyl-1,2,3,4-tetrahydroisoquinoline-2-sulfonamide obtained using H6P2W18O62 as acidic solid catalyst. Journal of Molecular Structure. 2013.
- Isoquinoline, 1,2,3,4-tetrahydro-. NIST WebBook. Accessed January 12, 2026.
- 2-(2,2,2-Trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl chloride. Achmem. Accessed January 12, 2026.
- One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society. 2023.
- Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers. 1993.
- A Continuous Flow Sulfuryl Chloride-Based Reaction—Synthesis of a Key Intermediate in a New Route toward Emtricitabine and Lamivudine. Organic Process Research & Development. 2020.
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- 1,2,3,4-Tetrahydrocarbazole(942-01-8) 13C NMR spectrum. ChemicalBook. Accessed January 12, 2026.
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2-Acetyl-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl chloride properties
An In-depth Technical Guide to 2-Acetyl-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl chloride
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of this compound, a key intermediate in medicinal chemistry and organic synthesis. We will delve into its physicochemical properties, synthesis, reactivity, and applications, with a focus on the rationale behind its use and handling. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction: A Privileged Scaffold Meets a Reactive Handle
At the intersection of robust structural motifs and versatile chemical reactivity lies this compound. This compound uniquely combines two critical features for modern drug discovery:
-
The 1,2,3,4-Tetrahydroisoquinoline (THIQ) Core: The THIQ scaffold is considered a "privileged structure" in medicinal chemistry.[1][2] This is due to its prevalence in a wide array of natural products and synthetic compounds that exhibit diverse and significant biological activities, including anticancer, antimicrobial, and neurotropic effects.[2][3][4][5][6] Its rigid, three-dimensional shape allows it to present substituents in precise vectors, facilitating specific interactions with biological targets.
-
The Aryl Sulfonyl Chloride Group: This functional group is a powerful and highly reactive electrophilic handle.[7] It is predominantly used for the synthesis of sulfonamides, a class of compounds with a rich history and broad utility in pharmaceuticals.[8][9][10] The sulfonyl chloride group's reactivity allows for the straightforward introduction of a diverse range of functionalities, making it an ideal tool for building molecular libraries for screening and lead optimization.
The combination of the biologically relevant THIQ core with the synthetically versatile sulfonyl chloride group makes this compound a valuable building block for developing novel therapeutic agents. The acetyl group at the 2-position serves as a stable protecting group for the secondary amine of the THIQ core, preventing unwanted side reactions during subsequent synthetic transformations.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and spectral properties is fundamental to its application in research.
Core Properties
The key physicochemical properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 61563-39-1 | [11][12] |
| Molecular Formula | C₁₁H₁₂ClNO₃S | [12][13] |
| Molecular Weight | 273.73 g/mol | [13] |
| Appearance | White to yellow crystalline powder | [14] |
| Purity | Typically ≥97% | [15] |
| Storage | Store under inert gas (Nitrogen or Argon) at 2-8°C; moisture sensitive | [16] |
Note: While specific melting point data for this exact compound is not consistently published, a closely related analog, 2-(Trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl chloride, has a reported melting point of 102-104°C.[14][16]
Spectroscopic Signature
Spectroscopic analysis is crucial for structure verification and purity assessment. The expected spectral characteristics are as follows:
-
Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups. Expect to see strong, characteristic absorption bands for the sulfonyl chloride (S=O stretches) in the regions of 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹, along with a distinct peak for the acetyl carbonyl (C=O) group.[17]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum will show distinct signals corresponding to the aromatic protons on the isoquinoline ring, which will be deshielded due to the electron-withdrawing effect of the sulfonyl chloride group.[17] Aliphatic protons from the tetrahydroisoquinoline core and the acetyl methyl group will appear in the upfield region.
-
¹³C NMR: The carbon spectrum will complement the proton data, showing signals for the aromatic, aliphatic, carbonyl, and methyl carbons.
-
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the compound's mass. A key diagnostic feature will be the presence of an "A+2" peak (M+2) that is approximately one-third the intensity of the molecular ion peak, which is characteristic of the presence of a single chlorine atom due to its natural isotopic abundance (³⁵Cl and ³⁷Cl).[17]
Synthesis Protocol: Electrophilic Aromatic Chlorosulfonylation
The most direct and established method for preparing this compound is through the electrophilic aromatic substitution of its precursor, N-acetyl-1,2,3,4-tetrahydroisoquinoline, using chlorosulfonic acid.[18]
Rationale and Mechanistic Insight
Causality: Chlorosulfonic acid (ClSO₃H) is an exceptionally potent reagent for this transformation. It acts as the source for the electrophilic species (⁺SO₂Cl or a related equivalent) that attacks the electron-rich aromatic ring of the tetrahydroisoquinoline system. The reaction is an electrophilic aromatic substitution. The acetylated THIQ ring is activated towards substitution, and the sulfonation typically occurs at the 7-position due to steric and electronic directing effects. The low temperature is critical to control the reaction's high exothermicity and to prevent side reactions or degradation of the starting material.[10][19]
Experimental Workflow Diagram
Caption: Synthesis workflow for chlorosulfonylation.
Step-by-Step Laboratory Protocol
Safety Warning: This procedure involves highly corrosive and reactive chemicals. It must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a flame-retardant lab coat.[20] Chlorosulfonic acid reacts violently with water.
-
Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add chlorosulfonic acid (approx. 6-7 molar equivalents).
-
Cooling: Cool the flask to between -5°C and 0°C using an ice-salt bath.
-
Addition: Slowly add N-acetyl-1,2,3,4-tetrahydroisoquinoline (1.0 equivalent) portion-wise or via the dropping funnel, ensuring the internal temperature does not rise above 5°C.[18]
-
Reaction: Once the addition is complete, remove the cooling bath and allow the mixture to warm to room temperature (approx. 25°C). Stir the solution for an extended period (e.g., 48 hours) to ensure complete reaction.[18]
-
Quenching: Carefully and slowly pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. This step is highly exothermic and must be done with extreme caution.
-
Extraction: Transfer the resulting slurry to a separatory funnel and extract the product into an organic solvent, such as ethyl acetate (3x volumes).[18]
-
Washing: Combine the organic extracts and wash sequentially with water and then with brine to remove any remaining acid and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification (Optional): The crude product can be further purified by recrystallization if necessary.
Reactivity and Core Synthetic Applications
The primary utility of this compound stems from the high reactivity of the sulfonyl chloride moiety, which readily undergoes nucleophilic substitution.
The Cornerstone Reaction: Sulfonamide Synthesis
The most prevalent application is the synthesis of sulfonamides via reaction with primary or secondary amines.[9][21] This reaction is a robust and reliable method for generating diverse libraries of drug-like molecules.
Causality: The sulfur atom in the sulfonyl chloride group is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This makes it an excellent target for nucleophilic attack by an amine. An organic base, such as triethylamine or pyridine, is essential to act as a scavenger for the hydrochloric acid (HCl) byproduct, driving the reaction to completion.[21]
Caption: General reaction pathway for sulfonamide synthesis.
General Protocol for Sulfonamide Synthesis
-
Setup: Dissolve this compound (1.0 eq.) in a suitable anhydrous solvent (e.g., dichloromethane, THF) in a round-bottom flask under a nitrogen atmosphere.
-
Addition of Base: Add a base, such as triethylamine (1.5-2.0 eq.).
-
Addition of Amine: Add the desired primary or secondary amine (1.1 eq.) dropwise at 0°C.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitoring by TLC or LC-MS is recommended).
-
Workup: Dilute the reaction mixture with the solvent, wash with aqueous acid (e.g., 1M HCl) to remove excess base and amine, followed by saturated sodium bicarbonate solution, and finally brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the sulfonamide product, which can be purified by column chromatography or recrystallization.
The resulting N-substituted 2-acetyl-1,2,3,4-tetrahydroisoquinoline-7-sulfonamides serve as excellent candidates for biological screening.[22] The sulfonamide moiety often acts as a bioisostere for carboxylic acids or amides, enhancing properties like water solubility, bioavailability, and resistance to hydrolysis.[19]
Safety and Handling Precautions
Hazard Identification: this compound is classified as a corrosive solid. It causes severe skin burns and eye damage.[23][24]
-
Personal Protective Equipment (PPE): Always wear NIOSH-approved safety goggles, a face shield, a flame-retardant lab coat, and chemical-resistant gloves (e.g., butyl rubber) when handling this compound.[20]
-
Handling: All manipulations should be conducted within a certified chemical fume hood. The compound is moisture-sensitive and should be handled under an inert atmosphere (e.g., nitrogen or argon). Avoid inhalation of dust or vapors.
-
Storage: Keep the container tightly sealed and store in a cool, dry, well-ventilated area away from water, alcohols, strong bases, and oxidizing agents.[20]
-
Spill Response: In case of a small spill, decontaminate the area with an appropriate neutralizer, absorb the material with an inert substance (e.g., vermiculite), and collect it in a sealed container for hazardous waste disposal.
Conclusion
This compound is a strategically designed molecular building block of significant value to the drug discovery and organic synthesis communities. Its structure marries a biologically relevant and privileged THIQ core with a highly reactive sulfonyl chloride handle, providing a direct and efficient route to novel sulfonamide derivatives. A comprehensive understanding of its properties, synthesis, and reactivity, coupled with stringent adherence to safety protocols, enables researchers to effectively leverage this compound in the quest for new therapeutic agents.
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An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]
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Sulfuryl Chloride Uses & Applications: Impacting Various Industries. (2024, December 11). Market Publishers. [Link]
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Reactions of Sulfonyl Chlorides and Unsaturated Compounds. (n.d.). [Link]
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Recent advances in synthesis of sulfonamides: A review. (2018). CHEMISTRY & BIOLOGY INTERFACE. [Link]
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Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides | Request PDF. (2025, August 6). ResearchGate. [Link]
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Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2. (2016, August 1). Royal Society of Chemistry. [Link]
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Recent Advances in the Synthesis of Sulfonamides Intermediates. (2024, December 6). Thieme Chemistry. [Link]
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The Role of Sulfonyl Chlorides in Chemical Synthesis: A Focus on 4-Fluorobenzenesulfonyl Chloride. (2025, September 12). Ningbo Inno Pharmchem. [Link]
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2-(Trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl chloride. (n.d.). PubChem. [Link]
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This compound. (n.d.). PubChemLite. [Link]
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Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (n.d.). Royal Society of Chemistry. [Link]
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IR, NMR and MS of a Sulfonyl Chloride compound. (2008, July 30). ACD/Labs. [Link]
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Synthesis of N-acetyl-7-chlorosulfonyl-1,2,3,4-tetrahydroisoquinoline. (n.d.). PrepChem.com. [Link]
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This compound,97%. (n.d.). Chem-Space. [Link]
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2-Acetyl-1,2,3,4-tetrahydroisoquinoline-7-sulphonamide. (2018, May 16). SIELC Technologies. [Link]
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Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs -biological activities and SAR studies. (2021, March 22). ResearchGate. [Link]
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Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties. (2024, February 16). National Center for Biotechnology Information. [Link]
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2-Trifluoroacetyl-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl chloride. (n.d.). MySkinRecipes. [Link]
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Discovery and development of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as Bcl-2/Mcl-1 inhibitors. (n.d.). PubMed. [Link]
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2-Acetyl-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl chloride safety data sheet
An In-depth Technical Guide to the Safe Handling of 2-Acetyl-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a bespoke chemical intermediate primarily utilized in medicinal chemistry and drug discovery as a precursor for the synthesis of novel sulfonamide derivatives. The molecule combines a stable N-acetylated tetrahydroisoquinoline scaffold with a highly reactive sulfonyl chloride functional group. While a specific, publicly available Safety Data Sheet (SDS) for this compound (CAS No: 61563-39-1) is not readily found, a comprehensive understanding of its safety profile can be constructed by analyzing the hazards associated with its constituent functional groups.[1]
This guide provides an in-depth analysis of the inherent risks posed by the sulfonyl chloride moiety, outlines robust protocols for safe handling and risk mitigation, details a standard experimental workflow, and establishes clear emergency procedures. The objective is to empower researchers with the knowledge to handle this compound with the highest degree of safety and experimental control.
Compound Profile and Core Hazard Analysis
A thorough risk assessment begins with a chemical's identity and a deconstruction of its structural hazards.
Chemical Identity
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 61563-39-1[1] |
| Molecular Formula | C₁₁H₁₂ClNO₃S |
| Molecular Weight | 273.74 g/mol |
| Structure |
Deconstruction of Inherent Hazards
The primary safety concerns for this molecule are almost exclusively derived from the sulfonyl chloride (-SO₂Cl) group .
-
Extreme Water Reactivity : Sulfonyl chlorides react violently or exothermically with water and other protic sources (e.g., moist air, alcohols).[2][3] This hydrolysis reaction is rapid and produces corrosive byproducts: the corresponding sulfonic acid and hydrochloric acid (HCl) gas.[2][3][4] This reactivity is the root cause of its corrosive and irritant properties.
R-SO₂Cl + H₂O → R-SO₃H + HCl (gas)
-
Corrosivity : As a direct consequence of its water reactivity, the compound is a severe corrosive.[5] Upon contact with the moisture on skin, eyes, or mucous membranes, it generates strong acids, causing severe chemical burns and irreversible tissue damage.[5][6] A structurally similar compound, 2-(Trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl chloride, is classified as causing severe skin burns and eye damage.[7][8]
-
Toxicity and Irritation : Inhalation of vapors or aerosols is highly dangerous. The generated HCl gas is a potent respiratory irritant that can lead to coughing, shortness of breath, and potentially fatal pulmonary edema (fluid buildup in the lungs).[5][6]
-
Reactivity with Nucleophiles : The sulfonyl chloride group is a powerful electrophile. It reacts readily with a wide range of nucleophiles, including amines, alcohols, and strong bases.[3][9][10][11] While this is useful for synthesis, it also makes the compound incompatible with these substances during storage and handling.
The N-Acetyl-Tetrahydroisoquinoline core is comparatively benign. The acetylation of the nitrogen atom renders it non-basic and non-nucleophilic, which provides intramolecular stability and prevents self-reaction or polymerization. Under typical laboratory conditions, this part of the scaffold is stable.[12]
Summary of Anticipated GHS Hazards
Based on the analysis of the sulfonyl chloride group, the following GHS classifications are anticipated.
| Hazard Class | GHS Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 1B/1C | Causes severe skin burns and eye damage.[7][8] |
| Serious Eye Damage | Category 1 | Causes serious eye damage.[6][7][8] |
| Acute Toxicity, Inhalation | Category 3/4 | Toxic or harmful if inhaled.[6] |
| Specific Target Organ Toxicity | Category 3 | May cause respiratory irritation.[13][14] |
Risk Mitigation and Safe Handling Protocols
A multi-layered approach combining engineering controls, personal protective equipment, and strict handling procedures is mandatory.
Engineering Controls
-
Chemical Fume Hood : All manipulations, including weighing, transferring, and setting up reactions, MUST be performed inside a certified chemical fume hood to contain corrosive vapors and toxic gases.[15][16][17]
-
Inert Atmosphere : While not strictly necessary for all operations, handling the solid in a glovebox or under a stream of dry nitrogen/argon is best practice to prevent gradual hydrolysis from atmospheric moisture.[15]
-
Isolation : Keep the work area clear of all incompatible materials, especially water, alcohols, bases, and combustible materials.[15][17] Ensure safety equipment is accessible.
-
Emergency Equipment : An operational safety shower and eyewash station must be located within a 10-second travel distance from the work area.[18][19]
Personal Protective Equipment (PPE)
Standard laboratory attire is insufficient. The following specific PPE is required:
| Body Part | Required PPE | Rationale |
| Eyes/Face | Chemical splash goggles AND a full-face shield.[20][21] | Protects against splashes of corrosive material and vapors. A face shield protects the entire face from severe burns. |
| Hands | Heavy-duty, chemical-resistant gloves (e.g., Neoprene or Nitrile).[20][22] | Provides a barrier against direct contact. Inspect gloves for any signs of degradation or puncture before each use.[23] |
| Body | Flame-resistant laboratory coat. A chemical-resistant apron is also recommended.[21][22] | Protects skin and personal clothing from splashes and spills. |
| Feet | Closed-toe, chemical-resistant shoes.[17][19] | Protects feet from spills. |
| Respiratory | A respirator may be necessary for spills or ventilation failure.[20] | Use must be based on a formal risk assessment and requires proper training and fit-testing. |
Storage and Incompatibility
-
Storage : Store the compound in a tightly sealed container, preferably the original manufacturer's packaging. The storage location should be a cool, dry, well-ventilated area designated for corrosive and water-reactive materials. Do not store with flammable liquids.[15]
-
Incompatible Materials :
-
Water, steam, moist air
-
Strong bases (e.g., NaOH, KOH)
-
Alcohols (e.g., methanol, ethanol)
-
Amines (primary and secondary)
-
Strong oxidizing agents
-
Experimental Workflow: Synthesis of a Sulfonamide Derivative
This section describes a standard protocol for using this compound to synthesize a sulfonamide, a common application for this class of reagent.[4][10]
Workflow Diagram
Caption: Workflow for a typical sulfonamide synthesis.
Detailed Step-by-Step Protocol
Causality is explained in italics.
-
Preparation : Don all required PPE. Assemble oven-dried glassware in a chemical fume hood. Purge the reaction flask with an inert gas (nitrogen or argon).
-
Reagent Charging : To the reaction flask, add the desired amine (1.1 equivalents), a non-nucleophilic base like triethylamine or DIPEA (1.5 equivalents), and anhydrous dichloromethane (DCM).
-
A slight excess of the amine ensures full consumption of the valuable sulfonyl chloride. The base is crucial to neutralize the HCl generated during the reaction, driving it to completion.
-
-
Cooling : Place the flask in an ice-water bath and cool the solution to 0 °C.
-
The reaction between a sulfonyl chloride and an amine is highly exothermic. Cooling prevents a dangerous temperature spike and minimizes the formation of side products.
-
-
Addition of Sulfonyl Chloride : In a separate dry flask, dissolve the this compound (1.0 equivalent) in a minimal amount of anhydrous DCM. Transfer this solution to an addition funnel.
-
Reaction Execution : Add the sulfonyl chloride solution dropwise to the cooled, stirring amine solution over 15-30 minutes.
-
Slow, controlled addition is the most critical step for safety and reaction success. It maintains a low reaction temperature and prevents uncontrolled exotherms.
-
-
Monitoring : After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction's progress using an appropriate analytical technique (e.g., TLC or LC-MS) until the starting sulfonyl chloride is consumed.
-
Workup and Purification : Once complete, carefully quench the reaction by slowly adding a dilute aqueous acid (e.g., 1M HCl). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude sulfonamide can then be purified by silica gel column chromatography.
Emergency Procedures
In the event of an emergency, immediate and correct action is critical.
Spills
-
Small Spill (in fume hood) :
-
Alert personnel in the immediate area.
-
Use an inert absorbent material like dry sand or vermiculite to cover the spill. DO NOT USE WATER or combustible materials like paper towels.[2][5]
-
Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste.
-
Decontaminate the area with a suitable solvent, followed by soap and water.
-
-
Large Spill (outside fume hood) :
-
EVACUATE the laboratory immediately and alert others.
-
Activate the fire alarm if necessary.
-
Close the laboratory doors and prevent entry.
-
Call emergency services and inform them of the specific chemical involved.
-
First Aid
-
Skin Contact : Immediately flush the affected skin with copious amounts of water for at least 20-30 minutes while removing contaminated clothing.[18] Seek immediate medical attention.
-
Eye Contact : Immediately flush eyes with a gentle stream of water for at least 20-30 minutes, holding the eyelids open.[8][18] Use an eyewash station. Seek immediate medical attention.
-
Inhalation : Move the victim to fresh air at once. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[8]
-
Ingestion : Do NOT induce vomiting.[13] If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention.
Waste Disposal
All waste containing this compound or its byproducts must be treated as hazardous corrosive waste.
-
Collect all waste materials (unreacted compound, contaminated absorbents, etc.) in a clearly labeled, sealed, and corrosion-resistant container.
-
Do not mix with other waste streams, especially aqueous or basic waste.
-
Arrange for disposal through your institution's environmental health and safety office.
Conclusion
This compound is a valuable synthetic tool whose utility is matched by its significant hazards. Its high reactivity, corrosivity, and water-sensitivity demand respect and meticulous handling. By adhering to the engineering controls, PPE requirements, and procedural guidelines outlined in this document, researchers can effectively mitigate these risks, ensuring both personal safety and the integrity of their scientific work. Always prioritize a thorough understanding of the chemical's properties before beginning any experimental work.
References
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An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]
-
Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. (2024). RSC Publishing. Retrieved from [Link]
-
Preparation of sulfonamides from N-silylamines. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]
-
One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. (2023). Princeton University. Retrieved from [Link]
-
Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides | Request PDF. (2008). ResearchGate. Retrieved from [Link]
-
ICSC 0198 - SULPHURYL CHLORIDE. (n.d.). International Labour Organization. Retrieved from [Link]
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BENZENE SULFONYL CHLORIDE HAZARD SUMMARY. (2000). New Jersey Department of Health. Retrieved from [Link]
-
SULPHURYL CHLORIDE. (n.d.). SD Fine-Chem. Retrieved from [Link]
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Oxidative α-Functionalization of 1,2,3,4-Tetrahydroisoquinolines Catalyzed by a Magnetically Recoverable Copper Nanocatalyst. (2022). ACS Publications. Retrieved from [Link]
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How to Safely Handle & Store Corrosive Substances. (2023). Chemscape Safety Technologies. Retrieved from [Link]
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Corrosive Safety: Protecting Workers from Harmful Substances. (2024). OSHA Training School. Retrieved from [Link]
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Protective Gear for Chemical Handling Must-Have Equipment. (2024). SAMS Solutions. Retrieved from [Link]
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Guideline for Pyrophoric and Water-Reactive Chemicals. (n.d.). University of Houston. Retrieved from [Link]
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2-(Trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl chloride. (n.d.). PubChem. Retrieved from [Link]
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RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. (n.d.). University of California, Santa Cruz. Retrieved from [Link]
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Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. (2018). MDPI. Retrieved from [Link]
-
Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. (2021). ACS Omega. Retrieved from [Link]
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Handling Hazardous Chemicals In A Laboratory Setting: A Comprehensive Guide. (n.d.). H2I Group. Retrieved from [Link]
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Safe Handling Practices for Laboratory Chemicals. (2024). GZ Industrial Supplies. Retrieved from [Link]
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Effects of N-Substitutions on the Tetrahydroquinoline (THQ) Core of Mixed-Efficacy μ-Opioid Receptor (MOR)/δ-Opioid Receptor (DOR) Ligands. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]
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Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties. (2019). National Institutes of Health (NIH). Retrieved from [Link]
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biological activity of N-acetyl tetrahydroisoquinoline sulfonyl chlorides
An In-Depth Technical Guide to the Biological Activity of N-acetyl Tetrahydroisoquinoline Sulfonyl Chlorides
Foreword: The Strategic Value of a Reactive Intermediate
In the landscape of modern drug discovery, the 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold stands out as a "privileged structure." Its rigid, three-dimensional framework is a cornerstone of numerous natural alkaloids and clinically significant synthetic molecules, demonstrating a remarkable versatility in engaging diverse biological targets.[1][2][3][4] The THIQ core is implicated in a vast spectrum of pharmacological activities, including potent anticancer, antimicrobial, and neurological effects.[5][6][7]
This guide focuses on a specific, highly strategic derivative: N-acetyl tetrahydroisoquinoline sulfonyl chloride . The true value of this compound lies not in its intrinsic biological activity, but in its role as a powerful and reactive chemical intermediate. The introduction of the sulfonyl chloride moiety (-SO₂Cl) at the 7-position transforms the stable THIQ core into a versatile electrophilic hub. This functional group is primed for reaction with a vast array of nucleophiles—primarily amines—to rapidly generate extensive libraries of novel sulfonamide derivatives.
For the drug development professional, N-acetyl tetrahydroisoquinoline sulfonyl chloride is not merely a molecule; it is a gateway. It represents the starting point for systematic chemical exploration, enabling the synthesis of diverse compound collections for high-throughput screening and the elucidation of complex structure-activity relationships (SAR). This document provides a comprehensive technical overview of its synthesis, chemical utility, and the biological potential of its downstream derivatives, grounded in the established pharmacology of the broader THIQ family.
Synthesis and Chemical Reactivity: Forging the Gateway Intermediate
The generation of N-acetyl tetrahydroisoquinoline sulfonyl chloride is a straightforward yet critical process that requires careful control of reaction conditions. The primary method involves the direct chlorosulfonation of the N-acetylated THIQ precursor.
Synthetic Workflow
The synthesis is typically a two-step process starting from 1,2,3,4-tetrahydroisoquinoline. The first step protects the secondary amine as an acetamide, which deactivates the nitrogen and directs the subsequent electrophilic substitution. The second, critical step introduces the sulfonyl chloride group.
Caption: Synthetic pathway for N-acetyl THIQ sulfonyl chloride.
Experimental Protocol: Synthesis of N-acetyl-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl chloride
This protocol is adapted from established methodologies and emphasizes safety and control.[8]
Materials:
-
N-Acetyl-1,2,3,4-tetrahydroisoquinoline
-
Chlorosulfonic acid (ClSO₃H)
-
Crushed ice
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Round-bottom flask equipped with a magnetic stirrer and a dropping funnel
-
Ice-salt bath
Procedure:
-
Preparation: Equip a round-bottom flask with a magnetic stirrer and place it in an ice-salt bath to cool to -50°C.
-
Reagent Addition: Cautiously add chlorosulfonic acid (approx. 7 molar equivalents) to the cooled flask.
-
Substrate Introduction: Slowly add N-Acetyl-1,2,3,4-tetrahydroisoquinoline (1 molar equivalent) to the stirring chlorosulfonic acid. Maintain the temperature below -40°C during the addition to control the exothermic reaction.
-
Reaction: Once the addition is complete, allow the reaction mixture to slowly warm to room temperature (25°C) and stir for 48 hours. The prolonged reaction time ensures complete sulfonation.
-
Quenching: Carefully and slowly pour the reaction mixture onto a large volume of crushed ice. This step hydrolyzes excess chlorosulfonic acid and should be performed in a well-ventilated fume hood due to the release of HCl gas.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).
-
Washing & Drying: Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.
-
Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude N-acetyl-7-chlorosulfonyl-1,2,3,4-tetrahydroisoquinoline. Further purification can be achieved by recrystallization or column chromatography.
Causality and Trustworthiness: The use of a large excess of chlorosulfonic acid serves as both reagent and solvent. The initial low temperature is critical to control the highly exothermic nature of the reaction, preventing degradation and side-product formation. The slow warming to room temperature provides the activation energy needed to drive the electrophilic aromatic substitution to completion. This protocol is self-validating through characterization of the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and purity.
The Sulfonyl Chloride as a Synthetic Hub
The utility of the title compound stems from the electrophilicity of the sulfonyl chloride group. It readily reacts with nucleophiles, particularly primary and secondary amines, to form stable sulfonamide linkages. This reaction provides a robust and high-yielding method for generating large, diverse libraries of molecules for biological screening.
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role of sulfonyl chloride group in drug design
An In-depth Technical Guide to the Role of the Sulfonyl Chloride Group in Drug Design
Abstract
The sulfonyl chloride functional group (R-SO₂Cl) is a cornerstone of modern medicinal chemistry, acting as a highly versatile and reactive electrophile. Its significance extends far beyond that of a simple synthetic intermediate; it is a gateway to the sulfonamide linkage, a pharmacophore present in a vast array of clinically successful drugs. Furthermore, the related sulfonyl fluoride moiety has emerged as a privileged "warhead" for targeted covalent inhibitors, expanding the druggable proteome beyond traditional targets. This guide, intended for researchers and drug development professionals, provides an in-depth exploration of the sulfonyl chloride group's multifaceted role. We will dissect its fundamental reactivity, detail its application in the synthesis of bioactive molecules, analyze the critical function of the resulting sulfonamide group in modulating biological activity and physicochemical properties, and explore its cutting-edge application in the design of covalent therapeutics.
The Sulfonyl Chloride: A Privileged Electrophile in Synthesis
The utility of the sulfonyl chloride group stems from the highly electrophilic nature of its sulfur atom, making it susceptible to attack by a wide range of nucleophiles.[1] This reactivity is the foundation for its primary role in drug design: the construction of sulfonamides and sulfonate esters.
The Cornerstone Reaction: Sulfonamide Formation
The reaction between a sulfonyl chloride and a primary or secondary amine is the most prevalent method for synthesizing sulfonamides, a class of compounds with a rich history and broad therapeutic impact.[2][3] This transformation is a robust and high-yielding process, making it ideal for the rapid generation of compound libraries for screening and structure-activity relationship (SAR) studies.[4][5]
The causality behind this choice is clear: the reaction is typically efficient, tolerant of a wide variety of functional groups elsewhere in the molecules, and proceeds under relatively mild conditions. The resulting sulfonamide bond is metabolically stable, a desirable feature for drug candidates.[6][7]
This protocol describes a standard procedure for the synthesis of a sulfonamide from a sulfonyl chloride and an amine.
Materials:
-
Aryl or alkyl sulfonyl chloride (1.0 eq)
-
Primary or secondary amine (1.1 eq)
-
Tertiary amine base (e.g., triethylamine, diisopropylethylamine) (1.5 eq)
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Acetonitrile (MeCN))
Procedure:
-
Dissolve the amine (1.1 eq) and the tertiary amine base (1.5 eq) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath. This is crucial to control the exothermicity of the reaction and minimize side-product formation.
-
In a separate flask, dissolve the sulfonyl chloride (1.0 eq) in a minimal amount of the same anhydrous solvent.
-
Add the sulfonyl chloride solution dropwise to the cooled amine solution over 15-30 minutes. A slow addition rate is maintained to ensure temperature control.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with an organic solvent (e.g., DCM or Ethyl Acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure sulfonamide.
Caption: General reaction scheme for sulfonamide synthesis.
Synthetic Routes to Sulfonyl Chlorides
While readily available, the synthesis of novel sulfonyl chlorides is often a necessary step in a drug discovery campaign. Traditional methods can involve harsh reagents, limiting their functional group tolerance.[3][8]
-
Chlorosulfonylation: Direct reaction of an aromatic compound with chlorosulfonic acid. This method is effective but not suitable for electron-deficient or sensitive substrates.[8]
-
Oxidation of Thiols/Sulfides: A two-step process involving oxidation to a sulfonic acid followed by chlorination.
-
Diazotization of Anilines: Reaction of an aniline to form a diazonium salt, which is then treated with sulfur dioxide and a copper catalyst (the Sandmeyer reaction).[8]
Recent advances have focused on milder, late-stage approaches. For instance, a method using a pyrylium salt (Pyry-BF₄) allows for the conversion of a stable, primary sulfonamide back into a highly reactive sulfonyl chloride under mild conditions.[9][10] This "umpolung" strategy is exceptionally valuable for modifying complex molecules late in the synthesis, expanding the accessible chemical space for drug candidates.[11]
Caption: Key synthetic routes to sulfonyl chlorides.
The Sulfonamide: A Pillar of Modern Pharmacophores
The true power of the sulfonyl chloride group in drug design is realized in the properties of the sulfonamide it creates. The sulfonamide moiety is present in hundreds of approved drugs, acting as a critical pharmacophore that governs biological activity and optimizes pharmacokinetic profiles.[2][12]
A Master of Molecular Interactions
The sulfonamide group's geometry and electronic properties allow it to engage in potent and specific interactions with biological targets.
-
Hydrogen Bonding: A primary sulfonamide (-SO₂NH₂) can act as both a hydrogen bond donor (via the N-H) and a dual hydrogen bond acceptor (via the two sulfonyl oxygens). This multivalency allows for strong and highly directional binding within protein active sites.[6]
-
Bioisosterism: The sulfonamide group is a well-established non-classical bioisostere of the carboxylic acid and amide groups.[13][14] This strategic replacement can overcome common liabilities associated with these groups while maintaining or enhancing biological activity.[7][15] For example, replacing a metabolically labile amide with a stable sulfonamide can significantly prolong a drug's half-life.[6]
| Property | Carboxylic Acid (-COOH) | Sulfonamide (-SO₂NHR) | Rationale for Bioisosteric Replacement |
| pKa | ~4-5 | ~9-11 (less acidic) | Modulates ionization state at physiological pH, affecting cell permeability and solubility.[13] |
| Geometry | Planar | Tetrahedral | Alters vectoral projection of substituents to probe different regions of a binding pocket.[7] |
| H-Bonding | Donor & Acceptor | Donor & Dual Acceptor | Provides an additional hydrogen bond acceptor, potentially increasing binding affinity.[6] |
| Metabolic Stability | Susceptible to hydrolysis | Highly stable | Increases drug half-life by preventing cleavage by hydrolases.[6][7] |
Tuning Physicochemical and Pharmacokinetic Properties
Introducing a sulfonamide group can profoundly and beneficially alter a molecule's drug-like properties.
-
Solubility and Polarity: The polar sulfonyl group can increase the water solubility of a drug candidate, which is often crucial for oral bioavailability. It also increases the polar surface area (PSA), which can be tuned to balance permeability and clearance.[6][7]
-
Metabolic Blocking: By placing a sulfonamide group at a known site of metabolic oxidation (e.g., an aromatic ring), chemists can effectively block the action of cytochrome P450 enzymes, preventing metabolic deactivation and extending the duration of action.[6]
-
Reduced hERG Liability: The human ether-à-go-go-related gene (hERG) potassium channel is a major anti-target in drug discovery due to cardiotoxicity risks. Increasing a molecule's polarity, as the sulfonamide group does, is a known strategy to diminish unwanted hERG channel binding.[6]
Notable Drugs Containing the Sulfonamide Moiety
The therapeutic landscape is rich with examples of sulfonamide-containing drugs, underscoring the functional group's versatility.[2]
| Drug | Therapeutic Class | Role of the Sulfonamide Group |
| Sulfamethoxazole | Antibiotic | Acts as a competitive inhibitor of dihydropteroate synthase, mimicking the PABA substrate.[2] |
| Hydrochlorothiazide | Diuretic | Essential for inhibiting the Na⁺/Cl⁻ symporter in the distal convoluted tubule.[2] |
| Celecoxib | COX-2 Inhibitor | The sulfonamide moiety provides selectivity for the COX-2 isozyme over COX-1.[2] |
| Glipizide | Antidiabetic (Sulfonylurea) | Binds to and closes ATP-sensitive potassium channels on pancreatic β-cells, stimulating insulin release.[2] |
| Darunavir | HIV Protease Inhibitor | The sulfonamide group forms critical hydrogen bonds within the enzyme's active site. |
The Sulfonyl Halide as a Covalent Warhead
While sulfonyl chlorides are primarily used as synthetic precursors, the related and more stable sulfonyl fluorides (SFs) have gained prominence as electrophilic "warheads" for designing targeted covalent inhibitors (TCIs).[16] TCIs offer distinct advantages, including increased potency, prolonged duration of action, and the ability to overcome drug resistance.[17]
Sulfur(VI) Fluoride Exchange (SuFEx) Chemistry
The reactivity of sulfonyl fluorides is harnessed through a process known as Sulfur(VI) Fluoride Exchange (SuFEx). Unlike many covalent warheads that are highly specific for cysteine, sulfonyl fluorides possess "Goldilocks" reactivity—stable enough to survive in a biological milieu but reactive enough to form a covalent bond with a suitably positioned nucleophilic amino acid residue at the target protein.[16][18]
Critically, SFs expand the range of targetable residues to include not only serine, but also threonine, lysine, tyrosine, and histidine.[17] This opens up a much larger portion of the proteome to covalent drug design.
Design and Application
The design of an SF-based TCI involves incorporating the sulfonyl fluoride into a molecular scaffold that has reversible binding affinity for the target protein. This initial binding event positions the warhead correctly, allowing the covalent reaction to occur with high specificity.
A notable example is the exploration of 2-sulfonylpyrimidine as a replacement for the acrylamide warhead in the Bruton's tyrosine kinase (BTK) inhibitor Ibrutinib.[19] This demonstrates the field's active effort to develop novel, effective, and potentially safer covalent warheads.
Caption: Mechanism of targeted covalent inhibition by a sulfonyl fluoride warhead.
Conclusion and Future Perspectives
The sulfonyl chloride group is a deceptively simple functional group with profound and far-reaching implications for drug design. Its role as a robust synthetic handle for the creation of sulfonamides has populated our pharmacopeia with essential medicines for decades. The sulfonamide itself is a master modulator of biological interactions and physicochemical properties, offering a time-tested solution to common challenges in drug optimization.
Looking forward, the evolution continues. The development of mild, late-stage synthetic methods is enabling chemists to deploy this chemistry with greater precision on increasingly complex molecules.[9] Concurrently, the rise of sulfonyl fluoride warheads in covalent inhibitor design is pushing the boundaries of druggability, promising a new generation of highly potent and selective therapeutics.[17][18] The continued exploration of sulfonyl-based chemistry will undoubtedly remain a vital and innovative frontier in the quest for new medicines.
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Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. (2019). Angewandte Chemie International Edition. [Link]
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Exploring 2-Sulfonylpyrimidine Warheads as Acrylamide Surrogates for Targeted Covalent Inhibition: A BTK Story. (2021). Journal of Medicinal Chemistry. [Link]
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The Synthetic Keystone: A Technical Guide to 2-Acetyl-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl chloride for Drug Discovery
Introduction: The Strategic Importance of the Tetrahydroisoquinoline Scaffold
The 1,2,3,4-tetrahydroisoquinoline (THIQ) framework is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1][2] Its rigid, three-dimensional structure provides an excellent platform for the precise spatial orientation of functional groups, enabling high-affinity interactions with biological targets. This guide focuses on a key derivative, 2-Acetyl-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl chloride, a versatile building block pivotal for the synthesis of novel therapeutics, particularly in the realm of oncology and kinase inhibition.[3]
The strategic introduction of a sulfonyl chloride group at the 7-position of the N-acetylated THIQ core transforms it into a highly reactive intermediate. This functional handle allows for the straightforward introduction of a diverse array of substituents through the formation of stable sulfonamide or sulfonate ester linkages, making it an invaluable tool for constructing libraries of compounds for structure-activity relationship (SAR) studies.[4] This document serves as an in-depth technical resource for researchers, providing a comprehensive overview of its synthesis, reactivity, and application in the development of targeted therapies.
Synthesis and Mechanistic Insights: The Chlorosulfonation of N-Acetyl-1,2,3,4-tetrahydroisoquinoline
The preparation of this compound is achieved through the electrophilic aromatic substitution (EAS) reaction of N-Acetyl-1,2,3,4-tetrahydroisoquinoline with chlorosulfonic acid. This reaction is a cornerstone of aromatic chemistry, and its understanding is crucial for optimizing the synthesis and ensuring the purity of the final product.
The "Why": Experimental Rationale
The choice of an N-acetyl protecting group is a deliberate and critical decision. The amide nitrogen of the acetyl group is significantly less basic and nucleophilic than the free amine of the parent tetrahydroisoquinoline. This deactivation prevents protonation of the nitrogen under the strongly acidic conditions of the chlorosulfonation reaction, which would otherwise lead to the formation of a meta-directing ammonium ion and result in undesired isomers. Furthermore, the acetyl group provides steric hindrance that favors substitution at the less hindered 7-position of the aromatic ring.
Chlorosulfonic acid serves as both the reagent and the solvent in this reaction. Its strong electrophilic nature, due to the presence of the highly electron-withdrawing chlorine and oxygen atoms bonded to the sulfur, allows for the direct sulfonation of the relatively electron-rich aromatic ring of the tetrahydroisoquinoline system.
Experimental Protocol: Synthesis of this compound
-
Step 1: Reaction Setup In a round-bottom flask equipped with a magnetic stirrer and a drying tube, cool chlorosulfonic acid (approximately 4-5 molar equivalents) to -5°C to 0°C in an ice-salt bath.
-
Step 2: Addition of Starting Material Slowly add N-Acetyl-1,2,3,4-tetrahydroisoquinoline (1 molar equivalent) portion-wise to the cooled chlorosulfonic acid, ensuring the internal temperature does not exceed 5°C.
-
Step 3: Reaction Progression Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Step 4: Work-up and Isolation Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The product will precipitate as a solid. Collect the crude product by vacuum filtration and wash thoroughly with cold water to remove any residual acid.
-
Step 5: Purification The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to yield this compound as a white to off-white solid.
Caption: Synthetic workflow for this compound.
Chemical Reactivity: A Gateway to Molecular Diversity
The synthetic utility of this compound lies in the high reactivity of the sulfonyl chloride functional group. This electrophilic moiety readily reacts with a wide range of nucleophiles, providing a straightforward and efficient method for the synthesis of diverse sulfonamide and sulfonate ester derivatives.
Sulfonamide Formation: The Cornerstone of its Application
The reaction with primary and secondary amines is the most common transformation of this building block. The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride and displacing the chloride ion. This reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct.
General Protocol for Sulfonamide Synthesis:
-
To a solution of this compound (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran), add the desired amine (1-1.2 equivalents) and a base (1.5-2 equivalents) at 0°C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
The reaction mixture is then typically washed with dilute acid, water, and brine, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated under reduced pressure.
-
The resulting sulfonamide can be purified by column chromatography or recrystallization.
Sulfonate Ester Formation
Similarly, reaction with alcohols or phenols in the presence of a base yields the corresponding sulfonate esters. While less common in drug discovery compared to sulfonamides, sulfonate esters can serve as important intermediates or possess biological activity in their own right.
Caption: Key reactivity pathways of the title compound.
Applications in Drug Discovery: Targeting Kinase Signaling Pathways
The tetrahydroisoquinoline-7-sulfonamide scaffold has emerged as a valuable pharmacophore in the design of kinase inhibitors. Kinases play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The ability to readily diversify the sulfonamide substituent allows for the fine-tuning of potency and selectivity against specific kinase targets.
Case Study: Inhibition of the PI3K/Akt/mTOR and KRas Pathways
The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a frequent event in many human cancers, making it a prime target for therapeutic intervention. Several studies have demonstrated that derivatives of the tetrahydroisoquinoline scaffold can effectively inhibit key kinases in this pathway.[3]
Similarly, the KRas protein is a key regulator of cell growth, and mutations in the KRAS gene are found in a significant percentage of human cancers. Tetrahydroisoquinoline derivatives have shown promise as inhibitors of KRas signaling.[3] For instance, a derivative bearing a chloro-substituted phenyl ring attached to the core scaffold exhibited significant KRas inhibition with IC₅₀ values ranging from 0.9 µM to 10.7 µM across various colon cancer cell lines.[3]
The general structure-activity relationship (SAR) for these inhibitors often reveals that the nature of the substituent on the sulfonamide group is critical for target engagement. Lipophilic and aromatic groups are often favored for binding within the ATP-binding pocket of kinases.
Caption: Inhibition of the PI3K/Akt/mTOR pathway by tetrahydroisoquinoline-7-sulfonamide derivatives.
Physicochemical and Safety Data
A thorough understanding of the physicochemical properties and safety considerations is paramount for the effective and safe handling of any chemical intermediate.
Data Summary
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂ClNO₃S | [5][6] |
| Molecular Weight | 273.74 g/mol | [5] |
| Appearance | White to off-white solid | [7] |
| Melting Point | 102-104 °C (for 2-Trifluoroacetyl analog) | [7] |
| Purity | ≥97% (typical commercial grade) | |
| CAS Number | 61563-39-1 | [5] |
Note: The melting point is for the closely related 2-trifluoroacetyl derivative, and the value for the 2-acetyl compound is expected to be in a similar range.
Safety and Handling
-
Hazard Classification: Irritant.[5]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.
-
In case of contact:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes.
-
Skin: Wash off with soap and plenty of water.
-
Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
This compound is a strategically important and highly versatile building block in modern drug discovery. Its straightforward synthesis, coupled with the predictable and efficient reactivity of the sulfonyl chloride group, provides medicinal chemists with a powerful tool for the rapid generation of diverse compound libraries. The demonstrated success of the tetrahydroisoquinoline-7-sulfonamide scaffold in targeting critical cancer-related signaling pathways, such as PI3K/Akt/mTOR, underscores its value. This guide provides the foundational knowledge and practical insights necessary for researchers to effectively utilize this key intermediate in the quest for novel and more effective therapeutics.
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The Advent and Evolution of Tetrahydroisoquinoline Sulfonamides: A Technical Guide to a Versatile Pharmacophore
Abstract
The tetrahydroisoquinoline (THIQ) framework, a privileged scaffold in medicinal chemistry, has given rise to a multitude of biologically active molecules. When coupled with the sulfonamide moiety, this chemical architecture has proven to be a particularly fruitful starting point for the development of potent and selective modulators of various physiological pathways. This in-depth technical guide charts the discovery and history of tetrahydroisoquinoline sulfonamides, with a particular focus on their emergence as pioneering kinase inhibitors. We will delve into the foundational synthetic strategies, explore the nuanced structure-activity relationships that govern their therapeutic efficacy, and provide detailed experimental protocols for their synthesis and biological evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important class of compounds.
A Serendipitous Discovery: From Calmodulin Antagonists to Kinase Inhibitors
The story of tetrahydroisoquinoline sulfonamides as targeted therapeutics does not begin with a direct intention to create them. Instead, it emerges from earlier work on a different class of signaling molecules. In the early 1980s, a group of Japanese researchers led by Hiroyoshi Hidaka was investigating naphthalenesulfonamides, such as W-7, as calmodulin antagonists.[1] While these compounds showed activity, they also exhibited inhibitory effects on protein kinases at higher concentrations.[1]
This observation sparked a pivotal shift in focus. The researchers systematically modified the naphthalenesulfonamide scaffold, leading to the replacement of the naphthalene ring with an isoquinoline moiety. This structural alteration had a profound impact: the resulting isoquinolinesulfonamides lost their calmodulin antagonist activity but retained, and in some cases gained, potent protein kinase inhibitory properties. This seminal work, published in 1984, laid the groundwork for the development of the first synthetic protein kinase inhibitors.[1]
Among the early isoquinolinesulfonamides synthesized was 1-(5-isoquinolinylsulfonyl)-2-methylpiperazine, which would later be known as Fasudil (HA-1077) . This compound, and others in the series like H-7 and H-8, demonstrated selective inhibition of cyclic nucleotide-dependent protein kinases and protein kinase C.[1] The key insight from these early studies was that the isoquinoline sulfonamide scaffold was a viable starting point for developing ATP-competitive inhibitors of serine/threonine kinases.
The Rise of a New Therapeutic Target: Rho Kinase (ROCK)
While the initial focus was on protein kinase A (PKA) and C (PKC), the full therapeutic potential of isoquinoline sulfonamides was unlocked with the discovery of a new family of kinases: the Rho-associated coiled-coil-containing protein kinases (ROCK1 and ROCK2). The ROCKs were identified as major downstream effectors of the small GTPase RhoA and were found to play a crucial role in regulating the actin cytoskeleton, cell adhesion, and smooth muscle contraction.[2]
Fasudil, initially characterized as a PKA and PKC inhibitor, was later identified as a potent inhibitor of ROCK.[3][4] This discovery was a turning point, as it linked the vasodilatory and other physiological effects of Fasudil to a specific molecular target. In 1995, Fasudil was approved in Japan for the treatment of cerebral vasospasm following subarachnoid hemorrhage, making it the first kinase inhibitor to be approved for clinical use.[2] This marked a significant milestone in the history of drug discovery and solidified the importance of the tetrahydroisoquinoline sulfonamide scaffold.
The RhoA/ROCK Signaling Pathway
The RhoA/ROCK pathway is a central regulator of numerous cellular processes. Its dysregulation is implicated in a wide range of pathologies, including cardiovascular diseases, neurological disorders, and cancer. A simplified overview of the pathway is presented below:
Figure 1: A simplified diagram of the RhoA/ROCK signaling pathway. Extracellular signals activate G-protein coupled receptors (GPCRs), leading to the activation of RhoA. Active RhoA-GTP then binds to and activates ROCK, which in turn phosphorylates downstream targets, leading to smooth muscle contraction and actin cytoskeleton reorganization. Tetrahydroisoquinoline sulfonamides like Fasudil act by inhibiting ROCK.
Crafting the Core: Synthetic Strategies for Tetrahydroisoquinoline Sulfonamides
The synthesis of tetrahydroisoquinoline sulfonamides can be conceptually divided into two main parts: the construction of the tetrahydroisoquinoline core and the subsequent installation of the sulfonamide group.
Building the Tetrahydroisoquinoline Scaffold
Two classical and widely employed methods for the synthesis of the tetrahydroisoquinoline ring system are the Pictet-Spengler and the Bischler-Napieralski reactions.
First reported in 1911 by Amé Pictet and Theodor Spengler, this reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic aromatic substitution to form the tetrahydroisoquinoline ring.[5][6][7][8] The reaction is particularly efficient when the aromatic ring is electron-rich.[9]
Figure 2: General workflow of the Pictet-Spengler reaction for the synthesis of the tetrahydroisoquinoline core.
Experimental Protocol: General Pictet-Spengler Reaction
-
Reactant Preparation: Dissolve the β-arylethylamine (1.0 eq) in a suitable solvent (e.g., toluene, dichloromethane, or a protic acid like trifluoroacetic acid).
-
Carbonyl Addition: Add the aldehyde or ketone (1.0-1.2 eq) to the solution.
-
Acid Catalysis: Introduce a protic or Lewis acid catalyst. For less activated aromatic rings, stronger acids like trifluoroacetic acid or superacids may be required, often with heating.[9]
-
Reaction Monitoring: Stir the reaction mixture at the appropriate temperature (ranging from room temperature to reflux) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, neutralize the reaction mixture with a suitable base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography.
Discovered in 1893, the Bischler-Napieralski reaction is another cornerstone in the synthesis of isoquinoline derivatives. It involves the intramolecular cyclization of a β-arylethylamide using a dehydrating agent, such as phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃), to yield a 3,4-dihydroisoquinoline.[10][11][12] This intermediate can then be readily reduced to the corresponding tetrahydroisoquinoline.
Figure 3: General workflow of the Bischler-Napieralski reaction followed by reduction to yield the tetrahydroisoquinoline core.
Experimental Protocol: General Bischler-Napieralski Reaction and Reduction
-
Cyclization: Dissolve the β-arylethylamide (1.0 eq) in a suitable solvent (e.g., acetonitrile or toluene). Add the dehydrating agent (e.g., POCl₃, 1.5-3.0 eq) and heat the mixture to reflux. Monitor the reaction by TLC or LC-MS.
-
Work-up of Dihydroisoquinoline: After completion, cool the reaction mixture and carefully quench with ice water. Basify the solution with an appropriate base (e.g., ammonium hydroxide) and extract the dihydroisoquinoline product with an organic solvent.
-
Reduction: Dissolve the crude dihydroisoquinoline in a suitable solvent (e.g., methanol or ethanol). Cool the solution in an ice bath and add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise.
-
Final Work-up and Purification: Stir the reaction mixture until the reduction is complete. Quench the reaction with water and remove the organic solvent under reduced pressure. Extract the aqueous layer with an organic solvent. The combined organic layers are then washed, dried, and concentrated to yield the crude tetrahydroisoquinoline, which is then purified by column chromatography.
Synthesis of a Key Precursor: Isoquinoline-5-sulfonyl Chloride
The synthesis of many tetrahydroisoquinoline sulfonamides, including Fasudil, often starts from isoquinoline, which is then sulfonated and chlorinated to produce the key intermediate, isoquinoline-5-sulfonyl chloride.
Experimental Protocol: Synthesis of Isoquinoline-5-sulfonyl Chloride Hydrochloride [13]
-
Reaction Setup: To a round-bottom flask, add 5-isoquinolinesulfonic acid (1.0 eq), thionyl chloride (a suitable excess), and a catalytic amount of N,N-dimethylformamide (DMF).
-
Reflux: Heat the resulting mixture to reflux for approximately 2 hours.
-
Solvent Removal: After the reaction is complete, remove the excess thionyl chloride by rotary evaporation.
-
Precipitation and Isolation: Suspend the residue in dichloromethane (CH₂Cl₂), filter the mixture, and wash the solid with CH₂Cl₂. The collected precipitate is then dried under vacuum to yield crude isoquinoline-5-sulfonyl chloride hydrochloride.
Final Assembly: A Representative Synthesis of Fasudil
The final step involves the coupling of the sulfonyl chloride intermediate with the desired amine. The synthesis of Fasudil involves the reaction of isoquinoline-5-sulfonyl chloride with homopiperazine.
Experimental Protocol: Synthesis of Fasudil Hydrochloride [14]
-
Preparation of Sulfonyl Chloride Solution: Slowly add isoquinoline-5-sulfonyl chloride hydrochloride to a saturated aqueous solution of sodium bicarbonate, maintaining the pH between 5 and 6. Stir the solution for 30 minutes and then extract with dichloromethane. Dry the organic phase with anhydrous sodium sulfate.
-
Coupling Reaction: In a separate flask, dissolve homopiperazine (an excess) in dichloromethane. To this solution, add the previously prepared dichloromethane solution of isoquinoline-5-sulfonyl chloride dropwise at a controlled temperature (e.g., 0 °C).
-
Reaction and Work-up: Allow the reaction to proceed to completion. Wash the reaction mixture sequentially with dilute hydrochloric acid and water.
-
Purification and Salt Formation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Dissolve the crude product in a suitable solvent and precipitate the hydrochloride salt by the addition of a saturated solution of HCl in ethanol or isopropanol. The resulting solid can be further purified by recrystallization.
Structure-Activity Relationships (SAR) and Pharmacological Profile
The biological activity of tetrahydroisoquinoline sulfonamides is highly dependent on the nature and position of substituents on both the tetrahydroisoquinoline ring and the sulfonamide group.
SAR of ROCK Inhibitors
For ROCK inhibition, several key structural features have been identified:
-
The Isoquinoline/Tetrahydroisoquinoline Core: This moiety is crucial for binding to the ATP-binding pocket of the kinase.
-
The Sulfonamide Linker: The sulfonamide group acts as a hydrogen bond acceptor and plays a key role in orienting the molecule within the active site.
-
The Amine Moiety: The nature of the amine attached to the sulfonamide group significantly influences potency and selectivity. For instance, the homopiperazine ring in Fasudil is a key determinant of its activity.
| Compound | ROCK1 (IC₅₀/Kᵢ, µM) | ROCK2 (IC₅₀/Kᵢ, µM) | PKA (IC₅₀, µM) | PKC (IC₅₀, µM) | Selectivity Profile | Reference(s) |
| Fasudil (HA-1077) | 0.33 (Kᵢ) | 0.158 (IC₅₀) | 4.58 | 12.30 | Potent ROCK inhibitor with moderate selectivity over PKA and PKC. | [3][4] |
| H-8 | - | - | 1.2 (Kᵢ) | - | More potent inhibitor of cyclic nucleotide-dependent kinases. | [1] |
| H-7 | - | - | 3.0 (Kᵢ) | 6.0 (Kᵢ) | Potent inhibitor of protein kinase C. | [1] |
Table 1: Comparative inhibitory activities of representative isoquinoline sulfonamides.
Pharmacological Profile of Fasudil
Fasudil is a non-specific ROCK inhibitor, meaning it inhibits both ROCK1 and ROCK2 with similar potency.[3][4] It also exhibits inhibitory activity against other kinases, albeit at higher concentrations. The primary active metabolite of Fasudil is hydroxyfasudil, which also contributes to its therapeutic effects.[15]
In Vitro Evaluation of Tetrahydroisoquinoline Sulfonamides
The evaluation of novel tetrahydroisoquinoline sulfonamides typically involves in vitro kinase inhibition assays to determine their potency and selectivity.
Experimental Protocol: In Vitro ROCK Kinase Inhibition Assay (ELISA-based) [16][17][18][19]
This protocol describes a general, non-radioactive ELISA-based method to measure ROCK activity by quantifying the phosphorylation of its substrate, Myosin Phosphatase Target Subunit 1 (MYPT1).
-
Plate Coating: Coat a 96-well microtiter plate with a recombinant MYPT1 substrate and block non-specific binding sites.
-
Kinase Reaction:
-
Add the test compound (tetrahydroisoquinoline sulfonamide) at various concentrations to the wells.
-
Add a solution containing active ROCK enzyme (e.g., ROCK2) and ATP to initiate the kinase reaction.
-
Include positive (no inhibitor) and negative (no enzyme) controls.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).
-
-
Detection:
-
Wash the plate to remove the kinase reaction components.
-
Add a primary antibody that specifically recognizes phosphorylated MYPT1 (e.g., anti-phospho-MYPT1 at Thr696). Incubate to allow binding.
-
Wash the plate and add a horseradish peroxidase (HRP)-conjugated secondary antibody. Incubate to allow binding.
-
Wash the plate and add a colorimetric HRP substrate (e.g., TMB).
-
-
Data Analysis:
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
Calculate the percent inhibition for each concentration of the test compound relative to the positive control.
-
Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Conclusion and Future Directions
The discovery of tetrahydroisoquinoline sulfonamides represents a landmark in the history of medicinal chemistry, transitioning from serendipitous observations to the rational design of potent and selective kinase inhibitors. The journey from the early isoquinolinesulfonamides to the clinical success of Fasudil as a ROCK inhibitor has paved the way for the development of a new generation of therapeutics. The versatile synthetic routes and the well-characterized structure-activity relationships of this scaffold continue to make it an attractive starting point for the discovery of novel drugs targeting a wide array of diseases. Future research will likely focus on developing more isoform-selective ROCK inhibitors to minimize off-target effects and exploring the potential of this privileged scaffold against other therapeutic targets.
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- Drugging the Undruggable: How Isoquinolines and PKA Initiated the Era of Designed Protein Kinase Inhibitor Therapeutics. (2021).
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Unlocking Therapeutic Potential: A Technical Guide to Acetylated Tetrahydroisoquinolines and Their Molecular Targets
Introduction: The Therapeutic Promise of Acetylated Tetrahydroisoquinolines
Tetrahydroisoquinolines (THIQs) are a prominent class of nitrogen-containing heterocyclic compounds ubiquitously found in nature and readily accessible through synthetic chemistry.[1] Their structural motif is a cornerstone in a multitude of biologically active natural products and synthetic pharmaceuticals, exhibiting a broad spectrum of pharmacological activities.[2][3] The introduction of an acetyl group to the THIQ scaffold can significantly modulate its physicochemical properties and biological activity, leading to enhanced potency, selectivity, and pharmacokinetic profiles. This guide provides an in-depth exploration of the potential therapeutic targets of acetylated THIQs, offering a technical resource for researchers, scientists, and drug development professionals. We will delve into the rationale behind targeting specific pathways, detail experimental methodologies for target identification and validation, and present a forward-looking perspective on the therapeutic applications of this fascinating class of molecules.
I. Key Therapeutic Target Classes for Acetylated Tetrahydroisoquinolines
The addition of an acetyl moiety can influence the binding affinity and selectivity of THIQs for various biological targets. Here, we explore some of the most promising therapeutic areas where acetylated THIQs have shown significant potential.
Epigenetic Modulators: Histone Deacetylase (HDAC) Inhibition
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from lysine residues on histones and other non-histone proteins.[4] Their dysregulation is implicated in the pathogenesis of cancer and neurodegenerative disorders.[5] Acetylated THIQs have emerged as a promising class of HDAC inhibitors.[4][6] The acetyl group in these molecules can mimic the acetylated lysine substrate, thereby interacting with the active site of HDAC enzymes.
One notable example is a series of THIQ-based HDAC inhibitors where the introduction of an acetyl group was part of a broader structure-activity relationship (SAR) study that led to potent pan-HDAC inhibitors. For instance, compound 82 from a study on THIQ-based HDAC inhibitors demonstrated significant inhibitory activity against HDAC1, HDAC3, and HDAC6.[1]
Table 1: Inhibitory Activity of Representative THIQ-Based HDAC Inhibitors [1]
| Compound | HDAC1 IC50 (µM) | HDAC3 IC50 (µM) | HDAC6 IC50 (µM) |
| SAHA (Vorinostat) | 0.06 ± 0.02 | 0.09 ± 0.02 | 0.16 ± 0.02 |
| Compound 79 | <0.05 | <0.05 | <0.05 |
| Compound 82 | <0.05 | <0.05 | <0.05 |
The data clearly indicates that THIQ derivatives can achieve HDAC inhibition on par with or exceeding the established drug, Vorinostat (SAHA).
Neuromodulatory Targets: Opioid and NMDA Receptors
The central nervous system (CNS) presents a rich landscape for the therapeutic application of acetylated THIQs. Their ability to cross the blood-brain barrier and interact with key neuronal receptors makes them attractive candidates for treating pain, neurodegenerative diseases, and psychiatric disorders.
-
Opioid Receptors: N-acetylation of the THQ core in a series of μ-opioid receptor (MOR) agonists and δ-opioid receptor (DOR) antagonists was found to increase DOR affinity, leading to ligands with a more balanced MOR/DOR profile. This highlights the critical role of the acetyl group in fine-tuning receptor selectivity.
-
NMDA Receptors: Certain THIQ derivatives have been identified as potent N-methyl-D-aspartate (NMDA) receptor antagonists, offering a potential therapeutic avenue for conditions associated with excitotoxicity, such as stroke and traumatic brain injury.[7] For instance, (+)-1-methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride demonstrated neuroprotective effects by antagonizing NMDA receptors.[7] While this specific example is not acetylated, the THIQ scaffold's amenability to modification suggests that acetylated analogs could be designed to modulate NMDA receptor activity with improved properties.
Cancer-Associated Proteins and Pathways
The anticancer potential of THIQs is well-documented, with mechanisms including the inhibition of cell proliferation, induction of apoptosis, and interruption of cell migration.[8] Acetylation can further enhance these properties by influencing interactions with key cancer-related targets.
-
Kinases: A study on tetrahydroisoquinoline-based aldoximes revealed their ability to stimulate the intrinsic apoptosis pathway through the ERK1/2 and p38-MAPK signaling cascades in human cells.[9] These pathways are central to cell proliferation, differentiation, and survival, and their dysregulation is a hallmark of many cancers.
-
Drug Efflux Pumps: Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp).[10] Certain THIQ derivatives have been shown to modulate P-gp activity, acting as inhibitors or substrates.[10][11] This suggests that acetylated THIQs could be developed as chemosensitizers to enhance the efficacy of existing anticancer drugs. For example, one study identified a THIQ derivative (compound 3c) as a potent P-gp inhibitor with an EC50 of 1.64 µM.[10]
Anti-inflammatory and Neuroprotective Targets
Neuroinflammation is a key contributor to the progression of neurodegenerative diseases like Parkinson's and Alzheimer's.[12] Acetylated THIQs have demonstrated promising anti-inflammatory and neuroprotective effects.
A notable example is 2-acetyl-7-hydroxy-6-methoxy-1-methyl-1,2,3,4,-tetrahydroisoquinoline (AMTIQ), which has shown potent anti-inflammatory properties in microglial cells by downregulating the expression of proinflammatory cytokines like IL-1β and TNF-α and attenuating the nuclear translocation of NF-κB.[12][13] Furthermore, in a mouse model of Parkinson's disease, AMTIQ treatment led to decreased microglial activation and increased survival of dopaminergic neurons.[12]
II. Experimental Workflows for Target Identification and Validation
Identifying the specific molecular targets of acetylated THIQs is paramount for understanding their mechanism of action and advancing them through the drug discovery pipeline. This section outlines key experimental protocols for target identification and validation.
Target Identification Methodologies
Two powerful and complementary approaches for identifying the protein targets of small molecules are Affinity Chromatography and Drug Affinity Responsive Target Stability (DARTS).
This technique relies on the specific interaction between an immobilized ligand (the acetylated THIQ) and its binding partners in a complex biological sample, such as a cell lysate.
Experimental Protocol: Photo-Affinity Chromatography [14]
-
Probe Synthesis: Synthesize a derivative of the acetylated THIQ containing a photoreactive group (e.g., a diazirine or benzophenone) and an affinity tag (e.g., biotin).
-
Lysate Preparation: Prepare a protein lysate from the cells or tissue of interest.
-
Incubation and Crosslinking: Incubate the lysate with the photo-affinity probe. Upon exposure to UV light, the photoreactive group will form a covalent bond with interacting proteins.
-
Affinity Purification: Use streptavidin-coated beads to capture the biotin-tagged probe and its crosslinked protein targets.
-
Washing and Elution: Thoroughly wash the beads to remove non-specifically bound proteins. Elute the captured proteins.
-
Analysis: Separate the eluted proteins by SDS-PAGE. Excise unique bands and identify the proteins by mass spectrometry.
-
Validation: Confirm the interaction using orthogonal methods such as Western blotting or surface plasmon resonance.
dot
Caption: Workflow for Photo-Affinity Chromatography.
DARTS is a label-free method based on the principle that the binding of a small molecule stabilizes its target protein, making it more resistant to proteolysis.[15]
Experimental Protocol: DARTS Assay [13][16]
-
Lysate Preparation: Prepare a protein lysate from the cells or tissue of interest.
-
Compound Treatment: Treat aliquots of the lysate with the acetylated THIQ or a vehicle control.
-
Protease Digestion: Add a protease (e.g., pronase or thermolysin) to each aliquot and incubate for a specific time to allow for partial digestion.
-
Quenching and Denaturation: Stop the digestion by adding a protease inhibitor and SDS-PAGE loading buffer. Boil the samples to denature the proteins.
-
Analysis: Separate the protein samples by SDS-PAGE. Visualize the protein bands by Coomassie or silver staining.
-
Identification: Excise protein bands that are more intense (i.e., more resistant to digestion) in the compound-treated sample compared to the control. Identify the proteins by mass spectrometry.
-
Validation: Confirm the interaction with the identified target protein using methods like Western blotting or cellular thermal shift assays (CETSA).
dot
Caption: DARTS Experimental Workflow.
Target Validation
Once a potential target is identified, it is crucial to validate its biological relevance to the observed phenotype.
Key Validation Techniques:
-
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in living cells by measuring the change in thermal stability of a protein upon ligand binding.
-
Genetic Approaches: Techniques like siRNA-mediated knockdown or CRISPR-Cas9 gene editing can be used to deplete the target protein and determine if this phenocopies the effect of the acetylated THIQ.
-
Enzymatic Assays: For enzyme targets, direct inhibition assays can be performed using purified protein to determine kinetic parameters such as IC50 or Ki values.
-
Receptor Binding Assays: For receptor targets, competitive binding assays with radiolabeled ligands can be used to determine the binding affinity of the acetylated THIQ.
III. Signaling Pathways Modulated by Acetylated Tetrahydroisoquinolines
Understanding the downstream signaling pathways affected by acetylated THIQs provides a more comprehensive picture of their mechanism of action.
MAPK/ERK and p38-MAPK Pathways
As mentioned earlier, some THIQ derivatives can induce apoptosis through the ERK1/2 and p38-MAPK signaling pathways.[9] These cascades are critical regulators of cellular processes, and their modulation can have profound effects on cell fate.
dot
Caption: MAPK Signaling Cascade.
NF-κB Signaling Pathway
The transcription factor NF-κB is a master regulator of inflammation. The ability of AMTIQ to attenuate the nuclear translocation of NF-κB is a key mechanism behind its anti-inflammatory effects.[12] By inhibiting NF-κB activation, acetylated THIQs can suppress the expression of a wide range of pro-inflammatory genes.
dot
Caption: NF-κB Signaling Pathway.
IV. Future Directions and Conclusion
The field of acetylated THIQs as therapeutic agents is ripe with opportunity. Future research should focus on:
-
Systematic SAR Studies: A comprehensive exploration of the impact of the acetyl group's position and the overall substitution pattern on the THIQ scaffold will be crucial for designing next-generation compounds with enhanced potency and selectivity.
-
Target Deconvolution: For acetylated THIQs with interesting phenotypic effects but unknown targets, the application of unbiased target identification methods like DARTS and affinity chromatography will be essential.
-
Exploration of New Therapeutic Areas: The diverse biological activities of THIQs suggest that their acetylated counterparts could be explored for a wider range of diseases, including viral infections and cardiovascular disorders.[15][17][18]
-
In Vivo Efficacy and Safety: Promising lead compounds will need to be rigorously evaluated in relevant animal models to assess their in vivo efficacy, pharmacokinetic properties, and safety profiles.
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An In-depth Technical Guide to the Reactivity of 2-Acetyl-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis, reactivity, and potential applications of 2-acetyl-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl chloride, a key intermediate in medicinal chemistry. The document delves into the mechanistic intricacies of its reactions, offering field-proven insights for researchers in drug discovery and development. By synthesizing technical accuracy with practical experimental protocols, this guide serves as an authoritative resource for professionals seeking to leverage the unique chemical properties of this versatile compound.
Introduction: The Significance of the Tetrahydroisoquinoline Scaffold
The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged scaffold in medicinal chemistry, appearing in a vast array of natural products and synthetic pharmaceuticals.[1] Its rigid, bicyclic structure provides a three-dimensional framework that can be strategically functionalized to interact with a multitude of biological targets. The incorporation of a reactive sulfonyl chloride group at the 7-position of the 2-acetylated THIQ core, creating this compound, unlocks a gateway to a diverse range of derivatives with significant therapeutic potential. This guide will explore the chemical behavior of this key building block, providing the foundational knowledge necessary for its effective utilization in drug discovery programs. The exploration of THIQ derivatives has led to the development of anticancer agents and orexin receptor antagonists, highlighting the therapeutic promise of this molecular framework.[1][2][3]
Synthesis of this compound
The synthesis of the title compound is a multi-step process that begins with the formation of the 2-acetyl-1,2,3,4-tetrahydroisoquinoline core, followed by chlorosulfonylation.
Synthesis of the Precursor: 2-Acetyl-1,2,3,4-tetrahydroisoquinoline
The acetylation of 1,2,3,4-tetrahydroisoquinoline is a crucial first step. A representative procedure, adapted from the synthesis of a related compound, is as follows:
Experimental Protocol: Acetylation of 1,2,3,4-tetrahydroisoquinoline
-
To a solution of 1,2,3,4-tetrahydroisoquinoline in a suitable aprotic solvent (e.g., dichloromethane), add an equimolar amount of a suitable acetylating agent, such as acetic anhydride or acetyl chloride, and a non-nucleophilic base (e.g., triethylamine or anhydrous sodium acetate).[4]
-
Stir the reaction mixture at room temperature or under gentle reflux for a specified period to ensure complete conversion.[4]
-
Upon completion, quench the reaction with water and extract the product into an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude 2-acetyl-1,2,3,4-tetrahydroisoquinoline can be purified by recrystallization or column chromatography.
Causality Behind Experimental Choices:
-
Aprotic Solvent: Dichloromethane is a common choice due to its inertness and ability to dissolve both the starting material and reagents.
-
Base: A base is required to neutralize the acidic byproduct (e.g., HCl or acetic acid) of the acetylation reaction, driving the equilibrium towards product formation.
-
Purification: The choice between recrystallization and column chromatography depends on the purity of the crude product and the nature of any impurities.
Chlorosulfonylation of 2-Acetyl-1,2,3,4-tetrahydroisoquinoline
The introduction of the sulfonyl chloride moiety is achieved through electrophilic aromatic substitution using chlorosulfonic acid.[5]
Experimental Protocol: Chlorosulfonylation
-
Cool a solution of 2-acetyl-1,2,3,4-tetrahydroisoquinoline in a suitable solvent (e.g., chloroform or excess chlorosulfonic acid) to a low temperature (typically -5°C to 0°C) in an ice bath.[6]
-
Slowly add chlorosulfonic acid dropwise to the cooled solution with vigorous stirring.[6]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours to ensure complete reaction.[6]
-
Carefully pour the reaction mixture onto crushed ice to quench the excess chlorosulfonic acid.
-
Extract the product, this compound, into an organic solvent like ethyl acetate.
-
Wash the organic extract with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude product.[6]
-
The final product can be purified by recrystallization.
Self-Validating System and Safety:
-
Temperature Control: The reaction is highly exothermic; maintaining a low temperature during the addition of chlorosulfonic acid is critical to prevent side reactions and ensure safety.
-
Quenching: The quenching step must be performed cautiously due to the vigorous reaction between chlorosulfonic acid and water.
-
Purity Assessment: The purity of the final product should be confirmed by techniques such as melting point determination and NMR spectroscopy.
Diagram of Synthetic Workflow:
Caption: Synthetic route to the target compound.
Core Reactivity: A Mechanistic Perspective
The reactivity of this compound is dominated by the electrophilic nature of the sulfur atom in the sulfonyl chloride group. This makes it susceptible to attack by a wide range of nucleophiles.
Nucleophilic Substitution at the Sulfonyl Group
The primary mode of reaction is nucleophilic substitution, where the chloride ion is displaced by a nucleophile. This typically proceeds through a concerted SN2-like mechanism or a stepwise addition-elimination pathway, depending on the nucleophile and reaction conditions.[7][8] Computational studies on related arenesulfonyl chlorides suggest that the chloride exchange reaction proceeds via a single transition state consistent with an SN2 mechanism.[7][8]
Diagram of General Nucleophilic Substitution:
Caption: General mechanism of nucleophilic substitution.
Reaction with Amines: Synthesis of Sulfonamides
One of the most important reactions of sulfonyl chlorides is their reaction with primary and secondary amines to form sulfonamides. This reaction is fundamental in the synthesis of a vast number of biologically active compounds.
Experimental Protocol: Sulfonamide Synthesis
-
Dissolve this compound in a suitable solvent (e.g., pyridine, dichloromethane, or THF).
-
Add the desired primary or secondary amine to the solution, often in the presence of a base like pyridine or triethylamine to neutralize the HCl generated.
-
Stir the reaction at room temperature or with gentle heating until completion, as monitored by TLC.
-
Work up the reaction by washing with dilute acid (to remove excess amine and base), followed by water and brine.
-
Dry the organic layer and concentrate to obtain the crude sulfonamide, which can be purified by chromatography or recrystallization.
Table 1: Representative Sulfonamide Derivatives
| Amine Nucleophile | Product | Potential Application Area |
| Aniline | N-phenyl-2-acetyl-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide | Antibacterial, Anticancer |
| Piperidine | 2-acetyl-7-(piperidin-1-ylsulfonyl)-1,2,3,4-tetrahydroisoquinoline | CNS disorders |
| Glycine methyl ester | Methyl 2-(N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)sulfonyl)aminoacetate | Enzyme inhibitors |
Reaction with Alcohols and Phenols: Synthesis of Sulfonate Esters
In a similar fashion, alcohols and phenols react with sulfonyl chlorides to yield sulfonate esters. This reaction is typically carried out in the presence of a base to activate the alcohol and neutralize the HCl byproduct.
Experimental Protocol: Sulfonate Ester Synthesis
-
To a solution of the alcohol or phenol in pyridine or a mixture of an inert solvent and a tertiary amine base, add this compound portion-wise at 0°C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed.
-
Perform an aqueous workup to remove the pyridinium hydrochloride salt and any unreacted starting materials.
-
Extract the sulfonate ester into an organic solvent, dry, and concentrate.
-
Purify the product by column chromatography.
Applications in Drug Discovery and Development
The derivatives of this compound are of significant interest to the pharmaceutical industry due to the diverse biological activities exhibited by the THIQ scaffold.
As Scaffolds for Novel Therapeutics
The sulfonamide and sulfonate ester derivatives serve as building blocks for the synthesis of more complex molecules with potential therapeutic applications in areas such as:
-
Anticancer Agents: The THIQ nucleus is found in several antitumor antibiotics.[1]
-
Central Nervous System (CNS) Disorders: THIQ derivatives have been investigated for their potential as orexin receptor antagonists for the treatment of sleep disorders.[2][3]
-
Antimicrobial Agents: Certain N-sulfonyl-1,2,3,4-tetrahydroisoquinolines have demonstrated significant antifungal properties.[9][10][11]
-
Enzyme Inhibitors: The sulfonamide moiety is a well-known pharmacophore that can mimic the transition state of various enzymatic reactions.
Structure-Activity Relationship (SAR) Studies
The ease of derivatization of the sulfonyl chloride group allows for the systematic exploration of the structure-activity relationship of THIQ-based compounds. By synthesizing a library of sulfonamides and sulfonate esters with diverse substituents, researchers can probe the specific interactions between the molecule and its biological target, leading to the optimization of potency and selectivity.
Diagram of Drug Discovery Workflow:
Caption: Role in the drug discovery pipeline.
Conclusion
This compound is a highly valuable and reactive intermediate for the synthesis of a wide range of compounds with significant potential in drug discovery. Its straightforward synthesis and predictable reactivity make it an attractive starting material for the generation of diverse chemical libraries. A thorough understanding of its reactivity, as outlined in this guide, is essential for medicinal chemists and researchers aiming to develop novel therapeutics based on the privileged tetrahydroisoquinoline scaffold.
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Spectroscopic Characterization of 2-acetyl-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the expected spectroscopic data for the characterization of 2-acetyl-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl chloride. As a key intermediate in medicinal chemistry and drug development, the unambiguous structural confirmation of this compound is paramount. This document, intended for researchers and scientists, outlines the predicted proton and carbon-13 nuclear magnetic resonance (¹H & ¹³C NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data. The rationale behind the predicted spectral features is discussed in detail, drawing upon established principles of spectroscopic analysis for sulfonyl chlorides and tetrahydroisoquinoline derivatives. Furthermore, this guide presents standardized experimental protocols for acquiring these spectra, ensuring data integrity and reproducibility.
Introduction
The 1,2,3,4-tetrahydroisoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs.[1][2] The introduction of a sulfonyl chloride group at the 7-position, coupled with N-acetylation, yields this compound, a versatile synthetic intermediate. The sulfonyl chloride moiety serves as a reactive handle for the synthesis of a diverse array of sulfonamides, which are themselves a critical class of therapeutic agents. Given its role in the synthesis of potential drug candidates, the precise and accurate characterization of this intermediate is of utmost importance to ensure the quality and purity of downstream compounds.
This guide provides a detailed predictive analysis of the spectroscopic data for this compound, empowering researchers to confidently identify and characterize this molecule.
Molecular Structure and Key Features
The structure of this compound (C₁₁H₁₂ClNO₃S) incorporates several key functional groups that give rise to distinct spectroscopic signatures.[3] Understanding these features is fundamental to interpreting the spectral data.
Figure 1. Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the definitive structural elucidation of organic molecules.[4] For this compound, both ¹H and ¹³C NMR will provide a wealth of information.
Predicted ¹H NMR Spectrum
The proton NMR spectrum will exhibit distinct signals for the aromatic, benzylic, aliphatic, and acetyl protons. The electron-withdrawing nature of the sulfonyl chloride group will significantly influence the chemical shifts of the aromatic protons.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Notes |
| H-8 | ~7.9 | d | 1H | Deshielded due to proximity to the sulfonyl chloride group. |
| H-6 | ~7.8 | dd | 1H | Deshielded by the sulfonyl chloride group. |
| H-5 | ~7.4 | d | 1H | |
| H-1 | ~4.7 | s | 2H | Benzylic protons adjacent to the nitrogen of the amide. |
| H-3 | ~3.8 | t | 2H | Aliphatic protons adjacent to the nitrogen. |
| H-4 | ~2.9 | t | 2H | Aliphatic protons adjacent to the aromatic ring. |
| Acetyl-CH₃ | ~2.2 | s | 3H | Methyl protons of the acetyl group. |
Predicted ¹³C NMR Spectrum
The carbon-13 NMR spectrum will complement the ¹H NMR data, providing information on the carbon skeleton of the molecule.
| Carbon Assignment | Predicted Chemical Shift (ppm) | Notes |
| Acetyl C=O | ~169 | Carbonyl carbon of the acetyl group. |
| C-7 | ~145 | Aromatic carbon directly attached to the sulfonyl chloride group. |
| C-4a | ~138 | Quaternary aromatic carbon. |
| C-8a | ~135 | Quaternary aromatic carbon. |
| C-5 | ~130 | Aromatic carbon. |
| C-6 | ~128 | Aromatic carbon. |
| C-8 | ~127 | Aromatic carbon. |
| C-1 | ~45 | Benzylic carbon. |
| C-3 | ~42 | Aliphatic carbon adjacent to nitrogen. |
| C-4 | ~28 | Aliphatic carbon. |
| Acetyl-CH₃ | ~21 | Methyl carbon of the acetyl group. |
Experimental Protocol for NMR Spectroscopy
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound into a clean, dry NMR tube.[4]
-
Add approximately 0.6 mL of a suitable deuterated aprotic solvent, such as CDCl₃, acetone-d₆, or DMSO-d₆.[4] The choice of solvent is critical due to the reactivity of the sulfonyl chloride group.[4]
-
Cap the NMR tube and gently agitate to ensure complete dissolution of the sample.
Instrument Parameters (for a 400 MHz spectrometer):
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64 (adjust for desired signal-to-noise ratio).
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled pulse program (e.g., 'zgpg30').
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective technique for identifying key functional groups within a molecule.[5] The IR spectrum of this compound will be characterized by strong absorption bands corresponding to the sulfonyl chloride and amide functionalities.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| C-H stretch (aromatic) | 3100-3000 | Medium |
| C-H stretch (aliphatic) | 3000-2850 | Medium |
| C=O stretch (amide) | 1650-1630 | Strong |
| S=O stretch (asymmetric) | 1385-1365 | Strong |
| S=O stretch (symmetric) | 1190-1170 | Strong |
| S-Cl stretch | 650-550 | Strong |
The presence of strong absorption bands in the specified regions for the S=O and S-Cl stretching vibrations is highly indicative of the sulfonyl chloride group.[4][5]
Experimental Protocol for IR Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Record a background spectrum of the empty ATR setup.
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
The instrument software will automatically subtract the background from the sample spectrum.
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive technique that provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural elucidation.[4]
Predicted Mass Spectrum
The predicted monoisotopic mass of this compound is 273.02264 Da.[3] In a high-resolution mass spectrum, the molecular ion peak ([M]⁺˙) should be observed at m/z 273.0221. Due to the natural abundance of the ³⁷Cl isotope, an A+2 peak at m/z 275.0191 with an intensity of approximately one-third of the molecular ion peak is expected.[5]
Predicted Fragmentation Pattern:
-
Loss of Cl: [M-Cl]⁺ at m/z 238
-
Loss of SO₂: [M-SO₂]⁺˙ at m/z 209
-
Loss of SO₂Cl: [M-SO₂Cl]⁺ at m/z 174
-
Cleavage of the acetyl group: [M-CH₂CO]⁺ at m/z 231
Figure 2. Predicted major fragmentation pathways.
Experimental Protocol for Mass Spectrometry
Sample Preparation (for Electrospray Ionization - ESI):
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as acetonitrile or methanol.
-
Further dilute the stock solution to a final concentration of 1-10 µg/mL.
Data Acquisition:
-
Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.
-
Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).
-
Optimize the source parameters (e.g., capillary voltage, cone voltage) to maximize the signal of the molecular ion.
Conclusion
The comprehensive spectroscopic characterization of this compound is essential for its use in synthetic and medicinal chemistry. This technical guide provides a detailed prediction of the ¹H NMR, ¹³C NMR, IR, and MS data for this important intermediate. By understanding these expected spectral features and employing the outlined experimental protocols, researchers can confidently verify the identity and purity of their synthesized material, ensuring the integrity of their subsequent research and development efforts.
References
- A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques - Benchchem. (n.d.).
- Rubio-Martínez, D. H., Caignard, D. H., & Pujol, M. D. (2018). Substituted tetrahydroisoquinolines: synthesis, characterization, antitumor activity and other biological properties. European Journal of Medicinal Chemistry.
- Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. (2021). ACS Omega.
- Synthesis of 1,2,3,4-Tetrahydroisoquinoline Derivatives. (2025). ResearchGate.
- IR, NMR and MS of a Sulfonyl Chloride compound. (2008). ACD/Labs.
- This compound. (n.d.). PubChem.
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solubility of 2-acetyl-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl chloride
An In-depth Technical Guide on the Solubility of 2-Acetyl-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl chloride
Executive Summary
This technical guide provides a comprehensive analysis of the (CAS No: 61563-39-1), a key intermediate in synthetic chemistry. Due to the presence of a highly reactive sulfonyl chloride functional group, this compound's solubility is intrinsically linked to its reactivity, particularly in protic solvents. This document outlines its theoretical solubility based on structural analysis, presents a detailed experimental workflow for accurate quantitative determination, and emphasizes the critical safety and handling protocols required. The compound is predicted to exhibit high solubility in polar aprotic solvents such as dimethylformamide and acetonitrile, moderate solubility in chlorinated solvents like dichloromethane, and will undergo solvolysis in protic solvents like water and alcohols. The methodologies described herein are designed to provide researchers and drug development professionals with a robust framework for handling this compound and accurately assessing its solubility for process development and optimization.
Introduction to the Target Compound
This compound is a complex organic molecule utilized primarily as a building block in the synthesis of more complex chemical entities. Its structure incorporates a tetrahydroisoquinoline core, an N-acetyl group, and a sulfonyl chloride moiety. This combination of functional groups makes it a valuable precursor for creating sulfonamide derivatives, a class of compounds with a wide range of pharmacological activities.[1]
Understanding the solubility of this intermediate is paramount for its effective use in synthetic reactions. Proper solvent selection impacts reaction kinetics, yield, and purity by ensuring the compound remains in the solution phase to react as intended. This guide provides a detailed examination of its solubility characteristics, moving from theoretical prediction to a practical, validated experimental protocol.
Compound Identification:
-
IUPAC Name: 2-acetyl-3,4-dihydro-1H-isoquinoline-7-sulfonyl chloride
-
CAS Number: 61563-39-1[2]
-
Molecular Formula: C₁₁H₁₂ClNO₃S[3]
-
Molecular Weight: 273.73 g/mol
Structural Analysis and Predicted Solubility Profile
The solubility of a compound is governed by its molecular structure. The principle of "like dissolves like" provides a foundational basis for prediction. The structure of this compound contains distinct regions that influence its interaction with various solvents:
-
Sulfonyl Chloride Group (-SO₂Cl): This is a highly polar and electrophilic functional group. It is susceptible to nucleophilic attack, especially from protic solvents.
-
N-Acetyl Group (-N-C(=O)CH₃): This amide group adds polarity and can participate in hydrogen bonding as an acceptor.
-
Tetrahydroisoquinoline Core: This bicyclic structure is largely non-polar and aromatic in character, contributing to solubility in less polar organic solvents.
Based on this structural analysis and knowledge of similar sulfonyl chlorides, a qualitative solubility profile can be predicted.[4]
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale and Remarks |
| Aprotic Polar | Acetonitrile, DMF, DMSO | High | These solvents effectively solvate the polar sulfonyl chloride and acetyl groups without reacting, making them excellent choices for synthetic applications.[4] |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to High | These solvents offer a balance of polarity suitable for solvating the entire molecule. DCM is a common choice for reactions involving sulfonyl chlorides. |
| Ethers | Tetrahydrofuran (THF), Dioxane | Moderate | The ether oxygen can interact with the polar parts of the molecule, but the overall non-polar character of the solvent may limit high solubility. |
| Esters | Ethyl Acetate | Moderate | Ethyl acetate is a moderately polar aprotic solvent and is expected to be a suitable solvent for this compound.[4] |
| Aromatic Hydrocarbons | Toluene, Benzene | Low | The non-polar nature of these solvents makes them poor choices for solvating the highly polar sulfonyl chloride and acetyl functional groups. |
| Protic (Alcohols) | Methanol, Ethanol | Soluble (with reaction) | Alcohols will readily dissolve the compound but will also act as nucleophiles, reacting with the sulfonyl chloride to form sulfonate esters.[4] |
| Protic (Aqueous) | Water | Very Low (with reaction) | The compound has very low intrinsic water solubility and will rapidly hydrolyze upon contact with water or atmospheric moisture to form the corresponding sulfonic acid.[4][5][6] |
Experimental Workflow for Quantitative Solubility Determination
To obtain precise solubility data, a systematic experimental approach is required. The equilibrium saturation method followed by HPLC quantification is a robust and highly accurate technique.
Workflow Diagram: Solubility Determination
The following diagram illustrates the logical flow of the experimental procedure.
Sources
An In-depth Technical Guide to 2-Acetyl-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl chloride: Sourcing, Synthesis, and Application in Drug Discovery
This technical guide provides an in-depth overview of 2-acetyl-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl chloride, a key building block in medicinal chemistry. Tailored for researchers, scientists, and drug development professionals, this document delves into the commercial availability, synthetic methodologies, and the strategic application of this versatile intermediate.
Introduction: A Versatile Scaffold in Medicinal Chemistry
This compound (CAS No: 61563-39-1) is a heterocyclic sulfonyl chloride derivative.[1][2] Its structure, featuring a tetrahydroisoquinoline backbone with an acetyl group at the 1-position and a reactive sulfonyl chloride moiety at the 7-position, makes it a valuable intermediate in the synthesis of a wide range of biologically active molecules.[3] The sulfonyl chloride group is a key functional handle, enabling the facile introduction of sulfonamide and sulfonic ester functionalities, which are prevalent in many pharmaceutical agents.[3] These derivatives have shown promise in various therapeutic areas, including antimicrobial and anticancer research.[3]
Commercial Sourcing and Availability
While this compound is a valuable research chemical, its commercial availability can be limited. A more readily available analog is the 2-(trifluoroacetyl) derivative. However, for researchers specifically requiring the acetylated compound, the following suppliers have been identified. It is strongly recommended to inquire directly with the suppliers for current stock and lead times.
| Supplier | Product Name | CAS Number | Purity | Available Quantities |
| Matrix Scientific | This compound | 61563-39-1 | Not Specified | 1.00g, 2.50g, 5.00g |
| GuideChem | This compound | 61563-39-1 | ≥99% | Inquire |
| Leyan | This compound | Not Specified | 97% | Inquire |
Note: The availability of this compound can vary. The trifluoroacetyl analog, 2-(trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl chloride (CAS: 74291-57-9), is more widely listed by suppliers such as Santa Cruz Biotechnology, Fisher Scientific, and Pharmaffiliates.[4][5][6][7]
Synthesis of this compound
The synthesis of the title compound is typically achieved through the chlorosulfonylation of N-acetyl-1,2,3,4-tetrahydroisoquinoline.[8] This electrophilic aromatic substitution reaction introduces the sulfonyl chloride group onto the aromatic ring.
Synthetic Workflow
The overall synthetic process can be visualized as a two-step procedure starting from 1,2,3,4-tetrahydroisoquinoline.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
The following protocol is adapted from a known procedure for the synthesis of N-acetyl-7-chlorosulfonyl-1,2,3,4-tetrahydroisoquinoline.[8]
Materials:
-
N-Acetyl-1,2,3,4-tetrahydroisoquinoline
-
Chlorosulfonic acid
-
Crushed ice
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a suitable reaction vessel equipped with a stirrer and under an inert atmosphere, cool chlorosulfonic acid (approximately 6-7 molar equivalents) to -5°C.
-
Addition of Starting Material: Slowly add N-acetyl-1,2,3,4-tetrahydroisoquinoline (1 molar equivalent) to the cooled chlorosulfonic acid while maintaining the temperature at -5°C.
-
Reaction: Stir the resulting solution at 25°C for 48 hours.
-
Quenching: Carefully pour the reaction mixture onto crushed ice.
-
Extraction: Extract the aqueous mixture with ethyl acetate.
-
Washing and Drying: Wash the organic extract, then dry it over anhydrous sodium sulfate.
-
Solvent Removal: Evaporate the solvent under reduced pressure to yield the crude product.
Purification: The crude product can be further purified by recrystallization or flash chromatography.
Applications in Drug Discovery and Medicinal Chemistry
The reactivity of the sulfonyl chloride group makes this compound a valuable intermediate for creating libraries of sulfonamide and sulfonic ester derivatives.[3]
Synthesis of Bioactive Sulfonamides
The reaction of the sulfonyl chloride with various primary and secondary amines readily yields the corresponding sulfonamides. This is a common strategy in drug discovery to explore the structure-activity relationship (SAR) of a lead compound. The resulting sulfonamides can be evaluated for a range of biological activities.
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- 8. prepchem.com [prepchem.com]
Exploring the Chemical Space of Tetrahydroisoquinoline Derivatives: A Senior Application Scientist's Guide to Synthesis, Derivatization, and Biological Evaluation
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: The Enduring Legacy of a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents, earning them the designation of "privileged scaffolds." The 1,2,3,4-tetrahydroisoquinoline (THIQ) nucleus is a quintessential example of such a structure.[1][2] Found at the core of numerous natural products, particularly isoquinoline alkaloids, and a host of synthetic pharmaceuticals, the THIQ scaffold offers a rigid, three-dimensional architecture that is ripe for chemical modification.[3][4][5] Its derivatives have demonstrated a remarkable breadth of biological activities, targeting a vast array of physiological pathways.[6][7]
This guide is designed to serve as a comprehensive technical resource for professionals engaged in drug discovery. It moves beyond a simple recitation of facts to provide a deeper understanding of the causality behind synthetic choices and the logic of structure-activity relationship (SAR) exploration. We will navigate the key synthetic routes to the THIQ core, delve into strategies for systematically exploring its chemical space, and provide validated protocols for both synthesis and preliminary biological evaluation. The objective is to empower researchers to confidently and effectively leverage this versatile scaffold in the quest for novel therapeutics.
The Tetrahydroisoquinoline Core: A Foundation for Bioactivity
The 1,2,3,4-tetrahydroisoquinoline is a bicyclic heterocyclic secondary amine.[8] Its structure provides a robust and conformationally constrained framework, an ideal starting point for designing molecules that can achieve specific and high-affinity interactions with biological targets.
Caption: The core structure of 1,2,3,4-tetrahydroisoquinoline with IUPAC numbering.
The true power of the THIQ scaffold lies in its proven track record. Derivatives have been developed into successful drugs across a wide spectrum of diseases, underscoring its therapeutic promiscuity and potential.[3][6][9] This versatility stems from the scaffold's ability to present functional groups in precise spatial orientations, mimicking or blocking the interactions of endogenous ligands.
| Drug Name | Therapeutic Application | Key Structural Feature |
| Quinapril | Antihypertensive (ACE Inhibitor) | Contains a THIQ-3-carboxylic acid moiety crucial for binding to the angiotensin-converting enzyme.[1][6] |
| Trabectedin | Anticancer (Soft Tissue Sarcoma) | A complex fused tris-THIQ natural product that binds to the minor groove of DNA.[2][4] |
| Noscapine | Antitussive / Potential Anticancer | A naturally occurring alkaloid that interacts with microtubules.[2][6] |
| Debrisoquine | Antihypertensive | A simple substituted THIQ derivative.[10] |
| Praziquantel | Anthelmintic (Anti-schistosomal) | A complex derivative used to treat parasitic worm infections.[8][11] |
| Table 1: Examples of FDA-approved drugs containing the THIQ scaffold. |
Navigating the Synthetic Landscape: Constructing the Core
Accessing the THIQ chemical space begins with a robust and flexible synthesis of the core structure. The choice of synthetic route is a critical decision, dictated by the desired substitution pattern, scale, and available starting materials. We will focus on the two most foundational and widely employed methods, explaining the mechanistic logic that underpins their utility.
The Pictet-Spengler Reaction: A Biomimetic Powerhouse
Discovered in 1911, the Pictet-Spengler reaction is a cornerstone of THIQ synthesis.[12] It is essentially a special case of the Mannich reaction, involving the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic aromatic substitution.[13][14]
Causality of Choice: The Pictet-Spengler reaction is often the method of choice due to its biomimetic nature (mimicking alkaloid biosynthesis), operational simplicity, and the ability to generate C1-substituted THIQs in a single step.[4][15] Its primary requirement is a sufficiently electron-rich aromatic ring to facilitate the final cyclization step.[13][15]
Caption: Simplified mechanism of the Pictet-Spengler reaction.
Experimental Protocol: Synthesis of 1-Methyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
This protocol exemplifies a classic Pictet-Spengler cyclization.
-
Reactant Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 3,4-dimethoxyphenethylamine (1.81 g, 10 mmol) in ethanol (30 mL).
-
Aldehyde Addition: To the stirred solution, add acetaldehyde (0.53 mL, 12 mmol, 1.2 eq).
-
Acid Catalysis: Slowly add concentrated sulfuric acid (0.5 mL) dropwise. Self-Validation: The acid is crucial for catalyzing both the iminium ion formation and the subsequent electrophilic cyclization.
-
Reaction: Heat the mixture to reflux (approx. 80°C) and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 Dichloromethane:Methanol eluent system.
-
Workup: Cool the reaction mixture to room temperature and then place it in an ice bath. Basify the solution to pH ~10 by the slow addition of 2M sodium hydroxide solution. Causality: This step neutralizes the acid catalyst and deprotonates the amine product, making it soluble in the organic extraction solvent.
-
Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 30 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure THIQ derivative.
The Bischler-Napieralski Reaction: Accessing Dihydroisoquinolines
The Bischler-Napieralski reaction provides an alternative route, involving the intramolecular cyclodehydration of a β-phenethylamide using a condensing agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[16][17][18] This reaction yields a 3,4-dihydroisoquinoline, which contains an imine that can be readily reduced (e.g., with sodium borohydride, NaBH₄) to the corresponding THIQ.
Causality of Choice: This two-step approach (cyclization then reduction) is particularly useful when the Pictet-Spengler reaction is not feasible, for instance, with less-activated aromatic systems or when the desired C1-substituent is incompatible with Pictet-Spengler conditions.[17] It also provides direct access to the dihydroisoquinoline scaffold, which is a valuable synthetic intermediate in its own right.
Caption: The Bischler-Napieralski reaction pathway to THIQs.
Modern Strategies for Rapid Diversification
While classical methods are robust, modern drug discovery often demands the rapid synthesis of large, diverse libraries. Multi-component reactions (MCRs) are exceptionally powerful in this context.
-
Ugi and Passerini Reactions: These MCRs can incorporate the THIQ scaffold or its precursors, allowing for the introduction of three or four new points of diversity in a single, efficient step.[8][19][20] For example, an Ugi-azide reaction can be combined with a subsequent Heck cyclization to build complex tetrazole-fused THIQ systems in a one-pot procedure.[11] This approach maximizes step-economy and is ideal for generating novel compound collections for high-throughput screening.
Exploring Chemical Space: A Guide to Structure-Activity Relationships (SAR)
Once the THIQ core is synthesized, the next phase involves its systematic derivatization to explore the surrounding chemical space and build a robust SAR. The goal is to understand how modifications at different positions on the scaffold influence biological activity against a chosen target.
Caption: Key diversification points on the THIQ scaffold.
Case Study: SAR of THIQ Derivatives as Anticancer Agents
The THIQ scaffold is a privileged structure for the design of anticancer agents, with derivatives showing activity against numerous cancer cell lines and targets.[9][21][22][23][24] A common mechanism of action involves the inhibition of signaling pathways critical for cancer cell survival, such as the NF-κB pathway.[25]
The following data, adapted from studies on THIQ derivatives, illustrates how systematic structural modifications impact antiproliferative activity.
| Compound | R¹ (at C1) | Substitution (Aromatic Ring) | HCT116 GI₅₀ (μM) | PC-3 GI₅₀ (μM) |
| 5a | H | Unsubstituted | 2.87 | 3.98 |
| 5b | H | 6-OCH₃ | 2.12 | 2.99 |
| 5c | H | 7-OCH₃ | 2.54 | 3.22 |
| GM-3-18 | 4-chlorophenylsulfonyl | 6,7-dimethoxy | 0.9 - 10.7 (range) | - |
| GM-3-121 | 4-ethylbenzoyl | 6,7-dimethoxy | - | - |
| Table 2: Comparative antiproliferative activity (GI₅₀) of THIQ derivatives against human colon (HCT116) and prostate (PC-3) cancer cell lines. Data illustrates general trends and is compiled from multiple sources for educational purposes.[25][26] |
SAR Insights:
-
Aromatic Substitution: The introduction of electron-donating groups, such as methoxy (-OCH₃) groups on the aromatic ring (e.g., compound 5b), often enhances potency compared to the unsubstituted parent compound (5a).[25] This is a common theme in THIQ SAR, as these groups can increase the nucleophilicity of the ring, potentially aiding synthesis, and can also form key hydrogen bonds with target proteins.
-
C1-Substitution: Large, lipophilic groups at the C1 position can drastically alter activity. The nature of this group is critical for target engagement.
-
N2-Substitution: Acylation of the nitrogen at the N2 position, for example with sulfonyl or benzoyl groups (GM-3-18, GM-3-121), introduces new vectors for interaction and can significantly increase potency. The chloro-substituted phenyl ring in GM-3-18 suggests that electronegative groups can be beneficial for activity against certain cancer cell lines.[26]
A Validated Workflow for THIQ Library Development
A systematic and self-validating workflow is essential for efficiently exploring the chemical space and identifying promising lead compounds.
Caption: Integrated workflow for the design, synthesis, and evaluation of THIQ derivatives.
Experimental Protocol: In Vitro Cytotoxicity Evaluation (MTT Assay)
This protocol provides a standard method for assessing the antiproliferative effects of newly synthesized THIQ derivatives against a cancer cell line.
-
Cell Culture: Plate HCT116 human colon carcinoma cells in a 96-well microtiter plate at a density of 5,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized THIQ derivatives in DMSO and then dilute further in culture medium. Add 100 µL of the compound solutions to the wells, achieving final concentrations typically ranging from 0.1 to 100 µM. Include wells with vehicle (DMSO) only as a negative control.
-
Incubation: Incubate the plate for 48-72 hours under the same conditions. Self-Validation: This incubation period allows for multiple cell doubling times, ensuring that any observed effect on proliferation is significant.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Causality: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration causing 50% growth inhibition) for each compound using appropriate software (e.g., GraphPad Prism).
Conclusion and Future Perspectives
The 1,2,3,4-tetrahydroisoquinoline scaffold remains a cornerstone of modern drug discovery, offering a blend of structural rigidity, synthetic tractability, and proven biological relevance.[1][3][9] We have demonstrated that a successful exploration of its chemical space is built upon a logical foundation: understanding the causality of classical synthetic reactions like the Pictet-Spengler and Bischler-Napieralski, leveraging modern methods like MCRs for rapid diversification, and applying a systematic workflow of synthesis, biological testing, and SAR analysis.[8]
The future of THIQ-based drug discovery is bright. Emerging opportunities include the design of multi-target ligands capable of modulating complex disease pathways and the integration of computational modeling to predict ADME properties and guide the design of more selective and potent analogues.[23][27] As our understanding of disease biology deepens, the chameleonic nature of the THIQ scaffold ensures it will continue to be a vital tool in the arsenal of medicinal chemists for years to come.
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- 27. Exploring Tetrahydroisoquinoline (THIQ) Scaffold as Therapeutic Modulators of Sigma Receptors [ouci.dntb.gov.ua]
Methodological & Application
synthesis of 2-Acetyl-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl chloride
An Application Note and Protocol for the Synthesis of 2-Acetyl-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl chloride
Audience: Researchers, scientists, and drug development professionals.
Abstract: The 1,2,3,4-tetrahydroisoquinoline (THIQ) framework is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2] Its derivatives exhibit a wide array of biological activities. This document provides a comprehensive guide for the , a key chemical intermediate. The sulfonyl chloride group serves as a highly reactive handle for the subsequent synthesis of sulfonamides and sulfonic esters, enabling the rapid generation of compound libraries for drug discovery programs.[3] This protocol details the underlying chemical principles, a step-by-step experimental procedure, critical safety precautions, and characterization methods.
Scientific Background and Rationale
The Significance of the Tetrahydroisoquinoline Scaffold
The tetrahydroisoquinoline (THIQ) motif is a cornerstone in the development of therapeutic agents. Its rigid, three-dimensional structure is ideal for precise interactions with biological targets. The biosynthesis of many THIQ alkaloids involves the condensation of a β-phenylethylamine with an aldehyde or its equivalent, a process mimicked in the laboratory by reactions like the Pictet-Spengler synthesis.[1][4] This core is present in compounds with applications ranging from anticancer to antihypertensive agents.[5]
The Synthetic Utility of the Aryl Sulfonyl Chloride Group
Aryl sulfonyl chlorides are powerful intermediates in organic synthesis. The sulfonyl chloride moiety (-SO₂Cl) is a potent electrophile, readily reacting with a wide range of nucleophiles such as amines, alcohols, and phenols. This reactivity is harnessed to form stable sulfonamide or sulfonate ester linkages, which are common features in many marketed drugs. The synthesis of the title compound provides a direct route to introduce this versatile functional group onto the THIQ scaffold, specifically at the 7-position, opening avenues for further molecular elaboration.[3]
Reaction Mechanism: Electrophilic Aromatic Substitution
The is achieved via an electrophilic aromatic substitution reaction. The key steps are:
-
Precursor Synthesis: 1,2,3,4-Tetrahydroisoquinoline is first N-acetylated. The resulting acetyl group (-COCH₃) is moderately deactivating and acts as an ortho, para-director.
-
Chlorosulfonation: The N-acetylated substrate is treated with chlorosulfonic acid (ClSO₃H). This reagent serves as both the electrophile source and the solvent. The electrophilic species is SO₃ or a related protonated variant.
-
Regioselectivity: The substitution occurs on the benzene ring of the THIQ system. The fused, saturated heterocyclic ring is an activating group. The directing effects of the N-acetyl group and the alkyl ring, combined with steric considerations, favor substitution at the C-7 position, which is para to the point of fusion at C-4a.
Overall Synthesis Pathway
The synthesis is a two-step process starting from commercially available 1,2,3,4-tetrahydroisoquinoline. The first step protects and modifies the directing ability of the nitrogen atom, while the second step installs the desired sulfonyl chloride functionality.
Caption: Two-step synthesis pathway.
Experimental Protocols
Materials and Equipment
Reagents:
-
1,2,3,4-Tetrahydroisoquinoline
-
Acetic Anhydride
-
Chlorosulfonic Acid (ClSO₃H)
-
Ethyl Acetate (EtOAc)
-
Sodium Bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Crushed Ice
Equipment:
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Addition funnel
-
Low-temperature bath (e.g., acetone/dry ice)
-
Standard glassware for extraction and filtration
-
Rotary evaporator
-
Fume hood
Protocol 1: Synthesis of 2-Acetyl-1,2,3,4-tetrahydroisoquinoline
This step is a standard N-acetylation.
-
Dissolve 1,2,3,4-tetrahydroisoquinoline (1.0 eq) in a suitable solvent like dichloromethane or tetrahydrofuran in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add acetic anhydride (1.1 eq) dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours until the starting material is consumed (monitor by TLC).
-
Quench the reaction by slowly adding saturated sodium bicarbonate solution.
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-Acetyl-1,2,3,4-tetrahydroisoquinoline, which can often be used in the next step without further purification.
Protocol 2: Synthesis of this compound
This protocol is adapted from established procedures for the chlorosulfonation of activated aromatic systems.[6]
-
Setup: In a fume hood, equip a multi-neck round-bottom flask with a magnetic stir bar, a thermometer, and an addition funnel.
-
Reagent Cooling: Cool the flask containing chlorosulfonic acid (approx. 6.5-7.0 eq) to between -5 °C and 0 °C using an ice-salt or acetone/dry ice bath. Causality: Maintaining a low temperature is critical to control the highly exothermic reaction and prevent side reactions or degradation.
-
Substrate Addition: Slowly add 2-Acetyl-1,2,3,4-tetrahydroisoquinoline (1.0 eq) portion-wise or as a solution in a minimal amount of a suitable inert solvent to the stirred chlorosulfonic acid. Ensure the internal temperature does not rise significantly. A procedure has been described where the substrate is added at temperatures as low as -50 °C.[6]
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature (20-25 °C). Stir for an extended period, typically 24-48 hours, to ensure complete conversion.[6]
-
Workup - Quenching: Carefully and slowly pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. Causality: This step quenches the reactive chlorosulfonic acid and precipitates the solid product. This procedure is extremely hazardous if done too quickly due to the violent, exothermic reaction of chlorosulfonic acid with water, which releases large volumes of HCl gas.
-
Extraction: Extract the resulting aqueous slurry with ethyl acetate (3x).
-
Washing: Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize residual acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The resulting crude solid can be further purified by recrystallization if necessary.
Critical Safety Precautions
-
Chlorosulfonic Acid: This reagent is extremely corrosive and reacts violently with water. Always handle it in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, a face shield, and acid-resistant gloves.
-
Quenching: The quenching of chlorosulfonic acid on ice is highly exothermic and releases corrosive hydrogen chloride gas. This step must be performed slowly in a well-ventilated fume hood, with the operator prepared for a vigorous reaction.
-
Pressure: Ensure the reaction vessel is not sealed to avoid pressure buildup from any gas evolution.
Data and Characterization
Reagent and Reaction Summary Table
| Reagent | Molar Mass ( g/mol ) | Moles (mol) | Equivalents | Amount Used (Example) |
| 2-Acetyl-1,2,3,4-tetrahydroisoquinoline | 175.23 | 1.03 | 1.0 | 180 g |
| Chlorosulfonic Acid | 116.52 | 6.9 | ~6.7 | 800 g (463 mL) |
| Product (Theoretical Yield) | 273.73 | 1.03 | - | 282 g |
| Note: Quantities are based on a literature procedure and can be scaled as needed.[6] |
Expected Results and Characterization
-
Appearance: The final product is typically an off-white to light-colored solid.
-
CAS Number: 61563-39-1[7]
-
Characterization: The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:
-
¹H NMR: To confirm the structure and positional isomers.
-
¹³C NMR: To confirm the carbon framework.
-
Mass Spectrometry: To confirm the molecular weight.
-
Melting Point: To assess purity.
-
Experimental Workflow Diagram
This diagram outlines the logical flow of the entire synthesis and purification process.
Caption: Step-by-step experimental workflow.
Conclusion and Applications
This document outlines a reliable and scalable protocol for the . By carefully controlling the reaction temperature and adhering to strict safety measures, this valuable intermediate can be produced efficiently. The resulting sulfonyl chloride is a versatile building block for constructing libraries of novel tetrahydroisoquinoline-based sulfonamides, which are of significant interest in medicinal chemistry for screening against various therapeutic targets, including kinases and other enzymes.[8]
References
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- Google Patents. CN103351315A - General preparation method of sulfonyl chloride.
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- CONICET. N‐Sulfonyl‐1,2,3,4‐tetrahydroisoquinoline Derivatives: Synthesis, Antimicrobial Evaluations, and Theoretical Insights.
- PMC - NIH. Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines.
- Benchchem. 1-Acetyl-4-methyl-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride.
- PrepChem.com. Synthesis of N-acetyl-7-chlorosulfonyl-1,2,3,4-tetrahydroisoquinoline.
- Matrix Scientific. This compound.
- ACS Publications. Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020) | Chemical Reviews.
- PMC - NIH. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents.
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- ChemicalBook. 1,2,3,4-tetrahydro-2-(trifluoroacetyl)isoquinoline-7-sulfonyl chloride.
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Application Notes and Protocols: A Detailed Guide to the Chlorosulfonation of N-acetyl-tetrahydroisoquinoline
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive, in-depth guide to the chlorosulfonation of N-acetyl-tetrahydroisoquinoline, yielding N-acetyl-tetrahydroisoquinoline-sulfonyl chloride. This protocol is designed for use by qualified researchers and scientists. It emphasizes not only the procedural steps but also the underlying chemical principles, safety considerations, and characterization of the final product. The resulting sulfonyl chloride is a valuable intermediate in medicinal chemistry, serving as a precursor for the synthesis of a diverse range of sulfonamides with potential therapeutic applications.[1][2][3][4][5][6][7]
Introduction and Scientific Context
The tetrahydroisoquinoline scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide array of biological activities.[1][7] Functionalization of this core structure is a key strategy in drug discovery. The introduction of a sulfonyl chloride group via chlorosulfonation is a powerful method for creating a reactive handle for further molecular elaboration, most commonly through reaction with amines to form sulfonamides.[6][8]
The N-acetyl protecting group on the tetrahydroisoquinoline nitrogen serves two primary purposes: it deactivates the nitrogen towards reaction with the highly electrophilic chlorosulfonating agent and directs the electrophilic aromatic substitution to the desired positions on the benzene ring. This protocol details the synthesis of N-acetyl-7-chlorosulfonyl-1,2,3,4-tetrahydroisoquinoline, a versatile building block for drug discovery programs.[2][3][4][5]
Reaction Scheme and Mechanism
The chlorosulfonation of N-acetyl-tetrahydroisoquinoline is an electrophilic aromatic substitution reaction. The highly reactive electrophile, chlorosulfonium ion (SO₂Cl⁺), is generated in situ from chlorosulfonic acid.[9] The electron-rich aromatic ring of the N-acetyl-tetrahydroisoquinoline attacks the electrophile, leading to the formation of a sigma complex, which then rearomatizes by losing a proton to afford the desired sulfonyl chloride.
Reaction:
Critical Safety Precautions: Handling Chlorosulfonic Acid
Chlorosulfonic acid (ClSO₃H) is a highly corrosive and reactive chemical that must be handled with extreme caution in a well-ventilated fume hood. All personnel must be thoroughly trained in its proper handling and emergency procedures.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including:
-
Chemical splash goggles and a face shield.
-
Acid-resistant gloves (e.g., butyl rubber or Viton®).
-
A lab coat or chemical-resistant apron.
-
Closed-toe shoes.
-
-
Reaction with Water: Chlorosulfonic acid reacts violently with water, releasing large amounts of heat and toxic fumes of hydrogen chloride and sulfuric acid mist. Ensure all glassware is scrupulously dry and the reaction is protected from atmospheric moisture.
-
Storage: Store chlorosulfonic acid in a cool, dry, well-ventilated area away from incompatible materials such as water, bases, and organic compounds.
-
Spill and Emergency Procedures: In case of a spill, evacuate the area. Do not use water to clean up spills. Neutralize small spills cautiously with an alkaline material like sodium bicarbonate or soda ash. In case of skin or eye contact, immediately flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the chlorosulfonation of N-acetylated aromatic compounds.
Materials and Reagents
| Reagent/Material | Grade | Supplier Recommendation |
| N-acetyl-1,2,3,4-tetrahydroisoquinoline | ≥98% | Standard commercial |
| Chlorosulfonic acid | ≥99% | Standard commercial |
| Ethyl acetate | ACS grade or higher | Standard commercial |
| Anhydrous sodium sulfate | ACS grade | Standard commercial |
| Crushed ice | ||
| Round-bottom flask (appropriate size) | ||
| Magnetic stirrer and stir bar | ||
| Addition funnel | ||
| Ice-salt bath | ||
| Separatory funnel | ||
| Rotary evaporator |
Step-by-Step Procedure
-
Reaction Setup: In a fume hood, equip a dry, three-necked round-bottom flask with a magnetic stir bar, a thermometer, and an addition funnel. The flask should be placed in an ice-salt bath for cooling.
-
Charging the Reactor: Charge the flask with chlorosulfonic acid (approximately 6-7 molar equivalents relative to the starting material). Begin stirring and cool the acid to -5 to 0 °C.
-
Addition of Starting Material: Slowly and carefully add N-acetyl-1,2,3,4-tetrahydroisoquinoline (1.0 molar equivalent) portion-wise to the cooled, stirred chlorosulfonic acid, ensuring the internal temperature does not exceed 10 °C. A procedure for a similar compound suggests an initial temperature of -50°C.
-
Reaction Progression: After the addition is complete, remove the cooling bath and allow the reaction mixture to warm to room temperature. Stir the mixture at ambient temperature for an extended period, typically 24-48 hours, to ensure the reaction goes to completion. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up - Quenching: Cautiously pour the reaction mixture onto a large volume of crushed ice with vigorous stirring in a large beaker. This step is highly exothermic and should be performed slowly and carefully in a fume hood.
-
Extraction: Once the ice has melted, extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic extracts and wash sequentially with water and saturated sodium chloride (brine) solution.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude N-acetyl-7-chlorosulfonyl-1,2,3,4-tetrahydroisoquinoline.
Experimental Workflow Diagram
Caption: Workflow for the chlorosulfonation of N-acetyl-tetrahydroisoquinoline.
Purification and Characterization
Purification
The crude product can be purified by recrystallization from a suitable solvent system, such as toluene or a mixture of ethyl acetate and hexanes, or by flash column chromatography on silica gel.
Characterization
The structure of the purified N-acetyl-7-chlorosulfonyl-1,2,3,4-tetrahydroisoquinoline should be confirmed by standard analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons will show characteristic splitting patterns in the downfield region (around 7-8 ppm). The methylene protons of the tetrahydroisoquinoline ring will appear as multiplets in the aliphatic region. The acetyl methyl group will be a singlet around 2 ppm. |
| ¹³C NMR | Aromatic carbons will appear in the 120-150 ppm region. The carbonyl carbon of the acetyl group will be observed around 170 ppm. Aliphatic carbons of the ring system and the acetyl methyl group will be in the upfield region. |
| IR Spectroscopy | Characteristic peaks for the sulfonyl chloride group (S=O stretches) will be observed around 1370 and 1180 cm⁻¹. The amide carbonyl (C=O) stretch of the acetyl group will be present around 1650 cm⁻¹. |
| Mass Spectrometry | The molecular ion peak corresponding to the calculated mass of C₁₁H₁₂ClNO₃S (273.74 g/mol ) should be observed, along with characteristic fragmentation patterns. |
Conclusion and Future Applications
This protocol provides a detailed and reliable method for the synthesis of N-acetyl-7-chlorosulfonyl-1,2,3,4-tetrahydroisoquinoline. The successful execution of this procedure yields a valuable intermediate for the development of novel therapeutic agents. The resulting sulfonyl chloride can be readily derivatized with a wide range of amines to generate libraries of sulfonamides for biological screening, contributing to the advancement of drug discovery programs targeting various diseases.[2][3][4][5][6][7]
References
- DuPont. (n.d.). Chlorosulfonic Acid Safety Precautions.
- ECHEMI. (n.d.). Chlorosulfonic acid SDS, 7790-94-5 Safety Data Sheets.
- SlideServe. (2024, April 10). Safety Measures and Handling Protocols for Chlorosulphonic Acid.
- PrepChem.com. (n.d.). Synthesis of N-acetyl-7-chlorosulfonyl-1,2,3,4-tetrahydroisoquinoline.
- Sigma-Aldrich. (2024, July 3). SAFETY DATA SHEET - Chlorosulfonic acid.
- NJ.gov. (n.d.). HAZARD SUMMARY - CHLOROSULPHONIC ACID.
- LookChem. (n.d.). General procedures for the purification of Acid chlorides.
- Scribd. (n.d.). Organic Reaction Workup Guide.
- Nacsa, E. D., & Lambert, T. H. (n.d.). Synthesis of sulfonyl chloride substrate precursors.
-
Baskin, J. M., & Wang, Z. (2009). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Organic letters, 11(20), 4771–4773. [Link]
- ResearchGate. (2014, January 14). How to carry out a sulfonation reaction?.
- ResearchGate. (2025, October 13). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides.
- MDPI. (2023, May 20). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides.
- ACS Publications. (n.d.). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides.
- S K, A. (n.d.). The Role of Tetrahydroisoquinolines in Modern Drug Discovery.
- PrepChem.com. (n.d.). Synthesis of 2-acetyl-8-chloro-5-chlorosulfonyl-1,2,3,4-tetrahydroisoquinoline.
-
Al-Hiari, Y. M., et al. (2018). Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti-Angiogenesis and Anti-Cancer Agents. Molecules, 23(11), 2998. [Link]
- University of Rochester. (n.d.). How To Run A Reaction: The Workup.
- Organic Syntheses. (n.d.). (1α,2β,6α)-2,6-DIMETHYLCYCLOHEXANECARBONITRILE.
- Chemistry LibreTexts. (2021, September 27). 4.7: Reaction Work-Ups.
-
Tosi, M. R., et al. (2023). N‐Sulfonyl‐1,2,3,4‐tetrahydroisoquinoline Derivatives: Synthesis, Antimicrobial Evaluations, and Theoretical Insights. Chemistry & Biodiversity, e202300905. [Link]
- ResearchGate. (2023, November 28). (PDF) N‐Sulfonyl‐1,2,3,4‐tetrahydroisoquinoline Derivatives: Synthesis, Antimicrobial Evaluations, and Theoretical Insights.
- Organic Syntheses. (n.d.). Sulfanilyl chloride, N-acetyl-.
-
Fauber, B. P., et al. (2015). Identification of N-sulfonyl-tetrahydroquinolines as RORc inverse agonists. Bioorganic & medicinal chemistry letters, 25(20), 4531–4535. [Link]
- ResearchGate. (2025, August 8). Synthesis and structural study of N-acetyl-1,2,3,4-tetrahydroisoquinoline-2-sulfonamide obtained using H6P2W18O62 as acidic solid catalyst.
-
PubChem. (n.d.). 2-Acetyl-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl chloride. Retrieved from [Link]
- BenchChem. (n.d.). Application Notes & Protocols: The Use of Sulfonyl Chlorides as Building Blocks in Medicinal Chemistry.
- Google Patents. (n.d.). US4487725A - Process for the preparation of N-acetylaminoarylsulfonic acids in sulfuric acid as solvent.
- Chemistry Stack Exchange. (2015, March 16). What is the mechanism of chlorosulfonation of benzene?.
- Cremlyn, R. J. (2002). Chlorosulfonic Acid: A Versatile Reagent. Royal Society of Chemistry.
- ResearchGate. (2025, August 7). Design, Synthesis and Bioactivity of Sulfonyl Hydrazides and Hydrazides Containing Fragment 1,2,3,4-Tetrahydroisoquinoline.
-
El-Sayed, M. E. A., et al. (2021). Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. Molecules, 26(6), 1636. [Link]
- ResearchGate. (2021, March 22). (PDF) Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines.
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Application Notes & Protocols: Strategic Use of 2-Acetyl-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl Chloride in Synthetic Chemistry
Abstract
This guide provides a comprehensive technical overview of 2-acetyl-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl chloride, a versatile bifunctional reagent crucial for modern drug discovery and synthetic chemistry. The document elucidates the compound's reactivity, offers detailed, field-proven protocols for its application in sulfonamide synthesis, and outlines its strategic importance. By combining a stable, N-acetylated tetrahydroisoquinoline (THIQ) core with a highly reactive sulfonyl chloride moiety, this reagent serves as a pivotal building block for constructing complex molecular architectures with significant therapeutic potential. The protocols herein are designed for reproducibility and scalability, addressing both conventional and microwave-assisted synthetic methodologies.
Reagent Profile and Physicochemical Properties
This compound (CAS No: 61563-39-1) is a custom-synthesized intermediate that is not broadly commercially available but holds significant value in targeted synthesis campaigns.[1] The N-acetyl group provides stability and modulates the electronic properties of the tetrahydroisoquinoline ring system, while the sulfonyl chloride at the 7-position is a potent electrophile for coupling reactions.
Chemical Structure:
Figure 1. Molecular structure of the title compound.
Table 1: Physicochemical and Computed Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 61563-39-1 | [1] |
| Molecular Formula | C₁₁H₁₂ClNO₃S | Derived |
| Molecular Weight | 273.74 g/mol | Derived |
| Appearance | Typically an off-white to pale yellow solid | General Knowledge |
| Reactivity | Highly reactive, moisture-sensitive | [2] |
| Primary Hazard | Corrosive, causes severe skin burns and eye damage |[3] |
Core Reactivity and Mechanism of Sulfonamide Formation
The synthetic utility of this reagent is dominated by the electrophilic nature of the sulfur atom in the sulfonyl chloride group (-SO₂Cl). This group is an excellent leaving group, making the sulfur atom highly susceptible to nucleophilic attack. The most common and valuable reaction is its coupling with primary or secondary amines to form a stable sulfonamide linkage (S-N bond), a key bioisostere for the amide bond in medicinal chemistry.[4][5]
The reaction proceeds via a nucleophilic substitution mechanism. The lone pair of electrons on the amine's nitrogen atom attacks the electrophilic sulfur center. This is followed by the elimination of a chloride ion. A non-nucleophilic base, such as pyridine or triethylamine (TEA), is essential to neutralize the hydrogen chloride (HCl) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[5][6]
Diagram 1: General mechanism for sulfonamide synthesis.
Synthesis of the Title Reagent
While often sourced from specialized vendors, this compound can be prepared in the lab. The typical synthesis involves the reaction of the parent heterocycle, 2-acetyl-1,2,3,4-tetrahydroisoquinoline, with an excess of chlorosulfonic acid under controlled, cold conditions. This electrophilic aromatic substitution reaction introduces the sulfonyl chloride group at the 7-position of the isoquinoline ring. Careful quenching and workup are required due to the high reactivity of chlorosulfonic acid.
Application Protocol 1: Conventional Synthesis of N-Substituted Sulfonamides
This protocol details a standard, robust method for the synthesis of sulfonamides using conventional heating and stirring. It is suitable for a broad range of primary and secondary amine coupling partners.
Materials and Reagents
-
This compound (1.0 eq)
-
Primary or Secondary Amine (1.1 eq)
-
Anhydrous Pyridine or Triethylamine (1.5 - 2.0 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) Solution
-
Brine (Saturated NaCl Solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel (for chromatography)
-
Solvents for chromatography (e.g., Ethyl Acetate/Hexanes)
Step-by-Step Procedure
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve the amine (1.1 eq) in anhydrous DCM.
-
Base Addition: Cool the solution to 0 °C using an ice-water bath. Slowly add the base (e.g., pyridine, 1.5 eq) to the stirred solution. The use of a base is critical to neutralize the HCl generated in situ.[5]
-
Sulfonyl Chloride Addition: In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the amine mixture at 0 °C over 15-20 minutes. The slow addition helps control any exotherm.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 8-24 hours. The progress should be monitored by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.
-
Workup:
-
Upon completion, dilute the reaction mixture with additional DCM.
-
Transfer the mixture to a separatory funnel.
-
Wash sequentially with 1M HCl (2x) to remove the base and any unreacted amine.
-
Wash with water (1x), followed by saturated NaHCO₃ solution (1x) to remove any residual acid, and finally with brine (1x).
-
Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the resulting crude solid or oil by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethanol/water) to yield the pure sulfonamide product.
Application Protocol 2: Microwave-Assisted Rapid Synthesis
Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes, often improving yields and purity profiles.
Materials and Reagents
-
Same as Protocol 1, but with a microwave-compatible solvent such as Dioxane or DMF.
Step-by-Step Procedure
-
Vessel Preparation: To a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add the amine (1.1 eq), this compound (1.0 eq), and the base (e.g., DIPEA, 2.0 eq).
-
Solvent Addition: Add anhydrous Dioxane or DMF (3-5 mL).
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at 100-120 °C for 10-30 minutes.
-
Cooling and Workup: After the reaction, allow the vessel to cool to room temperature. Transfer the contents to a larger flask, dilute with Ethyl Acetate, and perform the same aqueous workup as described in Protocol 1 (Section 4.2, Step 5).
-
Purification: Purify the crude product as described in Protocol 1 (Section 4.2, Step 6).
Characterization and Applications
Product Characterization
The identity and purity of the synthesized sulfonamides should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the molecular structure. Characteristic signals include the aromatic protons of the THIQ ring and the protons adjacent to the sulfonamide nitrogen.[7][8]
-
FT-IR Spectroscopy: To identify the sulfonamide group (S=O stretching bands typically appear around 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹).[9]
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.[10]
Applications in Drug Discovery
The tetrahydroisoquinoline scaffold and the sulfonamide functional group are both privileged structures in medicinal chemistry.[11]
-
Enzyme Inhibition: Sulfonamides are classic zinc-binding groups found in many carbonic anhydrase and matrix metalloproteinase inhibitors. Derivatives of this reagent can be used to target such enzymes.
-
Scaffold for Libraries: This reagent is an ideal starting point for creating diverse libraries of compounds for high-throughput screening. The amine component can be varied extensively to explore structure-activity relationships (SAR).
-
Bioisosteric Replacement: In lead optimization, a sulfonamide can replace a metabolically labile amide group to improve a drug candidate's pharmacokinetic profile.[4]
Safety and Handling
Sulfonyl chlorides are hazardous reagents that must be handled with appropriate precautions.
-
Hazards: The compound is corrosive and causes severe skin burns and eye damage.[3] It is a lachrymator and is highly sensitive to moisture, reacting with water to release corrosive HCl gas.[12]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), a lab coat, and splash-proof safety goggles. A face shield is recommended when handling larger quantities.[13][14]
-
Handling: All manipulations must be performed in a certified chemical fume hood.[14] Use flame-dried glassware and operate under an inert atmosphere (nitrogen or argon) to prevent hydrolysis. Avoid inhalation of dust or vapors.[13]
-
Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from moisture and incompatible materials like strong bases and alcohols.[12][14] Storing under an inert gas is recommended.[15]
-
Spills and Disposal: Absorb small spills with an inert material (e.g., vermiculite) and place in a sealed container for chemical waste disposal. Do not use water for cleanup. Dispose of all chemical waste according to institutional and local regulations.[13]
Table 2: Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
|---|---|---|
| Low or No Yield | 1. Inactive amine (protonated).2. Hydrolysis of sulfonyl chloride.3. Insufficient reaction time/temperature. | 1. Ensure sufficient base (1.5-2.0 eq) is used.2. Use anhydrous solvents and an inert atmosphere.3. Increase reaction time or switch to the microwave protocol. |
| Incomplete Reaction | 1. Sterically hindered amine.2. Poorly soluble reagents. | 1. Increase reaction temperature or use a more forcing method (microwave).2. Use a different solvent (e.g., DMF, Dioxane) to improve solubility. |
| Multiple Products | 1. Reaction with a difunctional amine.2. Side reactions due to excess heat. | 1. Use a protecting group strategy for other nucleophilic sites.2. Maintain recommended reaction temperatures. |
Synthetic Workflow Overview
The following diagram illustrates the complete process from reagent preparation to the final, purified sulfonamide product.
Diagram 2: End-to-end experimental workflow for sulfonamide synthesis.
References
- Benchchem. 1-Acetyl-4-methyl-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride.
- Synthesis of sulfonyl chloride substr
- Matrix Scientific. This compound.
- PubChem. 2-(Trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl chloride.
- SIELC Technologies. 2-Acetyl-1,2,3,4-tetrahydroisoquinoline-7-sulphonamide.
- RSC Publishing.
- Sigma-Aldrich.
- PubMed. Significance of Triazole in Medicinal Chemistry: Advancement in Drug Design, Reward and Biological Activity.
- ResearchGate.
- Macmillan Group - Princeton University.
- Fisher Scientific.
- CONICET.
- ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - SULFONYL CHLORIDE, POLYMER-BOUND.
- MDPI. Novel 2-Thiouracil-5-Sulfonamide Derivatives: Design, Synthesis, Molecular Docking, and Biological Evaluation as Antioxidants with 15-LOX Inhibition.
- Benchchem. Application Notes and Protocols for Sulfonamide Synthesis using 2,4-Dichlorobenzenesulfonyl Chloride.
- EXCLI Journal.
- ResearchGate. (PDF) Crystallographic and spectroscopic characterization of 2-[(7-acetyl-4-cyano-6-hydroxy-1,6-dimethyl-8-phenyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]-N-phenylacetamide.
- NJ.gov. BENZENE SULFONYL CHLORIDE HAZARD SUMMARY.
- Merck Millipore.
- ResearchGate.
- NIH. Crystallographic and spectroscopic characterization of 2-[(7-acetyl-4-cyano-6-hydroxy-1,6-dimethyl-8-phenyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]-N-phenylacetamide.
- ChemicalBook. 1,2,3,4-tetrahydro-2-(trifluoroacetyl)isoquinoline-7-sulfonyl chloride.
- MDPI.
Sources
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- 2. Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy - RSC Sustainability (RSC Publishing) DOI:10.1039/D5SU00405E [pubs.rsc.org]
- 3. 2-(Trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl chloride | C11H9ClF3NO3S | CID 11324902 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 9. Crystallographic and spectroscopic characterization of 2-[(7-acetyl-4-cyano-6-hydroxy-1,6-dimethyl-8-phenyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]-N-phenylacetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate [mdpi.com]
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Application Note & Protocol: Synthesis of N-Substituted Sulfonamides from 2-Acetyl-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl chloride
Abstract: This document provides a comprehensive guide for the synthesis of N-substituted sulfonamides, a crucial class of compounds in medicinal chemistry, utilizing 2-acetyl-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl chloride as the key starting material. Sulfonamides are recognized as important bioisosteres of amides, often exhibiting improved metabolic stability and binding affinities.[1] The tetrahydroisoquinoline scaffold is a privileged structure found in numerous natural products and serves as a valuable building block in the development of novel therapeutics, including anti-cancer agents.[2][3] This guide details the underlying chemical principles, a robust step-by-step experimental protocol, safety considerations, and methods for product characterization and validation.
Introduction and Scientific Background
The synthesis of sulfonamides from sulfonyl chlorides and primary or secondary amines is a cornerstone reaction in organic and medicinal chemistry.[4] This transformation proceeds via a nucleophilic substitution mechanism at the electron-deficient sulfur atom of the sulfonyl chloride. The amine's lone pair of electrons acts as the nucleophile, attacking the sulfur atom and displacing the chloride, which is a good leaving group.[5]
The choice of the this compound scaffold is strategic. The tetrahydroisoquinoline core is a key pharmacophore with a diverse range of biological activities.[6] By attaching various amine-containing moieties via the sulfonamide linkage, researchers can generate extensive libraries of novel compounds for screening in drug discovery campaigns, particularly in areas like oncology and autoimmune diseases.[7][8]
The reaction necessitates a non-nucleophilic base, such as pyridine or triethylamine, to quench the hydrochloric acid (HCl) byproduct generated during the reaction.[5] Failure to neutralize this acid would result in the protonation of the reactant amine, rendering it non-nucleophilic and halting the reaction.
Reaction Scheme:
General reaction for the synthesis of N-substituted 2-acetyl-tetrahydroisoquinoline-7-sulfonamides.
Detailed Experimental Protocol
This protocol describes a general procedure for the reaction of this compound with a representative primary amine (benzylamine). The quantities can be adjusted based on the specific amine used.
Materials and Equipment
Table 1: List of Reagents and Materials
| Reagent/Material | Grade | Supplier Example | Notes |
| 2-Acetyl-tetrahydroisoquinoline-7-sulfonyl chloride[9] | ≥95% Purity | Matrix Scientific | Starting material (CAS: 61563-39-1). |
| Benzylamine (or other primary/secondary amine) | Reagent Grade | Sigma-Aldrich | Nucleophile. Use 1.1-1.2 equivalents. |
| Triethylamine (TEA) or Pyridine | Anhydrous | Sigma-Aldrich | Base. Use 1.5-2.0 equivalents. |
| Dichloromethane (DCM) | Anhydrous | Fisher Scientific | Reaction solvent. |
| Hydrochloric Acid (HCl) | 1 M Aqueous Solution | VWR | For aqueous work-up. |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | Aqueous | In-house prep | For aqueous work-up. |
| Saturated Sodium Chloride (Brine) Solution | Aqueous | In-house prep | For aqueous work-up. |
| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | Reagent Grade | Fisher Scientific | Drying agent. |
| Silica Gel | 60 Å, 230-400 mesh | MilliporeSigma | For column chromatography. |
| Ethyl Acetate & Hexanes | HPLC Grade | Fisher Scientific | Eluents for chromatography. |
Equipment:
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Analytical balance
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Fume hood
Step-by-Step Procedure
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Solvent Addition: Dissolve the sulfonyl chloride in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M. Begin stirring the solution.
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C. This is crucial to control the initial exothermicity of the reaction upon addition of the amine and base.
-
Reagent Addition: Sequentially add triethylamine (1.5 eq) followed by the slow, dropwise addition of the amine (e.g., benzylamine, 1.1 eq).
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 4-12 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Aqueous Work-up:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (to remove excess amine and triethylamine), saturated NaHCO₃ solution (to neutralize any remaining acid), and finally with brine.
-
Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure sulfonamide product.
Workflow Visualization
The following diagram outlines the key stages of the synthesis protocol.
Caption: Experimental workflow for sulfonamide synthesis.
Safety and Handling Precautions
-
General: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times.[10]
-
Sulfonyl Chlorides: These compounds are moisture-sensitive and can be corrosive. They can react with water to release HCl gas. Handle under anhydrous conditions.
-
Amines: Many amines are corrosive and toxic. Avoid inhalation of vapors and skin contact.[10]
-
Chlorinated Solvents: Dichloromethane (DCM) is a suspected carcinogen. Handle with care and minimize exposure.
-
Reaction Quenching: The work-up with 1 M HCl can be exothermic, especially when neutralizing the basic organic solution. Perform additions slowly and with cooling if necessary.
Characterization and Validation
To confirm the successful synthesis of the target sulfonamide, a combination of spectroscopic techniques is essential.
Table 2: Spectroscopic Characterization Data
| Technique | Expected Observations |
| FT-IR Spectroscopy | * Appearance: Strong, characteristic asymmetric and symmetric stretching vibrations for the SO₂ group, typically in the ranges of 1320-1310 cm⁻¹ and 1155-1143 cm⁻¹, respectively.[11] * Appearance: An N-H stretching band around 3350-3250 cm⁻¹ (for products from primary amines). * Disappearance: Absence of the characteristic S-Cl stretch from the starting material. |
| ¹H NMR Spectroscopy | * Signals corresponding to the protons of the 2-acetyl-tetrahydroisoquinoline core. * Signals corresponding to the protons of the newly introduced amine moiety. * A signal for the N-H proton (if applicable), which may be broad and is D₂O exchangeable. The chemical shift for sulfonamide N-H protons can be observed over a wide range.[12] |
| ¹³C NMR Spectroscopy | * Resonances for all carbon atoms in the final molecule. The aromatic carbons of the tetrahydroisoquinoline ring typically appear between 115-145 ppm.[12] * The carbonyl carbon of the acetyl group will appear downfield, often around 169 ppm.[11] |
| Mass Spectrometry (MS) | * The molecular ion peak ([M]⁺, [M+H]⁺, or [M+Na]⁺) corresponding to the calculated molecular weight of the desired sulfonamide product. |
Applications and Further Reading
The synthesized N-substituted 2-acetyl-tetrahydroisoquinoline-7-sulfonamides are valuable compounds for further investigation in drug discovery. Their structural features make them candidates for screening against a variety of biological targets. Tetrahydroisoquinoline-based sulfonamides have shown promise as potent agents in the treatment of autoimmune diseases and cancer.[2][7] The protocol described herein provides a reliable and adaptable method for generating a diverse library of such compounds, facilitating structure-activity relationship (SAR) studies.
References
- Macmillan Group - Princeton University. (2023, September 28).
- Who we serve. (2024, December 6).
- CHEMISTRY & BIOLOGY INTERFACE. (2018). Recent advances in synthesis of sulfonamides: A review.
- Sigma-Aldrich. Sulfonyl Chlorides and Sulfonamides.
- YouTube. (2020, May 18). 26.04 Protecting Groups for Amines: Sulfonamides.
- Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling.
- CORE. The Synthesis of Functionalised Sulfonamides.
- WorkSafeBC. Safe Work Practices for Chlorine.
- PubMed. (2020, February 1).
- The Royal Society of Chemistry. (2021). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides.
- PMC - NIH. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides.
- ResearchGate. (2025, August 6). Design, synthesis and anticancer evaluation of novel tetrahydroquinoline derivatives containing sulfonamide moiety | Request PDF.
- Research India Publications.
- Diplomata Comercial. What are the Health and Safety Guidelines for Using Amines?.
- PMC - PubMed Central. (2022, October 31). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan.
- Matrix Scientific. This compound.
- Google Patents. US8889713B1 - N-substituted tetrahydroisoquinoline benzamides/benzene sulfonamides as anti-cancer agents.
- The Role of Tetrahydroisoquinolines in Modern Drug Discovery.
- ResearchGate. FT-IR spectra of (A) sulfonamide, (B) b-CD, and (C) the inclusion....
- Journal of Organic and Pharmaceutical Chemistry. (2023, June 3).
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- 3. nbinno.com [nbinno.com]
- 4. cbijournal.com [cbijournal.com]
- 5. youtube.com [youtube.com]
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- 7. Discovery of novel N-sulfonamide-tetrahydroquinolines as potent retinoic acid receptor-related orphan receptor γt inverse agonists for the treatment of autoimmune diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 61563-39-1 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
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- 11. rsc.org [rsc.org]
- 12. Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of 2-Acetyl-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl chloride
Introduction: A Privileged Scaffold Meets a Versatile Reactive Handle
The 1,2,3,4-tetrahydroisoquinoline (THIQ) framework is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in numerous natural products and clinically successful pharmaceuticals.[1] Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, facilitating precise interactions with biological targets. When functionalized with a sulfonyl chloride group at the 7-position, as in 2-acetyl-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl chloride, the molecule becomes a powerful and versatile intermediate for the synthesis of diverse compound libraries.[2]
The acetyl group at the 2-position serves as a stable protecting group for the secondary amine, preventing self-reaction and allowing for selective derivatization at the sulfonyl chloride moiety. The true synthetic utility of this reagent lies in the high reactivity of the sulfonyl chloride group (-SO₂Cl) toward a wide array of nucleophiles. This reactivity enables the straightforward formation of sulfonamides, sulfonate esters, and other sulfur(VI) derivatives, which are themselves prominent pharmacophores.[3] Sulfonamides, in particular, are a critical class of therapeutics, exhibiting a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3][4][5]
These application notes provide a detailed guide for researchers, scientists, and drug development professionals on the synthesis and derivatization of this compound. The protocols herein are designed to be robust and reproducible, with an emphasis on explaining the underlying chemical principles to empower users to adapt and troubleshoot their experimental designs.
Synthesis of the Starting Reagent: this compound
The starting material can be synthesized from the commercially available N-acetyl-1,2,3,4-tetrahydroisoquinoline via electrophilic aromatic substitution using chlorosulfonic acid. This is a classic and effective method for the preparation of aryl sulfonyl chlorides.[6]
Causality Behind Experimental Choices:
-
Chlorosulfonic Acid (ClSO₃H): This reagent serves as both the solvent and the electrophile. Its strong acidic and chlorinating properties enable the direct installation of the chlorosulfonyl group onto the electron-rich aromatic ring of the tetrahydroisoquinoline.
-
Temperature Control: The initial addition is performed at low temperatures (-5 to 0 °C) to control the highly exothermic reaction between the acetylated THIQ and chlorosulfonic acid. Allowing the reaction to proceed at room temperature ensures the completion of the sulfonation.
-
Work-up Procedure: Pouring the reaction mixture onto crushed ice is a critical step. It serves to quench the excess chlorosulfonic acid in a controlled manner and precipitates the organic product, which is typically insoluble in the resulting aqueous acidic solution.
Protocol 1: Synthesis of this compound
Materials:
-
N-Acetyl-1,2,3,4-tetrahydroisoquinoline
-
Chlorosulfonic acid (ClSO₃H)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Crushed ice
-
Round-bottom flask with a magnetic stirrer
-
Ice bath
-
Separatory funnel
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stirrer and placed in an ice-salt bath, add chlorosulfonic acid (approx. 4-5 molar equivalents).
-
Cool the chlorosulfonic acid to between -5 °C and 0 °C.
-
Slowly add N-acetyl-1,2,3,4-tetrahydroisoquinoline (1.0 molar equivalent) portion-wise to the stirred chlorosulfonic acid, ensuring the internal temperature does not rise above 5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature (approx. 20-25 °C).
-
Stir the solution at room temperature for 12-24 hours to ensure the reaction goes to completion.[7] The progress can be monitored by thin-layer chromatography (TLC) if a suitable method is developed.
-
In a separate large beaker, prepare a slurry of crushed ice and water.
-
Slowly and carefully pour the reaction mixture onto the crushed ice with vigorous stirring. A precipitate should form.
-
Extract the product from the aqueous mixture with ethyl acetate (3 x volume of the initial reaction).
-
Combine the organic extracts and wash with water, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[7]
-
The crude this compound can be used directly in the next step or purified by recrystallization or column chromatography if necessary.
Derivatization Reactions: Building a Diverse Chemical Library
The electrophilic sulfur atom of the sulfonyl chloride is highly susceptible to attack by nucleophiles. This section provides detailed protocols for the two most common derivatization reactions: sulfonamide and sulfonate ester formation.
A. Synthesis of N-Substituted Tetrahydroisoquinoline-7-sulfonamides
The reaction of this compound with primary or secondary amines is the most common method to generate the corresponding sulfonamides. The reaction typically requires a base to neutralize the HCl generated during the reaction.[2]
Mechanism Insight: The reaction proceeds via a nucleophilic substitution at the sulfur atom. While the exact mechanism can be complex and substrate-dependent, it is generally considered to be an addition-elimination pathway. The amine nucleophile attacks the electrophilic sulfur atom, forming a transient pentacoordinate intermediate. This intermediate then collapses, expelling the chloride leaving group to form the stable sulfonamide product.[8]
Caption: Workflow for Sulfonamide Synthesis.
Protocol 2: General Procedure for Sulfonamide Synthesis
Materials:
-
This compound
-
Primary or secondary amine (e.g., benzylamine, piperidine, aniline)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Base (e.g., triethylamine (Et₃N) or pyridine)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add the desired primary or secondary amine (1.1-1.2 eq) to the solution.
-
Add the base (1.5-2.0 eq) dropwise to the stirred solution at 0 °C (ice bath).
-
Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the desired sulfonamide derivative.
Data Presentation: Reagent Stoichiometry for Sulfonamide Synthesis
| Reagent | Molar Eq. | Purpose |
| This compound | 1.0 | Electrophile |
| Amine (Primary or Secondary) | 1.1 - 1.2 | Nucleophile |
| Base (e.g., Triethylamine, Pyridine) | 1.5 - 2.0 | HCl scavenger |
| Anhydrous Solvent (e.g., DCM, THF) | - | Reaction medium |
B. Synthesis of Tetrahydroisoquinoline-7-sulfonate Esters
Reacting the sulfonyl chloride with an alcohol or phenol in the presence of a base yields the corresponding sulfonate ester. Pyridine is often used as it can act as both the base and a nucleophilic catalyst.[9]
Mechanism Insight: Similar to sulfonamide formation, this is a nucleophilic substitution reaction. The alcohol's oxygen atom acts as the nucleophile, attacking the sulfur atom of the sulfonyl chloride. A base is required to deprotonate the alcohol, increasing its nucleophilicity, and to neutralize the HCl byproduct. The reaction proceeds through a similar addition-elimination mechanism.[9]
Caption: Workflow for Sulfonate Ester Synthesis.
Protocol 3: General Procedure for Sulfonate Ester Synthesis
Materials:
-
This compound
-
Alcohol or phenol (e.g., methanol, phenol, benzyl alcohol)
-
Anhydrous pyridine or a mixture of DCM and triethylamine
-
1 M Copper (II) sulfate (CuSO₄) solution (if using pyridine)
-
Standard work-up reagents (DCM, HCl, NaHCO₃, brine, MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous pyridine (which acts as both solvent and base) at 0 °C under an inert atmosphere.
-
Add the desired alcohol or phenol (1.1 eq) to the solution.
-
Allow the reaction to stir at room temperature for 6-24 hours, monitoring by TLC.
-
Upon completion, dilute the reaction with DCM or ethyl acetate.
-
Wash the organic layer repeatedly with a 1 M CuSO₄ solution to remove pyridine, followed by water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure sulfonate ester.
Data Presentation: Reagent Stoichiometry for Sulfonate Ester Synthesis
| Reagent | Molar Eq. | Purpose |
| This compound | 1.0 | Electrophile |
| Alcohol or Phenol | 1.1 | Nucleophile |
| Base (e.g., Pyridine) | Solvent | Base and Catalyst |
| Anhydrous Solvent (e.g., Pyridine, DCM) | - | Reaction medium |
Characterization of Derivatives
The successful synthesis of sulfonamide and sulfonate ester derivatives should be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect to see characteristic signals for the tetrahydroisoquinoline core protons. The disappearance of the reactive proton from the amine or alcohol nucleophile and the appearance of new signals corresponding to the incorporated moiety are key indicators of success. For sulfonamides with an N-H proton, this signal will often appear as a broad singlet.
-
¹³C NMR: Confirmation of the carbon skeleton and the presence of the acetyl group.
-
-
Mass Spectrometry (MS): Provides the molecular weight of the synthesized derivative, confirming the successful coupling of the nucleophile to the sulfonyl chloride. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[10]
-
Infrared (IR) Spectroscopy: The presence of the sulfonamide or sulfonate ester can be confirmed by characteristic strong asymmetric and symmetric stretching vibrations for the S=O bonds, typically found in the regions of 1370-1330 cm⁻¹ and 1180-1160 cm⁻¹, respectively.[11]
Conclusion and Future Outlook
This compound is a highly valuable and versatile building block for the synthesis of compound libraries aimed at drug discovery and development. The protocols outlined in these application notes provide a robust foundation for the synthesis of a wide range of sulfonamide and sulfonate ester derivatives. The inherent biological relevance of the tetrahydroisoquinoline scaffold, combined with the diverse functionalities that can be introduced via the sulfonyl chloride handle, makes this an attractive starting point for exploring new chemical space and identifying novel therapeutic agents.[4][12]
References
-
Harmata, M., & Huang, C. (2005). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. National Institutes of Health. [Link]
-
Ferreira, C. M. F., et al. (2021). Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. RSC Publishing. [Link]
-
Jie, J., et al. (2020). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. Molecules. [Link]
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El-Sayed, M. A., et al. (2023). N-Sulfonyl-1,2,3,4-tetrahydroisoquinoline Derivatives: Synthesis, Antimicrobial Evaluations, and Theoretical Insights. Chemistry & Biodiversity. [Link]
-
Macmillan Group. (2021). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Princeton University. [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Link]
-
Lakrout, S., et al. (2013). A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. RSC Advances. [Link]
-
Bou-Salah, G., et al. (2022). Crystallographic and spectroscopic characterization of 2-[(7-acetyl-4-cyano-6-hydroxy-1,6-dimethyl-8-phenyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]-N-phenylacetamide. Acta Crystallographica Section E. [Link]
-
El-Sayed, M. A., et al. (2023). N-Sulfonyl-1,2,3,4-tetrahydroisoquinoline Derivatives: Synthesis, Antimicrobial Evaluations, and Theoretical Insights. PubMed. [Link]
-
Wang, C., et al. (2023). Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors. European Journal of Medicinal Chemistry. [Link]
-
Manolov, I. I., et al. (2021). Microwave-assisted synthesis of 1,2,3,4-tetrahydroisoquinoline sulfonamide derivatives and their biological evaluation. ResearchGate. [Link]
-
The Organic Chemistry Tutor. (2017, January 13). Nucleophilic Substitution Reactions - SN1 and SN2 Mechanism, Organic Chemistry [Video]. YouTube. [Link]
-
Harmata, M., & Huang, C. (2005). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. PMC. [Link]
-
Al-Masum, M., & Al-Mutaib, F. (2024). Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. European Journal of Chemistry. [Link]
-
Manolov, I. I., et al. (2021). Microwave-assisted synthesis of 1,2,3,4-tetrahydroisoquinoline sulfonamide derivatives and their biological evaluation. Chimie. [Link]
-
Klunder, J. M., & Sharpless, K. B. (1982). Convenient synthesis of sulfinate esters from sulfonyl chlorides. The Journal of Organic Chemistry. [Link]
-
PrepChem. (n.d.). Synthesis of N-acetyl-7-chlorosulfonyl-1,2,3,4-tetrahydroisoquinoline. [Link]
-
Macmillan Group. (2021). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. J. Am. Chem. Soc. [Link]
-
SIELC Technologies. (2018, May 16). 2-Acetyl-1,2,3,4-tetrahydroisoquinoline-7-sulphonamide. [Link]
-
Ghorab, M. M., et al. (2018). Design, synthesis and anticancer evaluation of novel tetrahydroquinoline derivatives containing sulfonamide moiety. ResearchGate. [Link]
-
Bisharat, A., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B. [Link]
-
Britton, J., et al. (2020). A Continuous Flow Sulfuryl Chloride-Based Reaction—Synthesis of a Key Intermediate in a New Route toward Emtricitabine and Lamivudine. Organic Process Research & Development. [Link]
-
Das, B., et al. (2016). Recent advances in synthesis of sulfonamides: A review. CHEMISTRY & BIOLOGY INTERFACE. [Link]
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Application Note: 1H NMR Characterization of 2-acetyl-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl chloride
Abstract
This application note provides a detailed guide to the ¹H NMR characterization of 2-acetyl-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl chloride, a key intermediate in the synthesis of various pharmacologically active compounds. Due to the limited availability of published experimental spectra for this specific molecule, this guide synthesizes data from analogous structures and fundamental NMR principles to present a predicted ¹H NMR spectrum. We will delve into the causal relationships between the molecular structure and the expected chemical shifts, coupling constants, and signal multiplicities. Furthermore, this document outlines a robust, self-validating protocol for sample preparation and NMR data acquisition, with special considerations for the reactive nature of the sulfonyl chloride functional group.
Introduction: The Significance of this compound
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities, including antihypertensive and antiepileptic effects. The functionalization of the THIQ core allows for the fine-tuning of its pharmacological properties. The title compound, this compound, serves as a versatile building block. The N-acetyl group modulates the reactivity of the nitrogen atom, while the sulfonyl chloride at the 7-position is a highly reactive functional group, readily undergoing substitution reactions with various nucleophiles to generate sulfonamides, which are themselves an important class of therapeutic agents.
Given its role as a critical synthetic intermediate, unambiguous structural confirmation is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules.[1] This note aims to provide a comprehensive reference for the ¹H NMR characterization of this important compound.
Predicted ¹H NMR Spectrum and Structural Assignments
The molecular structure of this compound presents a unique set of proton environments. The presence of an acetyl group on the nitrogen atom introduces the possibility of rotational isomers (rotamers) due to the partial double bond character of the amide C-N bond.[2] This can lead to the broadening or duplication of signals for protons near the nitrogen atom (H-1 and H-8). For the purpose of this guide, we will consider the time-averaged spectrum, which is often observed at room temperature.
The sulfonyl chloride group is a strong electron-withdrawing group, which will significantly deshield the aromatic protons, particularly the adjacent H-6 and H-8 protons.[3]
Below is the labeled structure of this compound for reference in the subsequent spectral data table.
Caption: Molecular structure with proton labeling.
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment | Rationale for Prediction |
| ~7.95 | d | ~8.0 | 1H | H-6 | Aromatic proton ortho to the strongly electron-withdrawing SO₂Cl group, expected to be significantly deshielded. |
| ~7.80 | s | - | 1H | H-8 | Aromatic proton ortho to the SO₂Cl group and adjacent to the C1-C8a bond. Expected to be a singlet or a narrow doublet. |
| ~7.40 | d | ~8.0 | 1H | H-5 | Aromatic proton meta to the SO₂Cl group, less deshielded than H-6. |
| ~4.80 | s | - | 2H | H-1 | Benzylic protons adjacent to the amide nitrogen. The acetyl group's electronic effect and potential rotamers can cause broadening. A singlet is predicted due to the lack of adjacent protons. |
| ~3.80 | t | ~6.0 | 2H | H-3 | Methylene protons adjacent to the amide nitrogen, deshielded. Coupled to H-4. |
| ~3.00 | t | ~6.0 | 2H | H-4 | Methylene protons coupled to H-3. |
| ~2.20 | s | - | 3H | -COCH₃ | Acetyl methyl protons, typically appear as a sharp singlet in this region. |
Note: These are predicted values. Actual experimental values may vary. The appearance of two sets of signals for protons near the N-acetyl group (H-1, H-3, H-4, and the acetyl methyl) is possible due to slow rotation around the amide bond.
Experimental Protocols
The following protocols are designed to ensure the acquisition of high-quality, reproducible ¹H NMR data for this compound.
Sample Preparation
Sulfonyl chlorides are reactive compounds, susceptible to hydrolysis. Therefore, all glassware must be scrupulously dried, and anhydrous deuterated solvents should be used.
Materials:
-
This compound (5-10 mg)
-
Deuterated chloroform (CDCl₃), anhydrous (0.6-0.7 mL)
-
High-quality 5 mm NMR tube
-
Pasteur pipette and glass wool
-
Small vial and cap
Protocol:
-
Glassware Preparation: Ensure the NMR tube, vial, and Pasteur pipette are clean and oven-dried to remove any residual water.
-
Sample Weighing: Accurately weigh 5-10 mg of the title compound into the small, dry vial.
-
Solvent Addition: In a fume hood, add approximately 0.6-0.7 mL of anhydrous CDCl₃ to the vial.[4] CDCl₃ is a common choice for many organic molecules, but care should be taken as it can be slightly acidic.[4]
-
Dissolution: Cap the vial and gently swirl to completely dissolve the solid.
-
Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution directly into the NMR tube.[5] This can be achieved by passing the solution through a small plug of glass wool inserted into a Pasteur pipette.
-
Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and moisture ingress. Label the tube clearly.
NMR Data Acquisition
Instrument: 400 MHz NMR Spectrometer
Parameters:
-
Pulse Program: Standard single-pulse (zg30)
-
Solvent: CDCl₃
-
Temperature: 298 K (25 °C)
-
Number of Scans (ns): 16 (can be increased for dilute samples)
-
Acquisition Time (aq): ~4 seconds
-
Relaxation Delay (d1): 2 seconds
-
Spectral Width (sw): 20 ppm (centered around 5 ppm)
-
Referencing: The residual solvent peak of CDCl₃ (δ = 7.26 ppm) should be used for calibration.
Data Processing
-
Fourier Transform: Apply an exponential window function (line broadening, LB = 0.3 Hz) and perform a Fourier transform.
-
Phasing: Manually phase the spectrum to obtain a flat baseline.
-
Baseline Correction: Apply a polynomial baseline correction.
-
Integration: Calibrate the integral of a well-resolved signal (e.g., the acetyl methyl singlet) to its known proton count (3H) and integrate all other signals.
-
Peak Picking: Identify and label the chemical shifts of all signals.
Workflow and Logic
The following diagram illustrates the logical workflow from sample preparation to final data analysis, emphasizing the critical steps for ensuring data integrity.
Caption: Experimental workflow for NMR characterization.
Trustworthiness and Self-Validation
The protocol described is designed to be self-validating.
-
Internal Referencing: The use of the residual solvent signal of CDCl₃ provides a constant and reliable internal reference, ensuring the accuracy of chemical shifts.
-
Integration Consistency: The integral values should correspond to the number of protons in the molecule. The ratio of integrals (e.g., aromatic region to aliphatic region to acetyl region) must be consistent with the molecular structure (3:8:3). Any significant deviation could indicate the presence of impurities.
-
Coupling Patterns: The observed multiplicities and coupling constants (e.g., the triplet-triplet pattern for the H-3/H-4 system) must be consistent with the connectivity of the molecule.
Conclusion
This application note serves as a comprehensive guide for the ¹H NMR characterization of this compound. By combining predictive analysis based on established NMR principles with a detailed, robust experimental protocol, researchers and drug development professionals can confidently approach the structural verification of this important synthetic intermediate. Adherence to the outlined procedures, particularly the anhydrous sample preparation, is critical for obtaining high-quality and reliable spectroscopic data.
References
-
ACD/Labs. (2008). IR, NMR and MS of a Sulfonyl Chloride compound. [Link]
-
Beck, A. (n.d.). CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. UNCW Institutional Repository. [Link]
-
Durst, T., & University of Ottawa. (n.d.). NMR Sample Preparation. [Link]
-
Facultad de Ciencias Químicas y Farmacéuticas, Universidad de Chile. (n.d.). Sample Preparation. [Link]
-
International Journal of Scientific & Technology Research. (2020). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. [Link]
-
Max T. Rogers NMR Facility, Michigan State University. (n.d.). Sample Preparation. [Link]
-
Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I. [Link]
-
National Center for Biotechnology Information. (n.d.). 2-(Trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl chloride. PubChem. [Link]
-
National Institutes of Health. (2016). Crystallographic and spectroscopic characterization of 2-[(7-acetyl-4-cyano-6-hydroxy-1,6-dimethyl-8-phenyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]-N-phenylacetamide. [Link]
-
National Institutes of Health. (2021). Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. [Link]
-
Organic Chemistry Data. (n.d.). 1H NMR Chemical Shifts. [Link]
-
ResearchGate. (2007). Coordination Compounds Based on 1,2,3,4-Tetrahydro- isoquinoline-3-carboxylic Acid. [Link]
-
SpectraBase. (n.d.). Methanesulfonyl chloride - Optional[1H NMR] - Chemical Shifts. [Link]
-
Supporting Information. (n.d.). Synthesis of sulfonyl chloride substrate precursors. [Link]
-
The Journal of Organic Chemistry. (2022). Oxidative α-Functionalization of 1,2,3,4-Tetrahydroisoquinolines Catalyzed by a Magnetically Recoverable Copper Nanocatalyst. [Link]
-
University of Alberta. (n.d.). NMR Sample Preparation. [Link]
-
Wiley Online Library. (2023). N-Sulfonyl-1,2,3,4-tetrahydroisoquinoline Derivatives: Synthesis, Antimicrobial Evaluations, and Theoretical Insights. [Link]
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A Robust, Validated HPLC Method for the Quantitative Analysis of 2-acetyl-1,2,3,4-tetrahydroisoquinoline Derivatives
An Application Note from the Office of the Senior Application Scientist
Abstract
This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-acetyl-1,2,3,4-tetrahydroisoquinoline derivatives. These compounds are significant scaffolds in medicinal chemistry and drug development, necessitating a reliable analytical method for quality control, stability testing, and pharmacokinetic studies.[1] The described reversed-phase HPLC (RP-HPLC) method is demonstrated to be specific, linear, accurate, precise, and robust, in accordance with the International Council for Harmonisation (ICH) guidelines.[2][3][4] This document provides a comprehensive protocol, from sample preparation to data analysis, intended for researchers, scientists, and drug development professionals.
Introduction and Scientific Rationale
The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide range of biological activities.[1] The N-acetylation of the THIQ core to form 2-acetyl-1,2,3,4-tetrahydroisoquinoline derivatives can significantly modulate their pharmacological properties. As these derivatives progress through the drug development pipeline, a validated, high-quality analytical method is paramount for ensuring product quality, consistency, and safety.
High-Performance Liquid Chromatography (HPLC) is the preferred analytical technique for pharmaceutical analysis due to its high resolution, sensitivity, and reproducibility.[2][5] This application note describes an isocratic RP-HPLC method coupled with UV detection, which is a common and reliable setup in most analytical laboratories. The choice of a reversed-phase method is based on the moderate polarity of the target analytes. A C18 stationary phase provides a non-polar surface that interacts with the analytes, while a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile, is used for elution. This approach ensures good retention and separation of the target compounds from potential impurities and degradation products.
For chiral 2-acetyl-1,2,3,4-tetrahydroisoquinoline derivatives, where enantiomers may exhibit different pharmacological effects, chiral HPLC is essential.[6][7] While this note focuses on achiral separation for general quantification, the principles can be adapted to chiral stationary phases (CSPs) like those based on cyclodextrins or polysaccharides for enantiomeric separation.[8][9][10]
Experimental Methodology
Materials and Instrumentation
-
HPLC System: An Agilent 1100/1200 series or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Chromatographic Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for its versatility and efficiency.
-
Reagents & Solvents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Phosphoric acid (analytical grade)
-
Reference standards of the specific 2-acetyl-1,2,3,4-tetrahydroisoquinoline derivatives of interest.
-
Chromatographic Conditions
The following conditions have been optimized for the separation of 2-acetyl-1,2,3,4-tetrahydroisoquinoline derivatives. These parameters provide a good starting point and may require minor adjustments based on the specific derivative being analyzed.
| Parameter | Recommended Setting | Rationale |
| Stationary Phase | C18, 4.6 x 150 mm, 5 µm | Provides excellent hydrophobic retention and separation for moderately polar compounds. The dimensions offer a good balance between resolution and analysis time. |
| Mobile Phase | Acetonitrile : Water (with 0.1% Phosphoric Acid), 60:40 v/v | Acetonitrile is a common organic modifier in RP-HPLC. The acidic pH suppresses the ionization of any residual silanol groups on the silica support, improving peak shape.[11] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, ensuring optimal efficiency and reasonable backpressure. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times and improves peak symmetry.[12] |
| Injection Volume | 10 µL | A typical injection volume that balances sensitivity with the risk of column overloading. |
| Detection | UV at 254 nm | The aromatic ring of the tetrahydroisoquinoline moiety provides strong UV absorbance around this wavelength. A DAD can be used to identify the optimal wavelength.[5] |
Preparation of Solutions
Standard Stock Solution (1 mg/mL):
-
Accurately weigh approximately 10 mg of the reference standard.
-
Transfer it to a 10 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.
-
Sonicate for 5 minutes to ensure complete dissolution.
Working Standard Solutions (for Linearity Curve):
-
Prepare a series of dilutions from the stock solution using the mobile phase to obtain concentrations ranging from, for example, 1 µg/mL to 100 µg/mL.
Sample Preparation (from a hypothetical tablet formulation):
-
Weigh and finely powder no fewer than 20 tablets to create a homogenous sample.
-
Accurately weigh a portion of the powder equivalent to one tablet's average weight.
-
Transfer the powder to a 50 mL volumetric flask.
-
Add approximately 30 mL of the mobile phase and sonicate for 15 minutes to extract the active ingredient.
-
Allow the solution to cool to room temperature and dilute to the mark with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter to remove excipients before injection into the HPLC system.[13][14][15]
Experimental and Validation Workflow
The overall process, from sample receipt to final data reporting, follows a logical sequence to ensure data integrity.
Caption: A typical workflow for HPLC analysis and method validation.
Method Validation Protocol (ICH Q2(R1) Guideline)
Method validation is a formal process that demonstrates the suitability of an analytical method for its intended purpose.[2] The following parameters must be assessed.[3][4][16]
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
-
Protocol: Inject a blank (mobile phase), a placebo solution (tablet excipients without the active ingredient), and a solution of the analyte. The chromatograms should show no interfering peaks at the retention time of the analyte.
Linearity and Range
The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Protocol: Analyze a series of at least five concentrations of the reference standard across a specified range (e.g., 50-150% of the expected sample concentration). Plot a graph of peak area versus concentration and perform a linear regression analysis.
-
Acceptance Criterion: The correlation coefficient (r²) should be ≥ 0.999.
Accuracy
Accuracy is the closeness of the test results to the true value. It is often determined by recovery studies.
-
Protocol: Spike a placebo mixture with known amounts of the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration), in triplicate.
-
Acceptance Criterion: The mean percent recovery should be within 98.0% to 102.0%.[16]
Precision
Precision expresses the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample.
-
Repeatability (Intra-day precision): Analyze six replicate samples at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day, with a different analyst or on a different instrument.
-
Acceptance Criterion: The relative standard deviation (%RSD) should be not more than 2.0%.[3][16]
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte that can be detected but not necessarily quantitated, while LOQ is the lowest amount that can be quantitated with suitable precision and accuracy.
-
Protocol: These can be determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.
Robustness
Robustness measures the capacity of a method to remain unaffected by small, deliberate variations in method parameters.
-
Protocol: Introduce small changes to the method, such as:
-
Flow rate (± 0.1 mL/min)
-
Mobile phase composition (± 2% organic content)
-
Column temperature (± 2 °C)
-
-
Acceptance Criterion: The system suitability parameters (e.g., peak tailing, theoretical plates) should remain within acceptable limits, and the %RSD of the results should be ≤ 2.0%.[5]
Caption: Interrelation of key HPLC method validation parameters.
Summary of Validation Data (Example)
| Validation Parameter | Result | Acceptance Criteria |
| Specificity | No interference observed | No interfering peaks at analyte RT |
| Linearity (r²) | 0.9995 | ≥ 0.999 |
| Range | 1 - 100 µg/mL | As per protocol |
| Accuracy (% Recovery) | 99.5% - 101.2% | 98.0% - 102.0% |
| Precision (%RSD) | ||
| - Repeatability | 0.85% | ≤ 2.0% |
| - Intermediate Precision | 1.20% | ≤ 2.0% |
| LOD | 0.1 µg/mL | Calculated |
| LOQ | 0.3 µg/mL | Calculated |
| Robustness | Passed | System suitability passes |
Conclusion
The HPLC method detailed in this application note is suitable for the routine quantitative analysis of 2-acetyl-1,2,3,4-tetrahydroisoquinoline derivatives in pharmaceutical quality control settings. The method is simple, rapid, and employs common reagents and instrumentation. The validation data demonstrate that the method is specific, linear, accurate, precise, and robust, thereby meeting the stringent requirements of the pharmaceutical industry and regulatory bodies.
References
- Pharmaguideline. (2024, December 11).
- LCGC.
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- ResearchGate. (2025, August 7). Improved RP-HPLC Method for Analysis of Isoquinoline Alkaloids in Extracts of Chelidonium majus.
- BenchChem. High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Isoquinoline Alkaloids.
- MDPI. Chiral Recognition Mechanism of Benzyltetrahydroisoquinoline Alkaloids....
- ResearchGate. (2025, August 9). HPLC Separation of Isoquinoline Alkaloids for Quality Control of Corydalis species.
- Polymer Chemistry Characterization Lab.
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- Thieme. (2024, June 6). Novel Approaches for the Analysis and Isolation of Benzylisoquinoline Alkaloids in Chelidonium majus.
- PubMed. (2011, May 20). Chiral Capillary Electrophoresis-Mass Spectrometry of Tetrahydroisoquinoline-Derived Neurotoxins....
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- Greyhound Chromatography. (2023, April 27). How to Prepare a Sample for HPLC Analysis.
- J-STAGE. (2023, June 1). Studies on the analysis of 1,2,3,4-tetrahydroisoquinoline (TIQ) and....
- Chiralpedia. (2022, November 3).
- MDPI. (2025, October 16). Coordination Compounds Based on 1,2,3,4-Tetrahydro- isoquinoline-3-carboxylic Acid.
- Sigma-Aldrich. Basics of chiral HPLC.
- Royal Society of Chemistry. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies.
- Der Pharmacia Lettre. (2011).
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Application Notes and Protocols: The Strategic Use of Building Blocks in Modern Medicinal Chemistry
Introduction
In the landscape of modern drug discovery, the "building block" approach has evolved from a simple synthetic convenience into a cornerstone of strategic research and development. Building blocks are well-defined molecular fragments that serve as the foundational components for constructing more complex drug candidates.[1] Their strategic deployment is central to accelerating the discovery timeline, systematically exploring vast chemical space, and fine-tuning the properties of lead compounds. Methodologies such as Fragment-Based Drug Discovery (FBDD), DNA-Encoded Libraries (DELs), and modular synthesis platforms are fundamentally reliant on a diverse and high-quality collection of these chemical synthons.[2][3][4]
FBDD, for example, begins by identifying low-molecular-weight fragments that bind weakly but efficiently to a biological target; these fragments are then grown or linked together to create potent leads.[5] This process is inherently modular, relying on a toolkit of building blocks to elaborate the initial hits. Similarly, DEL technology leverages the power of combinatorial chemistry by attaching unique DNA barcodes to vast libraries of compounds, each assembled from a set of core building blocks.[3][6]
This guide provides an in-depth exploration of key classes of building blocks that are indispensable in medicinal chemistry. It moves beyond theoretical concepts to offer detailed application notes and validated experimental protocols, designed for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices and provide the technical framework for applying these building blocks in a drug discovery setting.
Figure 1: High-level overview of the role of building blocks in the drug discovery workflow.
Privileged Scaffolds: Pre-validated Architectures for Targeted Drug Design
Application Note:
The concept of "privileged structures" describes molecular scaffolds that are capable of binding to multiple biological targets, often across different gene families.[7] These frameworks are considered "privileged" because they represent evolutionarily selected or synthetically validated architectures that possess the appropriate geometric and electronic features for target recognition.[8][9] By using a privileged scaffold as a central building block, medicinal chemists can generate libraries of compounds with a higher probability of biological activity, thereby streamlining the hit-finding process.[10]
The indole ring system is one of the most prominent privileged scaffolds in medicinal chemistry, appearing in a vast number of approved drugs and clinical candidates, particularly antivirals and kinase inhibitors.[9] Its unique aromatic and hydrogen-bonding properties allow it to participate in a wide range of interactions within protein binding sites.
Protocol: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling for C3-Arylation of an Indole Scaffold
This protocol describes the functionalization of a C3-bromoindole scaffold, a common building block, with a boronic acid to introduce molecular diversity. This reaction is a cornerstone of modern medicinal chemistry for its reliability and broad substrate scope.
Materials:
-
1-Boc-3-bromoindole (1.0 equiv)
-
4-Methoxyphenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv)
-
Potassium phosphate tribasic (K₃PO₄, 3.0 equiv)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 1-Boc-3-bromoindole (e.g., 296 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), SPhos (16.4 mg, 0.04 mmol), and K₃PO₄ (637 mg, 3.0 mmol).
-
Causality: The inert atmosphere is critical to prevent the oxidation and deactivation of the palladium catalyst. SPhos is a bulky, electron-rich phosphine ligand that promotes the oxidative addition of the aryl bromide to the Pd(0) center, which is the rate-limiting step, and facilitates the reductive elimination to form the product.
-
-
Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask via syringe.
-
Causality: The dioxane/water solvent system is effective for dissolving both the organic substrates and the inorganic base. Degassing the water (e.g., by sparging with argon for 30 minutes) is crucial to remove dissolved oxygen, which can degrade the catalyst.
-
-
Reaction Execution: Seal the flask and heat the reaction mixture to 90 °C with vigorous stirring for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Purification & Characterization (Self-Validation): Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product, 1-Boc-3-(4-methoxyphenyl)indole.
-
Confirmation: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Covalent Warheads: Building Blocks for Targeted, Irreversible Inhibition
Application Note:
Targeted Covalent Inhibitors (TCIs) represent a powerful class of therapeutics that form a permanent, covalent bond with their biological target.[11] This approach can lead to enhanced potency, prolonged duration of action, and the ability to target proteins with shallow binding pockets.[12] The key component of a TCI is the "warhead," an electrophilic building block designed to react with a specific nucleophilic amino acid residue (most commonly cysteine) on the target protein.[13]
Acrylamides are the most widely used warheads in TCI design.[13] They act as Michael acceptors, undergoing a conjugate addition reaction with the thiol group of a cysteine residue.[13] The reactivity of the acrylamide can be tuned by modifying its electronic properties, ensuring it is reactive enough to bind its target but stable enough to avoid off-target reactions.
Figure 2: Workflow for the synthesis and action of an acrylamide-based covalent inhibitor.
Protocol: Amide Coupling to Synthesize an Acrylamide Warhead
This protocol details the conjugation of an acrylic acid building block to a primary or secondary amine on a drug-like scaffold.
Materials:
-
Scaffold-amine (e.g., 4-phenoxyaniline, 1.0 equiv)
-
Acrylic acid (1.1 equiv)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equiv)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Activation of Carboxylic Acid: In a round-bottom flask under an inert atmosphere, dissolve acrylic acid (e.g., 79 mg, 1.1 mmol) in anhydrous DMF (5 mL). Add HATU (456 mg, 1.2 mmol) and DIPEA (0.52 mL, 3.0 mmol). Stir the mixture at room temperature for 15 minutes.
-
Causality: HATU is a highly efficient peptide coupling reagent that activates the carboxylic acid by forming a reactive O-acylisourea intermediate. DIPEA is a non-nucleophilic base used to neutralize the hexafluorophosphate salt and facilitate the reaction. Pre-activation ensures rapid and clean conversion upon addition of the amine.
-
-
Amine Addition: Add a solution of the scaffold-amine (e.g., 185 mg, 1.0 mmol of 4-phenoxyaniline) in anhydrous DMF (3 mL) to the activated acid mixture dropwise.
-
Reaction: Stir the reaction at room temperature for 4 hours, monitoring by TLC or LC-MS until the starting amine is consumed.
-
Work-up: Pour the reaction mixture into a separatory funnel containing ethyl acetate (30 mL) and wash with 5% aqueous lithium chloride solution (3 x 15 mL) to remove DMF. Then, wash with saturated aqueous sodium bicarbonate (1 x 15 mL) and brine (1 x 15 mL).
-
Purification & Characterization (Self-Validation): Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the desired N-(4-phenoxyphenyl)acrylamide.
-
Confirmation: Confirm the structure via NMR spectroscopy. The presence of the characteristic vinyl protons of the acrylamide moiety (typically between δ 5.5-6.5 ppm) is a key diagnostic feature.
PROTACs: Modular Building Blocks for Targeted Protein Degradation
Application Note:
Proteolysis-Targeting Chimeras (PROTACs) are heterobifunctional molecules that represent a paradigm shift in pharmacology. Instead of merely inhibiting a target protein, PROTACs eliminate it entirely by hijacking the cell's own ubiquitin-proteasome system.[14][15] A PROTAC consists of three modular building blocks: (1) a "warhead" that binds to the protein of interest (POI), (2) a ligand that recruits an E3 ubiquitin ligase, and (3) a chemical linker that connects the two.[16] When these components are assembled, the PROTAC forms a ternary complex with the POI and the E3 ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[14]
The modularity of PROTACs is their greatest strength. By combining different POI ligands, E3 ligase ligands, and linkers, chemists can rapidly generate and test a wide array of degraders to optimize for potency, selectivity, and pharmacokinetic properties. The most commonly recruited E3 ligases are Cereblon (CRBN) and von Hippel-Lindau (VHL).[15]
Figure 3: The catalytic mechanism of action for a PROTAC molecule.
Protocol: Modular Synthesis of a CRBN-based PROTAC
This protocol outlines the final step in assembling a model PROTAC, where a linker-E3 ligase ligand building block is coupled to a POI ligand. This assumes the prior synthesis of two key building blocks: (1) a POI ligand functionalized with a terminal alkyne (e.g., a kinase inhibitor), and (2) a Pomalidomide-PEG-Azide building block for CRBN recruitment.
Materials:
-
POI-Alkyne (1.0 equiv)
-
Pomalidomide-PEG-Azide (1.05 equiv)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.1 equiv)
-
Sodium ascorbate (0.3 equiv)
-
tert-Butanol
-
Water
Procedure:
-
Reaction Setup: In a vial, dissolve the POI-Alkyne building block (e.g., 0.1 mmol) in a 1:1 mixture of tert-butanol and water (4 mL).
-
Reagent Addition: To the solution, add the Pomalidomide-PEG-Azide building block (0.105 mmol). Sonicate briefly if needed to aid dissolution.
-
Catalyst Preparation: In a separate small vial, prepare a fresh solution of sodium ascorbate (5.9 mg, 0.03 mmol) in water (0.2 mL). Prepare another solution of CuSO₄·5H₂O (2.5 mg, 0.01 mmol) in water (0.2 mL).
-
Causality: This is a Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click" reaction. Sodium ascorbate is a reducing agent that reduces the Cu(II) sulfate to the active Cu(I) catalytic species in situ. This is often more reliable than using unstable Cu(I) salts directly.
-
-
Reaction Initiation: Add the sodium ascorbate solution to the main reaction vial, followed by the copper(II) sulfate solution. The solution may change color.
-
Reaction Execution: Seal the vial and stir the reaction mixture vigorously at room temperature for 16 hours. Monitor the reaction by LC-MS for the disappearance of starting materials and the appearance of the desired product mass.
-
Purification & Characterization (Self-Validation): Upon completion, concentrate the reaction mixture to remove the tert-butanol. The remaining aqueous solution can be directly purified by preparative reverse-phase HPLC (e.g., using a C18 column with a water/acetonitrile gradient containing 0.1% formic acid or TFA).
-
Confirmation: Lyophilize the pure fractions to obtain the final PROTAC product as a solid. Confirm its identity and purity (>95%) by analytical HPLC, HRMS, and NMR.
References
- PROteolysis TArgeting Chimeras (PROTACs) and beyond: targeted degradation as a new path to fight microbial pathogens - PMC.
- What is in Our Kit?
- FBDD: Fragment-Based Drug Discovery - BioSolveIT.BioSolveIT.
- Privileged Scaffolds for Library Design and Drug Discovery - PMC - NIH.
- Emerging and Re-emerging Warheads for Targeted Covalent Inhibitors: An Update | Journal of Medicinal Chemistry - ACS Public
- Synthesis of DNA Encoded Libraries for Drug Discovery - Vipergen.Vipergen.
- Recent advances in the development of covalent inhibitors - PMC - NIH.
- Proteolysis-targeting Chimeras for Drug Targeted Protein Research - Encyclopedia.pub.MDPI.
- The Fellowship of Privileged Scaffolds—One Structure to Inhibit Them All - MDPI.MDPI.
- Chemistry Insights | How to Enhance Success Rate in the Discovery of Targeted Covalent Inhibitors?
- Privileged Scaffolds in Medicinal Chemistry: An Introduction - LASSBIO.LASSBIO.
- Privileged scaffolds in lead generation - ResearchGate.
- Building Block-Centric Approach to DNA-Encoded Library Design - PMC - NIH.
- Proteolysis targeting chimeras (PROTACs) come of age: entering the third decade of targeted protein degradation - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00011J.Royal Society of Chemistry.
- Fragment-based lead discovery - Wikipedia.Wikipedia.
- DNA-encoded chemical library - Wikipedia.Wikipedia.
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- 2. biosolveit.de [biosolveit.de]
- 3. dna encoded library chemical libraries & drug discovery [vipergen.com]
- 4. Building Block-Centric Approach to DNA-Encoded Library Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fragment-based lead discovery - Wikipedia [en.wikipedia.org]
- 6. DNA-encoded chemical library - Wikipedia [en.wikipedia.org]
- 7. lassbio.icb.ufrj.br [lassbio.icb.ufrj.br]
- 8. Privileged Scaffolds for Library Design and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Fellowship of Privileged Scaffolds—One Structure to Inhibit Them All [mdpi.com]
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- 11. pubs.acs.org [pubs.acs.org]
- 12. rcs.wuxiapptec.com [rcs.wuxiapptec.com]
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- 16. Proteolysis targeting chimeras (PROTACs) come of age: entering the third decade of targeted protein degradation - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00011J [pubs.rsc.org]
Application Notes and Protocols: The Pictet-Spengler Reaction for Tetrahydroisoquinoline Core Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Pictet-Spengler reaction, first reported by Amé Pictet and Theodor Spengler in 1911, is a powerful and versatile acid-catalyzed chemical reaction between a β-arylethylamine and a carbonyl compound to form a tetrahydroisoquinoline.[1][2][3] This reaction has become a cornerstone in the synthesis of a vast array of natural products, particularly alkaloids, and serves as a critical tool in medicinal chemistry and drug discovery for the construction of privileged heterocyclic scaffolds.[1][4][5][6] The tetrahydroisoquinoline (THIQ) core is a common structural motif in numerous biologically active compounds, including antitumor agents, and antagonists for various receptors.[1][7]
This guide provides an in-depth exploration of the Pictet-Spengler reaction, from its underlying mechanism to detailed, actionable protocols for the synthesis of the tetrahydroisoquinoline core. It is designed to equip researchers with the foundational knowledge and practical insights necessary to effectively implement this reaction in their synthetic endeavors.
Mechanistic Insights: The "Why" Behind the Reaction
A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimizing the Pictet-Spengler reaction. The process can be dissected into a sequence of well-defined steps, each influenced by specific reaction parameters.
The reaction is initiated by the condensation of a β-arylethylamine with an aldehyde or ketone under acidic conditions to form a Schiff base, which then tautomerizes to an iminium ion.[1][8][9] This iminium ion is a key electrophilic intermediate. The subsequent and often rate-determining step is an intramolecular electrophilic aromatic substitution, where the electron-rich aromatic ring of the β-arylethylamine attacks the electrophilic iminium carbon.[1][8][9] This cyclization step, a 6-endo-trig process, leads to the formation of the new heterocyclic ring.[8][9] Finally, deprotonation of the resulting intermediate restores the aromaticity of the system, yielding the stable tetrahydroisoquinoline product.[8][9]
The nucleophilicity of the aromatic ring plays a crucial role; electron-rich aromatic systems, such as those containing activating groups like methoxy or hydroxy substituents, undergo the reaction more readily and under milder conditions.[10][11] Conversely, less nucleophilic aromatic rings may necessitate stronger acids and higher temperatures to achieve good yields.[2]
Visualization of the Reaction Mechanism
Caption: Generalized mechanism of the Pictet-Spengler reaction.
Variations and Scope: Tailoring the Reaction
The classical Pictet-Spengler reaction has been expanded and refined over the years, leading to several variations that broaden its applicability.
-
Asymmetric Pictet-Spengler Reaction: The development of chiral catalysts, including thioureas and phosphoric acids, has enabled highly enantioselective syntheses of tetrahydroisoquinolines.[1][12] This is of paramount importance in drug development, where specific stereoisomers often exhibit desired pharmacological activity.
-
N-Acyliminium Ion Pictet-Spengler Reaction: By acylating the intermediate iminium ion, a more potent electrophile is generated.[3] This allows for the cyclization of less activated aromatic systems under milder conditions.[3]
-
Solid-Phase Synthesis: The Pictet-Spengler reaction has been successfully adapted for solid-phase synthesis, facilitating the generation of compound libraries for high-throughput screening in drug discovery.[4][6][13]
-
Enzymatic Variants: Nature utilizes Pictet-Spenglerases to synthesize complex alkaloids.[4][7] The study and application of these enzymes offer a green and highly selective alternative to chemical methods.[4][7]
The choice of aldehyde or ketone also significantly impacts the substitution pattern at the C-1 position of the resulting tetrahydroisoquinoline, providing a convenient handle for introducing molecular diversity.
Experimental Protocols
The following protocols provide a detailed, step-by-step guide for the synthesis of a model tetrahydroisoquinoline. These should be considered as a starting point, and optimization of reaction conditions may be necessary for different substrates.
Protocol 1: Classical Pictet-Spengler Synthesis of 1-Methyl-1,2,3,4-tetrahydroisoquinoline
This protocol describes a standard procedure using a moderately activated β-arylethylamine.
Materials:
-
Phenethylamine
-
Acetaldehyde
-
Hydrochloric acid (concentrated)
-
Methanol
-
Sodium bicarbonate (saturated aqueous solution)
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and equipment
Procedure:
-
Reactant Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve phenethylamine (1.0 eq) in methanol (20 mL).
-
Acidification: Cool the solution in an ice bath and slowly add concentrated hydrochloric acid (1.2 eq).
-
Aldehyde Addition: To the stirred, cooled solution, add acetaldehyde (1.1 eq) dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 65°C) for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure. To the residue, add a saturated aqueous solution of sodium bicarbonate until the pH is ~8-9.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-methyl-1,2,3,4-tetrahydroisoquinoline.
Protocol 2: Asymmetric Pictet-Spengler Reaction using a Chiral Phosphoric Acid Catalyst
This protocol outlines a general procedure for an enantioselective synthesis.
Materials:
-
Substituted Tryptamine
-
Aldehyde
-
Chiral Phosphoric Acid Catalyst (e.g., TRIP)
-
Toluene (anhydrous)
-
Molecular sieves (4 Å)
-
Standard inert atmosphere glassware and equipment
Procedure:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted tryptamine (1.0 eq), the chiral phosphoric acid catalyst (0.05-0.1 eq), and freshly activated 4 Å molecular sieves.
-
Solvent Addition: Add anhydrous toluene (10 mL per mmol of tryptamine).
-
Aldehyde Addition: Cool the mixture to the desired temperature (e.g., 0°C or -20°C) and add the aldehyde (1.2 eq) dropwise.
-
Reaction: Stir the reaction at the specified temperature for 24-48 hours, monitoring by TLC.
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel. The enantiomeric excess can be determined by chiral HPLC analysis.
Experimental Workflow Visualization
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 3. Pictet-Spengler_reaction [chemeurope.com]
- 4. The Pictet-Spengler Reaction Updates Its Habits [mdpi.com]
- 5. Pictet-Spengler reactions for the synthesis of pharmaceutically relevant heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Pictet-Spengler Reaction Updates Its Habits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 8. name-reaction.com [name-reaction.com]
- 9. Pictet-Spengler Reaction | NROChemistry [nrochemistry.com]
- 10. Tetrahydroisoquinoline synthesis [organic-chemistry.org]
- 11. jk-sci.com [jk-sci.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Application of Pictet-Spengler Reaction to Indole-Based Alkaloids Containing Tetrahydro-β-carboline Scaffold in Combinatorial Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
analytical techniques for monitoring reaction progress
Application Note & Protocol Guide: Analytical Techniques for Monitoring Reaction Progress
For: Researchers, scientists, and drug development professionals.
Abstract
In the realms of chemical synthesis and pharmaceutical development, the ability to monitor a reaction's progress in real-time is paramount. It provides critical insights into reaction kinetics, mechanism, and the formation of intermediates or impurities, thereby facilitating process optimization, ensuring safety, and accelerating development timelines. This guide offers an in-depth exploration of key analytical techniques for reaction monitoring, blending theoretical principles with practical, field-proven protocols. We will delve into spectroscopic, chromatographic, and calorimetric methods, providing a comprehensive framework for selecting and implementing the most suitable technique for your specific application.
The Imperative of Reaction Monitoring
Understanding the dynamic nature of a chemical transformation is fundamental to achieving desired outcomes. Reaction monitoring allows for:
-
Kinetic Analysis: Determining reaction rates, orders, and activation energies.
-
Mechanistic Elucidation: Identifying transient intermediates and understanding reaction pathways.[1][2][3]
-
Process Optimization: Fine-tuning parameters such as temperature, pressure, and catalyst loading for improved yield and purity.
-
Safety Assurance: Detecting exothermic events and potential runaway reactions.[4][5]
-
Impurity Profiling: Tracking the formation of byproducts to ensure the quality of the final product.
The advent of Process Analytical Technology (PAT) has further emphasized the importance of real-time monitoring to enhance process understanding and control in pharmaceutical manufacturing.[6][7][8]
A Comparative Overview of Analytical Techniques
The choice of an analytical technique is dictated by the specific requirements of the reaction, including the nature of the reactants and products, the reaction medium, and the desired level of detail.[9][10] The following table provides a comparative summary of commonly employed techniques.
| Technique | Principle | Mode | Key Information Provided | Advantages | Limitations |
| Spectroscopy | |||||
| UV-Visible | Absorption of UV or visible light by chromophores | In-situ/Online | Concentration of chromophoric species | High sensitivity, non-destructive | Limited to reactions with UV-Vis active species |
| FTIR/Raman | Vibrational transitions of molecules | In-situ/Online | Functional group changes, concentration | Rich structural information, applicable to a wide range of reactions | Raman signals can be weak, FTIR is sensitive to water |
| NMR | Nuclear spin transitions in a magnetic field | In-situ/Online | Detailed structural information, quantification of all species | Highly specific, quantitative without calibration | Lower sensitivity, requires specialized equipment |
| Chromatography | |||||
| HPLC/UPLC | Differential partitioning between a mobile and stationary phase | Online/Offline | Separation and quantification of components | High resolution and sensitivity, widely applicable | Can be time-consuming, requires sample extraction |
| GC | Differential partitioning between a mobile gas and stationary phase | Online/Offline | Separation and quantification of volatile components | Excellent for volatile and thermally stable compounds | Limited to volatile analytes |
| TLC | Differential migration on a stationary phase | Offline | Qualitative assessment of reaction progress | Simple, rapid, and inexpensive | Not quantitative, lower resolution |
| Other Techniques | |||||
| Mass Spectrometry | Mass-to-charge ratio of ionized molecules | Online/Offline | Molecular weight of reactants, products, and intermediates | High sensitivity and specificity, rapid analysis | Can be complex to interface with reactors |
| Reaction Calorimetry | Measurement of heat flow | In-situ | Reaction enthalpy, heat release rate, kinetics | Provides thermodynamic and kinetic data simultaneously | Indirect measure of concentration |
Spectroscopic Techniques: A Window into Molecular Transformations
Spectroscopic methods provide real-time, non-invasive insights into the changing chemical composition of a reaction mixture.[1][11][12]
Fourier-Transform Infrared (FTIR) and Raman Spectroscopy
Principle: Both FTIR and Raman spectroscopy probe the vibrational modes of molecules. FTIR measures the absorption of infrared radiation, while Raman spectroscopy measures the inelastic scattering of monochromatic light.[1][12] These techniques are powerful for tracking changes in functional groups throughout a reaction.
Causality behind Experimental Choices: In-situ FTIR is often preferred for its strong signal and broad applicability.[13][14] However, the strong IR absorbance of water can be a limitation. Raman spectroscopy, being less sensitive to aqueous media, provides a complementary approach, particularly for reactions in aqueous solutions or for monitoring C-C bonds.[15]
Protocol: In-situ FTIR Monitoring of a Grignard Reaction
Objective: To monitor the consumption of a carbonyl starting material and the formation of an alcohol product.
Materials:
-
FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) immersion probe.
-
Reaction vessel with appropriate ports for the probe, reagent addition, and temperature control.
-
Reactants and solvent (anhydrous).
Procedure:
-
System Setup:
-
Insert the ATR probe into the reaction vessel, ensuring a good seal.
-
Connect the probe to the FTIR spectrometer.
-
Establish a nitrogen or argon atmosphere in the reactor.
-
-
Background Spectrum Acquisition:
-
Add the anhydrous solvent and the carbonyl starting material to the reactor.
-
Stir the mixture and allow it to reach the desired reaction temperature.
-
Acquire a background spectrum of this initial mixture. This will serve as the reference (t=0).
-
-
Reaction Initiation and Monitoring:
-
Slowly add the Grignard reagent to the reaction mixture.
-
Begin acquiring spectra at regular intervals (e.g., every 1-5 minutes). The acquisition frequency should be adjusted based on the expected reaction rate.[16][17]
-
Continue monitoring until the characteristic carbonyl peak (around 1700 cm⁻¹) disappears and the alcohol O-H stretch (broad peak around 3300 cm⁻¹) appears and stabilizes.
-
-
Data Analysis:
-
Use the spectrometer software to plot the absorbance of the key peaks (carbonyl and O-H) as a function of time.
-
The disappearance of the starting material peak and the appearance of the product peak provide a kinetic profile of the reaction.
-
Self-Validation: The protocol is self-validating as the disappearance of a known reactant peak should correlate with the appearance of a known product peak. The final spectrum should be consistent with the expected product structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei to provide detailed information about molecular structure and dynamics.[1] It is inherently quantitative, allowing for the determination of the relative concentrations of all species in a reaction mixture without the need for calibration curves.[18][19]
Causality behind Experimental Choices: While traditional NMR requires deuterated solvents, modern techniques like solvent suppression and the use of flow-NMR systems allow for reaction monitoring in standard protonated solvents.[18][20] This makes NMR a powerful tool for in-situ analysis under realistic reaction conditions.
Protocol: Online ¹H NMR Monitoring of an Esterification Reaction
Objective: To quantify the conversion of a carboxylic acid and an alcohol to an ester.
Materials:
-
NMR spectrometer equipped with a flow cell.[18]
-
Peristaltic pump and inert tubing (e.g., PEEK).
-
Reaction vessel.
-
Reactants, solvent, and catalyst.
Procedure:
-
System Setup:
-
Connect the reaction vessel to the NMR flow cell using the pump and tubing, creating a closed loop.
-
Set the flow rate to ensure adequate residence time in the magnet for signal acquisition while maintaining a representative sample from the reactor.[20]
-
-
Initial Spectrum and Shimming:
-
Charge the reactor with the carboxylic acid, alcohol, and solvent.
-
Start the pump to circulate the mixture through the flow cell.
-
Acquire an initial ¹H NMR spectrum and perform shimming to optimize the magnetic field homogeneity.
-
-
Reaction Initiation and Monitoring:
-
Add the acid catalyst to the reactor to initiate the reaction.
-
Set up an automated experiment to acquire ¹H NMR spectra at regular intervals.
-
Monitor the decrease in the intensity of a characteristic proton signal from the starting materials and the increase in a characteristic signal from the ester product.[21]
-
-
Data Analysis:
-
Integrate the relevant peaks for the starting materials and the product in each spectrum.
-
Calculate the molar ratio of product to starting material at each time point to determine the reaction conversion.
-
Self-Validation: The sum of the concentrations of the starting materials and products should remain constant throughout the reaction, assuming no side reactions. The final spectrum should correspond to the expected product mixture at equilibrium.
Chromatographic Techniques: Separating the Components of a Reaction
Chromatography separates the components of a mixture based on their differential distribution between a stationary phase and a mobile phase.[22][23]
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)
Principle: HPLC and UPLC are powerful techniques for separating, identifying, and quantifying compounds in a liquid mixture.[24][25] They are widely used for reaction monitoring due to their high resolution and sensitivity.
Causality behind Experimental Choices: Online HPLC/UPLC systems automate the sampling, quenching, dilution, and injection process, providing near real-time quantitative data.[26][27][28][29] This is particularly valuable for complex reaction mixtures where spectroscopic techniques may suffer from spectral overlap.
Protocol: Online HPLC Monitoring of a Pharmaceutical Synthesis
Objective: To monitor the formation of the active pharmaceutical ingredient (API) and track key impurities.
Materials:
-
HPLC or UPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometry).
-
Automated online sampling system (e.g., Mettler-Toledo EasySampler with DirectInject-LC).[26]
-
Reaction vessel.
-
Reactants, solvent, and appropriate quenching and dilution solutions.
Procedure:
-
Method Development:
-
Develop an HPLC/UPLC method that effectively separates the starting materials, API, and known impurities.
-
Validate the method for linearity, accuracy, and precision.
-
-
System Setup:
-
Interface the online sampling system with the reaction vessel and the HPLC/UPLC.
-
Program the system to automatically withdraw a sample at specified intervals, quench the reaction, dilute the sample to an appropriate concentration, and inject it into the chromatograph.[27]
-
-
Reaction Monitoring:
-
Initiate the chemical reaction.
-
Start the automated sampling and analysis sequence.
-
The chromatography data system will generate a series of chromatograms over time.
-
-
Data Analysis:
-
Integrate the peak areas for the API and impurities in each chromatogram.
-
Use a pre-determined calibration to convert peak areas to concentrations.
-
Plot the concentration of the API and impurities as a function of time to monitor the reaction progress and impurity profile.[29]
-
Self-Validation: The mass balance of the reaction should be checked by comparing the amount of starting material consumed to the amount of product and byproducts formed.
Thin-Layer Chromatography (TLC)
Principle: TLC is a simple, rapid, and cost-effective technique for qualitatively monitoring a reaction.[24][30][31] It involves spotting the reaction mixture on a plate coated with a stationary phase and developing it with a suitable mobile phase.
Causality behind Experimental Choices: TLC is an excellent tool for quickly assessing whether a reaction is proceeding and when it has reached completion, especially in a research and development setting.
Protocol: TLC Monitoring of a Wittig Reaction
Objective: To visually track the conversion of a ketone to an alkene.
Materials:
-
TLC plates (e.g., silica gel on aluminum backing).
-
Developing chamber.
-
Mobile phase (e.g., a mixture of hexane and ethyl acetate).
-
Capillary tubes for spotting.
-
UV lamp for visualization.
Procedure:
-
Baseline Chromatogram:
-
On a TLC plate, spot the starting ketone.
-
Develop the plate in the chosen mobile phase.
-
Visualize the spot under a UV lamp and mark its position. This is the reference for the starting material.
-
-
Reaction Monitoring:
-
After initiating the Wittig reaction, use a capillary tube to take a small aliquot of the reaction mixture at regular intervals (e.g., every 30 minutes).
-
Spot the aliquot on a new TLC plate. It is good practice to also spot the starting material on the same plate for direct comparison.
-
Develop and visualize the plate.
-
-
Interpretation:
-
As the reaction progresses, the spot corresponding to the starting ketone will diminish in intensity, and a new spot corresponding to the alkene product will appear.
-
The reaction is considered complete when the starting material spot is no longer visible.
-
Self-Validation: The retention factor (Rf) of the product spot should be different from that of the starting material. Co-spotting the reaction mixture with the starting material can help confirm the identity of the spots.
Mass Spectrometry: Unveiling Molecular Masses
Principle: Mass spectrometry (MS) measures the mass-to-charge ratio of ions, providing information about the molecular weight of the components in a sample.[1] It is a highly sensitive and specific technique for identifying reactants, products, and intermediates.[2][32][33][34]
Causality behind Experimental Choices: The development of ambient ionization techniques, such as electrospray ionization (ESI), has enabled the direct analysis of reaction mixtures with minimal sample preparation, making MS a powerful tool for real-time monitoring.[2][35]
Protocol: Online ESI-MS Monitoring of a Catalytic Reaction
Objective: To identify catalytic intermediates and monitor product formation in real-time.
Materials:
-
Mass spectrometer with an ESI source.
-
Syringe pump or flow injection system.
-
Reaction vessel.
Procedure:
-
System Setup:
-
A small, continuous stream of the reaction mixture is withdrawn from the reactor and introduced into the ESI source of the mass spectrometer via a syringe pump or flow injection system.[33]
-
-
Data Acquisition:
-
Acquire mass spectra continuously throughout the reaction.
-
Monitor the ion currents for the masses corresponding to the starting materials, products, and potential catalytic intermediates.
-
-
Data Analysis:
-
Plot the ion currents of the key species as a function of time.
-
The appearance and disappearance of certain ions can provide evidence for the involvement of specific intermediates in the catalytic cycle.[3]
-
Self-Validation: The observed masses should correspond to the expected molecular weights of the species involved in the reaction. Tandem MS (MS/MS) can be used to fragment ions and confirm their structures.
Reaction Calorimetry: The Heat of Reaction
Principle: Reaction calorimetry measures the heat released or absorbed during a chemical reaction.[4][5][36][37] The rate of heat evolution is directly proportional to the rate of the reaction, providing a powerful tool for kinetic analysis.
Causality behind Experimental Choices: Calorimetry is unique in its ability to provide both thermodynamic (heat of reaction) and kinetic information simultaneously.[38] This is crucial for process safety assessment and scale-up.[4]
Protocol: Isothermal Reaction Calorimetry for Kinetic Analysis
Objective: To determine the kinetic profile and heat of reaction for an exothermic process.
Materials:
-
Reaction calorimeter (e.g., Mettler-Toledo RC1).
-
Reaction vessel with controlled heating/cooling and stirring.
Procedure:
-
Calibration:
-
Calibrate the calorimeter to determine the heat transfer coefficient.
-
-
Reaction Setup:
-
Charge the reactor with one of the reactants and the solvent.
-
Bring the reactor contents to the desired isothermal temperature.
-
-
Reaction Initiation and Monitoring:
-
Add the second reactant at a controlled rate.
-
The calorimeter will measure the heat flow required to maintain a constant temperature.
-
The heat flow profile over time is a direct measure of the reaction rate.
-
-
Data Analysis:
-
Integrate the heat flow curve to determine the total heat of reaction.
-
The shape of the heat flow curve provides information about the reaction kinetics.
-
Self-Validation: The total heat of reaction should be consistent with theoretical calculations or literature values. The kinetic model derived from the data should accurately describe the experimental results.
Visualization of Workflows
Online HPLC Reaction Monitoring Workflow
Sources
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- 21. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility [cif.iastate.edu]
- 22. Chromatography Techniques & Key Components [excedr.com]
- 23. smtasmc.org [smtasmc.org]
- 24. Separations Analysis (TLC, HPLC, GC) Services [tricliniclabs.com]
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- 33. Real-Time Monitoring of Chemical Reactions Using a Single Quadrupole Mass Spectrometer : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 34. Item - MASS SPECTROMETRY FOR REACTION MONITORING AND REACTION ACCELERATION - Purdue University Graduate School - Figshare [hammer.purdue.edu]
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- 37. Reaction calorimeter - Wikipedia [en.wikipedia.org]
- 38. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
Application Notes and Protocols for the Synthesis and Evaluation of Novel Kinase Inhibitors Utilizing Tetrahydroisoquinoline Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The 1,2,3,4-tetrahydroisoquinoline (THIQ) nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active natural products and synthetic pharmaceuticals.[1][2][3] Its rigid, three-dimensional structure provides an excellent framework for the spatial presentation of functional groups, making it an ideal starting point for the design of potent and selective enzyme inhibitors. This application note provides a comprehensive guide for the synthesis of novel kinase inhibitors based on the THIQ scaffold. We will delve into the strategic rationale for employing this scaffold, provide detailed, field-proven synthetic protocols, and outline robust methodologies for their biological evaluation, including in vitro kinase assays and cell-based functional assessments. The overarching goal is to equip researchers with the foundational knowledge and practical tools to accelerate the discovery of next-generation kinase inhibitors.
Introduction: The Tetrahydroisoquinoline Scaffold in Kinase Inhibitor Design
Protein kinases are a large family of enzymes that play a critical role in cellular signal transduction by catalyzing the phosphorylation of proteins. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a prime target for therapeutic intervention.[4] The design of small molecule kinase inhibitors often revolves around the identification of "privileged scaffolds" – molecular frameworks that are known to bind to specific protein families.[3] The tetrahydroisoquinoline (THIQ) scaffold has emerged as a particularly promising platform for the development of kinase inhibitors due to several key features:
-
Structural Rigidity and Three-Dimensionality: The fused bicyclic system of the THIQ core restricts conformational flexibility, which can lead to higher binding affinities and improved selectivity for the target kinase.[1]
-
Synthetic Tractability: The THIQ core can be readily synthesized and functionalized through well-established chemical reactions, allowing for the systematic exploration of structure-activity relationships (SAR).[2][5]
-
Proven Bioactivity: A multitude of natural and synthetic THIQ-containing compounds have demonstrated a wide range of pharmacological activities, including potent anticancer effects.[3]
This guide will focus on two of the most robust and widely used methods for the synthesis of the THIQ core: the Pictet-Spengler reaction and the Bischler-Napieralski reaction . We will then explore how these core structures can be further elaborated to generate potent and selective kinase inhibitors, with a focus on targeting key cancer-related kinases such as Epidermal Growth Factor Receptor (EGFR), Aurora Kinases, and Cyclin-Dependent Kinases (CDKs).
Synthesis of Tetrahydroisoquinoline Scaffolds
The choice of synthetic route for the THIQ scaffold is often dictated by the desired substitution pattern and the availability of starting materials. Below are detailed protocols for the two primary methods.
The Pictet-Spengler Reaction
The Pictet-Spengler reaction is a versatile and widely used method for the synthesis of THIQs, involving the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[6][7]
Figure 1: Pictet-Spengler Reaction Workflow
Protocol 2.1.1: General Procedure for the Pictet-Spengler Synthesis of a 1-Aryl-Tetrahydroisoquinoline
This protocol describes the synthesis of a 1-aryl substituted THIQ, a common motif in kinase inhibitors.
Materials:
-
3,4-Dimethoxyphenethylamine
-
Aromatic aldehyde (e.g., 4-chlorobenzaldehyde)
-
Trifluoroacetic acid (TFA)
-
Toluene
-
Sodium bicarbonate (saturated aqueous solution)
-
Magnesium sulfate (anhydrous)
-
Dichloromethane (DCM)
-
Hexanes
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3,4-dimethoxyphenethylamine (1.0 eq) and the aromatic aldehyde (1.1 eq) in toluene (0.1 M).
-
Acid Catalysis: Slowly add trifluoroacetic acid (TFA) (1.5 eq) to the stirring solution at room temperature.
-
Cyclization: Heat the reaction mixture to reflux (approximately 110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.
-
Workup: Cool the reaction mixture to room temperature and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the desired 1-aryl-tetrahydroisoquinoline.
Causality Behind Experimental Choices:
-
Acid Catalyst: TFA is a strong acid that effectively protonates the intermediate imine to form the electrophilic iminium ion, which is necessary for the intramolecular cyclization.[6] Softer Lewis acids can also be employed for more sensitive substrates.
-
Solvent: Toluene is a common solvent for this reaction as its high boiling point allows for the necessary thermal energy to drive the cyclization.
-
Workup: The basic workup with sodium bicarbonate is crucial to neutralize the TFA and quench the reaction.
The Bischler-Napieralski Reaction
The Bischler-Napieralski reaction is another powerful method for synthesizing THIQ precursors. It involves the intramolecular cyclization of a β-arylethylamide using a dehydrating agent to form a 3,4-dihydroisoquinoline, which is then reduced to the corresponding THIQ.[5]
Figure 2: Bischler-Napieralski Reaction Workflow
Protocol 2.2.1: General Procedure for the Bischler-Napieralski Synthesis of a Tetrahydroisoquinoline
Materials:
-
N-(3,4-dimethoxyphenethyl)acetamide
-
Phosphorus oxychloride (POCl₃)
-
Acetonitrile (anhydrous)
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Sodium bicarbonate (saturated aqueous solution)
-
Dichloromethane (DCM)
-
Magnesium sulfate (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Cyclization: To a solution of N-(3,4-dimethoxyphenethyl)acetamide (1.0 eq) in anhydrous acetonitrile (0.2 M) in a round-bottom flask, slowly add phosphorus oxychloride (POCl₃) (2.0 eq) at 0 °C (ice bath).
-
Reaction: After the addition is complete, warm the reaction mixture to room temperature and then heat to reflux (approximately 82 °C) for 2-4 hours, monitoring by TLC.
-
Quenching and Workup: Cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is basic.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3,4-dihydroisoquinoline.
-
Reduction: Dissolve the crude 3,4-dihydroisoquinoline in methanol (0.1 M) and cool to 0 °C. Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise.
-
Reaction and Workup: Stir the reaction mixture at room temperature for 1-2 hours. Quench the reaction by the slow addition of water.
-
Final Extraction and Purification: Concentrate the mixture to remove most of the methanol, then extract with dichloromethane (3 x 30 mL). Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography to yield the desired tetrahydroisoquinoline.
Causality Behind Experimental Choices:
-
Dehydrating Agent: POCl₃ is a powerful dehydrating agent that activates the amide carbonyl for intramolecular cyclization.[5]
-
Reduction: Sodium borohydride is a mild and effective reducing agent for the conversion of the dihydroisoquinoline imine to the corresponding amine of the THIQ.
Biological Evaluation of THIQ-Based Kinase Inhibitors
Once a library of THIQ analogs has been synthesized, the next critical step is to evaluate their biological activity. This typically involves a tiered approach, starting with in vitro biochemical assays to determine direct enzyme inhibition, followed by cell-based assays to assess activity in a more physiologically relevant context.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against a specific kinase using a luminescence-based assay that measures ATP consumption.[8][9]
Principle: Kinase activity is measured by quantifying the amount of ATP remaining in the reaction after a set incubation time. A luciferase-based reagent is used to generate a luminescent signal that is proportional to the ATP concentration. A decrease in luminescence indicates ATP consumption by the kinase, and the inhibition of this process by a compound is used to determine its IC₅₀.[9][10]
Protocol 3.1.1: IC₅₀ Determination using a Luminescence-Based Kinase Assay
Materials:
-
Purified recombinant kinase (e.g., EGFR, Aurora A)
-
Kinase-specific substrate peptide
-
Adenosine triphosphate (ATP)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Test compounds (dissolved in DMSO)
-
Staurosporine (positive control inhibitor)
-
Luminescence-based kinase assay kit (e.g., Kinase-Glo®)
-
White, opaque 384-well microplates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds and staurosporine in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.
-
Assay Plate Setup:
-
Add 50 nL of the serially diluted compounds or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 5 µL of the kinase solution (prepared in kinase assay buffer) to each well.
-
Incubate at room temperature for 10-15 minutes to allow for compound-kinase binding.
-
-
Kinase Reaction Initiation:
-
Prepare a substrate/ATP mixture in kinase assay buffer. The final ATP concentration should be at or near the Kₘ for the specific kinase.
-
Add 5 µL of the substrate/ATP mixture to each well to initiate the kinase reaction.
-
-
Incubation: Incubate the plate at 30 °C for 60 minutes. The incubation time may need to be optimized for each kinase.
-
Signal Detection:
-
Equilibrate the luminescence-based kinase assay reagent to room temperature.
-
Add 10 µL of the reagent to each well.
-
Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control (0% inhibition) and a "no enzyme" or potent inhibitor control (100% inhibition).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Data Presentation:
| Compound | Kinase Target | IC₅₀ (nM) |
| THIQ-Analog 1 | EGFR | 50 |
| THIQ-Analog 2 | EGFR | 15 |
| THIQ-Analog 3 | Aurora A | 250 |
| THIQ-Analog 4 | Aurora A | 80 |
| Staurosporine | EGFR | 5 |
| Staurosporine | Aurora A | 10 |
Cell-Based Proliferation/Viability Assay (MTT Assay)
Cell-based assays are essential to determine if a compound that inhibits a kinase in a biochemical assay can also exert a functional effect in a cellular context.[11] The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a proxy for cell viability and proliferation.[11]
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form an insoluble purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Protocol 3.2.1: Determining the Effect of THIQ Inhibitors on Cancer Cell Proliferation
Materials:
-
Cancer cell line of interest (e.g., A549 for EGFR inhibitors)
-
Complete cell culture medium
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Multichannel pipettes
-
CO₂ incubator
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a CO₂ incubator at 37 °C.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete cell culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds or DMSO (vehicle control).
-
Incubation: Incubate the plates for 48-72 hours in a CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37 °C, allowing the formazan crystals to form.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the DMSO-treated control cells.
-
Plot the percentage of viability against the logarithm of the compound concentration and determine the GI₅₀ (concentration for 50% growth inhibition).
-
Western Blot Analysis of Kinase Pathway Inhibition
To confirm that the observed anti-proliferative effects are due to the inhibition of the target kinase, it is essential to analyze the phosphorylation status of its downstream substrates. Western blotting is a widely used technique for this purpose.[12][13]
Principle: Proteins from cell lysates are separated by size via SDS-PAGE, transferred to a membrane, and probed with antibodies specific for the phosphorylated form of a target protein. A decrease in the phosphorylation signal upon treatment with the inhibitor confirms its on-target activity.
Figure 3: Western Blotting Workflow
Protocol 3.3.1: Analysis of EGFR Phosphorylation in A549 Cells
Materials:
-
A549 cells
-
THIQ-based EGFR inhibitor
-
EGF (Epidermal Growth Factor)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-EGFR (Tyr1068), anti-total-EGFR, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed A549 cells and grow to 70-80% confluency. Serum-starve the cells overnight, then pre-treat with the THIQ inhibitor or DMSO for 1-2 hours. Stimulate the cells with EGF (e.g., 100 ng/mL) for 10-15 minutes.
-
Cell Lysis and Protein Quantification: Wash the cells with ice-cold PBS and lyse with lysis buffer. Quantify the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody (e.g., anti-phospho-EGFR) overnight at 4 °C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, add the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Reprobing: The membrane can be stripped and reprobed with antibodies for total EGFR and a loading control like β-actin to ensure equal protein loading.
Expected Results: A dose-dependent decrease in the phospho-EGFR signal should be observed in cells treated with the THIQ inhibitor, confirming its ability to block EGFR signaling.
Structure-Activity Relationship (SAR) Analysis: Driving Rational Design
The synthesis and biological evaluation of a library of THIQ analogs allow for the elucidation of the structure-activity relationship (SAR), which provides crucial insights into how different structural modifications impact the inhibitory activity.[2] This information is then used to guide the rational design of more potent and selective inhibitors.
Example SAR Insights for THIQ-based Kinase Inhibitors:
-
Substitution at the 1-position: The nature of the substituent at the 1-position of the THIQ ring is often critical for kinase inhibitory activity. For many kinases, an aromatic or heteroaromatic group at this position is preferred, as it can engage in key hydrophobic or π-stacking interactions within the ATP-binding pocket.[14]
-
Substitution on the N-benzyl group: For N-benzylated THIQs, the substitution pattern on the benzyl ring can significantly influence potency and selectivity. Electron-withdrawing or electron-donating groups at specific positions can modulate the electronic properties and steric bulk of the molecule, leading to improved interactions with the target kinase.
-
Stereochemistry: The stereochemistry at chiral centers within the THIQ scaffold can have a profound impact on biological activity. It is often the case that one enantiomer is significantly more active than the other, highlighting the importance of stereoselective synthesis or chiral separation.
By systematically modifying the THIQ scaffold at various positions and correlating these changes with biological activity, a comprehensive SAR model can be built. This iterative process of design, synthesis, and testing is the cornerstone of modern drug discovery.
Conclusion
The tetrahydroisoquinoline scaffold represents a versatile and highly valuable starting point for the design and synthesis of novel kinase inhibitors. The synthetic accessibility of the THIQ core, combined with its favorable structural properties, makes it an attractive platform for medicinal chemists. By following the detailed protocols and strategic guidance provided in this application note, researchers can effectively synthesize and evaluate new THIQ-based compounds, paving the way for the discovery of the next generation of targeted therapeutics.
References
-
Raghu, M. S., Swarup, H. A., Shamala, T., Prathibha, B. S., Kumar, K. Y., Alharethy, F., Prashanth, M. K., & Jeon, B.-H. (2023). Design, synthesis, anticancer activity and docking studies of novel quinazoline-based thiazole derivatives as EGFR kinase inhibitors. RSC Advances, 13(48), 33695–33711. [Link]
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Wu, C.-H., Coumar, M. S., Chu, C.-Y., Lin, W.-H., Chen, Y.-R., Chen, C.-T., Shiao, H.-Y., Rafi, S., Wang, S.-Y., Hsu, H., Chen, C.-H., Chang, C.-Y., Chang, T.-Y., Lien, T.-W., Fang, M.-Y., Yeh, K.-C., Chen, C.-P., Yeh, T.-K., Hsieh, S.-H., … Hsieh, H.-P. (2010). Design and synthesis of tetrahydropyridothieno[2,3-d]pyrimidine scaffold based epidermal growth factor receptor (EGFR) kinase inhibitors: the role of side chain chirality and Michael acceptor group for maximal potency. Journal of Medicinal Chemistry, 53(20), 7316–7326. [Link]
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Western blot analyses of the effects of protein kinase inhibitors on... (n.d.). ResearchGate. [Link]
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Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC. (n.d.). [Link]
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Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021). RSC Advances, 11(21), 12254–12287. [Link]
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Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs -biological activities and SAR studies - ResearchGate. (n.d.). [Link]
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Al-Obeidi, F. A., & Lam, K. S. (2011). Rational Design, Synthesis and Biological Evaluation of Novel Pyrazoline-Based Antiproliferative Agents in MCF-7 Cancer Cells. Molecules, 16(12), 2909–2924. [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]
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Sayed, E. M., Bakhite, E. A., Hassanien, R., Farhan, N., Aly, H. F., Morsy, S. G., & Hassan, N. A. (2024). Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties. BMC Chemistry, 18(1), 19. [Link]
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Wodtke, R., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8783. [Link]
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Design, Synthesis, and Biological Evaluation of Novel Conformationally Constrained Inhibitors Targeting EGFR - PMC. (n.d.). [Link]
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Design, synthesis and biological evaluation of thiazolidinone derivatives as potential EGFR and HER-2 kinase inhibitors | Request PDF. (n.d.). ResearchGate. [Link]
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Tetrahydroquinoline: An Efficient Scaffold As mTOR Inhibitor for the Treatment of Lung Cancer: Future Medicinal Chemistry. (n.d.). Taylor & Francis Online. [Link]
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Structure-based design, SAR analysis and antitumor activity of PI3K... (2013). Bioorganic & Medicinal Chemistry Letters, 23(8), 2438-2442. [Link]
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Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents. (2019). Anti-Cancer Agents in Medicinal Chemistry, 19(13), 1644-1654. [Link]
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The Structure-Activity Relationship of a Tetrahydroisoquinoline Class of N-Methyl-d-Aspartate Receptor Modulators that Potentiates GluN2B-Containing N-Methyl-d-Aspartate Receptors - PubMed. (n.d.). [Link]
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Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties. (2024). BMC Chemistry, 18(1). [Link]
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1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design - PubMed. (n.d.). [Link]
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Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC. (n.d.). [Link]
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1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design - ResearchGate. (n.d.). [Link]
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The Tetrahydroisoquinoline (THIQ) Core: A Privileged Scaffold for Modern Drug Discovery
Application Notes & Protocols for Synthetic Functionalization
The 1,2,3,4-tetrahydroisoquinoline (THIQ) moiety is a cornerstone of medicinal chemistry, forming the structural backbone of numerous natural products, alkaloids, and synthetic pharmaceuticals with a vast spectrum of biological activities.[1][2][3][4] Its rigid, three-dimensional structure provides a well-defined orientation for pharmacophoric groups, making it an ideal scaffold for designing potent and selective therapeutic agents. Marketed drugs containing the THIQ motif, such as the antihypertensive quinapril and the anticancer agent noscapine, underscore its clinical significance.[4][5]
This guide provides researchers, scientists, and drug development professionals with a detailed overview of key synthetic strategies for the functionalization of the THIQ ring system. We will move from classical ring-formation reactions to modern, highly efficient C-H functionalization techniques, providing both mechanistic insights and detailed, actionable protocols.
Chapter 1: Foundational Strategies for THIQ Core Synthesis
The construction of the THIQ skeleton itself is the first critical step. Two historical, yet enduringly relevant, methods are the Bischler-Napieralski and the Pictet-Spengler reactions. The choice between them often depends on the desired substitution pattern and the available starting materials.[5][6]
The Bischler-Napieralski Reaction
This reaction involves the acid-catalyzed cyclodehydration of a β-arylethylamide to form a 3,4-dihydroisoquinoline intermediate.[6][7][8] This intermediate is not the final THIQ but an imine that requires a subsequent reduction step (e.g., with sodium borohydride, NaBH₄) to yield the fully saturated THIQ ring.[6]
-
Causality of Reagent Choice: The power of this reaction lies in its use of strong dehydrating agents like phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃).[6][7] These reagents activate the amide carbonyl for an intramolecular electrophilic aromatic substitution. The reaction generally requires harsh conditions, such as heating at reflux, due to the energy barrier of the cyclization step.[6][7]
The Pictet-Spengler Reaction
Discovered in 1911, the Pictet-Spengler reaction is a condensation reaction between a β-arylethylamine and an aldehyde or ketone, followed by an acid-catalyzed ring closure.[9][10] Unlike the Bischler-Napieralski route, this reaction directly furnishes the THIQ core.[6]
-
Mechanistic Insight: The reaction proceeds via the formation of a Schiff base, which is then protonated to form a highly electrophilic iminium ion.[9][11][12] This ion undergoes an intramolecular electrophilic attack on the electron-rich aromatic ring to form the new heterocyclic ring.[11][12] The reactivity of the aromatic ring is crucial; electron-donating groups (like hydroxyl or methoxy) significantly accelerate the reaction, sometimes allowing it to proceed under mild, even physiological, conditions.[5][13]
Comparative Overview of Classical THIQ Syntheses
| Feature | Pictet-Spengler Reaction | Bischler-Napieralski Reaction |
| Starting Materials | β-arylethylamine and an aldehyde/ketone[6][11] | β-arylethylamide[6][7] |
| Key Reagents | Protic or Lewis Acid (e.g., HCl, TFA)[6] | Dehydrating Agent (e.g., POCl₃, P₂O₅)[6][7] |
| Initial Product | 1,2,3,4-Tetrahydroisoquinoline[6] | 3,4-Dihydroisoquinoline (imine)[6] |
| Subsequent Steps | Often the final product | Requires a reduction step (e.g., NaBH₄)[6] |
| Reaction Conditions | Mild to harsh, depending on aryl activation[6][9] | Generally harsh, refluxing conditions[6][7] |
Chapter 2: Modern C-H Functionalization of the THIQ Scaffold
While classical methods build the core, modern synthetic chemistry focuses on the direct functionalization of existing C-H bonds. This approach is highly atom-economical and allows for the late-stage modification of complex molecules, a significant advantage in drug discovery.[14] The most reactive site on the N-aryl THIQ scaffold is the C1(sp³)-H bond adjacent to the nitrogen atom, which is readily activated for functionalization.[1][15]
Oxidative C-H Functionalization (Cross-Dehydrogenative Coupling - CDC)
CDC reactions have emerged as a powerful tool for forming new C-C bonds by coupling two different C-H bonds under oxidative conditions. For THIQs, this typically involves activating the C1-H bond.
-
Visible-Light Photocatalysis: A major advancement is the use of visible-light photoredox catalysis.[1][16] In a typical cycle, a photocatalyst (e.g., [Ru(bpy)₃]Cl₂ or an iridium complex) absorbs light and enters an excited state. It can then oxidize the THIQ nitrogen, leading to the formation of an iminium ion intermediate via single-electron transfer (SET). This electrophilic intermediate is then intercepted by a nucleophile to form the C1-functionalized product. This strategy has been successfully applied for alkylations, arylations, cyanations, and more.[1]
-
Transition Metal Catalysis: Copper and iron catalysts are attractive because they are inexpensive and environmentally benign compared to noble metals.[14] They can activate the α-Csp³-H bond adjacent to the nitrogen, enabling dehydrogenative coupling with a wide range of partners, including alkynes, alkanes, and indoles.[14][15]
Caption: General workflow for C1 C-H functionalization of THIQs.
Chapter 3: Enantioselective Synthesis and Functionalization
For pharmaceutical applications, controlling stereochemistry is paramount. The C1 position of a substituted THIQ is often a stereocenter, necessitating enantioselective methods to produce single-enantiomer products.
Several strategies have been developed:
-
Catalytic Asymmetric Reductive Amination: This involves an intramolecular cyclization and subsequent asymmetric hydrogenation, often catalyzed by iridium complexes with chiral ligands like Josiphos, to deliver chiral THIQs with excellent enantioselectivity (80-99% ee).[17]
-
Palladium-Catalyzed Carboamination: Chiral palladium catalysts can effect the asymmetric synthesis of THIQs by reacting 2-allylbenzylamines with aryl halides. This powerful method simultaneously forms a C-N bond, a C-C bond, and a stereocenter.[18][19]
-
Asymmetric Addition to Imines/Iminium Ions: Chiral catalysts can control the facial selectivity of nucleophilic addition to a prochiral imine or iminium ion intermediate, which can be generated from the THIQ core via oxidation. This has been used for the enantioselective synthesis of 1-aryl-THIQs, a motif present in many bioactive compounds.[20]
Caption: Key approaches to enantiomerically enriched THIQs.
Chapter 4: Experimental Protocols
The following protocols are representative examples designed to be self-validating. They include detailed steps and rationale for key decisions.
Protocol 1: Classical Pictet-Spengler Synthesis of 1-Methyl-1,2,3,4-tetrahydroisoquinoline
-
Rationale: This protocol demonstrates the direct formation of the THIQ ring from basic building blocks. Trifluoroacetic acid (TFA) serves as both a solvent and a strong acid catalyst to promote the formation of the key iminium ion intermediate.
-
Materials:
-
Phenethylamine (1.0 eq)
-
Acetaldehyde (1.2 eq)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, add phenethylamine (1.0 eq).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (approx. 10 volumes relative to the amine).
-
To the stirred solution, add acetaldehyde (1.2 eq) dropwise over 10 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, carefully pour the mixture into a beaker containing crushed ice and saturated NaHCO₃ solution to neutralize the TFA. Caution: Vigorous gas evolution.
-
Extract the aqueous layer three times with dichloromethane (DCM).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure 1-methyl-THIQ.
-
Protocol 2: Visible-Light Mediated C1-Alkylation of N-Phenyl-THIQ with a Michael Acceptor
-
Rationale: This protocol exemplifies a modern, photoredox-catalyzed C-H functionalization.[1][16] An iridium-based photocatalyst is used to generate an iminium ion from the THIQ, which then undergoes a conjugate addition to an electron-deficient alkene (Michael acceptor). This method avoids pre-functionalization of the THIQ starting material.
-
Materials:
-
N-Phenyl-1,2,3,4-tetrahydroisoquinoline (1.0 eq)
-
Benzyl acrylate (Michael acceptor, 1.5 eq)
-
fac-Ir(ppy)₃ (Photocatalyst, 1 mol%)
-
Anhydrous acetonitrile (MeCN)
-
Blue LED light source (e.g., 30W Kessil lamp)
-
-
Procedure:
-
In an oven-dried vial equipped with a magnetic stir bar, combine N-phenyl-THIQ (1.0 eq), benzyl acrylate (1.5 eq), and fac-Ir(ppy)₃ (0.01 eq).
-
Place the vial under a nitrogen or argon atmosphere.
-
Add anhydrous acetonitrile via syringe to achieve a substrate concentration of ~0.1 M.
-
Seal the vial and place it approximately 5-10 cm from a blue LED light source. Use a fan to maintain the reaction at room temperature.
-
Stir and irradiate for 24 hours. Monitor progress by TLC or LC-MS.
-
Work-up: Upon completion, concentrate the reaction mixture directly under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexanes) to isolate the C1-alkylated product.
-
References
-
Enantioselective Synthesis of Tetrahydroquinolines, Tetrahydroquinoxalines, and Tetrahydroisoquinolines via Pd-Catalyzed Alkene Carboamination Reactions. (n.d.). National Institutes of Health. [Link]
-
Recent advances in visible light-induced C1(sp3)-H functionalization of tetrahydroisoquinolines for C–C bond formation. (2024). Taylor & Francis Online. [Link]
-
Enantioselective Synthesis of Tetrahydroisoquinolines via Iridium-Catalyzed Intramolecular Friedel–Crafts-Type Allylic Alkylation of Phenols. (2020). ACS Publications. [Link]
-
Enantioselective synthesis of tetrahydroisoquinolines via catalytic intramolecular asymmetric reductive amination. (2018). Royal Society of Chemistry. [Link]
-
Enantioselective Synthesis of 1-Aryltetrahydroisoquinolines. (2009). ACS Publications. [Link]
-
Recent advances in visible light-induced C1(sp3)-H functionalization of tetrahydroisoquinolines for C–C bond formation. (2024). ResearchGate. [Link]
-
Enantioselective Synthesis of Tetrahydroquinolines, Tetrahydroquinoxalines, and Tetrahydroisoquinolines via Pd-Catalyzed Alkene. (2014). The Royal Society of Chemistry. [Link]
-
Recent advances in the C(1)-functionalization of tetrahydroisoquinolines via multicomponent reactions. (n.d.). Semantic Scholar. [Link]
-
Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021). Royal Society of Chemistry. [Link]
-
RECENT ADVANCES IN THE C(1)-FUNCTIONALIZATION OF TETRAHYDROISOQUINOLINES via MULTICOMPONENT REACTIONS. (2020). Chemistry of Heterocyclic Compounds. [Link]
-
Frontiers in Copper-promoted C1-functionalization of Tetrahydroisoquinoline Using Cross-dehydrogenative Coupling. (2023). Bentham Science. [Link]
-
Tetrahydroisoquinoline Derivatives: Versatile Tools in Medicinal Chemistry. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
-
Pictet–Spengler reaction. (n.d.). Wikipedia. [Link]
-
Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021). RSC Publishing. [Link]
-
Synthesis of isoquinolines. (n.d.). Centurion University. [Link]
-
Chemoenzymatic One-Pot Process for the Synthesis of Tetrahydroisoquinolines. (2022). MDPI. [Link]
-
Bischler-Napieralski Reaction. (n.d.). Organic Chemistry Portal. [Link]
-
Pictet-Spengler Reaction. (n.d.). NROChemistry. [Link]
-
Pictet-Spengler reaction. (n.d.). Name-Reaction.com. [Link]
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Pictet-Spengler reaction. (n.d.). chemeurope.com. [Link]
-
Pictet-Spengler Reaction. (2021). J&K Scientific LLC. [Link]
-
The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction. (n.d.). Organic Reactions. [Link]
-
Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs -biological activities and SAR studies. (2021). ResearchGate. [Link]
-
A Versatile C–H Functionalization of Tetrahydroisoquinolines Catalyzed by Iodine at Aerobic Conditions. (2013). Organic Letters. [Link]
-
Versatile Synthesis of Functionalized Tetrahydroisoquinolines by Ring Transformation of 2H-Pyran-2-ones. (2019). Australian Journal of Chemistry. [Link]
-
Oxidative α-Functionalization of 1,2,3,4-Tetrahydroisoquinolines Catalyzed by a Magnetically Recoverable Copper Nanocatalyst. Application in the Aza-Henry Reaction and the Synthesis of 3,4-Dihydroisoquinolones. (2022). The Journal of Organic Chemistry. [Link]
-
Direct Functionalization of (Un)protected Tetrahydroisoquinoline and Isochroman under Iron and Copper Catalysis. (2011). National Institutes of Health. [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Acetyl-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl chloride
Welcome to the technical support guide for the synthesis of 2-acetyl-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl chloride. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis, troubleshooting common issues, and ensuring procedural safety and success.
Synthesis Overview & Mechanism
The synthesis of this compound is achieved via an electrophilic aromatic substitution reaction, specifically, the chlorosulfonation of N-acetyl-1,2,3,4-tetrahydroisoquinoline. The acetyl group on the nitrogen is a moderately activating, ortho-, para-directing group. Due to steric hindrance at the ortho-positions (C6 and C8), the substitution occurs predominantly at the para-position (C7).
The reaction mechanism involves the following key steps:
-
Generation of the electrophile, sulfur trioxide (SO₃), or a related species from chlorosulfonic acid (ClSO₃H).
-
Electrophilic attack of SO₃ on the electron-rich aromatic ring at the C7 position, forming a sigma complex (arenium ion).
-
Re-aromatization of the ring by loss of a proton to form the sulfonic acid intermediate.
-
Conversion of the sulfonic acid to the final sulfonyl chloride by the excess chlorosulfonic acid.
Caption: High-level workflow for the synthesis.
Troubleshooting Guide (Q&A Format)
This section addresses specific issues you may encounter during the synthesis.
Q1: My reaction yield is very low or I recovered mostly unreacted starting material. What went wrong?
A1: This is a common issue often related to reaction conditions or reagent quality.
-
Insufficient Reaction Time/Temperature: The chlorosulfonation of this deactivated system can be slow. A typical procedure involves adding the substrate at a low temperature (-50°C to 0°C) and then allowing it to stir at ambient temperature for an extended period, sometimes up to two days.[1] Ensure the reaction has proceeded to completion by using a monitoring technique like TLC or LC-MS on a carefully quenched aliquot.
-
Reagent Quality: Chlorosulfonic acid is highly hygroscopic. Moisture will decompose it into sulfuric acid and HCl, reducing its efficacy. Use a fresh, unopened bottle or a properly stored, anhydrous reagent. An older bottle may have absorbed atmospheric moisture, rendering it less effective.
-
Inadequate Stoichiometry: A significant excess of chlorosulfonic acid is required, as it serves as both the reagent and the solvent.[1] A typical ratio is approximately 5-7 equivalents of chlorosulfonic acid to 1 equivalent of the substrate.
-
Poor Mixing: The reaction mixture can become thick and viscous. Ensure efficient stirring throughout the reaction to maintain homogeneity and facilitate contact between reactants.
Q2: My final product is a dark, oily tar instead of the expected solid. How can I fix this?
A2: Product degradation or the formation of impurities is the likely cause.
-
Reaction Temperature Too High: While the reaction may need warming to proceed, excessive heat can lead to side reactions like charring or unwanted chlorination.[2] Maintain careful temperature control, especially during the initial exothermic addition of the substrate.
-
Decomposition During Workup: The quenching step is critical. Pouring the reaction mixture onto ice must be done slowly and with vigorous stirring to dissipate the intense heat of hydrolysis.[3][4] Localized overheating during the quench can "burn" the product. The sulfonyl chloride product itself is sensitive to heat and prolonged exposure to aqueous acid or base.
-
Impure Starting Material: Ensure your N-acetyl-1,2,3,4-tetrahydroisoquinoline is pure before starting. Impurities can lead to a complex mixture of side products.
Q3: I'm observing a significant side product that I believe is the corresponding sulfonic acid. How can I prevent its formation and/or remove it?
A3: The sulfonic acid is the hydrolysis product of your target sulfonyl chloride. Its presence indicates excessive exposure to water under non-optimal conditions.
-
Prevention during Workup: This is the most critical stage to prevent hydrolysis.
-
Use a large volume of crushed ice for the quench to keep the temperature as low as possible.
-
Minimize the time the product is in the aqueous phase.[5] Extract the precipitated or dissolved product into a non-polar organic solvent (e.g., dichloromethane, ethyl acetate) as quickly as possible after the quench.[1][6]
-
When washing the organic extracts, use cold brine or saturated sodium bicarbonate solution and perform the washes rapidly.[5]
-
-
Removal during Purification: If sulfonic acid has formed, it is much more polar than the sulfonyl chloride.
-
A gentle and quick wash of the organic layer with cold, dilute sodium bicarbonate solution can help remove the acidic sulfonic acid impurity.[7] Be aware this can also hydrolyze more of your desired product if not done carefully.
-
Purification via flash column chromatography can separate the less polar sulfonyl chloride from the highly polar sulfonic acid.
-
Q4: The reaction seems to have worked, but I am struggling with the purification. What are the best practices?
A4: Purifying aryl sulfonyl chlorides requires care due to their reactivity.
-
Initial Isolation: The product often precipitates as a solid upon quenching with ice.[4][8] This solid can be collected by filtration, washed with cold water, and then dried under vacuum. This crude material may be pure enough for subsequent steps.
-
Extraction & Washing: If the product does not precipitate or if you want to ensure complete recovery, extract the aqueous slurry with a suitable solvent. Wash the combined organic layers with cold brine to remove bulk water, dry thoroughly over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure at a low temperature (<40°C).
-
Recrystallization: For a highly pure product, recrystallization is effective. Solvents like dry toluene or a mixture of toluene and petroleum ether are often suitable.[7] Avoid any solvents with hydroxyl or amine groups.
Caption: A decision tree for troubleshooting common synthesis issues.
Frequently Asked Questions (FAQs)
Q: What are the primary safety concerns for this reaction? A: Chlorosulfonic acid is the main hazard. It is extremely corrosive and reacts violently and explosively with water, releasing large amounts of heat and toxic HCl gas.[9][10][11]
-
ALWAYS work in a certified chemical fume hood.
-
Wear appropriate PPE: safety goggles, a face shield, and acid-resistant gloves (e.g., butyl rubber or Viton).
-
Add the N-acetyl-1,2,3,4-tetrahydroisoquinoline substrate to the chlorosulfonic acid slowly and with cooling to control the initial exotherm.
-
The quench step is extremely hazardous. Pour the reaction mixture onto ice slowly and be prepared for vigorous gas evolution.
Q: Can I use a different solvent for the reaction? A: In this specific synthesis, chlorosulfonic acid acts as both the reagent and the solvent. Using a large excess is standard practice.[1] While some chlorosulfonation procedures use a co-solvent like methylene chloride, especially for substrates with poor solubility[6], it is often unnecessary here and complicates the reaction.
Q: How should I store the final product? A: this compound is sensitive to moisture. Store it in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a desiccator or a freezer to prevent hydrolysis.
Q: What are the expected spectroscopic characteristics of the product? A: You should confirm the structure using standard analytical techniques.
-
¹H NMR: Expect to see characteristic peaks for the acetyl group (singlet, ~2.2 ppm), the aliphatic protons of the tetrahydroisoquinoline ring (triplets or multiplets between ~2.8-4.8 ppm), and the aromatic protons, which will show a distinct splitting pattern consistent with 1,2,4-trisubstitution.
-
Mass Spec: The mass spectrum should show the molecular ion peak corresponding to the product's molecular weight (C₁₁H₁₂ClNO₃S = 273.74 g/mol ).
-
IR: Look for strong characteristic peaks for the sulfonyl chloride (S=O stretches, ~1370 and 1170 cm⁻¹) and the amide carbonyl (C=O stretch, ~1650 cm⁻¹).
Detailed Experimental Protocol
This protocol is adapted from established procedures for aryl chlorosulfonation and should be performed with strict adherence to all safety guidelines.[1][4]
Reagents & Equipment:
-
N-acetyl-1,2,3,4-tetrahydroisoquinoline (1.0 eq)
-
Chlorosulfonic acid (ClSO₃H) (~7.0 eq)
-
Round-bottom flask with a magnetic stirrer
-
Drying tube or nitrogen inlet
-
Ice bath
-
Crushed ice, deionized water
-
Ethyl acetate (EtOAc) or Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution, Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
Setup: Equip a dry round-bottom flask with a magnetic stir bar and a drying tube. Place the flask in an ice/salt bath.
-
Reagent Addition: Carefully charge the flask with chlorosulfonic acid (7.0 eq). Cool the acid to between -10°C and 0°C.
-
Substrate Addition: Add N-acetyl-1,2,3,4-tetrahydroisoquinoline (1.0 eq) portion-wise to the cold, stirring chlorosulfonic acid over 30-45 minutes. Maintain the internal temperature below 5°C. Vigorous HCl gas evolution will occur.
-
Reaction: Once the addition is complete, remove the cooling bath and allow the mixture to warm to room temperature (~25°C). Stir for 24-48 hours. The reaction completion can be monitored by taking a small aliquot, quenching it carefully in ice/water, extracting with EtOAc, and analyzing by TLC.
-
Workup - Quench: In a separate large beaker, prepare a slurry of crushed ice and a small amount of water. While stirring the ice slurry vigorously, slowly and carefully pour the reaction mixture onto the ice.
-
Isolation/Extraction: The crude product may precipitate as a solid. If so, collect it by vacuum filtration, wash thoroughly with cold water, and air dry. If it remains in solution or as an oil, transfer the entire mixture to a separatory funnel and extract three times with ethyl acetate or DCM.
-
Washing: Combine the organic extracts. Wash quickly with one portion of cold, saturated NaHCO₃ solution (caution: gas evolution), followed by one portion of cold brine.
-
Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure (bath temperature <40°C) to yield the crude sulfonyl chloride.
-
Purification (Optional): If necessary, purify the crude product by recrystallization from a suitable solvent like toluene.
| Parameter | Recommended Condition | Rationale |
| Temperature | Initial addition at 0°C; Reaction at 25°C | Controls initial exotherm; allows slow reaction to proceed to completion. |
| ClSO₃H Equiv. | 5 - 7 equivalents | Serves as both reagent and solvent, driving the reaction forward. |
| Reaction Time | 24 - 48 hours | Ensures complete conversion of the starting material.[1] |
| Workup Quench | Slow addition to crushed ice | Safely dissipates the extreme heat of hydrolysis of excess ClSO₃H.[4] |
| Purification Wash | Cold, dilute NaHCO₃ / Brine | Removes acidic impurities while minimizing product hydrolysis.[5][7] |
References
-
PrepChem. (n.d.). Synthesis of N-acetyl-7-chlorosulfonyl-1,2,3,4-tetrahydroisoquinoline. Available at: [Link]
-
LookChem. (n.d.). General procedures for the purification of Acid chlorides. Chempedia. Available at: [Link]
-
PrepChem. (n.d.). Synthesis of 2-acetyl-8-chloro-5-chlorosulfonyl-1,2,3,4-tetrahydroisoquinoline. Available at: [Link]
-
Moody, C. J., & Roff, G. J. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 13(6), 1289–1292. Available at: [Link]
-
Dunn, P. J., et al. (2014). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. Organic Letters, 16(21), 5604–5607. Available at: [Link]
-
Supporting Information for publications on sulfonyl chloride synthesis. (n.d.). Available at: [Link]
-
King, J. F., & Hillhouse, J. H. (1979). Organic sulfur mechanisms. 24. Preparation and reactions of 2-hydroxyethanesulfonyl chloride, the first hydroxyalkanesulfonyl chloride. Canadian Journal of Chemistry, 57(19), 2559-2567. Available at: [Link]
-
ResearchGate. (n.d.). Optimization of the Chlorosulfonation. [Table]. Available at: [Link]
-
Cremlyn, R. J. (2002). Chapter 9: Miscellaneous Reactions of Chlorosulfonic Acid. In Chlorosulfonic Acid: A Versatile Reagent. Royal Society of Chemistry. Available at: [Link]
-
Foley, D. P., et al. (2023). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 27(6), 1085–1096. Available at: [Link]
- Google Patents. (n.d.). FR2795723A1 - Process for preparing sulphonate salts via alkaline hydrolysis of the corresponding sulfonyl chlorides.
-
New Jersey Department of Health. (n.d.). Hazard Summary: Chlorosulphonic Acid. Available at: [Link]
-
ResearchGate. (n.d.). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Available at: [Link]
- Google Patents. (n.d.). US20020022743A1 - Method for the purification of aryl sulfonic acids and salts.
-
ChemicalForce. (2022, May 20). Chlorosulfonic acid. Powerful lachrymator. [Video]. YouTube. Available at: [Link]
-
ACS Publications. (2014). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. Organic Letters. Available at: [Link]
-
Smiles, S., & Stewart, J. (1922). Sulfanilyl chloride, N-acetyl-. Organic Syntheses, 2, 4. Available at: [Link]
-
Kevill, D. N., & D'Souza, M. J. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. International Journal of Molecular Sciences, 9(5), 856–864. Available at: [Link]
- Google Patents. (n.d.). US5136043A - Process for the preparation of aromatic sulfonyl chlorides.
Sources
- 1. prepchem.com [prepchem.com]
- 2. globalspec.com [globalspec.com]
- 3. youtube.com [youtube.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. prepchem.com [prepchem.com]
- 7. General procedures for the purification of Acid chlorides - Chempedia - LookChem [lookchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. nj.gov [nj.gov]
- 10. CHLOROSULFONIC ACID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. macro.lsu.edu [macro.lsu.edu]
Technical Support Center: Purification of 2-Acetyl-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl chloride
Welcome to the technical support center for the purification of crude 2-acetyl-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining a high-purity product. My insights are drawn from extensive experience in synthetic and medicinal chemistry, focusing on robust and reproducible laboratory practices.
Introduction: The Challenge of Purifying Sulfonyl Chlorides
This compound is a key intermediate in the synthesis of various biologically active molecules. However, its purification is often challenging due to its high reactivity, particularly its susceptibility to hydrolysis. The primary contaminant is the corresponding sulfonic acid, which can complicate subsequent reactions and lead to low yields. This guide provides a systematic approach to troubleshooting common issues and outlines validated purification protocols.
Troubleshooting Guide
This section addresses common problems encountered during the purification of this compound in a question-and-answer format.
Question 1: My final product is an oil and won't solidify. What should I do?
Answer: An oily product is a frequent issue and can be attributed to several factors:
-
Residual Solvents: Chlorinated solvents like dichloromethane (DCM) or chloroform can be difficult to remove completely and may result in an oil.
-
Presence of Impurities: The primary impurity, 2-acetyl-1,2,3,4-tetrahydroisoquinoline-7-sulfonic acid, can interfere with crystallization. Other organic byproducts can also act as crystallization inhibitors.
Troubleshooting Steps:
-
High-Vacuum Drying: Ensure your product is dried under a high vacuum for an extended period to remove all volatile solvents. Gentle heating (e.g., 30-40 °C) can aid this process, but be cautious of thermal decomposition.
-
Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent in which the desired product is sparingly soluble, such as hexanes, pentane, or diethyl ether. This process can wash away soluble impurities and provide nucleation sites for crystallization.
-
Column Chromatography: If trituration fails, the most reliable method to remove impurities is flash column chromatography.
Question 2: My yield is consistently low after purification. What are the likely causes?
Answer: Low yields are most commonly due to the hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid.[1][2] This can occur at several stages:
-
Aqueous Work-up: Prolonged contact with water during the work-up should be avoided.[1]
-
Moisture in Solvents or on Glassware: Sulfonyl chlorides are highly sensitive to moisture.
-
Chromatography on Untreated Silica Gel: Standard silica gel contains water, which can lead to product degradation on the column.
Troubleshooting Steps:
-
Minimize Contact with Water: When performing an aqueous work-up, use cold water or brine and perform extractions as quickly as possible.
-
Use Anhydrous Conditions: Ensure all glassware is oven-dried and cooled under an inert atmosphere (nitrogen or argon). Use anhydrous solvents for extraction and chromatography.
-
Deactivate Silica Gel: Before performing column chromatography, you can deactivate the silica gel by pre-treating it with a small amount of a polar solvent like methanol and then re-equilibrating with your non-polar mobile phase. Alternatively, running the column with a solvent system containing a small percentage of a non-polar solvent with a co-eluent can help.
Question 3: I'm seeing a new, more polar spot on my TLC after leaving the crude product overnight. What is it?
Answer: This is almost certainly the sulfonic acid byproduct from hydrolysis. Sulfonic acids are significantly more polar than their corresponding sulfonyl chlorides and will have a lower Rf value on a normal-phase TLC plate. The sulfonyl chloride group is highly electrophilic and readily reacts with ambient moisture.
Preventative Measures:
-
Immediate Purification: Purify the crude sulfonyl chloride as soon as possible after synthesis and work-up.
-
Inert Atmosphere Storage: If storage is unavoidable, even for a short period, store the crude material under an inert atmosphere (nitrogen or argon) at a low temperature (e.g., -20 °C) to minimize decomposition.[3]
Purification Protocols
Below are detailed protocols for the purification of this compound.
Protocol 1: Flash Column Chromatography
This is the recommended method for achieving high purity, especially when dealing with significant amounts of impurities.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Anhydrous hexanes (or heptane)
-
Anhydrous ethyl acetate
-
Anhydrous dichloromethane (DCM)
-
Anhydrous methanol
-
TLC plates, developing chamber, and UV lamp
Procedure:
-
Solvent System Selection: Determine an appropriate solvent system using TLC. A good starting point is a mixture of hexanes and ethyl acetate. For more polar impurities, a system of DCM and methanol may be necessary.[3][4] The desired product should have an Rf value of approximately 0.3-0.4 for optimal separation.
-
Column Packing: Pack a glass column with a slurry of silica gel in the non-polar solvent of your chosen system.
-
Sample Loading: Dissolve the crude product in a minimal amount of DCM or the mobile phase. Adsorb this solution onto a small amount of silica gel, remove the solvent under reduced pressure, and carefully load the dry powder onto the top of the packed column.
-
Elution: Begin elution with the non-polar solvent and gradually increase the polarity by adding the more polar solvent. Collect fractions and monitor them by TLC.
-
Fraction Pooling and Solvent Removal: Combine the fractions containing the pure product and remove the solvent under reduced pressure. Dry the purified product under a high vacuum.
Data Presentation: Example Solvent Systems for Column Chromatography
| Solvent System | Ratio (v/v) | Typical Application |
| Hexanes:Ethyl Acetate | Gradient from 9:1 to 1:1 | For less polar impurities |
| DCM:Methanol | Gradient from 100:0 to 95:5 | For more polar impurities |
Protocol 2: Recrystallization
Recrystallization can be an effective method if the crude product is relatively pure.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, acetone, or a mixture like ethyl acetate/hexanes)[4]
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of hot solvent to the crude product to achieve complete dissolution.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or add a seed crystal.
-
Cooling: Once crystals have formed, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under a high vacuum.
Visualization of the Purification Workflow
The following diagram illustrates the decision-making process for purifying crude this compound.
Caption: Purification workflow for crude sulfonyl chloride.
Frequently Asked Questions (FAQs)
Q1: How can I confirm the purity of my final product?
A1: Purity can be assessed using several analytical techniques:
-
NMR Spectroscopy (¹H and ¹³C): This will confirm the structure and identify any major impurities.[5]
-
LC-MS or GC-MS: These methods can detect trace impurities. Note that sulfonyl chlorides can sometimes degrade during LC-MS analysis.[5]
-
Melting Point: A sharp melting point close to the literature value indicates high purity. Impurities will typically broaden and depress the melting point.[5]
Q2: What is the primary decomposition pathway for my sulfonyl chloride?
A2: The most common decomposition pathway is hydrolysis to the corresponding sulfonic acid, which is catalyzed by water.[6] Thermal decomposition can also occur, potentially leading to the evolution of sulfur dioxide and hydrogen chloride gas.[7]
Q3: Can I store this compound?
A3: Due to its moisture sensitivity, long-term storage is not recommended. If short-term storage is necessary, it should be done in a tightly sealed container under an inert atmosphere (argon or nitrogen) at low temperature (-20 °C).[3]
References
-
Nacsa, E. D., & Lambert, T. H. (n.d.). Synthesis of sulfonyl chloride substrate precursors. Columbia University. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Benzenesulfonyl chloride. Retrieved from [Link]
-
SIELC Technologies. (2018, May 16). 2-Acetyl-1,2,3,4-tetrahydroisoquinoline-7-sulphonamide. Retrieved from [Link]
-
Hogan, P. J., & Cox, B. G. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 13(5), 875–879. Retrieved from [Link]
-
ResearchGate. (2019, April 27). How to test the purity of p-toluenesulfonyl chloride (TsCl). Retrieved from [Link]
-
Reddit. (2020, July 22). Any tips on cleaning up SO2Cl2 chlorination reactions? r/Chempros. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of N-acetyl-7-chlorosulfonyl-1,2,3,4-tetrahydroisoquinoline. Retrieved from [Link]
-
PubChem. (n.d.). 2-(Trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl chloride. Retrieved from [Link]
-
ResearchGate. (2025, November 28). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Retrieved from [Link]
-
Cambridge Open Engage. (2025, September 30). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. Retrieved from [Link]
-
Wikipedia. (n.d.). Sulfonyl halide. Retrieved from [Link]
-
Al-Warhi, T., Al-Qalawi, H. R. M., & Abdel-Hafez, S. H. (2021). Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. Molecules, 26(6), 1589. Retrieved from [Link]
Sources
preventing hydrolysis of sulfonyl chlorides during workup
Welcome to the Technical Support Center for handling and reacting with sulfonyl chlorides. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and prevent the decomposition of sulfonyl chlorides, specifically via hydrolysis, during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the decomposition of my sulfonyl chloride during a reaction?
A1: Sulfonyl chlorides are highly reactive electrophiles and can decompose through several pathways. The most common causes are:
-
Hydrolysis: This is often the most significant cause of decomposition. Reaction with water, even in trace amounts, will hydrolyze the sulfonyl chloride to the corresponding sulfonic acid.[1]
-
Thermal Decomposition: At elevated temperatures, sulfonyl chlorides can decompose.[1] The mechanism can be either a radical or an ionic pathway, depending on the structure of the sulfonyl chloride and the reaction conditions.[1]
-
Photolytic Decomposition: Exposure to light, particularly UV light, can induce the homolytic cleavage of the S-Cl bond, leading to radical-mediated decomposition.[1]
-
Reaction with Nucleophiles: Besides the intended reaction, sulfonyl chlorides can react with other nucleophiles present in the reaction mixture, such as alcohols, amines, and even some solvents.[1]
Q2: How can I tell if my sulfonyl chloride is decomposing or hydrolyzing?
A2: Several signs can indicate decomposition, with hydrolysis being a major cause:
-
Gas Evolution: The formation of hydrogen chloride (HCl) and sulfur dioxide (SO₂) gases are common byproducts of decomposition.[1][2]
-
Color Change: The reaction mixture may develop a dark color, often brown or black.[1][2]
-
Formation of Impurities: The appearance of new, unexpected spots on a Thin Layer Chromatography (TLC) plate or peaks in NMR or LC-MS analyses can indicate the presence of the sulfonic acid byproduct.[1][2] The sulfonic acid will typically appear as a highly polar, baseline spot on a TLC plate.[3]
-
Decreased Yield: A lower-than-expected yield of the desired product is a primary consequence of sulfonyl chloride degradation.[1][2]
-
Workup Difficulties: The presence of the sulfonic acid salt after neutralization can sometimes lead to emulsions or purification challenges.[3]
Q3: My procedure requires an aqueous work-up. How can I protect my sulfonyl chloride product from hydrolysis during this step?
A3: While challenging, you can minimize hydrolysis during an aqueous work-up by adhering to the following principles:
-
Low Temperatures: Perform all aqueous washes at low temperatures (0-5 °C) to decrease the rate of hydrolysis.[4]
-
Minimize Contact Time: Reduce the duration of contact between the sulfonyl chloride and the aqueous phase.[4] Work quickly and efficiently.
-
Use of Brine: Wash with a saturated sodium chloride solution (brine) to decrease the solubility of the organic compound in the aqueous layer and reduce the activity of water.[4][5]
-
Prompt Separation: It is crucial to separate the organic layer or filter the solid product promptly.[2]
In some cases, the low solubility of aryl sulfonyl chlorides in water can protect them from hydrolysis, allowing for their direct precipitation from an aqueous mixture.[6][7]
Troubleshooting Guides
Issue 1: Low product yield and a highly polar byproduct observed on TLC after aqueous workup.
Potential Cause: Significant hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid has occurred.
Troubleshooting Steps:
-
Optimize Quenching: If an aqueous quench is necessary, use a pre-cooled, saturated solution of a non-nucleophilic salt like ammonium chloride.[4]
-
Implement a Base Wash: Perform a careful wash with a cold, dilute basic solution (e.g., saturated sodium bicarbonate) to convert the sulfonic acid into its more water-soluble salt, which can then be extracted into the aqueous layer.[4]
-
Consider a Non-Aqueous Workup: If the reaction chemistry allows, avoid water altogether during the initial workup.[3][4]
Protocol 1: Minimized Hydrolysis Aqueous Workup
This protocol is suitable for reactions where an aqueous workup is unavoidable but the product is not overly sensitive.
Methodology:
-
Cooling: Once the reaction is complete, cool the reaction mixture to 0-5 °C in an ice-water bath.[4]
-
Quenching: Slowly add a pre-cooled (0-5 °C) saturated aqueous solution of ammonium chloride to quench the reaction.[4]
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable pre-cooled organic solvent (e.g., ethyl acetate, dichloromethane).
-
Washing:
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[4]
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure at a low temperature.[4]
Protocol 2: Non-Aqueous Workup
This protocol is ideal for reactions where the product or starting materials are highly sensitive to water.
Methodology:
-
Filtration: Filter the reaction mixture through a pad of celite to remove any precipitates (e.g., hydrochloride salts).[3]
-
Washing the Filter Cake: Wash the filter cake with a small amount of anhydrous solvent (the same used in the reaction).
-
Concentration: Combine the filtrates and concentrate under reduced pressure.
-
Purification: Purify the crude product directly by column chromatography on silica gel or by recrystallization from a suitable anhydrous solvent system.[3]
Understanding the Mechanism of Hydrolysis
The sulfur atom in the sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack by water. This reaction, known as hydrolysis, results in the formation of the corresponding and often undesired sulfonic acid.[4] The reaction proceeds via a bimolecular nucleophilic substitution (SN2-type) mechanism at the sulfur atom.[8][9]
Caption: Mechanism of sulfonyl chloride hydrolysis and key prevention points.
Comparative Data: Solvent Effects on Stability
The choice of solvent is critical in controlling the hydrolysis of sulfonyl chlorides. Protic solvents will react with the sulfonyl chloride, leading to hydrolysis or ester formation and should be avoided unless it is the intended nucleophile.[2]
| Solvent Type | Examples | Stability of Sulfonyl Chloride | Notes |
| Aprotic, Non-polar | Toluene, Hexane, Dichloromethane | Excellent | Must be rigorously dried. Preferred for minimizing side reactions.[2] |
| Aprotic, Polar | Acetonitrile (MeCN), Tetrahydrofuran (THF) | Good | Must be rigorously dried. Can sometimes participate in side reactions.[2] |
| Protic | Alcohols (e.g., Methanol), Water | Poor | Will react with the sulfonyl chloride.[2] |
References
- Benchchem. Preventing hydrolysis of "Prop-2-ene-1-sulfonyl chloride" during workup.
- King, J. F., & Durst, T. (1992). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides: pH. Journal of the American Chemical Society.
- Benchchem. How to avoid hydrolysis of sulfonyl chlorides during reactions.
- Benchchem. Preventing decomposition of sulfonyl chloride during reaction.
- ACS Publications. Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides.
- Bentley, T. W., & Jones, R. O. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. National Institutes of Health.
- Rogne, O. (1970). Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B: Physical Organic.
- Benchchem. preventing hydrolysis of sulfonyl chlorides in N-(3-formylphenyl)methanesulfonamide synthesis.
- ResearchGate. Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides.
- Reddit. Removing product from aqueous layer.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. reddit.com [reddit.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
common side products in the synthesis of aryl sulfonyl chlorides
Welcome to the technical support center for the synthesis of aryl sulfonyl chlorides. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot issues encountered during these critical synthetic transformations. We will delve into the causality behind experimental choices, providing you with the expertise to optimize your reactions, minimize impurities, and ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing aryl sulfonyl chlorides?
There are three primary routes for the synthesis of aryl sulfonyl chlorides, each with its own advantages and potential pitfalls[1]:
-
Direct Chlorosulfonation of Arenes: This involves the electrophilic aromatic substitution of an arene with chlorosulfonic acid (ClSO₃H)[1][2]. It is often the most direct method for simple aromatic systems.
-
Chlorination of Aryl Sulfonic Acids or their Salts: This method starts with a pre-existing aryl sulfonic acid or its salt, which is then treated with a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅)[3][4].
-
Sandmeyer-type Reaction of Arylamines: This route involves the diazotization of an arylamine, followed by a copper-catalyzed reaction with sulfur dioxide and a chloride source[5][6][7]. This method offers excellent regiocontrol based on the position of the amino group on the starting aniline.
Q2: I am performing a chlorosulfonation with chlorosulfonic acid and my yield is low, with a significant amount of a high-melting, insoluble white solid. What is this side product and how can I avoid it?
This is a classic issue. The high-melting, insoluble white solid is very likely a diaryl sulfone .
-
Mechanism of Formation: Diaryl sulfones (Ar-SO₂-Ar) are formed when the initially produced aryl sulfonyl chloride acts as an electrophile and reacts with another molecule of the starting arene in a Friedel-Crafts-type reaction. This is particularly problematic with electron-rich aromatic compounds. The reaction is catalyzed by the strong acid conditions.
-
Troubleshooting Guide:
Issue Potential Cause Troubleshooting Step Expected Outcome Low yield, formation of insoluble white solid (diaryl sulfone) Reaction temperature is too high, promoting the secondary Friedel-Crafts reaction. Maintain a low reaction temperature, typically between 0 °C and room temperature. For highly reactive arenes, temperatures as low as -25°C may be necessary[8]. Reduced rate of diaryl sulfone formation, leading to a higher yield of the desired aryl sulfonyl chloride. Insufficient chlorosulfonic acid, leaving unreacted arene to react with the product. Use a significant excess of chlorosulfonic acid (typically 3-5 equivalents or more)[2]. The excess chlorosulfonic acid ensures complete conversion of the starting arene, minimizing its availability to form the sulfone byproduct[2]. The aromatic substrate is highly activated (electron-rich). Consider using a milder sulfonating agent or a different synthetic route, such as the Sandmeyer reaction if a corresponding aniline is available. Alternative routes can provide better selectivity and avoid the conditions that favor sulfone formation.
Q3: My NMR analysis shows multiple signals in the aromatic region, suggesting polysulfonation. How can I achieve monosulfonation?
Polysulfonation is a common side reaction, especially with activated aromatic rings and harsh reaction conditions.
-
Mechanism of Formation: The initial introduction of a sulfonyl chloride group is deactivating; however, under forcing conditions (high temperature, long reaction times, or with highly reactive substrates), a second or even third sulfonyl chloride group can be introduced onto the aromatic ring[2].
-
Troubleshooting Guide:
Issue Potential Cause Troubleshooting Step Expected Outcome Polysulfonation Reaction temperature is too high or the reaction time is too long. Carefully control the reaction temperature and monitor the reaction progress by TLC or HPLC to quench it once the starting material is consumed. Minimized formation of di- and tri-sulfonated products. The aromatic substrate is highly activated. Use an inert solvent to dilute the reaction mixture and control the reactivity[2]. Improved selectivity for monosulfonation.
Q4: During my aqueous workup, I am losing a significant amount of my product. What is happening and how can I prevent this?
The primary culprit here is the hydrolysis of the aryl sulfonyl chloride to the corresponding aryl sulfonic acid. Aryl sulfonyl chlorides are moisture-sensitive.
-
Mechanism of Formation: The sulfonyl chloride is susceptible to nucleophilic attack by water, leading to the formation of the highly water-soluble sulfonic acid (Ar-SO₃H) and hydrochloric acid[5][6].
-
Troubleshooting Guide:
Issue Potential Cause Troubleshooting Step Expected Outcome Product loss during aqueous workup Hydrolysis of the sulfonyl chloride to the sulfonic acid. Perform the workup at low temperatures by pouring the reaction mixture onto crushed ice or into ice-cold water[9][10]. The low temperature slows down the rate of hydrolysis, allowing for the precipitation or extraction of the sulfonyl chloride before significant degradation occurs. The product sulfonyl chloride has some solubility in the aqueous phase. If the product is a solid, filter it quickly after precipitation. If it is an oil, promptly extract it with a water-immiscible organic solvent like dichloromethane or diethyl ether. Efficient separation of the product from the aqueous phase, minimizing contact time and thus hydrolysis. The product is not precipitating well. The inclusion of an organic co-solvent during precipitation can sometimes lead to a more manageable and filterable solid[8]. Improved isolation of the solid product.
Q5: In my Sandmeyer-type synthesis of an aryl sulfonyl chloride, I am observing several byproducts including a chloroarene and a disulfide. How can these be minimized?
These are common side products in the Sandmeyer reaction.
-
Mechanism of Formation:
-
Chloroarene (Ar-Cl): This is the product of a competing, classic Sandmeyer reaction where the diazonium group is replaced by a chloride ion[6][11].
-
Diaryl disulfide (Ar-S-S-Ar): This can form through various radical pathways involving the aryl radical intermediate[6][11].
-
Diaryl sulfone (Ar-SO₂-Ar): This can also be formed as a minor byproduct[5][6].
-
-
Troubleshooting Guide:
Issue Potential Cause Troubleshooting Step Expected Outcome Formation of chloroarene Inefficient capture of the aryl radical by SO₂. Ensure a saturated solution of sulfur dioxide in the reaction medium (often acetic acid)[5][12]. Increased concentration of SO₂ favors the desired reaction pathway over the competing chlorination. Inappropriate copper catalyst concentration. Optimize the concentration of the copper(I) or copper(II) catalyst. Typically, catalytic amounts are sufficient[6][13]. A well-tuned catalyst concentration can improve the selectivity of the reaction. Formation of disulfides and sulfones Uncontrolled radical reactions. Maintain a low and controlled temperature during the addition of the diazonium salt solution[5][11]. Slower, more controlled reaction rates can suppress unwanted radical side reactions.
Experimental Protocols
Protocol 1: Synthesis of an Aryl Sulfonyl Chloride via Chlorosulfonation (General Procedure)
Disclaimer: Chlorosulfonic acid is extremely corrosive and reacts violently with water. This procedure must be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles.
-
Equip a three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet connected to a bubbler to vent HCl gas to a basic trap.
-
Cool the flask in an ice-salt bath to -10 to 0 °C.
-
Charge the flask with chlorosulfonic acid (3-5 equivalents).
-
Slowly add the aromatic substrate (1 equivalent) dropwise via the addition funnel, maintaining the internal temperature below 5 °C. For highly reactive substrates, a lower temperature may be required[8].
-
After the addition is complete, allow the reaction to stir at 0-5 °C for 1-3 hours, monitoring the progress by TLC or HPLC.
-
Once the reaction is complete, carefully and slowly pour the reaction mixture onto a stirred slurry of crushed ice and water.
-
The solid aryl sulfonyl chloride product will precipitate. Collect the solid by vacuum filtration and wash it with cold water until the filtrate is neutral.
-
Dry the product under vacuum.
Protocol 2: Synthesis of an Aryl Sulfonyl Chloride via the Sandmeyer Reaction (General Procedure)
Disclaimer: Diazonium salts can be explosive when isolated and dry. It is crucial to keep them in solution and at low temperatures.
-
Diazotization:
-
In a beaker, dissolve the arylamine (1 equivalent) in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (1.1 equivalents) in water dropwise, keeping the temperature below 5 °C. The formation of the diazonium salt can be checked with starch-iodide paper.
-
-
Chlorosulfonylation:
-
In a separate, larger flask, prepare a saturated solution of sulfur dioxide in glacial acetic acid.
-
Add a catalytic amount of copper(II) chloride dihydrate (e.g., 0.1 equivalents)[12].
-
Cool this solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution from step 1 to the SO₂/acetic acid mixture. Vigorous gas evolution (N₂) will occur. Maintain the temperature below 10 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.
-
-
Workup:
-
Pour the reaction mixture into a large volume of ice water.
-
The aryl sulfonyl chloride will either precipitate as a solid or separate as an oil.
-
If a solid forms, collect it by filtration, wash with cold water, and dry under vacuum.
-
If an oil forms, extract it with a suitable organic solvent (e.g., diethyl ether or dichloromethane), wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Visualizing Reaction Pathways
Diagram 1: Key Side Product Formation in Chlorosulfonation
Caption: Major reaction pathways in the chlorosulfonation of arenes.
Diagram 2: Troubleshooting Logic for Low Yield in Chlorosulfonation
Caption: Troubleshooting flowchart for low yields in aryl sulfonyl chloride synthesis.
References
- Baxendale Group. (n.d.). Preparation of arylsulfonyl chlorides by chlorosulfonylation of in situ generated diazonium salts using a continuous flow reactor.
- Wallace, D. J. (2012). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Organic Letters, 14(23), 5900–5903.
- Foth, P. J., et al. (2023). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 27(6), 1085–1096.
- Savateev, A., et al. (2021). Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst. ACS Organic & Inorganic Au, 1(1), 19–25.
- Hogan, A. M., & Cox, B. G. (2014). Sandmeyer Chlorosulfonylation of (Hetero)
- Jasinski, R. (2014). Chlorosulfonic Acid - A Versatile Reagent. Chemistry and Chemical Technology, 8(3), 253-262.
- Antane, S., et al. (2021). Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst. ACS Organic & Inorganic Au, 1(1), 19–25.
- Baxendale, I. R., et al. (2010). Preparation of arylsulfonyl chlorides by chlorosulfonylation of in situ generated diazonium salts using a continuous flow reactor. Organic & Biomolecular Chemistry, 8(21), 4937-4944.
- Bayer AG. (1992). Process for the preparation of aromatic sulfonyl chlorides. U.S.
- Bayer AG. (2000). Process for the preparation of aromatic or heteroaromatic sulfonyl chlorides.
- Hogan, A. M., & Cox, B. G. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 13(4), 747–752.
- Lambert, T. H. (n.d.).
- Atofina. (2001). Process for preparing sulphonate salts via alkaline hydrolysis of the corresponding sulfonyl chlorides.
- Korea Research Institute of Chemical Technology. (2015). New process for the production of arensulfonyl chloride from arensulfonic acid.
- Ethyl Corporation. (1989). Preparation of diaryl sulfones. U.S.
- He, L., & Cai, Z. (2023).
- Hogan, A. M., & Cox, B. G. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides.
- Roughley, S. D., & Jordan, A. M. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery (Vol. 2, pp. 223-243). The Royal Society of Chemistry.
- Reddit. (2016). Hydrolysis stable sulfonyl chlorides. r/chemistry.
- BenchChem. (2025). Preventing decomposition of sulfonyl chloride during reaction.
- Kevill, D. N., & D'Souza, M. J. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. International Journal of Molecular Sciences, 9(5), 914–928.
- Wikipedia. (n.d.). Sandmeyer reaction.
- Hogan, A. M., & Cox, B. G. (2014). Sandmeyer Chlorosulfonylation of (Hetero)
- Organic Syntheses. (n.d.). m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE.
- Snieckus, V. (2015).
- Savateev, A., et al. (2021). Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst. ACS Organic & Inorganic Au, 1(1), 19-25.
- Chemistry Stack Exchange. (2015).
- Tomé, A. C., et al. (2005). Chlorosulfonation of N-Arylmaleimides.
- Syngenta Limited. (2003). Process for the manufacture of arylsulfonyl chloride. U.S.
- Al-Masoudi, N. A., et al. (2014). Synthesis of some new aryl sulfonyl derivatives and study of their biological activity. Journal of Applicable Chemistry, 3(2), 653-662.
- Hughes, R. M. (n.d.). Sulfonyl Chloride Resins and Associated Supported Reagents. University of Southampton.
- The Dow Chemical Company. (1959). Method for the preparation of polysulfonyl chlorides of styrene resins. U.S.
- Franklin, M., et al. (2017). Facile synthesis of arylsulfonates from phenol derivatives and sulfonyl chlorides. Trends in Organic Chemistry, 18, 1-5.
- Korea Research Institute of Chemical Technology. (2015). New process for the production of arensulfonyl chloride from arensulfonic acid.
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Technical Support Center: Optimizing Chlorosulfonation Reaction Conditions
Welcome to the technical support center for chlorosulfonation reactions. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their chlorosulfonation processes, troubleshoot common issues, and ensure the safe and efficient synthesis of sulfonyl chlorides. Here, we move beyond simple protocols to explain the underlying principles and provide actionable insights based on extensive field experience.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of chlorosulfonation of an aromatic compound?
The chlorosulfonation of aromatic compounds is a classic electrophilic aromatic substitution (SEAr) reaction.[1][2] While often depicted as a simple one-step process in introductory texts, the mechanism can be more complex and is influenced by reaction conditions.[3]
A generally accepted pathway involves two main stages:
-
Initial Sulfonation: The aromatic ring first reacts with an electrophilic sulfur species to form a sulfonic acid intermediate.
-
Conversion to Sulfonyl Chloride: The sulfonic acid intermediate then reacts with another equivalent of a chlorinating agent to yield the final aryl sulfonyl chloride.
The exact nature of the electrophile is a subject of discussion and depends on the specific conditions.[3][4] In reactions using chlorosulfonic acid (ClSO₃H), the electrophilic species could be SO₃, protonated chlorosulfonic acid, or the chlorosulfonium ion (SO₂Cl⁺).[3][5] For practical synthetic purposes, it's crucial to recognize that at least two equivalents of the chlorosulfonating agent are typically required for the complete conversion of an aromatic hydrocarbon to its corresponding sulfonyl chloride.[3]
Q2: My reaction is sluggish or incomplete. What are the most likely causes?
Several factors can lead to an incomplete or slow chlorosulfonation reaction. Here are the primary aspects to investigate:
-
Insufficient Reagent: Chlorosulfonation requires at least two molar equivalents of chlorosulfonic acid per mole of the aromatic substrate.[3] For many substrates, a larger excess is often necessary to drive the reaction to completion.[6]
-
Low Reaction Temperature: While low temperatures are often used to control selectivity and minimize side reactions, excessively low temperatures can significantly reduce the reaction rate. A careful balance must be struck.
-
Substrate Reactivity: Aromatic rings with strongly electron-withdrawing groups (e.g., nitro, carboxyl groups) are deactivated towards electrophilic substitution and will require more forcing conditions, such as higher temperatures and a larger excess of the reagent.[4]
-
Poor Solubility: If the substrate is not fully dissolved in the reaction medium (often neat chlorosulfonic acid or a co-solvent), the reaction will be limited by the rate of dissolution.
Q3: I'm observing a low yield of my desired sulfonyl chloride and the formation of a significant amount of a high-molecular-weight byproduct. What is happening?
This is a classic symptom of sulfone formation . Diaryl sulfones are a common byproduct in chlorosulfonation reactions, arising from the reaction of the desired sulfonyl chloride with another molecule of the starting aromatic compound.
Causality: This side reaction is favored by:
-
High Temperatures: Elevated temperatures provide the activation energy needed for the sulfonyl chloride to act as an electrophile.[7]
-
High Concentration of the Aromatic Substrate: As the reaction proceeds, the concentration of the starting material decreases while the product concentration increases. However, if local "hot spots" or poor mixing allows for a high concentration of the starting material to be present with the newly formed sulfonyl chloride at elevated temperatures, sulfone formation is more likely.
-
Insufficient Chlorosulfonating Agent: If there isn't a sufficient excess of chlorosulfonic acid, the highly reactive starting material is more likely to react with the product sulfonyl chloride.
To mitigate sulfone formation, consider the following adjustments:
-
Lower the reaction temperature.
-
Use a larger excess of chlorosulfonic acid.
-
Ensure efficient stirring to maintain a homogenous reaction mixture.
-
Add the aromatic substrate portion-wise to the chlorosulfonic acid to maintain a low concentration of the starting material.
Q4: The workup of my reaction is problematic, and I'm getting a low isolated yield. What are the best practices for quenching and isolating the product?
The workup of a chlorosulfonation reaction is critical and must be handled with care due to the highly reactive nature of excess chlorosulfonic acid. The most common issue is the hydrolysis of the desired sulfonyl chloride back to the sulfonic acid upon contact with water.
Recommended Workup Procedure:
-
Cool the reaction mixture: Before quenching, cool the reaction vessel in an ice bath.
-
Quench by pouring onto ice: Slowly and carefully pour the cold reaction mixture onto a vigorously stirred slurry of crushed ice and water. This method helps to rapidly dissipate the heat generated from the exothermic reaction of chlorosulfonic acid with water. Never add water to the reaction mixture , as this can cause a violent, localized reaction and spattering of corrosive material.[8][9]
-
Extraction: If the sulfonyl chloride is a solid, it will often precipitate and can be collected by filtration. If it is a liquid or soluble in an organic solvent, extract the aqueous mixture with a water-immiscible organic solvent such as dichloromethane or ethyl acetate.[10]
-
Washing: Wash the organic layer with cold water to remove residual acids, followed by a wash with a cold, dilute sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure at a low temperature to avoid thermal decomposition of the product.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low or no conversion | Insufficient reagent; Low temperature; Deactivated substrate; Poor solubility. | Increase molar equivalents of chlorosulfonic acid; Gradually increase reaction temperature; Use more forcing conditions for deactivated substrates; Consider a co-solvent. |
| Significant sulfone formation | High reaction temperature; Insufficient excess of reagent; Poor mixing. | Lower the reaction temperature; Increase the excess of chlorosulfonic acid; Improve agitation; Add substrate portion-wise. |
| Product decomposition during workup | Hydrolysis of sulfonyl chloride. | Quench by pouring the reaction mixture onto ice/water with vigorous stirring; Keep all workup solutions cold; Minimize time in aqueous media. |
| Dark red or black reaction color | Charring or polymerization of the substrate.[11] | Lower the reaction temperature; Ensure the substrate is stable under strongly acidic conditions; Check the purity of starting materials. |
| Formation of sulfonic acid instead of sulfonyl chloride | Insufficient chlorosulfonic acid; Hydrolysis during workup. | Use at least 2 equivalents of chlorosulfonic acid, often more; Follow proper quenching procedures. |
| Chlorination of the aromatic ring | High reaction temperatures; Presence of certain catalysts (e.g., iodine).[12] | Reduce the reaction temperature; Ensure the absence of catalytic impurities. |
Experimental Protocols
General Protocol for Chlorosulfonation of an Activated Aromatic Compound (e.g., Toluene)
Safety First: Chlorosulfonic acid is extremely corrosive and reacts violently with water.[7][13] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles.[8][9] An emergency shower and eyewash station should be readily accessible.[9]
-
Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap containing a sodium hydroxide solution (to neutralize the HCl gas evolved), add chlorosulfonic acid (4-5 molar equivalents).
-
Cooling: Cool the flask in an ice-salt bath to 0-5 °C.
-
Substrate Addition: Add the aromatic substrate (1 molar equivalent) dropwise via the dropping funnel over a period of 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by TLC or HPLC (after careful quenching of a small aliquot).
-
Workup: Cool the reaction mixture back down in an ice bath. In a separate large beaker, prepare a vigorously stirred slurry of crushed ice. Slowly and carefully pour the reaction mixture onto the ice.
-
Isolation: The product, p-toluenesulfonyl chloride, will precipitate as a white solid. Collect the solid by vacuum filtration and wash it thoroughly with cold water.
-
Purification: The crude product can be recrystallized from a suitable solvent (e.g., hexane or a mixture of hexane and ethyl acetate) to yield the pure sulfonyl chloride.
Analytical Methods for Reaction Monitoring
Monitoring the progress of a chlorosulfonation reaction is crucial for optimization.
-
Thin-Layer Chromatography (TLC): A quick and easy way to qualitatively assess the consumption of the starting material. A small aliquot of the reaction mixture is carefully quenched in a vial containing ice and a small amount of an organic solvent (e.g., ethyl acetate). The organic layer is then spotted on a TLC plate.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the conversion of starting material and the formation of products and byproducts.[14] Sample preparation is similar to that for TLC. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is often effective.[15]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Can be used for volatile and thermally stable sulfonyl chlorides. Derivatization may be necessary for less volatile compounds.[16]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the final product and identify impurities after isolation.
Visualizing Workflows and Concepts
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low yields in chlorosulfonation.
Key Parameter Relationships in Chlorosulfonation
Caption: Interplay of key reaction parameters and their outcomes.
References
-
What is the mechanism of chlorosulfonation of benzene? - Chemistry Stack Exchange. (2015). [Link]
-
CSA - Chlorosulfonic Acid Safety & Handling. (Date not available). [Link]
-
Bassin, J., Cremlyn, R., & Swinbourne, F. J. (1991). REVIEW. CHLOROSULFONATION OF AROMATIC AND HETERO-AROMATIC SYSTEMS. Phosphorus, Sulfur, and Silicon and the Related Elements, 56(1-4), 245-275. [Link]
-
Chlorosulfonic acid - Atul Ltd. (Date not available). [Link]
-
Common Name: CHLOROSULPHONIC ACID HAZARD SUMMARY - NJ.gov. (Date not available). [Link]
-
Bassin, J., Cremlyn, R., & Swinbourne, F. J. (1991). REVIEW. CHLOROSULFONATION OF AROMATIC AND HETERO-AROMATIC SYSTEMS. Semantic Scholar. [Link]
-
Mechanism and Kinetics of Sulfonation of Polystyrene−Butadiene Rubber with Chlorosulfonic Acid. Industrial & Engineering Chemistry Research - ACS Publications. (Date not available). [Link]
-
CHLOROSULFONIC ACID FOR SYNTHESIS MSDS CAS-No. - Loba Chemie. (2019). [Link]
-
Chapter 2: Sulfonation and Chlorosulfonation of Organic Compounds - GlobalSpec. (Date not available). [Link]
-
So, I'm working on chlorosulfonation, I can't find a mechanism with benzene, so I tried to do it, but I feel there's something wrong... Can someone explain me properly the mechanism of chlorosulfonation ? : r/OrganicChemistry - Reddit. (2020). [Link]
-
Chapter 4: Sulfonation and Chlorosulfonation of Aromatic Compounds using Chlorosulfonic Acid | GlobalSpec. (Date not available). [Link]
-
An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides - PubMed Central. (2023). [Link]
- Cremlyn, R. J. (2002). Chlorosulfonic Acid: A Versatile Reagent. Royal Society of Chemistry.
-
REVIEW. CHLOROSULFONATION OF AROMATIC AND HETERO-AROMATIC SYSTEMS - Taylor & Francis Online. (1991). [Link]
-
Optimization of the Chlorosulfonation a | Download Table - ResearchGate. (Date not available). [Link]
- US3108137A - Production of organic sulfonyl chlorides - Google Patents.
-
CHLOROSULFONIC ACID (ICSC). (Date not available). [Link]
-
Chapter 9: Miscellaneous Reactions of Chlorosulfonic Acid - GlobalSpec. (Date not available). [Link]
- CN109651206A - A method of chlorosulfonation is carried out using sulfur trioxide - Google Patents.
-
How to carry out a sulfonation reaction? - ResearchGate. (2014). [Link]
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(PDF) Chlorosulfonic Acid - ResearchGate. (2023). [Link]
-
How to purify a sulfonated porphyrins or the other organic compounds? - ResearchGate. (2014). [Link]
-
Development of a derivatization RP-HPLC method for determination of sulfuryl chloride in chlorosulfonic acid for gefapixant citrate manufacture - PubMed. (2022). [Link]
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Why does the reaction of chlorosulfonic acid (colorless) and 1-dodecanol (colorless) produces a deep dark-red-colored solution? (2013). [Link]
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ANALYTICAL METHOD SUMMARIES. (2021). [Link]
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Analytical Challenges to Identify and Quantitate p- Chlorobenzene Sulfonic Acid in Wastewater. (Date not available). [Link]
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White Spirit for Chlorosulphonated Polyethylene Rubber (CSM) Applications in Building & Construction - Ookto. (Date not available). [Link]
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III Analytical Methods. (Date not available). [Link]
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Effect of Sulfonation Temperature and Time on the Preparation of Methyl Ester Sulfonate Surfactant From Crude Palm Oil (CPO) Bas - ResearchGate. (Date not available). [Link]
-
Preparation of chlorosulfonated polyethylene by liquid-solid method and comparison with industrial products | Request PDF - ResearchGate. (2025). [Link]
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Effect of temperature sulfonation on the activity of sulfonated charcoal - ResearchGate. (Date not available). [Link]
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Separation and purification of lignosulfonate | Request PDF - ResearchGate. (Date not available). [Link]
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Navigating the Labyrinth of Tetrahydroisoquinoline Synthesis: A Technical Support Guide for Scale-Up
Welcome to the Technical Support Center dedicated to the synthesis of tetrahydroisoquinolines (THIQs). As a privileged scaffold in a vast array of natural products and pharmaceuticals, the successful and efficient synthesis of THIQs is paramount for researchers in drug discovery and development.[1][2][3] However, transitioning from a small-scale laboratory synthesis to a larger, process-scale reaction introduces a unique set of challenges. This guide is designed to provide you with practical, experience-driven solutions to common issues encountered during the scale-up of THIQ synthesis, ensuring the integrity and success of your research.
Here, we will delve into the intricacies of the most common synthetic routes—the Pictet-Spengler, Bischler-Napieralski, and Pomeranz-Fritsch reactions—offering troubleshooting advice in a direct question-and-answer format, detailed experimental protocols, and data to help you optimize your reactions.
Troubleshooting Guide: From Benchtop to Scale-Up
This section addresses specific, frequently encountered problems during the scale-up of THIQ synthesis. Each answer is designed to not only provide a solution but also to explain the underlying chemical principles at play.
Section 1: The Pictet-Spengler Reaction
The Pictet-Spengler reaction is a cornerstone of THIQ synthesis, involving the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure.[4][5][6] While elegant, its scale-up can be fraught with challenges.
Q1: My Pictet-Spengler reaction yield has dropped significantly upon scaling up. What are the likely culprits?
A1: A decrease in yield upon scale-up is a common issue and can often be traced back to several factors related to reaction kinetics and mass transfer.
-
Insufficient Mixing: In larger reaction vessels, inadequate agitation can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions. Ensure your stirring is vigorous enough to maintain a homogenous mixture.
-
Inefficient Heat Transfer: What works in a small flask doesn't always translate to a large reactor. Poor heat transfer can lead to uneven reaction temperatures, impacting reaction rates and selectivity. Consider using a reactor with a jacketed cooling/heating system for better temperature control.
-
Acid Catalyst Concentration: The concentration of your acid catalyst is critical. On a larger scale, the addition of the catalyst might need to be adjusted to maintain the optimal pH throughout the reaction. A slow, controlled addition of the acid is often beneficial.
-
Iminium Ion Formation: The reaction proceeds through an iminium ion intermediate.[5][7] If this intermediate does not form efficiently, the reaction will stall. On a larger scale, ensure that the initial condensation of the amine and carbonyl compound is complete before proceeding with the cyclization step. This can be monitored by techniques like in-process NMR or IR spectroscopy.
Q2: I'm observing the formation of N-acylated byproducts. How can I prevent this?
A2: The formation of N-acylated byproducts is often due to the presence of carboxylic acid impurities in your aldehyde starting material, which can react with the starting β-arylethylamine.
-
Purity of Starting Materials: Always use freshly distilled or purified aldehydes. The purity of your starting materials is paramount for a clean reaction.
-
Reaction Conditions: Running the reaction at lower temperatures can sometimes disfavor the N-acylation side reaction.
Q3: The cyclization step is sluggish, even with a strong acid catalyst. What can I do?
A3: A slow cyclization is often due to a deactivated aromatic ring. The Pictet-Spengler reaction is an electrophilic aromatic substitution, and electron-withdrawing groups on the aromatic ring will hinder the reaction.[7]
-
Choice of Acid: For less reactive substrates, stronger acids or superacids may be required to drive the reaction to completion.[8]
-
Reaction Temperature: Increasing the reaction temperature can help overcome the activation energy barrier for the cyclization. However, this must be balanced with the potential for increased byproduct formation.
-
Solvent Choice: The choice of solvent can influence the reaction rate. Protic solvents are traditionally used, but aprotic media have been shown to give superior yields in some cases.[5]
Section 2: The Bischler-Napieralski Reaction
This reaction provides access to 3,4-dihydroisoquinolines from β-arylethylamides, which can then be reduced to the desired THIQs.[6][9][10] The use of strong dehydrating agents at elevated temperatures presents unique scale-up considerations.
Q1: My Bischler-Napieralski reaction is giving a low yield and a significant amount of a styrene-like byproduct. What is happening and how can I fix it?
A1: The formation of a styrene derivative is a classic side reaction in the Bischler-Napieralski synthesis, known as a retro-Ritter reaction.[11][12] This occurs when the nitrilium ion intermediate, instead of undergoing cyclization, fragments.
-
Dehydrating Agent: The choice and amount of dehydrating agent are crucial. While phosphorus oxychloride (POCl₃) is common, a combination of phosphorus pentoxide (P₂O₅) in refluxing POCl₃ is often more effective for less reactive substrates.[7][10][11] However, overly harsh conditions can promote the retro-Ritter reaction.
-
Solvent: Using a nitrile-based solvent can help to suppress the retro-Ritter reaction by shifting the equilibrium away from the fragmentation pathway.[12]
-
Temperature Control: Careful control of the reaction temperature is essential. Run the reaction at the lowest temperature that still allows for a reasonable reaction rate.
Q2: I'm having trouble with the workup. The reaction mixture is a thick, difficult-to-handle sludge.
A2: This is a common issue when using phosphorus-based reagents like POCl₃ and P₂O₅. The quenching process is highly exothermic and can lead to the formation of polymeric phosphorus species.
-
Controlled Quenching: The quench must be performed slowly and with efficient cooling. Pouring the reaction mixture onto crushed ice is a standard procedure, but on a large scale, this needs to be done in a controlled manner to manage the exotherm.
-
Alternative Reagents: For some substrates, milder dehydrating agents like triflic anhydride (Tf₂O) with a non-nucleophilic base can be used at lower temperatures, leading to a cleaner reaction and easier workup.[9]
Q3: My cyclization is not regioselective. How can I control where the ring closes?
A3: Regioselectivity is a concern when the aromatic ring has multiple potential sites for electrophilic attack.
-
Substituent Effects: The electronics of the substituents on the aromatic ring will direct the cyclization. Electron-donating groups will activate the ortho and para positions. If an electron-donating group is at the meta position, cyclization will preferentially occur at the para position.[11]
-
Steric Hindrance: Bulky groups on the aromatic ring can sterically hinder cyclization at adjacent positions.
Section 3: The Pomeranz-Fritsch Reaction
The Pomeranz-Fritsch reaction synthesizes isoquinolines from the acid-catalyzed cyclization of a benzalamino acetal.[13][14] While versatile, it is often plagued by byproduct formation.
Q1: My Pomeranz-Fritsch reaction is producing a significant amount of a seven-membered ring byproduct. How can I avoid this?
A1: The formation of a benzo[d]azepinone scaffold is a known byproduct in the Pomeranz-Fritsch reaction, particularly under certain acidic conditions.[15]
-
Acid Catalyst: The choice of acid is critical. While aqueous hydrochloric acid in dioxane has been shown to promote the formation of the seven-membered ring, using trifluoroacetic acid (TFA) or methanesulfonic acid can provide better selectivity for the desired isoquinoline product.[16]
Q2: The reaction is sluggish and gives a complex mixture of products. What are the key parameters to optimize?
A2: The Pomeranz-Fritsch reaction is sensitive to several factors, and optimization is often necessary.
-
Acid Concentration: The concentration of the acid catalyst is a crucial parameter. A systematic screening of the acid concentration is recommended to find the optimal balance between reaction rate and byproduct formation.[16]
-
Temperature: Both inadequate and excessive temperatures can be detrimental. The optimal temperature will depend on the substrate and the acid catalyst used.
-
Purity of Starting Materials: Impurities in the benzaldehyde or the aminoacetaldehyde acetal can interfere with the reaction and lead to the formation of side products.[16]
Frequently Asked Questions (FAQs)
Q1: What are the most critical safety considerations when scaling up THIQ synthesis?
A1: Safety is paramount. Key considerations include:
-
Exothermic Reactions: Many of the reactions, particularly the quenching of phosphorus-based reagents in the Bischler-Napieralski reaction, are highly exothermic. Ensure you have adequate cooling capacity and a plan for managing potential thermal runaways.
-
Reagent Handling: Reagents like POCl₃ are corrosive and react violently with water. Use appropriate personal protective equipment (PPE) and work in a well-ventilated fume hood.
-
Pressure Build-up: Some reactions may generate gaseous byproducts. Ensure your reactor is properly vented.
Q2: How do I choose the best synthetic route for my target THIQ?
A2: The choice of route depends on the substitution pattern of your target molecule and the available starting materials.
-
Pictet-Spengler: Ideal for producing 1-substituted THIQs, especially when the aromatic ring is electron-rich.[5]
-
Bischler-Napieralski: A good choice for synthesizing 3,4-dihydroisoquinolines which can be further functionalized or reduced. It is particularly effective with electron-rich aromatic rings.[9][17]
-
Pomeranz-Fritsch: A versatile method for producing a variety of isoquinolines, but often requires more optimization to control byproduct formation.[14]
Q3: What are the best general practices for purifying THIQs on a large scale?
A3: Purification can be a significant bottleneck in scale-up.
-
Acid-Base Extraction: As basic compounds, THIQs can often be effectively purified from neutral organic impurities using an acid-base extraction.[18]
-
Crystallization: If the product is a solid, recrystallization is an excellent and scalable purification technique.
-
Column Chromatography: While effective at the lab scale, column chromatography can be costly and time-consuming to scale up. It is often used as a final polishing step after other purification methods have been employed.
Experimental Protocols & Data
Table 1: Comparison of Common THIQ Synthesis Routes
| Reaction | Starting Materials | Key Reagents | Common Byproducts | Scale-Up Considerations |
| Pictet-Spengler | β-arylethylamine, Aldehyde/Ketone | Protic or Lewis Acids | N-acylated compounds, over-oxidation products | Heat and mass transfer, catalyst concentration |
| Bischler-Napieralski | β-arylethylamide | POCl₃, P₂O₅, Tf₂O | Styrenes (retro-Ritter), regioisomers | Exothermic quench, reagent handling, temperature control |
| Pomeranz-Fritsch | Benzaldehyde, Aminoacetaldehyde acetal | Strong acids (H₂SO₄, TFA) | Benzo[d]azepinones, unreacted starting materials | Precise control of acid concentration and temperature |
Representative Protocol: Scale-Up of a Pictet-Spengler Reaction
This protocol is a general guideline and may require optimization for your specific substrate.
-
Reaction Setup: In a 5 L jacketed glass reactor equipped with an overhead stirrer, thermocouple, and a nitrogen inlet, charge the β-arylethylamine (1.0 eq) and the appropriate solvent (e.g., toluene, 10 volumes).
-
Aldehyde Addition: Cool the mixture to 0-5 °C. Slowly add a solution of the aldehyde (1.1 eq) in the same solvent over 1-2 hours, maintaining the internal temperature below 10 °C.
-
Iminium Ion Formation: Allow the reaction to stir at room temperature for 1-2 hours. Monitor the formation of the imine by TLC or LC-MS.
-
Cyclization: Cool the mixture back to 0-5 °C. Slowly add the acid catalyst (e.g., trifluoroacetic acid, 2.0 eq) over 1-2 hours, keeping the temperature below 15 °C.
-
Reaction: Warm the mixture to the desired reaction temperature (e.g., 50-80 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature and quench by slowly adding a saturated solution of sodium bicarbonate until the pH is ~8-9.
-
Extraction: Separate the organic layer and extract the aqueous layer with the reaction solvent (2 x 5 volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can then be purified by crystallization or column chromatography.
Visualizing the Challenges
Diagram 1: Troubleshooting Low Yield in Pictet-Spengler Scale-Up
Caption: A decision tree for troubleshooting low yields in Pictet-Spengler scale-up.
Diagram 2: Competing Pathways in the Bischler-Napieralski Reaction
Caption: Competing reaction pathways in the Bischler-Napieralski synthesis.
References
-
Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. (2024). MDPI. [Link]
-
Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). (2023). ACS Publications. [Link]
-
Chemoenzymatic One-Pot Process for the Synthesis of Tetrahydroisoquinolines. (2022). MDPI. [Link]
-
Bischler–Napieralski reaction. (n.d.). Grokipedia. [Link]
-
The Pictet-Spengler Reaction Updates Its Habits. (2020). PMC - PubMed Central - NIH. [Link]
-
Pictet–Spengler reaction. (n.d.). Wikipedia. [Link]
-
Bischler–Napieralski reaction. (n.d.). Wikipedia. [Link]
-
Bischler-Napieralski Reaction. (n.d.). J&K Scientific LLC. [Link]
-
Synthesis, Reactions and Medicinal Uses of Isoquinoline. (n.d.). Pharmaguideline. [Link]
-
Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002-2020). (2023). PubMed. [Link]
-
Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). (2023). ACS Publications. [Link]
-
Bischler-Napieralski Reaction. (n.d.). Organic Chemistry Portal. [Link]
-
Bischler-Napieralski Reaction: Examples & Mechanism. (n.d.). NROChemistry. [Link]
-
The Pictet-Spengler Reaction Updates Its Habits. (2020). PubMed. [Link]
-
Oxidative Rearomatization of Tetrahydroisoquinolines Promoted by Pyridine-N-oxide. (2024). ACS Publications. [Link]
-
Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties. (2024). PMC - PubMed Central. [Link]
-
Diverse Isoquinoline Scaffolds by Ugi/Pomeranz–Fritsch and Ugi/Schlittler–Müller Reactions. (2019). ACS Publications. [Link]
-
Pictet-Spengler Reaction - Common Conditions. (n.d.). organic-reaction.com. [Link]
-
Synthesis of tetrahydroisoquinolines. (n.d.). Organic Chemistry Portal. [Link]
-
New strategy for the synthesis of tetrahydroisoquinoline alkaloids. (2003). PubMed. [Link]
-
Oxidative α-Functionalization of 1,2,3,4-Tetrahydroisoquinolines Catalyzed by a Magnetically Recoverable Copper Nanocatalyst. Application in the Aza-Henry Reaction and the Synthesis of 3,4-Dihydroisoquinolones. (2022). ACS Publications. [Link]
-
The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. (2021). PMC. [Link]
-
On‐Resin Pictet–Spengler Cyclization for 1,2,3,4‐Tetrahydro‐β‐carboline‐3‐carboxylate (Tcc) Peptide Synthesis With Acid‐Labile Functional Tolerance. (2018). Wiley Online Library. [Link]
-
Pomeranz-Fritsch Reaction. (n.d.). Cambridge University Press. [Link]
-
(PDF) Chemistry of isoquinoline, dihydroisoquinoline and tetrahydroisoquinoline in. (2021). ResearchGate. [Link]
-
Bischler-Napieralski Reaction. (2015). ResearchGate. [Link]
-
The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. (1953). Journal of the American Chemical Society. [Link]
-
Pomeranz–Fritsch Synthesis of Isoquinoline: Gas-Phase Collisional Activation Opens Additional Reaction Pathways. (2017). Stanford University. [Link]
-
What are issues/things to consider when scaling up reactions from the lab to a factory? (2021). Reddit. [Link]
-
Bischler‐Napieralski reaction. (2020). ResearchGate. [Link]
-
A Fresh Perspective on Picket-Spengler Reaction with α-Ketoesters as a New Carbonyl Source. (2022). Nagoya Institute of Technology. [Link]
Sources
- 1. Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020) - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. pubs.acs.org [pubs.acs.org]
- 4. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Best Practices for Moisture-Sensitive Sulfonyl Chlorides
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides expert advice, troubleshooting protocols, and answers to frequently asked questions regarding the storage and handling of moisture-sensitive sulfonyl chlorides (R-SO₂Cl). Our goal is to equip you with the knowledge to ensure the integrity of your reagents, the success of your reactions, and the reliability of your results.
Section 1: Frequently Asked Questions (FAQs) - The Fundamentals
This section addresses the most common initial questions about sulfonyl chloride stability and handling.
Q1: Why are sulfonyl chlorides so sensitive to moisture?
A: The sensitivity of sulfonyl chlorides stems from the high electrophilicity of the sulfur atom. The electron-withdrawing nature of the two oxygen atoms and the chlorine atom makes the sulfur center highly susceptible to nucleophilic attack. Water, even in trace amounts from atmospheric humidity or residual moisture in solvents, acts as a nucleophile, attacking the sulfur atom. This leads to an irreversible hydrolysis reaction, forming the corresponding sulfonic acid (R-SO₃H) and hydrogen chloride (HCl) gas.[1] The resulting sulfonic acid is generally unreactive under the conditions used for sulfonamide or sulfonate ester formation, meaning its presence reduces the effective concentration of your active reagent and lowers reaction yields.[2]
Q2: What are the ideal storage conditions for sulfonyl chlorides?
A: Proper storage is the first line of defense against degradation. Sulfonyl chlorides should be stored in a cool, dry, and well-ventilated area, away from incompatible materials like bases, alcohols, and amines.[3] Containers must be tightly sealed to prevent moisture ingress; bottles with septum-lined caps (e.g., AcroSeal™ or Sure/Seal™) are ideal for repeated use.[4][5] For long-term storage, placing the sealed container inside a desiccator or a dry box provides an additional layer of protection.
Q3: How can I visually tell if my sulfonyl chloride has degraded?
A: While analytical confirmation is always best, there are several physical signs of decomposition. A noticeable color change, often to a darker brown or yellow hue, can indicate degradation.[6] Upon opening the container (in a fume hood), you might observe fuming, which is the result of HCl gas produced during hydrolysis reacting with atmospheric moisture. The presence of solid precipitate (the sulfonic acid) in a liquid sulfonyl chloride is another clear indicator of significant hydrolysis.
Q4: Can I still use a sulfonyl chloride that shows signs of partial degradation?
A: This is strongly discouraged for quantitative or sensitive applications. Using a partially hydrolyzed reagent introduces impurities into your reaction and makes stoichiometry calculations inaccurate, leading to poor yields and difficult purification.[2] For critical applications, it is always best to use a fresh bottle or purify the reagent before use.
Section 2: Troubleshooting Guide - When Reactions Go Wrong
This guide provides a systematic approach to diagnosing and solving common issues encountered in reactions involving sulfonyl chlorides, such as sulfonamide synthesis.
Problem: My reaction yield is low or zero, and my starting material is consumed.
This is the most common issue and almost always points to reagent deactivation via hydrolysis.
-
Root Cause Analysis: The primary suspect is the hydrolysis of the sulfonyl chloride to its corresponding sulfonic acid, either before or during the reaction.[2] This consumes your electrophile, preventing it from reacting with your intended nucleophile (e.g., an amine or alcohol).
-
Troubleshooting Steps:
-
Verify Reagent Quality: Before starting, check for the signs of degradation mentioned in the FAQ. If in doubt, use a fresh bottle.
-
Ensure Anhydrous Conditions: This is the most critical factor.[7]
-
Glassware: All glassware must be rigorously dried, either by oven-drying (>120 °C overnight) or by flame-drying under vacuum immediately before use.[8][9] Adsorbed water on glass surfaces is a common source of contamination.
-
Solvents: Use only high-quality anhydrous solvents, preferably from a freshly opened bottle or a solvent purification system. Solvents packaged under an inert atmosphere are recommended.[10]
-
Reagents: Ensure all other reagents, including amines and bases (e.g., triethylamine, pyridine), are anhydrous.
-
-
Implement Inert Atmosphere Techniques: Conduct the reaction under a positive pressure of a dry, inert gas like nitrogen or argon.[4][5] This prevents atmospheric moisture from entering the reaction vessel. Use of a Schlenk line or a nitrogen-filled balloon setup is standard practice.[11][12]
-
Control Reaction Temperature: Adding the sulfonyl chloride to the reaction mixture at a lower temperature (e.g., 0 °C) can often slow the rate of hydrolysis relative to the desired reaction, improving the yield.[2]
-
Problem: My NMR/LC-MS analysis shows a significant amount of sulfonic acid byproduct.
-
Root Cause Analysis: This is direct evidence of sulfonyl chloride hydrolysis. The byproduct is being formed either during the reaction itself or during the aqueous workup.
-
Troubleshooting Steps:
-
Review Reaction Setup: Re-evaluate all steps taken to ensure anhydrous conditions as detailed above. Even a small leak in your inert gas setup can introduce enough moisture to cause significant hydrolysis over the course of a reaction.
-
Optimize Order of Addition: Slowly add the sulfonyl chloride solution to the mixture of the nucleophile (e.g., amine) and base. This ensures the sulfonyl chloride is more likely to encounter the intended reactant before it can react with any trace water.[2]
-
Minimize Water in Workup: If an aqueous workup is necessary, perform it as quickly as possible and at low temperatures (e.g., using an ice bath).[6] Some aryl sulfonyl chlorides have low water solubility, which can offer some protection, but this should not be relied upon.[6] Using a brine wash (saturated NaCl solution) can help reduce the solubility of the organic product in the aqueous layer.
-
Section 3: Protocols & Best Practices
Protocol 1: Handling and Dispensing a Liquid Sulfonyl Chloride Under Inert Atmosphere
This protocol outlines the standard procedure for transferring a moisture-sensitive liquid like methanesulfonyl chloride using syringe techniques.
Materials:
-
Oven-dried reaction flask with a stir bar, fitted with a rubber septum.
-
Nitrogen or Argon gas line with a bubbler.
-
Oven-dried syringe and needle.
-
Bottle of sulfonyl chloride with a Sure/Seal™ or similar septum cap.
Procedure:
-
Prepare Glassware: Assemble your oven-dried reaction flask and clamp it securely. Insert a needle attached to the inert gas line through the septum and an "exit" or "bleed" needle to allow air to be displaced.
-
Purge Flask: Flush the flask with inert gas for 5-10 minutes to establish an inert atmosphere. Remove the exit needle. The bubbler should now show a slow, steady outflow of gas (1-2 bubbles per second).
-
Prepare Syringe: Purge the dry syringe with inert gas by drawing gas from the flask's headspace and expelling it into the fume hood three to five times. This removes residual air and moisture from the syringe.[4]
-
Withdraw Reagent: Pierce the septum of the sulfonyl chloride bottle with the syringe needle. Inject a volume of inert gas equal to the volume of liquid you intend to withdraw to prevent creating a vacuum. Turn the bottle over and slowly withdraw the desired volume of liquid.
-
Create Gas Buffer: Before removing the needle from the bottle, pull a small amount of inert gas (~0.2 mL) from the headspace into the syringe. This "gas buffer" prevents the reactive liquid at the needle tip from being exposed to the atmosphere during transfer.[12]
-
Dispense Reagent: Quickly and carefully insert the needle through the septum of your reaction flask. First, gently push the inert gas buffer into the flask, then slowly dispense the liquid reagent.
-
Clean Up: Immediately clean the syringe by quenching it with a suitable solvent (e.g., isopropanol) followed by water and acetone to prevent the needle from clogging and the syringe from seizing.[8]
Visualization: The Hydrolysis Pathway
The following diagram illustrates the fundamental reaction that must be prevented.
Caption: Fig. 1: Irreversible hydrolysis of a sulfonyl chloride.
Visualization: Troubleshooting Workflow
Use this decision tree to diagnose issues with reactions involving sulfonyl chlorides.
Caption: Fig. 2: Decision tree for troubleshooting low reaction yields.
Section 4: Data Summary
The table below summarizes key parameters for the successful storage and handling of sulfonyl chlorides.
| Parameter | Recommendation | Rationale & Causality |
| Storage Temperature | Cool (often 2-8°C) or Room Temp | Lower temperatures slow the rate of potential decomposition pathways. Always check the supplier's recommendation. |
| Storage Atmosphere | Dry, Inert (Nitrogen/Argon) | Excludes atmospheric moisture, the primary cause of hydrolysis.[4] |
| Container Type | Tightly sealed, amber glass, septum-cap | Prevents moisture and light ingress. Septum caps allow for reagent removal without opening the bottle to the atmosphere.[4][8] |
| Compatible Solvents | Anhydrous Aprotic Solvents (DCM, THF, MeCN) | These solvents do not have reactive protons (like -OH or -NH) that can react with the sulfonyl chloride. They must be rigorously dried. |
| Incompatible Materials | Water, Alcohols, Amines, Bases | These are all nucleophiles that will readily react with and consume the sulfonyl chloride.[1][3] |
| Signs of Degradation | Color change (darkening), fuming, precipitate | Visual indicators of hydrolysis (forming HCl gas and solid sulfonic acid) or other decomposition pathways.[6] |
References
- Youn, S. W., et al. (2012). Regioselective Synthesis of 3-Arylindoles from N-Ts-Anilines and Styrenes. Organic Letters.
- Rattanaburi, E., et al. (2013). Synthesis and evaluation of 2-chloro-6,7-dimethoxyquinazolin-4-amine derivatives as inhibitors of cholangiocarcinoma cell lines. Bioorganic & Medicinal Chemistry Letters.
-
Sigma-Aldrich. Handling air-sensitive reagents. Technical Bulletin AL-134. Available at: [Link]
-
BenchChem. (2025). Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. RSC Publishing. Available at: [Link]
-
Chemistry Stack Exchange. (2023). Storage of air and temperature sensitive reagents. Available at: [Link]
-
Shevchuk, O. I., et al. (2022). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. Available at: [Link]
- Tan, B., et al. (2014). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Organic Letters.
-
Shevchuk, O. I., et al. (2022). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. Available at: [Link]
-
Williamson, K. L., et al. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (3). ChemistryViews. Available at: [Link]
- Bentley, T. W., et al. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. Letters in Organic Chemistry.
- Hall Jr., H. K. (1956). Kinetics of Reactions of Acyl Chlorides. II. Mechanisms of Hydrolysis of Sulfonyl Chlorides. Journal of the American Chemical Society.
- King, J. F., & Khemani, K. C. (1989). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). Canadian Journal of Chemistry.
-
Wikipedia. Sulfonyl halide. Available at: [Link]
-
Sciencemadness Wiki. Drying solvents. Available at: [Link]
-
Chemistry LibreTexts. (2022). 1.3C: Transferring Methods - Inert Atmospheric Methods. Available at: [Link]
- Budaeve, V. V., et al. (1963).
-
Moodle@Units. Preparing Anhydrous Reagents and Equipment. Available at: [Link]
- Robertson, R. E., & Laughton, P. M. (1957). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry.
-
ResearchGate. (2021). If I am working with an anhydrous solvent, do I need to degass the solution?. Available at: [Link]
Sources
- 1. Sulfonyl halide - Wikipedia [en.wikipedia.org]
- 2. Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy - RSC Sustainability (RSC Publishing) DOI:10.1039/D5SU00405E [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. web.mit.edu [web.mit.edu]
- 5. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
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- 7. Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ehs.umich.edu [ehs.umich.edu]
- 9. moodle2.units.it [moodle2.units.it]
- 10. Anhydrous and Air-Sensitive Solvent | [Common Chemicals & Lab Tools][Synthesis & Materials]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
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- 12. chem.libretexts.org [chem.libretexts.org]
troubleshooting failed reactions of 2-acetyl-tetrahydroisoquinoline-7-sulfonyl chloride
Technical Support Center: 2-acetyl-tetrahydroisoquinoline-7-sulfonyl chloride
Welcome to the technical support center for 2-acetyl-tetrahydroisoquinoline-7-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this reactive intermediate. Here, we address common experimental failures through a series of in-depth, question-and-answer troubleshooting guides, grounded in mechanistic principles and field-proven experience.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My reaction shows no desired product, and I've recovered most of my starting amine/alcohol. What are the primary causes?
This is a classic issue often rooted in the integrity of the sulfonyl chloride reagent itself. The electrophilic sulfur atom in 2-acetyl-tetrahydroisoquinoline-7-sulfonyl chloride is highly susceptible to nucleophilic attack by water.
Core Problem: Hydrolysis of the Sulfonyl Chloride
The most common cause of reaction failure is the hydrolysis of the sulfonyl chloride to its corresponding sulfonic acid.[1][2] This sulfonic acid is unreactive towards amines or alcohols under standard sulfonylation conditions, effectively halting the desired reaction.
Causality:
-
Moisture Sensitivity: Sulfonyl chlorides react with even trace amounts of water present in the solvent, on the glassware, or from the atmosphere.[1][3]
-
Mechanism: A water molecule acts as a nucleophile, attacking the sulfur atom and displacing the chloride ion, ultimately forming the inert sulfonic acid and HCl.[1]
Diagnostic Workflow:
-
Check Reagent Age & Storage: Has the sulfonyl chloride been stored for an extended period or opened multiple times? Proper storage under an inert atmosphere (nitrogen or argon) in a cool, dry place is critical.[1]
-
Analytical Verification: Before starting your reaction, consider taking a ¹H NMR of the sulfonyl chloride. The presence of broad peaks or shifts inconsistent with the expected structure can indicate degradation.
-
Review Reaction Setup: Were solvents sourced from a freshly opened bottle or properly dried? Was all glassware oven- or flame-dried immediately before use?
Corrective Protocol: Ensuring Anhydrous Conditions
-
Glassware: Oven-dry all glassware at >120 °C for several hours and allow it to cool in a desiccator or under a stream of inert gas.
-
Solvents: Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle of an appropriate grade.
-
Atmosphere: Assemble the reaction under a positive pressure of nitrogen or argon. This prevents atmospheric moisture from entering the reaction vessel.[2]
Q2: The reaction is sluggish, or the yield is consistently low. How can I optimize the reaction?
Low yields, assuming the sulfonyl chloride is active, typically point to suboptimal reaction parameters or low nucleophilicity of your reaction partner.[3]
Key Factors Influencing Reaction Rate:
-
Nucleophilicity of the Amine/Alcohol: The rate of sulfonamide or sulfonate ester formation is directly dependent on the nucleophilicity of the reacting partner. Sterically hindered amines (e.g., diisopropylamine) or electron-deficient anilines are poor nucleophiles and will react slowly.[3]
-
Base Selection: The base is not merely an acid scavenger for the HCl byproduct; its nature can significantly influence the reaction outcome.[4][5] Common choices include tertiary amines like triethylamine (TEA) or pyridine.
-
Temperature: Most sulfonylation reactions are initially run at 0 °C to control the exothermic reaction and then warmed to room temperature.[2] However, for unreactive nucleophiles, gentle heating may be required. Be cautious, as excessive heat can promote decomposition.[2][6]
Optimization Strategies:
| Parameter | Standard Condition | Optimization for Sluggish Reactions | Rationale |
| Temperature | 0 °C to 25 °C | Gentle heating (40-50 °C) | Increases reaction kinetics. Monitor for decomposition (color change).[2] |
| Base | Triethylamine (1.1-1.5 eq.) | Pyridine, DIPEA | Pyridine can sometimes act as a nucleophilic catalyst. DIPEA is bulkier and less nucleophilic, useful if side reactions with the base are a concern. |
| Catalyst | None | 4-Dimethylaminopyridine (DMAP, 0.1 eq.) | DMAP is a hyper-nucleophilic catalyst that reacts with the sulfonyl chloride to form a highly reactive sulfonyl-DMAP intermediate, which then reacts more readily with the primary nucleophile.[3] |
| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF) | Acetonitrile (ACN), Dimethylformamide (DMF) | More polar aprotic solvents can enhance the rate of SN2-type reactions. Ensure they are rigorously anhydrous. |
Experimental Workflow for Optimization
Caption: Optimization workflow for low-yield reactions.
Q3: My TLC/LC-MS shows a new, more polar spot, and my desired product is absent or in low yield. What is this impurity?
The appearance of a new, highly polar spot that doesn't correspond to starting materials is a tell-tale sign of sulfonyl chloride hydrolysis.
Identifying the Side Product: The side product is almost certainly the sulfonic acid derivative (2-acetyl-tetrahydroisoquinoline-7-sulfonic acid).
-
Properties: Sulfonic acids are highly polar and non-volatile. On a silica TLC plate, they will often streak or remain at the baseline. In LC-MS analysis, you will observe the corresponding [M-H]⁻ ion in negative ion mode.
-
Mechanism: As detailed in FAQ 1, this arises from the reaction of the sulfonyl chloride with water.
Visualizing the Hydrolysis Side Reaction
Caption: The competitive hydrolysis pathway consuming the starting material.
Mitigation During Work-up: If your reaction has gone to completion but unreacted sulfonyl chloride remains, hydrolysis can occur during the aqueous work-up.[6] To minimize this:
-
Perform the aqueous wash quickly and with cold water or brine.[6]
-
Immediately extract the product into the organic layer. The low solubility of the sulfonyl chloride in the cold aqueous phase can offer some protection.[7]
Q4: The reaction mixture has turned dark brown/black, and the results are poor. What could be causing this decomposition?
Dark coloration is often an indicator of decomposition, which can be triggered by heat or, in some cases, light.[6]
Potential Decomposition Pathways:
-
Thermal Decomposition: Sulfonyl chlorides, particularly aliphatic ones, can be thermally labile. Heating can promote the elimination of SO₂ gas, leading to a complex mixture of byproducts.[6]
-
Radical Decomposition: Exposure to light (especially UV) or the presence of radical initiators can cause homolytic cleavage of the S-Cl bond, initiating radical chain reactions that lead to decomposition products.[6]
Troubleshooting Steps:
-
Lower the Temperature: If you are heating the reaction, try running it at a lower temperature for a longer duration. Many reactions with sulfonyl chlorides proceed well at temperatures below 30 °C.[6]
-
Protect from Light: Wrap the reaction flask in aluminum foil to exclude light, especially if the reaction is running for an extended period.
-
Use an Inert Atmosphere: Degassing the solvent by bubbling nitrogen or argon through it before adding reagents can remove dissolved oxygen, which can sometimes participate in radical decomposition pathways.[6]
General Protocol for Sulfonamide Synthesis
This protocol provides a robust starting point for the reaction of 2-acetyl-tetrahydroisoquinoline-7-sulfonyl chloride with a primary or secondary amine.
Step-by-Step Methodology:
-
Preparation: Under a nitrogen or argon atmosphere, add the amine (1.0 eq.) and anhydrous dichloromethane (DCM) to an oven-dried round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Base Addition: Add triethylamine (1.2 eq.) to the solution and stir for 5 minutes.
-
Sulfonyl Chloride Addition: Dissolve 2-acetyl-tetrahydroisoquinoline-7-sulfonyl chloride (1.1 eq.) in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution over 10-15 minutes.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let it stir at room temperature. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, dilute the mixture with DCM. Wash sequentially with cold 1M HCl, saturated NaHCO₃ solution, and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
General Reaction Workflow Diagram
Caption: Standard experimental workflow for sulfonamide synthesis.
References
-
HoriazonChemical. (n.d.). Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention. HoriazonChemical. [Link]
-
Friedrich, M., & Manolikakes, G. (2022). Base‐Mediated C4‐Selective C−H‐Sulfonylation of Pyridine. ResearchGate. [Link]
-
Chemistry LibreTexts. (2021). 23.9: Amines as Nucleophiles. [Link]
-
Anderson, N. G., et al. (2005). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 9(5), 553–557. [Link]
-
PrepChem. (n.d.). Synthesis of N-acetyl-7-chlorosulfonyl-1,2,3,4-tetrahydroisoquinoline. [Link]
-
The Organic Chemistry Tutor. (2020). 26.04 Protecting Groups for Amines: Sulfonamides. YouTube. [Link]
Sources
- 1. Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention – HoriazonChemical [horiazonchemical.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
removal of unreacted chlorosulfonic acid from reaction mixture
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for handling reactions involving chlorosulfonic acid (CSA). This guide is designed to provide in-depth technical assistance and troubleshooting advice for professionals encountering challenges with the removal of unreacted chlorosulfonic acid from their reaction mixtures. Given the highly reactive and hazardous nature of CSA, proper quenching and work-up procedures are critical for ensuring the safety of personnel, the integrity of the desired product, and the success of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with chlorosulfonic acid?
A1: Chlorosulfonic acid (ClSO₂OH) is a highly corrosive and reactive substance. Its primary hazards include:
-
Violent Reaction with Water: It reacts violently with water, including atmospheric moisture, to produce dense, corrosive fumes of hydrochloric acid (HCl) and sulfuric acid (H₂SO₄).[1][2][3] This reaction is extremely exothermic and can cause splattering.
-
Severe Burns: As a strong acid and powerful desiccant, it can cause severe burns upon contact with skin and eyes.[1][4]
-
Respiratory Damage: Inhalation of its vapors or the fumes generated upon contact with moisture can cause delayed lung injury.[1][2] The pungent odor usually provides a warning, but escape from fumes is essential.[1][2]
-
Reactivity with Organics: It can react violently with many organic materials, potentially leading to ignition.[1]
Always handle chlorosulfonic acid in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including acid-resistant gloves, a face shield, and a lab coat.[5][6]
Q2: In which solvents is chlorosulfonic acid soluble?
A2: Chlorosulfonic acid is soluble in several halogenated organic solvents such as dichloromethane and chloroform.[1][7][8] It is also soluble in nitrobenzene and liquid sulfur dioxide.[1] However, it is only slightly soluble in non-hydrogen-containing solvents like carbon disulfide and carbon tetrachloride.[1][8] It's important to note that it reacts with protic solvents like alcohols.[3][9]
Q3: What are the initial signs that my quenching procedure is not well-controlled?
A3: A poorly controlled quench of chlorosulfonic acid will often manifest as:
-
Excessive fuming and gas evolution (HCl and SO₃).
-
A rapid and uncontrolled increase in temperature.
-
Splattering or violent boiling of the reaction mixture.
-
Discoloration or charring of the product, indicating decomposition.
If you observe any of these signs, it is crucial to halt the addition of the quenching agent immediately and, if safe to do so, increase the cooling efficiency of the reaction vessel.
Troubleshooting Guide: Removal of Unreacted Chlorosulfonic Acid
This section addresses specific issues that may arise during the work-up of reactions where chlorosulfonic acid was used in excess.
Issue 1: Violent, Uncontrolled Reaction Upon Quenching with Water or Ice.
-
Probable Cause: Direct addition of water or ice to a concentrated solution of unreacted chlorosulfonic acid. The hydrolysis of chlorosulfonic acid is extremely exothermic and rapid, leading to a violent release of energy and corrosive gases (HCl and H₂SO₄ mist).[1][2][3][10]
-
Solution: Never quench a reaction mixture containing significant amounts of unreacted chlorosulfonic acid directly with water. The recommended approach is a sequential quenching procedure.
Experimental Protocol: Cautious Quenching of Excess Chlorosulfonic Acid
-
Initial Cooling: Ensure the reaction mixture is cooled to a low temperature (typically 0 °C to -10 °C) in an ice-salt bath.
-
Solvent Dilution (Optional but Recommended): If your product is soluble, dilute the reaction mixture with a suitable, inert, and dry solvent (e.g., dichloromethane, chloroform) to reduce the concentration of CSA and help dissipate heat.
-
Slow Addition to a Quenching Medium: The safest method is to slowly add the cold reaction mixture to a separate, vigorously stirred vessel containing a large volume of crushed ice or an ice/water slurry. This ensures that the heat generated is rapidly absorbed by the phase change of the ice.
-
Maintain Vigorous Stirring: Continuous and efficient stirring is crucial to prevent localized hot spots.
-
Control Addition Rate: The rate of addition should be carefully controlled to keep the temperature of the quenching mixture below a manageable level (e.g., < 20 °C).
-
Neutralization: After the initial quench, the acidic aqueous layer can be carefully neutralized with a base (see Issue 3).
-
Issue 2: Product Decomposition or Low Yield After Work-up.
-
Probable Cause: The desired product may be sensitive to the highly acidic conditions generated during the quench (a mixture of sulfuric and hydrochloric acids) or to the high temperatures resulting from an uncontrolled quench.
-
Solution: Employ a non-aqueous or partially aqueous work-up, or use a milder quenching agent before introducing water.
Decision Workflow for Quenching Strategy
Caption: Decision workflow for selecting an appropriate quenching method.
Alternative Protocol: Quenching with an Alcohol
For acid-sensitive substrates, quenching with a cold alcohol (e.g., isopropanol or ethanol) can be a milder alternative. The alcohol reacts with chlorosulfonic acid to form an alkyl sulfate, which is less aggressive than the direct hydrolysis products.
-
Cool the reaction mixture to 0 °C or below.
-
Slowly add a cold alcohol (e.g., isopropanol) dropwise to the reaction mixture with vigorous stirring. This reaction is still exothermic and will produce HCl gas, so careful temperature control and a robust venting system are essential.
-
Once the addition of the alcohol is complete and the exotherm has subsided, the mixture can then be further worked up by pouring it into water or a basic solution.
-
Issue 3: Difficulty in Neutralizing the Reaction Mixture.
-
Probable Cause: The hydrolysis of one mole of chlorosulfonic acid produces two moles of acid (one mole of H₂SO₄ and one mole of HCl). This high acid content requires a significant amount of base for neutralization, and the neutralization itself is highly exothermic.
-
Solution: Use a dilute basic solution and maintain efficient cooling.
Neutralization Agent Comparison
| Neutralizing Agent | Concentration | Pros | Cons |
| Sodium Hydroxide (NaOH) | 1-2 M solution | Inexpensive, readily available. | Highly exothermic reaction, can cause localized heating. |
| Sodium Bicarbonate (NaHCO₃) | Saturated solution | Milder, produces CO₂ gas which can help with mixing. | Generates significant gas, which can cause foaming and pressure buildup. Requires a larger volume. |
| Sodium Carbonate (Na₂CO₃) | 1 M solution | Stronger base than bicarbonate. | Also produces CO₂ gas, potentially leading to vigorous foaming. |
Issue 4: How can I confirm the complete removal of chlorosulfonic acid?
-
Probable Cause: Incomplete quenching or neutralization can leave residual acids that may interfere with subsequent reaction steps or the final product's stability.
-
Solution: After the work-up and neutralization, the absence of chlorosulfonic acid can be inferred through a combination of pH testing and analytical methods on the final product.
Verification Methods:
-
pH Measurement: The most straightforward method is to test the aqueous layer with a pH meter or pH paper after neutralization to ensure it is no longer acidic.
-
Silver Nitrate Test for Chloride: After quenching and separating the layers, the aqueous layer can be tested for the presence of chloride ions. Acidify a small sample of the aqueous layer with dilute nitric acid and add a few drops of silver nitrate solution. The formation of a white precipitate (AgCl) indicates the presence of chloride ions, which are a byproduct of CSA hydrolysis. While not specific to unreacted CSA (as HCl is a product), its absence after thorough washing would be a good indicator of successful removal.
-
Analytical Chromatography: For rigorous confirmation, residual sulfur-containing impurities in the isolated organic product can be detected using techniques like HPLC or GC, though these would be indirect methods. A more direct approach for detecting related impurities might involve derivatization followed by HPLC.[11]
-
References
- CSA. (n.d.).
- Veolia North America. (n.d.). Chlorosulfonic Acid.
- CDH Fine Chemical. (n.d.). Chloro Sulphonic Acid CAS No 7790-94-5 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- Atul Ltd. (n.d.). Chlorosulfonic acid.
- Ataman Kimya. (n.d.). CHLOROSULFONIC ACID.
-
PubChem. (n.d.). Chlorosulfonic acid. Retrieved from [Link]
-
ResearchGate. (2014). How to carry out a sulfonation reaction? Retrieved from [Link]
-
NJ.gov. (n.d.). Common Name: CHLOROSULPHONIC ACID HAZARD SUMMARY. Retrieved from [Link]
-
ChemicalForce. (2022, May 20). Chlorosulfonic acid. Powerful lachrymator. YouTube. Retrieved from [Link]
- Google Patents. (n.d.). CN105301176A - Analysis method of industrial chlorosulfonic acid.
- Google Patents. (n.d.). US3313839A - Preparation of sulfate esters by the reaction of chlorosulfonic acid with alkoxylated alkyl phenols.
-
chemeurope.com. (n.d.). Chlorosulfuric acid. Retrieved from [Link]
-
Song, S., et al. (2022). Development of a derivatization RP-HPLC method for determination of sulfuryl chloride in chlorosulfonic acid for gefapixant citrate manufacture. Journal of Pharmaceutical and Biomedical Analysis, 215, 114752. Retrieved from [Link]
- Google Patents. (n.d.). The assay method of chlorosulfuric acid in thionyl chloride.
-
Sciencemadness Wiki. (2023). Chlorosulfuric acid. Retrieved from [Link]
-
PubMed Central. (2023). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. Retrieved from [Link]
-
Wikipedia. (n.d.). Chlorosulfuric acid. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). ε-BENZOYLAMINO-α-CHLOROCAPROIC ACID. Retrieved from [Link]
- Cremlyn, R. J. (2002). Chlorosulfonic Acid: A Versatile Reagent. Royal Society of Chemistry.
-
KGROUP. (2006). Quenching Reactive Substances. Retrieved from [Link]
- Grodowska, K., & Parczewski, A. (2010). Analytical methods for residual solvents determination in pharmaceutical products. Acta Poloniae Pharmaceutica, 67(1), 13-20.
-
ResearchGate. (2023). (PDF) Chlorosulfonic Acid. Retrieved from [Link]
- Kamel, A. (2017). Analytical Method for the Detection of Residual Active Ingredients Found in Neutralized Suspensions of Antimicrobial Products.
Sources
- 1. macro.lsu.edu [macro.lsu.edu]
- 2. info.veolianorthamerica.com [info.veolianorthamerica.com]
- 3. Chlorosulfuric acid - Sciencemadness Wiki [sciencemadness.org]
- 4. nj.gov [nj.gov]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. atul.co.in [atul.co.in]
- 7. Chlorosulfonic acid 99 7790-94-5 [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. Chlorosulfuric_acid [chemeurope.com]
- 10. youtube.com [youtube.com]
- 11. Development of a derivatization RP-HPLC method for determination of sulfuryl chloride in chlorosulfonic acid for gefapixant citrate manufacture - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability and Handling of 2-Acetyl-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl chloride
Welcome to the technical support center for 2-acetyl-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl chloride (Ac-THIQ-SO₂Cl). This resource is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions regarding the stability and handling of this highly reactive intermediate. As a Senior Application Scientist, my goal is to provide not just procedural steps, but also the scientific reasoning behind them to ensure the success and integrity of your experiments.
I. Core Concepts: Understanding the Instability of Ac-THIQ-SO₂Cl
This compound is a valuable reagent in organic synthesis, primarily for the preparation of sulfonamides and sulfonate esters. However, its utility is intrinsically linked to its high reactivity, which also makes it prone to degradation. The primary mode of degradation is hydrolysis of the sulfonyl chloride group to the corresponding sulfonic acid, rendering the reagent inactive for its intended sulfonylation reactions.
The susceptibility of the S-Cl bond to nucleophilic attack is the cornerstone of its reactivity and its instability. The electron-withdrawing nature of the sulfonyl group polarizes the S-Cl bond, making the sulfur atom highly electrophilic and the chloride a good leaving group.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the storage, handling, and use of this compound.
Issue 1: Loss of Reactivity and Low Yields in Sulfonylation Reactions
-
Question: I am observing significantly lower than expected yields in my sulfonylation reaction, or the reaction is not proceeding to completion. I suspect my Ac-THIQ-SO₂Cl has degraded. How can I confirm this and what is the likely cause?
-
Answer:
-
Plausible Cause: The most probable cause for a loss of reactivity is the hydrolysis of the sulfonyl chloride to its corresponding sulfonic acid, 2-acetyl-1,2,3,4-tetrahydroisoquinoline-7-sulfonic acid. This hydrolysis can occur upon exposure to atmospheric moisture or residual water in solvents and reagents.[1]
-
Verification:
-
Thin-Layer Chromatography (TLC): Spot a small amount of your Ac-THIQ-SO₂Cl on a silica gel TLC plate alongside a fresh or standard sample, if available. The sulfonic acid derivative will have a much lower Rf value (more polar) than the sulfonyl chloride.
-
¹H NMR Spectroscopy: Dissolve a small sample in a dry, aprotic deuterated solvent such as CDCl₃ or DMSO-d₆. The presence of the sulfonic acid can be identified by the appearance of a broad peak for the acidic proton and shifts in the aromatic protons' signals. For sulfonyl chlorides, it is crucial to use a dry NMR solvent to prevent hydrolysis during the analysis itself.[2]
-
IR Spectroscopy: The sulfonic acid will show a broad O-H stretch in the region of 2500-3300 cm⁻¹, which is absent in the sulfonyl chloride. The characteristic S=O stretching bands for the sulfonyl chloride are typically found around 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹.[2]
-
-
Preventative Measures & Solutions:
-
Strict Anhydrous Conditions: Always handle Ac-THIQ-SO₂Cl under an inert atmosphere (e.g., nitrogen or argon) in a glove box or using Schlenk techniques.
-
Dry Solvents: Use freshly distilled or commercially available anhydrous solvents. Solvents should be stored over molecular sieves.
-
Proper Storage: Store the reagent in a tightly sealed container, preferably in a desiccator at low temperatures (see storage table below).[3]
-
-
Issue 2: Inconsistent Reaction Profiles and Appearance of Unknown Impurities
-
Question: My reaction is showing multiple spots on TLC, and I am having difficulty purifying my desired product. What are the likely side reactions and impurities?
-
Answer:
-
Plausible Causes: Besides hydrolysis, other side reactions can occur, leading to a complex reaction mixture.
-
Reaction with Nucleophilic Solvents: If solvents like methanol or ethanol are used, they can react with the sulfonyl chloride to form sulfonate esters.
-
Dimerization/Polymerization: Under certain conditions, especially with prolonged reaction times or elevated temperatures, side reactions involving the tetrahydroisoquinoline ring system may occur.
-
Impurities from Synthesis: The synthesis of Ac-THIQ-SO₂Cl from 2-acetyl-1,2,3,4-tetrahydroisoquinoline and chlorosulfonic acid can result in residual starting material or over-sulfonated byproducts if not performed under carefully controlled conditions.[4]
-
-
Troubleshooting and Optimization:
-
Solvent Selection: Use aprotic, non-nucleophilic solvents such as dichloromethane (DCM), acetonitrile (ACN), or tetrahydrofuran (THF).
-
Temperature Control: Run the reaction at the lowest effective temperature to minimize side reactions.
-
Stoichiometry: Carefully control the stoichiometry of your reagents. An excess of the sulfonyl chloride is sometimes used to drive the reaction to completion, but this can lead to purification challenges.
-
Purification of Starting Material: If you are synthesizing the Ac-THIQ-SO₂Cl, ensure it is thoroughly purified before use. Flash chromatography on silica gel is a common purification method.[5]
-
-
III. Frequently Asked Questions (FAQs)
Storage and Handling
-
Q1: What are the optimal storage conditions for this compound?
-
A1: To ensure its long-term stability, the compound should be stored under an inert atmosphere (argon or nitrogen) at 2-8°C.[3] It is highly sensitive to moisture and should be kept in a tightly sealed container within a desiccator.
-
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C | Reduces the rate of potential decomposition reactions. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents hydrolysis from atmospheric moisture. |
| Container | Tightly sealed, opaque glass vial | Protects from moisture and light. |
| Location | Desiccator | Provides an additional layer of protection against moisture. |
-
Q2: What personal protective equipment (PPE) should be worn when handling this compound?
-
A2: Due to its corrosive nature, it is imperative to wear chemical-resistant gloves, safety goggles, and a lab coat. Handling should be performed in a well-ventilated fume hood.
-
Stability Under Different Conditions
-
Q3: How stable is Ac-THIQ-SO₂Cl in acidic and basic aqueous solutions?
-
Q4: Is this compound sensitive to light?
-
A4: While there is no specific data on the photostability of Ac-THIQ-SO₂Cl, many aromatic sulfonyl compounds can undergo photodegradation.[7] It is good practice to store it in an opaque container and protect the reaction vessel from direct light, especially if the reaction is run for an extended period.
-
Analytical and Quality Control
-
Q5: How can I assess the purity of my this compound?
-
A5: A combination of analytical techniques is recommended:
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is suitable for assessing purity. A C18 column with a mobile phase of acetonitrile and water (with a small amount of an acid modifier like formic or trifluoroacetic acid) is a good starting point.[8][9] The sulfonyl chloride will have a longer retention time than its more polar hydrolysis product, the sulfonic acid.
-
¹H and ¹³C NMR Spectroscopy: Provides detailed structural information and can be used to identify impurities if they are present in sufficient quantities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound and can help identify impurities and degradation products.
-
-
IV. Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method Development
This protocol provides a starting point for developing an HPLC method to monitor the stability of Ac-THIQ-SO₂Cl.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient:
-
Start with a gradient of 5% B to 95% B over 15-20 minutes. This will help to elute both the polar sulfonic acid and the less polar sulfonyl chloride.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at a wavelength where the compound has significant absorbance (a wavelength scan using a PDA detector is recommended to determine the optimal wavelength).
-
Sample Preparation: Dissolve a small amount of the compound in the mobile phase (initial conditions) or acetonitrile.
Protocol 2: Forced Degradation Study
To understand the degradation pathways, a forced degradation study can be performed.
-
Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat at 60-80°C for several hours.
-
Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH at room temperature for a shorter period (e.g., 1-2 hours) due to the higher reactivity.
-
Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide at room temperature.
-
Thermal Degradation: Heat the solid compound in an oven at a temperature below its melting point for an extended period.
-
Photodegradation: Expose a solution of the compound to a UV light source.
Analyze the samples from each condition by the developed HPLC method to observe the formation of degradation products.
V. Visualizations
Diagram 1: Hydrolysis of this compound
Caption: Primary degradation pathway of the sulfonyl chloride.
Diagram 2: Troubleshooting Workflow for Low Reaction Yield
Caption: Decision tree for troubleshooting low reaction yields.
VI. References
-
BenchChem. (2025). Stability of Sulfonamides: A Comparative Guide Based on Precursor Sulfonyl Chlorides. Link
-
Song, S., et al. (2022). Development of a derivatization RP-HPLC method for determination of sulfuryl chloride in chlorosulfonic acid for gefapixant citrate manufacture. Journal of Pharmaceutical and Biomedical Analysis, 215, 114752. Link
-
BenchChem. (2025). A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques. Link
-
SIELC Technologies. (n.d.). Separation of Methanesulfonyl chloride on Newcrom R1 HPLC column. Link
-
Mawson, S. D., et al. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 13(5), 918–921. Link
-
Song, S., et al. (2022). Development of a derivatization RP-HPLC method for determination of sulfuryl chloride in chlorosulfonic acid for gefapixant citrate manufacture. Journal of Pharmaceutical and Biomedical Analysis, 215, 114752. Link
-
Google Patents. (2019). CN109298092B - HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid. Link
-
Nacsa, E. D., & Lambert, T. H. (n.d.). Synthesis of sulfonyl chloride substrate precursors. Columbia University.
-
Shevchuk, O. I., et al. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. Link
-
Mawson, S. D., et al. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ResearchGate. Link
-
Savateev, A., et al. (2021). Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst. MPG.PuRe. Link
-
Savateev, A., et al. (2021). Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst. ACS Organic & Inorganic Au. Link
-
Al-Fahad, A., et al. (2022). Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. PubMed Central. Link
-
Griesbeck, A. G., et al. (2021). Chromoselective Synthesis of Sulfonyl Chlorides and Sulfonamides with Potassium Poly(heptazine imide) Photocatalyst. Angewandte Chemie International Edition, 60(38), 20543-20549. Link
-
Wikipedia. (n.d.). Sulfonyl halide. Link
-
Procter, D. J., et al. (2022). Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates. ACS Catalysis, 12(10), 5960–5966. Link
-
PrepChem.com. (n.d.). Synthesis of N-acetyl-7-chlorosulfonyl-1,2,3,4-tetrahydroisoquinoline. Link
-
Wang, Y., et al. (2024). Dehydroxylative Sulfonylation of Alcohols. The Journal of Organic Chemistry.
-
Matrix Scientific. (n.d.). This compound. Link
-
SIELC Technologies. (2018). 2-Acetyl-1,2,3,4-tetrahydroisoquinoline-7-sulphonamide. Link
-
Manion, J. A., et al. (2025). Thermal stability of thionyl chloride and the sulfinyl chloride radical determined by Cl-S bond energy. The Journal of Chemical Physics, 162(16). Link
-
Cline, E. N., et al. (2013). NMR detection and study of hydrolysis of HNO-derived sulfinamides. Journal of the American Chemical Society, 135(42), 15845–15852. Link
-
Moser, A. (2008). IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs. Link
-
ResearchGate. (n.d.). Methanesulfonyl Chloride (CH3SO2Cl) Decomposition as a Key Step for Low-Temperature Methane Conversions. Link
-
SpectraBase. (n.d.). Methanesulfonyl chloride - Optional[1H NMR] - Chemical Shifts. Link
-
Achmem. (n.d.). 2-(2,2,2-Trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl chloride. Link
-
Rinaldi Tosi, M. E., et al. (2023). N-Sulfonyl-1,2,3,4-tetrahydroisoquinoline Derivatives: Synthesis, Antimicrobial Evaluations, and Theoretical Insights. ResearchGate. Link
-
Sun, S., & Xu, J. (2022). Reactions of Sulfonyl Chlorides and Unsaturated Compounds. Progress in Chemistry, 34(6), 1275-1289. Link
-
PubChem. (n.d.). 2-(Trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl chloride. Link
-
Li, C.-J., et al. (2013). Direct and Efficient C(sp3)–H Functionalization of N-Acyl/Sulfonyl Tetrahydroisoquinolines (THIQs) With Electron-Rich Nucleophiles via 2,3-Dichloro-5,6-Dicyano-1,4-Benzoquinone (DDQ) Oxidation. Beilstein Journal of Organic Chemistry, 9, 2196–2202. Link
-
King, J. F., et al. (1984). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). Canadian Journal of Chemistry, 62(10), 1977-1987. Link
-
Fan, L.-L., et al. (2020). Direct C(sp)−H Sulfonylation and Sulfuration Reactions of Isoquinoline‐1,3(2H,4H)‐diones under Metal‐free Conditions. ChemistrySelect, 5(4), 1473-1477. Link
-
The Journal of Organic Chemistry Ahead of Print. (n.d.). ACS Publications.
-
Xu, J., et al. (2011). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. Synthetic Communications, 41(21), 3169-3179. Link
-
Al-Hiari, Y. M., et al. (2021). Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. Molecules, 26(6), 1640. Link
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- 3. achmem.com [achmem.com]
- 4. prepchem.com [prepchem.com]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. CN109298092B - HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid - Google Patents [patents.google.com]
Technical Support Center: Mass Spectrometry Analysis of 2-acetyl-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl chloride
This guide provides in-depth technical support for researchers, scientists, and drug development professionals utilizing mass spectrometry (MS) to identify and characterize impurities in 2-acetyl-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl chloride. Here, we address common challenges and provide field-proven insights to ensure the integrity and accuracy of your analytical results.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is designed to provide rapid, actionable solutions to common issues encountered during the MS analysis of this compound.
Question 1: I am observing a peak at [M+H]+ of m/z 256.04. What is this impurity?
Answer: A peak at m/z 256.04 likely corresponds to the hydrolysis product, 2-acetyl-1,2,3,4-tetrahydroisoquinoline-7-sulfonic acid. Sulfonyl chlorides are highly susceptible to hydrolysis, reacting with residual moisture in solvents or on glassware to form the corresponding sulfonic acid.[1][2][3] This is the most common process-related impurity.
Troubleshooting Steps:
-
Verify with Tandem MS (MS/MS): Fragment the ion at m/z 256.04. Look for a characteristic neutral loss of SO3 (80 Da), a common fragmentation pathway for sulfonic acids.
-
Solvent Purity: Ensure you are using anhydrous solvents for sample preparation and LC-MS analysis. The use of freshly opened, high-purity solvents is critical.
-
Sample Handling: Minimize the exposure of your sample to atmospheric moisture. Prepare samples immediately before analysis.
Question 2: My mass spectrum shows a peak at m/z 176.11. What could this be?
Answer: This peak is likely the unreacted starting material, N-acetyl-1,2,3,4-tetrahydroisoquinoline. Its presence indicates an incomplete sulfonylation reaction during the synthesis of the target compound.[4]
Troubleshooting Steps:
-
Confirm with a Standard: If available, inject a standard of N-acetyl-1,2,3,4-tetrahydroisoquinoline to confirm the retention time and fragmentation pattern.
-
Review Synthesis Protocol: If the levels of this impurity are high, a review of the synthetic procedure, including reaction time and stoichiometry of chlorosulfonic acid, is warranted.[4]
Question 3: I am seeing unexpected peaks at [M+H]+ m/z 272.08 and m/z 270.06. Could these be oxidation products?
Answer: Yes, the tetrahydroisoquinoline (THIQ) scaffold is known to undergo oxidation.[5][6]
-
m/z 272.08 [M+H]+: This mass corresponds to the α-oxidation of the THIQ ring to form a dihydroisoquinolone derivative (2-acetyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl chloride). This can occur under aerobic conditions.[7][8][9]
-
m/z 270.06 [M+H]+: This mass suggests the oxidative rearomatization of the THIQ ring to form the corresponding isoquinoline derivative (2-acetyl-isoquinolinium-7-sulfonyl chloride).[5][6]
Troubleshooting Steps:
-
Inert Storage: Store the sample under an inert atmosphere (e.g., nitrogen or argon) and protect it from light to minimize oxidative degradation.
-
Antioxidant Addition: For long-term storage or if oxidation is a persistent issue, consider the addition of a small amount of an antioxidant like butylated hydroxytoluene (BHT).
Question 4: During MS/MS analysis of the parent compound (m/z 274.03), I observe a significant fragment at m/z 210.06. What does this represent?
Answer: This prominent fragment at m/z 210.06 corresponds to the neutral loss of SO2 (64 Da). This is a characteristic fragmentation pattern for aromatic sulfonyl compounds and related sulfonamides under collision-induced dissociation (CID).[10][11] The mechanism involves an intramolecular rearrangement where the Ar--sulfur bond is cleaved.[10] This fragment is a key diagnostic ion for confirming the presence of the arylsulfonyl moiety.
Part 2: Experimental Protocols & Data Interpretation
Protocol 1: Sample Preparation for LC-MS Analysis
-
Solvent Selection: Use LC-MS grade acetonitrile (ACN) and water with 0.1% formic acid as the mobile phases. Formic acid aids in protonation for positive ion mode ESI.
-
Sample Dilution: Accurately weigh approximately 1 mg of the this compound sample.
-
Dissolution: Dissolve the sample in a 1:1 mixture of ACN:water to a final concentration of 100 µg/mL. Use of a freshly prepared solvent mixture is recommended to minimize water content that could lead to hydrolysis.
-
Filtration: Filter the sample solution through a 0.22 µm PTFE syringe filter to remove any particulates before injection.
Protocol 2: LC-MS/MS Method Parameters
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for separating the target compound from its potential impurities.
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Gradient: A typical gradient would be 5% B to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode
-
Scan Mode: Full Scan (m/z 100-500) and Data-Dependent MS/MS on the most intense ions.
-
Collision Energy: Use a collision energy ramp (e.g., 10-40 eV) to obtain comprehensive fragmentation data.
Data Presentation: Summary of Potential Impurities
| Compound Name | Molecular Formula | Monoisotopic Mass (Da) | [M+H]+ (m/z) | Key Diagnostic Fragment |
| Target Compound | C11H12ClNO3S | 273.02 | 274.03 | Loss of SO2 (m/z 210.06) |
| Hydrolysis Product | C11H13NO5S | 255.05 | 256.04 | Loss of SO3 (m/z 176.11) |
| Starting Material | C11H13NO | 175.10 | 176.11 | - |
| Oxidation (Dihydroisoquinolone) | C11H12ClNO4S | 271.02 | 272.08 | - |
| Oxidation (Isoquinoline) | C11H10ClNO3S | 269.01 | 270.06 | - |
Part 3: Visualization of Workflows and Mechanisms
Experimental Workflow Diagram
The following diagram outlines the logical flow from sample receipt to data analysis for impurity identification.
Caption: Workflow for impurity identification by LC-MS.
Proposed Fragmentation Pathway
This diagram illustrates the key fragmentation pathways for the target compound, this compound, under positive mode ESI-MS/MS.
Caption: Key MS/MS fragmentation of the target compound.
References
-
Oxidative Rearomatization of Tetrahydroisoquinolines Promoted by Pyridine-N-oxide. American Chemical Society.[Link][5][6]
-
Visible-Light-Mediated Aerobic α-Oxygenation of Tetrahydroisoquinolines and Isoindolines Without External Photocatalysts. MDPI.[Link][7]
-
Synthetic approaches to dihydroisoquinolones via an α‐oxidation of amines. ResearchGate.[Link][8]
-
Oxidative Rearomatization of Tetrahydroisoquinolines Promoted by Pyridine-N-oxide - PMC. National Center for Biotechnology Information.[Link][6]
-
Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. American Chemical Society.[Link][1]
-
Oxidative α-Functionalization of 1,2,3,4-Tetrahydroisoquinolines Catalyzed by a Magnetically Recoverable Copper Nanocatalyst. American Chemical Society.[Link][9]
-
Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Science Publishing.[Link][2]
-
Studies on the analysis of 1,2,3,4-tetrahydroisoquinoline (TIQ) and 1-methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ) in biological samples using liquid chromatography-tandem mass spectrometry. J-Stage.[Link]
- PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES.
-
Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. OSTI.GOV.[Link][3]
-
Analysis of tetrahydroisoquinolines formed after simultaneous consumption of ethanol and amphetamine or its derivatives by LC–MS/MS in human blood, brain, and liver tissue - PMC. National Center for Biotechnology Information.[Link]
-
Aqueous process chemistry: the preparation of aryl sulfonyl chlorides. pubs.acs.org.[Link]
-
Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. American Chemical Society.[Link]
-
Mass spectra of tetrahydroquinolines. Canadian Science Publishing.[Link]
-
Analytical profiles of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline for the purposes of identification in forensic examinations sites. ResearchGate.[Link]
-
Mass Spectra of Some Sulfinate Esters and Sulfones. Canadian Science Publishing.[Link]
-
Isoquinoline, 1,2,3,4-tetrahydro-. NIST WebBook.[Link]
-
Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. PubMed.[Link][10]
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts.[Link]
-
2-Acetyl-1,2,3,4-tetrahydroisoquinoline-7-sulphonamide. SIELC Technologies.[Link]
-
This compound. PubChem.[Link]
-
Synthesis of N-acetyl-7-chlorosulfonyl-1,2,3,4-tetrahydroisoquinoline. PrepChem.com.[Link][4]
-
A New, Mild Preparation of Sulfonyl Chlorides. ResearchGate.[Link]
-
2-(Trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl chloride. PubChem.[Link]
-
Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. National Institutes of Health.[Link]
- Process for the manufacture of arylsulfonyl chloride.
-
mass spectra - fragmentation patterns. Chemguide.[Link]
-
Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Wiley Online Library.[Link]
-
Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. ResearchGate.[Link][11]
-
Hydrosulfonylation of Alkenes with Sulfonyl Chlorides under Visible Light Activation. National Institutes of Health.[Link]
Sources
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- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]
- 4. prepchem.com [prepchem.com]
- 5. Oxidative Rearomatization of Tetrahydroisoquinolines Promoted by Pyridine-N-oxide - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
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- 10. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Regioselectivity in the Sulfonation of N-acetyl-tetrahydroisoquinoline
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the regioselectivity of the electrophilic sulfonation of N-acetyl-1,2,3,4-tetrahydroisoquinoline. Our goal is to synthesize technical accuracy with field-proven insights to help you navigate the complexities of this important transformation.
Frequently Asked Questions (FAQs)
Fundamental Concepts
Q1: What are the expected major products from the sulfonation of N-acetyl-tetrahydroisoquinoline, and what is the underlying chemical rationale?
When N-acetyl-tetrahydroisoquinoline undergoes electrophilic aromatic substitution (EAS), the reaction occurs on the fused benzene ring at positions C-5, C-6, C-7, or C-8. The regiochemical outcome is primarily dictated by the electronic and steric effects of the N-acetyl group.
-
Electronic Effects : The N-acetyl group is classified as a moderately activating, ortho, para-directing group.[1] The nitrogen atom's lone pair of electrons can delocalize into the aromatic ring, increasing its nucleophilicity and stabilizing the cationic intermediate (the sigma complex) formed during the electrophilic attack.[2][3] This activating effect is most pronounced at the positions para (C-6) and ortho (C-8) to the benzylic CH₂ group adjacent to the nitrogen.
-
Steric Effects : The C-8 position is subject to significant steric hindrance due to its proximity to the fused heterocyclic ring (a peri-interaction). This makes electrophilic attack at C-8 sterically unfavorable.
Consequently, the sulfonation is expected to yield a mixture of two main products:
-
N-acetyl-1,2,3,4-tetrahydroisoquinoline-6-sulfonic acid (Major Product) : Formed from attack at the electronically favored and sterically accessible para position.
-
N-acetyl-1,2,3,4-tetrahydroisoquinoline-7-sulfonic acid (Minor Product) : While C-7 is electronically less favored than C-6, it is often formed as a significant byproduct.
The precise ratio of these isomers is highly dependent on reaction conditions.
Q2: Can you outline the reaction mechanism for the sulfonation of N-acetyl-tetrahydroisoquinoline?
The sulfonation of N-acetyl-tetrahydroisoquinoline follows the general mechanism of electrophilic aromatic substitution.[3][4] The reaction can be visualized in three key stages:
-
Generation of the Electrophile : The active electrophile is typically sulfur trioxide (SO₃). When using concentrated sulfuric acid, SO₃ is formed in an equilibrium. With fuming sulfuric acid (oleum), there is a high concentration of free SO₃.[5][6]
-
Electrophilic Attack : The π-electron system of the aromatic ring acts as a nucleophile, attacking the electrophilic sulfur atom of SO₃. This is the rate-determining step as it temporarily disrupts the ring's aromaticity, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[3]
-
Deprotonation : A base (such as HSO₄⁻) removes a proton from the carbon atom where the SO₃ group has attached. This restores the aromaticity of the ring and yields the final sulfonated product.[5]
Below is a diagram illustrating the formation of the C-6 and C-7 substituted products.
Caption: Mechanism of sulfonation showing parallel pathways to the major 6-isomer and minor 7-isomer.
Troubleshooting Guides
Q3: My sulfonation reaction has a very low yield or did not proceed. What are the common causes and how can I fix them?
A low or negligible yield can be frustrating. Here are the most common culprits and their solutions:
-
Insufficiently Strong Sulfonating Agent : Concentrated sulfuric acid (98%) might not be potent enough, especially if the substrate is less reactive than anticipated or if water is present.
-
Solution : Use fuming sulfuric acid (oleum), which contains a higher concentration of the active electrophile, SO₃.[7] Start with a low percentage of free SO₃ (e.g., 10-20%) and monitor the reaction carefully.
-
-
Presence of Water : Water can dilute the sulfuric acid, reducing its effectiveness. Ensure all glassware is thoroughly dried and reactants are anhydrous.
-
Reaction Temperature Too Low : Electrophilic aromatic substitution reactions have a significant activation energy barrier.
-
Solution : Gradually increase the reaction temperature. Start at 0-25 °C and slowly warm the mixture if no reaction is observed by TLC or LC-MS. However, be cautious, as higher temperatures can lead to side reactions (see Q5).
-
-
Short Reaction Time : The reaction may be sluggish.
-
Solution : Extend the reaction time and monitor its progress periodically (e.g., every hour) using an appropriate analytical technique.
-
Q4: I am getting a nearly 1:1 mixture of the 6- and 7-sulfonated isomers. How can I improve the regioselectivity to favor the 6-isomer?
Improving regioselectivity often involves balancing kinetic and thermodynamic control, leveraging the reversibility of the sulfonation reaction.[5][6][8]
-
Thermodynamic vs. Kinetic Control : Sulfonation is a reversible process.[6] The 6-isomer is generally the more sterically and electronically stable product (thermodynamic product). The formation of the 7-isomer might be kinetically faster under certain conditions.
-
Solution : Run the reaction at a slightly elevated temperature for a longer duration (e.g., 40-60 °C for several hours). This allows the reaction to equilibrate, converting the less stable 7-isomer back to the starting material, which can then be converted to the more stable 6-isomer.
-
-
Choice of Solvent : While sulfonation is often run neat in sulfuric acid, the use of a non-polar co-solvent can sometimes influence selectivity by altering the solvation of the transition states. This is less common but can be explored for difficult cases.
The following table summarizes how reaction parameters can be adjusted to favor the 6-sulfonic acid product.
| Parameter | Condition for Low Selectivity | Recommended Adjustment for High 6-Isomer Selectivity | Rationale |
| Temperature | Low (e.g., 0 °C) | Moderate (e.g., 25-50 °C) | Favors the thermodynamically more stable 6-isomer by allowing for equilibration.[8] |
| Reaction Time | Short (e.g., < 1 hr) | Long (e.g., 4-24 hrs) | Provides sufficient time for the reversible reaction to reach equilibrium.[5] |
| Sulfonating Agent | Very harsh (e.g., high % oleum) | Moderately strong (e.g., conc. H₂SO₄ or low % oleum) | Milder conditions can increase selectivity by reducing the rate of side reactions. |
Q5: The reaction mixture turned black, and the workup yielded a complex mixture of byproducts. What caused this decomposition?
A dark color and complex product profile are classic signs of charring and oxidation, which are common side reactions in sulfonation.
-
Cause : The combination of a highly concentrated, strongly oxidizing acid (H₂SO₄) and elevated temperatures can lead to the oxidation and decomposition of organic material.
-
Prevention :
-
Strict Temperature Control : Perform the addition of the substrate to the sulfuric acid slowly in an ice bath to manage the initial exotherm. Do not overheat the reaction; use the minimum temperature necessary to achieve a reasonable reaction rate.
-
Inert Atmosphere : While not always necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes mitigate oxidative side reactions.
-
Controlled Workup : The workup procedure is critical. Quenching the reaction by pouring the acidic mixture onto ice must be done slowly and with vigorous stirring to dissipate the large amount of heat generated.
-
Sources
- 1. employees.oneonta.edu [employees.oneonta.edu]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. EAS-Sulfonation | OpenOChem Learn [learn.openochem.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemithon.com [chemithon.com]
- 8. Sulfonation of Benzene - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Synthesis of Sulfonyl Chlorides—Alternative Reagents and Troubleshooting
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for sulfonyl chloride synthesis. Sulfonyl chlorides are indispensable building blocks in modern chemistry, serving as precursors to sulfonamides, sulfonate esters, and other vital sulfur-containing compounds prevalent in pharmaceuticals and materials science.[1][2] However, classical synthetic routes often rely on harsh or hazardous reagents like thionyl chloride and chlorosulfonic acid, prompting the need for milder, safer, and more versatile alternatives.[1][3]
This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth, field-tested insights into alternative synthetic methodologies, structured in a practical question-and-answer format to address common experimental challenges.
Frequently Asked Questions (FAQs): Quick Navigation
-
Choosing a Method: How do I select the best alternative method for my specific starting material?
-
Synthesis from Thiols & Disulfides: What are the best modern methods for oxidative chlorination?
-
How do I use N-Chlorosuccinimide (NCS) for this conversion?
-
Is Trichloroisocyanuric Acid (TCCA) a good alternative?
-
What is the Oxone®-based method and when should I use it?
-
-
Synthesis from Sulfonyl Hydrazides: I have a sulfonyl hydrazide. How can I convert it to a sulfonyl chloride?
-
General Troubleshooting: What are the most common issues during sulfonyl chloride synthesis and workup?
How do I select the best alternative method for my specific starting material?
Choosing the right reagent system is critical and depends on your starting material, its functional group tolerance, and the desired scale of the reaction. The traditional Sandmeyer reaction (from anilines) and chlorination of sulfonic acids have been mainstays, but newer methods starting from thiols or sulfonyl hydrazides offer significant advantages in mildness and efficiency.[3][4]
Here is a comparative summary of the leading alternative methods:
| Starting Material | Reagent System | Typical Yield (%) | Reaction Time | Key Advantages & Rationale |
| Thiols, Disulfides | NCS / HCl | 85-96% | 10-30 min | Excellent for thioacetates and thiols. The aqueous HCl provides a controlled reaction environment, preventing the violent reactions sometimes seen with NCS alone.[5] |
| Thiols, Disulfides | TCCA / H₂O | 80-95% | < 1 hour | TCCA is a stable, solid reagent that generates high-purity chlorine in situ, avoiding the handling of chlorine gas. The cyanuric acid byproduct is easily filtered off.[6][7] |
| Thiols, Disulfides | Oxone® / KCl | 82-98% | 10-30 min | A green chemistry approach that uses water as the solvent. Ideal for substrates where organic solvents are problematic. The reaction proceeds via initial oxidation to the disulfide.[8][9] |
| Thiols | H₂O₂ / ZrCl₄ | 90-98% | ~1 min | Extremely fast and high-yielding under mild conditions. ZrCl₄ is a low-toxicity and easy-to-handle catalyst.[10][11] |
| Sulfonyl Hydrazides | NCS or NBS | 85-95% | ~2 hours | Simple, rapid, and highly selective method under mild, room-temperature conditions. It is particularly valuable for late-stage functionalization.[1][12][13] |
Logical Workflow for Method Selection
Below is a decision-making workflow to help guide your choice of synthetic route.
Caption: Decision workflow for selecting a sulfonyl chloride synthesis method.
Synthesis from Thiols & Disulfides: Oxidative Chlorination
Q: How do I use N-Chlorosuccinimide (NCS) for the conversion of thiols?
A: The combination of N-Chlorosuccinimide (NCS) and dilute hydrochloric acid is a robust and controllable method for oxidizing various thiol derivatives to sulfonyl chlorides.[14] Using NCS alone can sometimes lead to runaway reactions, but the addition of aqueous HCl moderates the process, leading to consistently high yields.[14][5]
Causality & Mechanism: The reaction proceeds via an oxidative chlorination pathway. NCS acts as the chlorine source and oxidant. The presence of HCl is crucial for providing a controlled reaction environment and facilitating the formation of the active chlorinating species. The water-soluble byproduct, succinimide, is easily removed during aqueous workup.[14]
Caption: Simplified workflow for NCS-mediated oxidation of thiols.
Experimental Protocol (Adapted from Nishiguchi et al., 2006) [5]
-
Preparation: To a flask containing a mixture of 2M HCl (0.26 equiv) and acetonitrile (MeCN), add NCS (4.0 equiv). Cool the mixture to 10 °C in an ice bath.
-
Addition: Prepare a solution of the thiol or thioacetate (1.0 equiv) in MeCN. Add this solution dropwise to the NCS mixture, ensuring the internal temperature remains below 20 °C.
-
Reaction: Stir the resulting solution at <20 °C for 10–30 minutes. Monitor progress by TLC.
-
Workup: Dilute the reaction mixture with an appropriate organic solvent like isopropyl ether (IPE). Wash the organic layer sequentially with aqueous NaCl solution.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude sulfonyl chloride can be used directly or purified by column chromatography if necessary.
Troubleshooting Guide:
-
Problem: The reaction is uncontrollably exothermic.
-
Cause & Solution: This is common when using NCS without proper temperature control or moderation. Ensure slow, dropwise addition of the substrate solution and maintain the reaction temperature below 20 °C with an efficient cooling bath. The presence of aqueous HCl is designed to mitigate this.[14]
-
-
Problem: Low yield of sulfonyl chloride.
-
Cause & Solution: Insufficient oxidant. Ensure you are using at least 4 equivalents of NCS. Also, verify the purity of your NCS, as it can degrade over time. Hydrolysis of the product during workup is also a common cause of low yield; perform the aqueous washings quickly and with cold solutions.[15]
-
Q: Is Trichloroisocyanuric Acid (TCCA) a good alternative?
A: Yes, Trichloroisocyanuric Acid (TCCA) is an excellent, safe, and efficient alternative. It is a stable, easy-to-handle solid that serves as a powerful oxidizing and chlorinating agent.[7] It is often considered more reactive than NCS and can be used as a substitute for gaseous chlorine.[7] A key advantage is that the byproduct, cyanuric acid, is a solid that can be easily removed by filtration.[7]
Experimental Protocol (One-Pot Sulfonamide Synthesis via TCCA) [6] This method generates the sulfonyl chloride in situ and immediately converts it to a sulfonamide, which is often more stable and easier to handle.
-
Generation of Sulfonyl Chloride: In a flask, combine the thiol (1.0 equiv), TCCA (0.4 equiv), and benzyltrimethylammonium chloride in a mixture of acetonitrile and water. Stir at room temperature for approximately 1 hour.
-
Amine Addition: Add the desired amine (1.2 equiv) directly to the reaction mixture.
-
Reaction: Continue stirring at room temperature, monitoring by TLC until the sulfonyl chloride intermediate is fully consumed.
-
Isolation: Filter off the solid cyanuric acid byproduct. The filtrate can then be subjected to a standard aqueous workup to isolate the sulfonamide product.
Troubleshooting Guide:
-
Problem: The reaction is stalled, and the thiol is not fully consumed.
-
Cause & Solution: TCCA is a solid reagent, and reaction rates can be limited by its solubility. Ensure vigorous stirring. While TCCA is soluble in acetonitrile, adding a small amount of a co-solvent like acetone might improve solubility if issues persist.[7]
-
-
Problem: Difficulty removing the cyanuric acid byproduct.
-
Cause & Solution: Cyanuric acid should be largely insoluble in the reaction mixture. If it remains suspended, dilute the mixture with a non-polar solvent before filtration to ensure it precipitates fully.
-
Synthesis from Sulfonyl Hydrazides
Q: I have a sulfonyl hydrazide. How can I convert it to a sulfonyl chloride?
A: Converting sulfonyl hydrazides to sulfonyl chlorides using N-halosuccinimides (NCS for chlorides, NBS for bromides) is a simple, rapid, and highly efficient method that proceeds under mild, room-temperature conditions.[12][13] This transformation is particularly valuable for complex molecules where other methods might fail, making it ideal for late-stage functionalization in drug discovery.[1][12]
Causality & Mechanism: The reaction involves the interaction of the sulfonyl hydrazide with NCS. The proposed mechanism suggests that the succinimide nitrogen attacks the sulfur atom, leading to the release of nitrogen gas and the formation of the sulfonyl chloride. The reaction is clean, often affording products in excellent yields with simple workup.[13]
Experimental Protocol (Adapted from Chen et al., 2021) [13][16]
-
Preparation: Dissolve the sulfonyl hydrazide (1.0 equiv) in acetonitrile (CH₃CN).
-
Addition: To this solution, add N-Chlorosuccinimide (NCS) (2.0 equiv) in one portion.
-
Reaction: Stir the mixture at room temperature for approximately 2 hours under air. Monitor the reaction by TLC.
-
Isolation: Once the reaction is complete, remove the solvent in vacuo. The residue can then be purified by flash column chromatography (petroleum ether/ethyl acetate) to yield the pure sulfonyl chloride.[16]
Troubleshooting Guide:
-
Problem: The reaction does not go to completion.
-
Cause & Solution: Ensure the stoichiometry is correct (2 equivalents of NCS are typically required). The solvent choice is critical; acetonitrile is reported to be the optimal solvent for this transformation.[12] Using other solvents may hamper product formation.
-
-
Problem: Formation of side products.
General Troubleshooting for Sulfonyl Chloride Synthesis
Q: My sulfonyl chloride product seems to be decomposing during workup. What's happening and how can I prevent it?
A: The primary cause of decomposition is hydrolysis. Sulfonyl chlorides are highly reactive and susceptible to moisture, which rapidly converts them to the corresponding and often unreactive sulfonic acid.[15][17] This is the most common failure mode during isolation.
Solutions & Best Practices:
-
Anhydrous Conditions: While some methods use water as a solvent (e.g., Oxone), the workup must be designed to minimize contact time with aqueous layers. For all other methods, use oven-dried glassware and anhydrous solvents.[15]
-
Rapid, Cold Workup: Perform aqueous extractions quickly and use cold (0-5 °C) solutions (e.g., cold brine or water) to wash the organic layer. Do not let the biphasic mixture sit for extended periods.[17]
-
Avoid Aqueous Bases: Do not use aqueous bases like sodium bicarbonate to neutralize acid unless absolutely necessary and even then, do so rapidly at low temperatures. An organic base like pyridine or triethylamine is typically used in situ during subsequent reactions (e.g., sulfonamide formation) to neutralize the HCl byproduct.[15]
-
Prompt Use or Storage: Sulfonyl chlorides are often best used immediately in the next step. If storage is necessary, keep them in a desiccator under an inert atmosphere (e.g., nitrogen or argon) at low temperatures to prevent hydrolysis from atmospheric moisture.[15][18]
Q: My reaction is clean, but the isolated yield is consistently low. What else could be the issue?
A: Beyond hydrolysis, low yields can result from mechanical losses during purification or incomplete reactions.
Solutions & Best Practices:
-
Minimize Purification: Sulfonyl chlorides can be unstable on silica gel. If the reaction is clean (as determined by ¹H NMR of the crude product), consider telescoping the crude material directly into the next step without chromatographic purification.
-
Check Reagent Purity: Oxidants like NCS and TCCA can degrade over time. Use freshly opened or properly stored reagents.
-
Optimize Stoichiometry: Ensure the correct molar equivalents of the chlorinating and oxidizing agents are used. For oxidative chlorinations of thiols, an excess of the reagent is often required to drive the reaction to completion.
References
-
Chen, R., et al. (2021). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Molecules, 26(16), 4919. [Link]
-
MDPI. Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. [Link]
-
Madabhushi, S., et al. (2014). Oxyhalogenation of thiols and disulfides into sulfonyl chlorides/bromides using oxone-KX (X = Cl or Br) in water. Green Chemistry, 16(6), 2962-2966. [Link]
-
Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009). Hydrogen peroxide, in the presence of zirconium tetrachloride, is a very efficient reagent for the direct oxidative conversion of thiols and disulfides into the corresponding sulfonyl chlorides. Synlett, 2009(17), 2773-2776. [Link]
-
Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009). Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. Journal of Organic Chemistry, 74(24), 9287-9291. [Link]
-
Park, Y. J., Shin, H. H., & Kim, Y. H. (1996). Convenient One-Pot Synthesis of Sulfonyl Chlorides from Thiols Using Sulfuryl Chloride and Metal Nitrate. Chemistry Letters, 25(11), 1037-1038. [Link]
-
ProQuest. (2021). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Molecules, 26(16). [Link]
-
Organic Chemistry Portal. Sulfonyl chloride synthesis by chlorosulfonation. [Link]
-
Preprints.org. (2021). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. [Link]
-
Yufeng. Sulfuryl chloride. [Link]
-
Organic Chemistry Portal. Sulfonyl Chloride Formation from Thiol Derivatives by N-Chlorosuccinimide Mediated Oxidation. [Link]
-
Royal Society of Chemistry. (2014). Oxyhalogenation of thiols and disulfides into sulfonyl chlorides/bromides using oxone-KX (X = Cl or Br) in water. Green Chemistry. [Link]
-
FAO AGRIS. (2021). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. [Link]
-
ChemistryViews. (2018). Better Synthesis of Sulfonyl Chloride Mimics. [Link]
-
Wikipedia. Sulfuryl chloride. [Link]
-
MPG.PuRe. (2021). Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst. [Link]
-
Royal Society of Chemistry. (2022). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering. [Link]
-
ACS Publications. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 13(4), 698-703. [Link]
-
Royal Society of Chemistry. (2014). Oxyhalogenation of thiols and disulfides into sulfonyl chlorides/bromides using oxone-KX(X= Cl or Br) in water. [Link]
-
Royal Society of Chemistry. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. [Link]
-
Reddit. (2023). Alternatives to Thionyl Chloride. [Link]
-
ResearchGate. (2019). Convenient One‐Pot Synthesis of Sulfonamides from Thiols Using Trichloroisocyanuric Acid. [Link]
-
ResearchGate. (2010). (A) Conversion of sulfonate to sulfonylchloride with thionylchloride at 0°C. [Link]
-
ResearchGate. (2018). A New, Mild Preparation of Sulfonyl Chlorides. [Link]
-
ACS Publications. (2021). Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst. ACS Organic & Inorganic Au, 1(2), 118-124. [Link]
-
Organic Syntheses. Benzenesulfonyl chloride. [Link]
-
ACS Publications. (2015). Trichloroisocyanuric Acid: A Safe and Efficient Oxidant. Organic Process Research & Development, 19(9), 1146-1162. [Link]
-
Bentham Science. (2013). The Study on Chlorination by Sulfuryl Chloride of Benzene/Pyridine Carboxamides and Carbonitriles. Letters in Organic Chemistry, 10(9), 654-658. [Link]
-
Royal Society of Chemistry. (2022). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering, 7(12), 2582-2592. [Link]
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Technical Support Center: Managing Exothermic Reactions in Sulfonyl Chloride Synthesis
Welcome to the Technical Support Center for sulfonyl chloride synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for managing the exothermic nature of these critical reactions. The following troubleshooting guides and FAQs are structured to address specific issues you may encounter, grounded in established scientific principles and field-proven expertise.
Section 1: Frequently Asked Questions (FAQs)
Q1: My sulfonyl chloride synthesis reaction is showing an uncontrolled temperature spike. What are the immediate steps I should take?
A1: An uncontrolled temperature increase, or thermal runaway, is a critical safety concern.[1][2] Immediate action is required to prevent pressure buildup and potential vessel failure.
Immediate Actions:
-
Stop Reagent Addition: Immediately cease the addition of any reagents, particularly the chlorinating agent (e.g., chlorosulfonic acid, thionyl chloride).
-
Enhance Cooling: Maximize the cooling capacity of your reactor. This may involve:
-
Ensure Adequate Agitation: Vigorous stirring is crucial to dissipate localized hot spots and ensure uniform temperature distribution throughout the reaction mixture.[1]
-
Prepare for Quenching: Have a quenching agent ready. A common method is to slowly add the reaction mixture to crushed ice.[1] This should be done cautiously to control the rate of gas evolution (e.g., HCl).
Causality: Thermal runaway in sulfonyl chloride synthesis is often due to the highly exothermic nature of the chlorination and sulfonation reactions.[1] Inadequate heat removal on a larger scale can exacerbate this issue, leading to side reactions and decreased product quality.[1]
Q2: What are the primary causes of thermal decomposition in sulfonyl chloride reactions?
A2: The main causes of decomposition are hydrolysis, and thermal and photolytic degradation.[5]
-
Hydrolysis: The presence of water is a significant cause of decomposition, leading to the formation of the corresponding sulfonic acid.[5]
-
Thermal Decomposition: Elevated temperatures can cause the sulfonyl chloride to decompose, which can proceed through either radical or ionic pathways.[5]
-
Photolytic Decomposition: Exposure to UV light can lead to the cleavage of the S-Cl bond, initiating radical-mediated decomposition.[5]
Q3: I'm observing a color change and gas evolution in my reaction. What does this indicate?
A3: A color change, often to a dark brown or black, and the evolution of gases like sulfur dioxide (SO2) and hydrogen chloride (HCl) are common signs of sulfonyl chloride decomposition.[5] These byproducts can also create a hazardous environment due to their corrosive and toxic nature.[1]
Q4: How can I minimize the hydrolysis of my sulfonyl chloride product during workup?
A4: Minimizing contact with water is key.[5]
-
Use Anhydrous Conditions: Employ rigorously dried solvents and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.[5]
-
Rapid, Cold Aqueous Workup: If an aqueous workup is unavoidable, perform it quickly and at low temperatures to reduce the rate of hydrolysis.[4][5] The low solubility of many aryl sulfonyl chlorides in water can offer some protection during precipitation.[4][5]
-
Solvent Extraction: After quenching, promptly extract the product into a suitable organic solvent.
Section 2: Troubleshooting Guide
This section provides a structured approach to troubleshooting common problems encountered during sulfonyl chloride synthesis, with a focus on managing exothermic events.
Problem 1: Reaction Temperature Exceeds Setpoint During Reagent Addition
| Potential Cause | Explanation | Recommended Solution |
| Addition Rate is Too Fast | The rate of the exothermic reaction is generating heat faster than the cooling system can remove it. | Reduce the addition rate of the chlorinating agent. For larger scale reactions, consider using an automated dosing system for precise control.[1] |
| Inadequate Cooling | The cooling bath temperature is too high, or the heat transfer from the reactor is inefficient. | Lower the cooling bath temperature. Ensure the reactor is properly immersed in the cooling medium. For highly exothermic systems, a more powerful cooling system may be necessary. |
| Poor Mixing | Inefficient stirring leads to localized "hot spots" where the reaction is more concentrated and generates excessive heat.[1] | Increase the agitation speed. Ensure the stirrer is appropriately sized and positioned for the reactor volume. The choice of reactor and agitator design is critical for effective mixing.[1] |
Problem 2: Formation of a Solid Mass During the Reaction
| Potential Cause | Explanation | Recommended Solution |
| Product or Intermediate Precipitation | The sulfonyl chloride product or a reaction intermediate may have low solubility in the reaction solvent at the operating temperature. | Consider using a co-solvent to improve solubility.[1] A slight, controlled increase in reaction temperature may also help, but must be balanced against the risk of decomposition. |
| Reagent Freezing | If operating at very low temperatures, a reagent or solvent may be freezing. | Check the freezing points of all components in the reaction mixture. Adjust the cooling bath temperature to be above the highest freezing point. |
Problem 3: Low Yield and Purity of the Final Product
| Potential Cause | Explanation | Recommended Solution |
| Side Reactions Due to High Temperatures | Uncontrolled exotherms can lead to the formation of byproducts, such as sulfonic acids from hydrolysis or other decomposition products.[6] | Implement the temperature control strategies outlined in Problem 1. A thorough risk assessment to identify potential hazards is crucial for process safety.[1] |
| Product Loss During Workup | Significant hydrolysis during aqueous quenching and extraction can drastically reduce the isolated yield.[4] | Perform the aqueous workup rapidly and at low temperatures.[4] Minimize the time the product is in contact with the aqueous phase. |
| Incomplete Reaction | The reaction may not have gone to completion, leaving unreacted starting material. | Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC, NMR).[1] Ensure sufficient reaction time at the optimal temperature. |
Section 3: Experimental Protocols & Visualizations
Protocol 1: Controlled Addition of Chlorosulfonic Acid
This protocol outlines a method for the controlled addition of a highly reactive chlorinating agent to manage the reaction exotherm.
Step-by-Step Methodology:
-
System Setup: Assemble a flame-dried, multi-neck flask equipped with a mechanical stirrer, a temperature probe, a pressure-equalizing addition funnel, and an inert gas inlet/outlet connected to a scrubber to neutralize evolved HCl gas.[1]
-
Initial Cooling: Charge the flask with the starting material and solvent. Cool the mixture to the desired initial temperature (e.g., -10 °C to 0 °C) using an appropriate cooling bath (e.g., ice-salt or dry ice/acetone).[3]
-
Reagent Addition: Add the chlorosulfonic acid dropwise from the addition funnel over a period of 1-2 hours, ensuring the internal temperature does not exceed the setpoint by more than 2-3 °C.[7]
-
Monitoring: Continuously monitor the internal temperature. If a rapid temperature increase is observed, immediately stop the addition and allow the system to cool before resuming at a slower rate.
-
Reaction Completion: After the addition is complete, allow the reaction to stir at the specified temperature until completion is confirmed by an appropriate analytical method.
Diagram 1: Decision Tree for Managing Exothermic Events
This diagram illustrates the logical steps to take when an exothermic event is detected.
Caption: Decision-making workflow for responding to an unexpected exotherm.
Diagram 2: Workflow for Safe Sulfonyl Chloride Synthesis
This diagram outlines a general workflow for safely performing a sulfonyl chloride synthesis with a focus on thermal management.
Caption: General workflow for sulfonyl chloride synthesis emphasizing safety.
References
- Vertex AI Search. Synthesis of sulfonyl chloride substrate precursors.
- Benchchem. Application Notes and Protocols for the Scale-up Synthesis of Sulfonyl Chlorides.
- ACS Publications. Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides.
- ResearchGate. A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism | Request PDF.
- MDPI. An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides.
- RSC Publishing. A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism - Reaction Chemistry & Engineering.
- Organic Chemistry Portal. Sulfonyl chloride synthesis by chlorosulfonation.
- Organic Syntheses Procedure. Sulfanilyl chloride, N-acetyl.
- Benchchem. Preventing decomposition of sulfonyl chloride during reaction.
Sources
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Validation & Comparative
A Senior Application Scientist's Guide to the Structural Validation of 2-acetyl-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl chloride
For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's structure is the bedrock of reliable and reproducible results. In the realm of medicinal chemistry and probe development, reagents like 2-acetyl-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl chloride hold significant potential. The presence of a reactive sulfonyl chloride group on a conformationally constrained tetrahydroisoquinoline scaffold makes it an intriguing building block. However, its utility is entirely dependent on the certainty of its chemical structure.
This guide provides an in-depth technical comparison for the structural validation of this compound. We will explore the critical analytical techniques required for its characterization, explain the rationale behind experimental choices, and compare its profile with a common alternative, Dansyl Chloride.
The Imperative of Structural Integrity
Analytical Workflow for Structural Confirmation
A comprehensive structural validation of this compound necessitates a suite of orthogonal analytical techniques. Each method provides a unique piece of the structural puzzle, and their combined data provides a self-validating system.
Caption: A typical workflow for the synthesis and structural validation of a novel chemical entity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Elucidation
NMR spectroscopy is the most powerful tool for determining the precise connectivity and spatial arrangement of atoms in a molecule. For this compound, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC) experiments is required.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve ~5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical to avoid reactivity with the sulfonyl chloride; aprotic solvents are preferred.
-
¹H NMR Acquisition: Acquire a proton NMR spectrum. This will provide information on the number of different types of protons, their chemical environment, and their neighboring protons (through spin-spin coupling).
-
¹³C NMR Acquisition: Acquire a carbon-13 NMR spectrum. This will reveal the number of unique carbon atoms in the molecule.
-
2D NMR Acquisition (COSY & HSQC):
-
A COSY (Correlation Spectroscopy) experiment will establish proton-proton coupling networks, helping to piece together the aliphatic chain of the tetrahydroisoquinoline ring.
-
An HSQC (Heteronuclear Single Quantum Coherence) experiment will correlate each proton with its directly attached carbon atom, confirming assignments made from the 1D spectra.
-
Predicted Spectroscopic Data for this compound
While experimentally obtained spectra for this specific molecule are not widely published, we can predict the expected chemical shifts based on known data for similar structures.
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key Correlations (COSY & HSQC) |
| Acetyl CH₃ | ~2.2 | ~22 | HSQC: Correlates with the acetyl methyl proton signal. |
| C4-H₂ | ~2.9 (t) | ~28 | COSY: Correlates with C3-H₂. HSQC: Correlates with the C4 proton signal. |
| C3-H₂ | ~3.8 (t) | ~45 | COSY: Correlates with C4-H₂. HSQC: Correlates with the C3 proton signal. |
| C1-H₂ | ~4.7 (s) | ~48 | HSQC: Correlates with the C1 proton signal. |
| Aromatic C5-H | ~7.3 (d) | ~128 | COSY: Correlates with C6-H. HSQC: Correlates with the C5 proton signal. |
| Aromatic C6-H | ~7.8 (dd) | ~127 | COSY: Correlates with C5-H and C8-H. HSQC: Correlates with the C6 proton signal. |
| Aromatic C8-H | ~7.9 (d) | ~130 | COSY: Correlates with C6-H. HSQC: Correlates with the C8 proton signal. |
| Acetyl C=O | - | ~169 | - |
| Aromatic C-SO₂Cl | - | ~145 | - |
Note: These are predicted values and may vary based on solvent and experimental conditions. The splitting patterns (s = singlet, d = doublet, t = triplet, dd = doublet of doublets) are also predicted based on the expected connectivity.
Mass Spectrometry (MS): Confirming Molecular Weight and Formula
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the elemental formula.
Experimental Protocol: HRMS Analysis
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Ionization: Utilize a soft ionization technique such as Electrospray Ionization (ESI) to generate intact molecular ions.
-
Mass Analysis: Analyze the ions using a high-resolution mass analyzer (e.g., Orbitrap or TOF).
Expected Mass Spectrometry Data
Based on the molecular formula C₁₁H₁₂ClNO₃S, the expected monoisotopic mass and characteristic isotopic pattern are key identifiers.
| Adduct | Predicted m/z |
| [M+H]⁺ | 274.0299 |
| [M+Na]⁺ | 296.0118 |
A crucial observation in the mass spectrum will be the characteristic isotopic pattern of chlorine (³⁵Cl:³⁷Cl ratio of approximately 3:1), which will result in an M+2 peak with roughly one-third the intensity of the molecular ion peak. A common fragmentation pattern for aromatic sulfonyl chlorides involves the loss of SO₂ (64 Da).[1]
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Key Functional Groups
FT-IR spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups based on their characteristic vibrational frequencies.
Experimental Protocol: FT-IR Analysis
-
Sample Preparation: The sample can be analyzed as a solid (using an ATR accessory) or as a KBr pellet.
-
Spectrum Acquisition: Acquire the infrared spectrum over the range of 4000-400 cm⁻¹.
Expected Characteristic IR Absorptions
| Functional Group | Characteristic Absorption (cm⁻¹) |
| N-Acetyl C=O stretch | 1630 - 1670 (strong) |
| Sulfonyl Chloride (S=O) | 1370 - 1410 (asymmetric stretch) and 1166 - 1204 (symmetric stretch) (both strong) |
| Aromatic C=C stretch | 1450 - 1600 (multiple bands, medium) |
| C-H stretch (aromatic) | 3000 - 3100 (medium) |
| C-H stretch (aliphatic) | 2850 - 3000 (medium) |
The presence of strong absorption bands in the specified regions for the N-acetyl carbonyl and the sulfonyl chloride groups would provide strong evidence for the correctness of the proposed structure.[2][3]
Comparative Analysis: this compound vs. Dansyl Chloride
Dansyl chloride (5-(dimethylamino)-naphthalene-1-sulfonyl chloride) is a widely used fluorescent labeling reagent that also contains a sulfonyl chloride moiety.[4] A comparison between the two highlights the unique features of our target compound.
Caption: A comparison of the key structural and functional features of the two reagents.
Performance Comparison
| Feature | This compound | Dansyl Chloride |
| Scaffold | Tetrahydroisoquinoline | Naphthalene |
| Conformation | Conformationally restricted, 3D shape | Planar, aromatic |
| Fluorescence | Non-fluorescent | Fluorescent upon reaction with amines |
| Primary Application | Building block for medicinal chemistry, bioconjugation | Fluorescent labeling for quantification and detection (HPLC, microscopy) |
| ¹H NMR (Aromatic Region) | Three distinct aromatic protons | Multiple overlapping aromatic protons in the naphthalene system |
| ¹³C NMR (Aromatic Region) | Six distinct aromatic carbons | Ten distinct aromatic carbons |
The key difference lies in the core scaffold. The tetrahydroisoquinoline core of the target compound offers a three-dimensional structure that can be exploited for developing selective binders, whereas the planar naphthalene core of dansyl chloride is primarily utilized for its fluorescent properties.
Supporting Experimental Data for Dansyl Chloride
Published spectroscopic data for Dansyl Chloride provides a concrete reference for comparison.
-
¹H NMR (CDCl₃, ppm): Signals for the naphthalene ring protons typically appear between 7.0 and 8.7 ppm. The dimethylamino protons appear as a singlet around 2.9 ppm.[5]
-
¹³C NMR (CDCl₃, ppm): Aromatic carbons resonate between 115 and 152 ppm, with the dimethylamino methyl carbons appearing around 45 ppm.[6]
-
FT-IR (cm⁻¹): Characteristic peaks for the sulfonyl chloride group are observed around 1370 cm⁻¹ and 1160 cm⁻¹.
Conclusion
The structural validation of this compound is a critical step in harnessing its potential as a chemical tool. A combination of NMR spectroscopy, mass spectrometry, and FT-IR spectroscopy provides a robust and self-validating workflow to confirm its identity and purity. While it shares the reactive sulfonyl chloride group with reagents like dansyl chloride, its unique tetrahydroisoquinoline scaffold offers distinct advantages for applications in drug discovery and chemical biology where three-dimensional shape and conformational rigidity are paramount. The methodologies and comparative data presented in this guide provide a comprehensive framework for researchers to confidently validate this and similar chemical entities.
References
- Vertex AI Search. (n.d.). Dansyl Chloride as a Derivatizing Agent.
- Zheng, S., Thapa, M., Mitchell, J., & li, S. (n.d.). Dansyl Chloride Derivatization of the Phenol Submetabolome of Cellular Extracts. Metabolomics Workbench.
- Synthesis of Fluorescent Dansyl Derivatives of Methoxyamine and Diphenylhydrazine as Free Radical Precursors. (2020). PMC.
- Sigma-Aldrich. (n.d.). Dansyl Chloride Pre-Column Derivatization Reagent.
- Wikipedia. (n.d.). Dansyl chloride.
- Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Fast and sensitive fluorescent detection of inorganic mercury species and methylmercury usi.
- PubChemLite. (n.d.). This compound.
- PrepChem.com. (n.d.). Synthesis of N-acetyl-7-chlorosulfonyl-1,2,3,4-tetrahydroisoquinoline.
- Beilstein Journals. (n.d.). Supporting Information One-step route to tricyclic fused 1,2,3,4- tetrahydroisoquinoline systems via the Castagnoli–Cushman pr.
- ijstr. (n.d.). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives.
- NIH. (2021). Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. PMC.
- CONICET. (n.d.). N‐Sulfonyl‐1,2,3,4‐tetrahydroisoquinoline Derivatives: Synthesis, Antimicrobial Evaluations, and Theoretical Insights.
- NIH. (n.d.). Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines.
- Thieme Chemistry. (n.d.). Synthesis of N-Aryl-1,2,3,4-tetrahydroisoquinolines.
- Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021).
- Matrix Scientific. (n.d.). This compound.
- PubChem. (n.d.). 2-(Trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl chloride.
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A Senior Application Scientist's Guide to the Synthesis of 7-Substituted Tetrahydroisoquinolines: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The 7-substituted tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals with a wide range of biological activities. The strategic placement of a substituent at the C7 position significantly influences the pharmacological profile of these molecules, making the efficient and selective synthesis of these analogs a critical endeavor in drug discovery and development. This guide provides a comparative analysis of the primary synthetic routes to 7-substituted THIQs, offering insights into the mechanistic nuances, practical considerations, and performance of each method to aid in the selection of the most appropriate strategy for your research.
Introduction: The Significance of the 7-Substituted THIQ Moiety
The tetrahydroisoquinoline core is a recurring motif in a vast array of alkaloids and synthetic compounds, exhibiting activities ranging from antimicrobial and anticancer to neuroprotective and cardiovascular effects. Substitution at the 7-position of the THIQ ring system is particularly important as it can modulate the molecule's interaction with biological targets, influence its pharmacokinetic properties, and serve as a handle for further functionalization. The choice of synthetic route to these valuable compounds is therefore a crucial decision, impacting not only the efficiency of the synthesis but also the accessibility of diverse analogs for structure-activity relationship (SAR) studies.
This guide will delve into the classical and modern methods for the synthesis of 7-substituted THIQs, comparing their strengths and weaknesses in terms of yield, stereoselectivity, substrate scope, and scalability.
Classical Approaches: The Workhorses of THIQ Synthesis
For decades, the construction of the tetrahydroisoquinoline core has been dominated by a few name reactions that have proven their reliability and versatility. These classical methods, while sometimes requiring harsh conditions, remain highly relevant in both academic and industrial settings.
The Pictet-Spengler Reaction
The Pictet-Spengler reaction, first reported in 1911, is a cornerstone of THIQ synthesis.[1][2] It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic aromatic substitution to furnish the tetrahydroisoquinoline ring system.[3][4]
The reaction proceeds through the formation of a Schiff base, which is then protonated to generate an electrophilic iminium ion. The electron-rich aromatic ring of the β-arylethylamine then attacks this iminium ion, leading to the cyclized product. The presence of electron-donating groups on the aromatic ring, such as methoxy or hydroxy groups at the meta position to the ethylamine moiety (which directs cyclization to the para position, C7), facilitates the reaction by increasing the nucleophilicity of the aromatic ring.[5]
Figure 1: General workflow of the Pictet-Spengler reaction.
The Pictet-Spengler reaction is often favored for its operational simplicity and the direct formation of the saturated THIQ ring. Yields can be high, particularly with activated aromatic systems. However, the reaction can be sluggish or low-yielding for substrates with electron-withdrawing groups on the aromatic ring, often requiring harsher conditions such as stronger acids and higher temperatures.[3] A common side reaction is the formation of enamides, which can decrease the yield of the desired cyclized product.
The Bischler-Napieralski Reaction
The Bischler-Napieralski reaction, discovered in 1893, provides an alternative route to the THIQ skeleton.[6][7] This method involves the intramolecular cyclization of a β-arylethylamide using a dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), to form a 3,4-dihydroisoquinoline.[8][9] Subsequent reduction of the imine bond yields the desired tetrahydroisoquinoline.[10]
The reaction is believed to proceed through the formation of a nitrilium ion intermediate, which is a potent electrophile.[11] This intermediate then undergoes an intramolecular electrophilic attack on the aromatic ring to give the cyclized dihydroisoquinoline. Similar to the Pictet-Spengler reaction, electron-donating groups on the aromatic ring facilitate the cyclization.[6]
Figure 2: General workflow of the Bischler-Napieralski reaction followed by reduction.
The Bischler-Napieralski reaction is a robust method, particularly for the synthesis of 1-substituted THIQs, where the substituent is introduced via the acyl group of the starting amide. However, the reaction conditions are generally harsher than those of the Pictet-Spengler reaction, often requiring refluxing in strong acids.[7] A significant side reaction is the retro-Ritter reaction, which leads to the formation of styrenes, especially with substrates that can form stable carbocations.[8][11] The two-step nature of the process (cyclization followed by reduction) can also be a drawback compared to the direct Pictet-Spengler synthesis.
The Pomeranz-Fritsch Reaction
The Pomeranz-Fritsch reaction, also dating back to the late 19th century, offers a pathway to isoquinolines, which can then be reduced to tetrahydroisoquinolines.[9] The classical reaction involves the acid-catalyzed cyclization of a benzalaminoacetal.[12] A key modification, the Bobbitt modification, allows for the direct synthesis of tetrahydroisoquinolines.[13]
The reaction begins with the condensation of a benzaldehyde with an aminoacetaldehyde acetal to form a Schiff base.[9] In the presence of a strong acid, the acetal is hydrolyzed, and the resulting intermediate undergoes cyclization onto the aromatic ring. The Bobbitt modification involves the reduction of the Schiff base before the acid-catalyzed cyclization, leading directly to the THIQ product.
The Pomeranz-Fritsch reaction is versatile for the synthesis of variously substituted isoquinolines. However, the classical conditions often result in low yields and the formation of byproducts, particularly with deactivated aromatic rings.[14] The reaction is sensitive to the nature of the acid catalyst and reaction conditions, with the potential for the formation of seven-membered ring byproducts (benzo[d]azepinones) under certain conditions.[14]
Modern Approaches: Precision and Mildness
In recent years, significant efforts have been directed towards developing milder, more selective, and asymmetric methods for the synthesis of 7-substituted THIQs. These modern approaches often offer advantages in terms of functional group tolerance, stereocontrol, and sustainability.
Enzymatic Synthesis: The Biocatalytic Approach
Nature has perfected the synthesis of tetrahydroisoquinolines through enzymatic processes. Norcoclaurine synthase (NCS) is a key enzyme in the biosynthesis of benzylisoquinoline alkaloids, catalyzing the stereoselective Pictet-Spengler reaction between dopamine and 4-hydroxyphenylacetaldehyde.[15][16]
NCS operates under physiological conditions (aqueous buffer, neutral pH, ambient temperature) and exhibits remarkable stereoselectivity, typically affording the (S)-enantiomer of the THIQ product with high enantiomeric excess (>99% ee).[17] The enzyme has been shown to have a broader substrate scope than initially thought, accepting a variety of aldehydes, making it a powerful tool for the synthesis of unnatural, optically active THIQs.[16][18] For instance, the synthesis of 6,7-dihydroxy-1-phenethyl-1,2,3,4-tetrahydroisoquinoline and 6,7-dihydroxy-1-propyl-1,2,3,4-tetrahydroisoquinoline has been demonstrated with molar yields of 86.0% and 99.6%, and enantiomeric excesses of 95.3% and 98.0%, respectively.[16]
The primary advantages of enzymatic synthesis are the exceptionally mild reaction conditions, high stereoselectivity, and environmental friendliness. However, the substrate scope can be limited by the enzyme's active site, and large-scale production may require specialized fermentation and purification equipment.
Transition-Metal-Catalyzed Asymmetric Synthesis
Transition-metal catalysis has emerged as a powerful platform for the asymmetric synthesis of tetrahydroisoquinolines, primarily through the asymmetric hydrogenation or transfer hydrogenation of dihydroisoquinolines or related precursors.[19][20]
Chiral ruthenium and rhodium complexes are commonly employed for these transformations. For example, Ru(II) complexes with chiral diamine ligands have been used for the asymmetric transfer hydrogenation of 1-aryl dihydroisoquinolines, affording the corresponding tetrahydroisoquinolines in high yields and excellent enantioselectivities (up to 98% ee).[21][22] Similarly, rhodium-catalyzed asymmetric transfer hydrogenation has provided THIQs with up to 96% yield and 99% ee.[19] Iridium catalysts have also been successfully used for the asymmetric hydrogenation of isoquinolines to provide enantioenriched tetrahydroisoquinolines.
These methods provide access to enantiomerically enriched THIQs with high efficiency and selectivity. The catalyst loading is typically low, and a wide range of functional groups can be tolerated. However, the synthesis of the chiral ligands and the cost of the precious metal catalysts can be a consideration for large-scale synthesis.
Comparative Performance Data
The following table summarizes the key performance indicators for the different synthetic routes to 7-substituted tetrahydroisoquinolines. The data presented are representative and can vary depending on the specific substrate and reaction conditions.
| Parameter | Pictet-Spengler | Bischler-Napieralski | Pomeranz-Fritsch | Enzymatic (NCS) | Asymmetric Hydrogenation |
| Starting Materials | β-arylethylamine, Aldehyde/Ketone | β-arylethylamide | Benzaldehyde, Aminoacetal | Dopamine analog, Aldehyde | Dihydroisoquinoline |
| Key Reagents | Protic/Lewis Acid | Dehydrating Agent (POCl₃, P₂O₅) | Strong Acid | Enzyme, Buffer | Chiral Metal Catalyst, H₂ or H-donor |
| Typical Yield | Moderate to High | Moderate to High | Low to Moderate | High | High to Excellent |
| Stereoselectivity | Generally Racemic (Asymmetric variants exist) | Racemic (product of reduction) | Racemic | Excellent (typically >95% ee) | Excellent (often >90% ee) |
| Reaction Conditions | Mild to Harsh | Harsh | Harsh | Very Mild | Mild |
| Substrate Scope | Broad (favored by EDGs) | Broad | Moderate | Limited by enzyme | Broad |
| Key Side Reactions | Enamide formation | Retro-Ritter reaction | Polymerization, Rearrangement | Substrate inhibition | - |
| Scalability | Good | Moderate | Challenging | Potentially good, requires biotech infrastructure | Good, catalyst cost can be a factor |
Experimental Protocols
General Procedure for the Pictet-Spengler Synthesis of a 7-Methoxy-THIQ
To a solution of 3-methoxyphenethylamine (1.0 eq) in a suitable solvent (e.g., toluene or dichloromethane) is added the desired aldehyde (1.1 eq). A catalytic amount of a protic acid (e.g., trifluoroacetic acid, 10 mol%) is then added, and the mixture is stirred at room temperature or heated to reflux until the reaction is complete (monitored by TLC). Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent, and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
General Procedure for the Bischler-Napieralski Synthesis and Reduction to a 7-Methoxy-THIQ
Step 1: Cyclization The N-acyl-3-methoxyphenethylamine (1.0 eq) is dissolved in an anhydrous solvent (e.g., acetonitrile or toluene). Phosphorus oxychloride (2.0-5.0 eq) is added dropwise at 0 °C. The reaction mixture is then heated to reflux for several hours until the starting material is consumed (monitored by TLC). The solvent and excess POCl₃ are removed under reduced pressure. The residue is carefully quenched with ice and made basic with a concentrated ammonium hydroxide solution. The aqueous layer is extracted with an organic solvent, and the combined organic layers are dried and concentrated to give the crude 3,4-dihydroisoquinoline.
Step 2: Reduction The crude dihydroisoquinoline is dissolved in methanol and cooled to 0 °C. Sodium borohydride (1.5-2.0 eq) is added portion-wise. The reaction is stirred at room temperature until the imine is fully reduced (monitored by TLC). The solvent is removed, and the residue is partitioned between water and an organic solvent. The organic layer is dried and concentrated, and the crude product is purified by column chromatography.
General Procedure for the Enzymatic Synthesis of a 7-Hydroxy-THIQ using Norcoclaurine Synthase
In a buffered aqueous solution (e.g., phosphate buffer, pH 7.0) containing dopamine (1.0 eq) and an aldehyde (1.2 eq), a catalytic amount of purified norcoclaurine synthase is added. The reaction mixture is gently agitated at room temperature for a specified period (e.g., 1-24 hours). The reaction progress can be monitored by HPLC. Upon completion, the product can be extracted with an organic solvent (e.g., ethyl acetate). The organic extracts are combined, dried, and concentrated to yield the enantiomerically enriched tetrahydroisoquinoline.
Conclusion and Future Outlook
The synthesis of 7-substituted tetrahydroisoquinolines remains a vibrant area of research, driven by the continued importance of this scaffold in drug discovery. The classical Pictet-Spengler and Bischler-Napieralski reactions continue to be valuable and widely used methods, offering reliability and scalability. However, their often harsh reaction conditions and lack of inherent stereocontrol have spurred the development of modern alternatives.
Enzymatic and transition-metal-catalyzed asymmetric methods represent the state-of-the-art in the stereoselective synthesis of these compounds, providing access to enantiomerically pure materials under mild conditions. The choice of the optimal synthetic route will ultimately depend on a careful consideration of the specific target molecule, the desired level of stereocontrol, the available resources, and the scale of the synthesis.
Future developments in this field will likely focus on expanding the substrate scope of enzymatic and catalytic asymmetric methods, developing more sustainable and cost-effective catalysts, and integrating these modern techniques into efficient and scalable synthetic strategies for the production of novel 7-substituted tetrahydroisoquinoline-based therapeutics.
References
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A Comparative Guide to the Biological Activity of N-sulfonyl-1,2,3,4-tetrahydroisoquinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the biological activity of N-sulfonyl-1,2,3,4-tetrahydroisoquinoline (THIQ) derivatives, a class of compounds demonstrating significant promise in antimicrobial and anticancer applications. We will objectively compare their performance against established alternatives, supported by experimental data, and provide detailed protocols to enable researchers to validate and build upon these findings.
Introduction: The Versatile N-sulfonyl-1,2,3,4-tetrahydroisoquinoline Scaffold
The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide range of biological activities.[1][2] The addition of a sulfonyl group at the nitrogen atom (N-sulfonyl) enhances the structural diversity and modulates the physicochemical properties of these derivatives, leading to a broad spectrum of pharmacological effects, including antimicrobial and anticancer activities.[3][4] This guide will delve into two key areas of their biological potential: their efficacy as antifungal agents and their promise as anticancer therapeutics targeting the NF-κB signaling pathway.
Part 1: Antifungal Activity of N-sulfonyl-1,2,3,4-tetrahydroisoquinoline Derivatives
Fungal infections, particularly those caused by Aspergillus and Penicillium species, pose a significant threat to human health and are a major concern for food safety.[3] The emergence of drug-resistant fungal strains necessitates the development of novel antifungal agents. N-sulfonyl-1,2,3,4-tetrahydroisoquinoline derivatives have emerged as a promising class of compounds with potent antifungal properties.
Comparative Analysis of Antifungal Performance
A recent study synthesized a series of N-sulfonyl-1,2,3,4-tetrahydroisoquinoline derivatives and evaluated their antifungal activity against a panel of pathogenic fungi. The results, summarized in the table below, highlight the potent and broad-spectrum antifungal activity of these compounds. For a comprehensive comparison, we have included the Minimum Inhibitory Concentration (MIC) values for two widely used antifungal drugs, Voriconazole and Amphotericin B, against the same fungal genera.
| Compound/Drug | Fungal Species | Activity Metric | Value | Reference |
| NSTHIQ Derivative 5 | Aspergillus parasiticus | % Inhibition | 94.12% | [3] |
| Penicillium verrucosum | % Inhibition | 80.95% | [3] | |
| Aspergillus flavus | % Inhibition | 77.78% | [3] | |
| Penicillium expansum | % Inhibition | 73.17% | [3] | |
| NSTHIQ Derivative 6 | Aspergillus ochraceus | % Inhibition | 82.14% | [3] |
| Aspergillus parasiticus | % Inhibition | 73.53% | [3] | |
| Aspergillus niger | % Inhibition | 71.43% | [3] | |
| Voriconazole | Aspergillus fumigatus | MIC Range | 0.06 - >8 mg/L | [5] |
| Aspergillus terreus | MIC Range | 0.12 - 4 µg/ml | [6] | |
| Aspergillus species | MIC90 | 2 µg/ml | [7] | |
| Amphotericin B | Penicillium marneffei (mycelial) | MIC Range | 0.78 - 1.56 µg/ml | [8] |
| Aspergillus species | Modal MIC | 1 mg/liter | [9] | |
| Aspergillus niger | MIC Range | 0.25 - 2 mg/L | [10] |
Expert Insights: The data reveals that N-sulfonyl-1,2,3,4-tetrahydroisoquinoline derivatives exhibit significant growth inhibition of pathogenic fungi, with some derivatives showing over 90% inhibition. While a direct comparison of percentage inhibition with MIC values is nuanced, the high inhibitory activity of the NSTHIQ derivatives at a single tested concentration suggests their potential as potent antifungal agents. Further studies to determine the MIC values of these derivatives are warranted to establish a more direct comparison with existing drugs.
Experimental Protocol: In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)
This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) for antifungal susceptibility testing of filamentous fungi.
Objective: To determine the minimum inhibitory concentration (MIC) of N-sulfonyl-1,2,3,4-tetrahydroisoquinoline derivatives against pathogenic fungi.
Materials:
-
N-sulfonyl-1,2,3,4-tetrahydroisoquinoline derivatives
-
Fungal isolates (Aspergillus spp., Penicillium spp.)
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, and buffered with MOPS.
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Incubator (35°C)
Procedure:
-
Preparation of Fungal Inoculum:
-
Culture the fungal isolate on potato dextrose agar (PDA) at 35°C for 7 days.
-
Harvest conidia by flooding the agar surface with sterile saline containing 0.05% Tween 80.
-
Adjust the conidial suspension to a concentration of 0.4 x 10^4 to 5 x 10^4 CFU/mL using a spectrophotometer.
-
-
Preparation of Drug Dilutions:
-
Prepare a stock solution of the N-sulfonyl-1,2,3,4-tetrahydroisoquinoline derivative in a suitable solvent (e.g., DMSO).
-
Perform serial twofold dilutions of the compound in RPMI-1640 medium in the 96-well plates to achieve a final concentration range (e.g., 0.03 to 16 µg/mL).
-
-
Inoculation and Incubation:
-
Add 100 µL of the fungal inoculum to each well of the microtiter plate containing 100 µL of the drug dilution.
-
Include a drug-free well for a growth control and an un-inoculated well for a sterility control.
-
Incubate the plates at 35°C for 48-72 hours.
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% or ≥90% inhibition) compared to the growth control.
-
Growth inhibition can be assessed visually or by measuring the optical density using a microplate reader.
-
Workflow for Antifungal Susceptibility Testing:
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of antifungal compounds.
Part 2: Anticancer Activity of N-sulfonyl-1,2,3,4-tetrahydroisoquinoline Derivatives
The transcription factor Nuclear Factor-kappa B (NF-κB) is a key regulator of cellular processes involved in cancer development and progression, including proliferation, survival, and inflammation.[4] Aberrant activation of the NF-κB signaling pathway is a hallmark of many cancers, making it an attractive target for therapeutic intervention. A series of N-sulfonyl-1,2,3,4-tetrahydroisoquinoline derivatives have been designed and synthesized as potent inhibitors of the NF-κB pathway, demonstrating significant anticancer activity.
Comparative Analysis of Anticancer Performance
The antiproliferative activity of these N-sulfonyl-1,2,3,4-tetrahydroisoquinoline derivatives was evaluated against a panel of human cancer cell lines. The table below presents a comparison of their 50% growth inhibition (GI50) values with those of two well-known NF-κB inhibitors, Parthenolide and BAY 11-7082.
| Compound | Cell Line | Activity Metric | Value (µM) | Reference |
| THIQ Derivative 5d | HCT116 (Colon) | GI50 | 1.591 | [4] |
| PC-3 (Prostate) | GI50 | 2.281 | [4] | |
| THIQ Derivative with 4-Cl phenyl (GM-3-18) | HCT116 (Colon) | IC50 | 0.9 - 10.7 | [5] |
| Parthenolide | HT-29 (Colon) | IC50 | 7.0 | [11] |
| SW480 (Colon) | IC50 | 0.22 | [1] | |
| PC-3 (Prostate) | LC50 | >10 | [12] | |
| BAY 11-7082 | HCT116 (Colon) | IC50 | ~5 | [13] |
| MKN45 (Gastric) | IC50 (72h) | 5.88 nM | [14] |
Expert Insights: The N-sulfonyl-1,2,3,4-tetrahydroisoquinoline derivatives demonstrate potent anticancer activity, with GI50 values in the low micromolar range against colon and prostate cancer cell lines.[4][5] Their efficacy is comparable to that of established NF-κB inhibitors like Parthenolide and, in some cases, superior.[1][11][12][13][14] The mechanism of action for these THIQ derivatives involves the inhibition of NF-κB nuclear translocation, a critical step in the activation of this signaling pathway.[4]
The NF-κB Signaling Pathway and a Proposed Mechanism of Inhibition
The canonical NF-κB signaling pathway is initiated by various stimuli, such as inflammatory cytokines (e.g., TNF-α). This leads to the activation of the IκB kinase (IKK) complex, which then phosphorylates the inhibitory protein IκBα. Phosphorylated IκBα is targeted for ubiquitination and subsequent proteasomal degradation. This releases the NF-κB dimer (typically p50/p65), allowing it to translocate to the nucleus, bind to specific DNA sequences, and activate the transcription of target genes involved in cell survival and proliferation. N-sulfonyl-1,2,3,4-tetrahydroisoquinoline derivatives are proposed to inhibit this pathway by blocking the nuclear translocation of NF-κB.
Caption: The NF-κB signaling pathway and the inhibitory action of N-sulfonyl-THIQ derivatives.
Experimental Protocol: NF-κB Nuclear Translocation Assay (Immunofluorescence)
This protocol describes a method to visualize and quantify the nuclear translocation of the NF-κB p65 subunit.
Objective: To determine the effect of N-sulfonyl-1,2,3,4-tetrahydroisoquinoline derivatives on the nuclear translocation of NF-κB p65 in cancer cells.
Materials:
-
Cancer cell line (e.g., HCT116, PC-3)
-
N-sulfonyl-1,2,3,4-tetrahydroisoquinoline derivative
-
TNF-α (or other NF-κB stimulus)
-
4% Paraformaldehyde (PFA)
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody (anti-NF-κB p65)
-
Fluorescently labeled secondary antibody
-
DAPI (nuclear stain)
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment:
-
Seed cells on coverslips in a 24-well plate and allow them to adhere overnight.
-
Pre-treat the cells with the N-sulfonyl-1,2,3,4-tetrahydroisoquinoline derivative at various concentrations for 1-2 hours.
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 30 minutes to induce NF-κB translocation. Include an unstimulated control.
-
-
Immunofluorescence Staining:
-
Fix the cells with 4% PFA for 15 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Block non-specific binding with blocking buffer for 1 hour.
-
Incubate with the primary antibody against NF-κB p65 overnight at 4°C.
-
Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
-
Microscopy and Analysis:
-
Mount the coverslips on microscope slides.
-
Visualize the cells using a fluorescence microscope.
-
Capture images of the DAPI (blue) and NF-κB p65 (e.g., green) channels.
-
Analyze the images to quantify the nuclear and cytoplasmic fluorescence intensity of NF-κB p65. A decrease in the nuclear-to-cytoplasmic ratio of p65 fluorescence in treated cells compared to stimulated controls indicates inhibition of translocation.
-
Synthesis of N-sulfonyl-1,2,3,4-tetrahydroisoquinoline Derivatives
The synthesis of N-sulfonyl-1,2,3,4-tetrahydroisoquinoline derivatives is typically achieved through an intramolecular α-amidoalkylation reaction, often referred to as a modified Pictet-Spengler reaction.
A general and environmentally friendly approach involves the reaction of an N-sulfonylphenethylamine with a carbonyl compound (such as paraformaldehyde or trioxane) in the presence of an acid catalyst.[4][15][16]
General Synthetic Scheme:
Sources
- 1. Parthenolide Derivatives as PKM2 Activators Showing Potential in Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. N-Sulfonyl-1,2,3,4-tetrahydroisoquinoline Derivatives: Synthesis, Antimicrobial Evaluations, and Theoretical Insights - CONICET [bicyt.conicet.gov.ar]
- 4. researchgate.net [researchgate.net]
- 5. journals.asm.org [journals.asm.org]
- 6. MIC Values of Voriconazole Are Predictive of Treatment Results in Murine Infections by Aspergillus terreus Species Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Outcomes by MIC Values for Patients Treated with Isavuconazole or Voriconazole for Invasive Aspergillosis in the Phase 3 SECURE and VITAL Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro susceptibility of mycelial and yeast forms of Penicillium marneffei to amphotericin B, fluconazole, 5-fluorocytosine and itraconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Single-Dose Pharmacodynamics of Amphotericin B against Aspergillus Species in an In Vitro Pharmacokinetic/Pharmacodynamic Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Antiproliferative activity of parthenolide against three human cancer cell lines and human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anticancer activity profiling of parthenolide analogs generated via P450-mediated chemoenzymatic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Nuclear factor-κB inhibitor Bay11-7082 inhibits gastric cancer cell proliferation by inhibiting Gli1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 15. shd-pub.org.rs [shd-pub.org.rs]
- 16. researchgate.net [researchgate.net]
A Senior Application Scientist’s Guide to Validating the Purity of 2-acetyl-tetrahydroisoquinoline-7-sulfonyl chloride
Introduction: The Criticality of Purity in a Reactive Intermediate
In the landscape of pharmaceutical synthesis and drug development, the purity of starting materials and intermediates is not merely a quality metric; it is a fundamental pillar of safety, efficacy, and reproducibility. 2-acetyl-tetrahydroisoquinoline-7-sulfonyl chloride is a key intermediate, valued for its reactive sulfonyl chloride moiety that allows for the facile introduction of the tetrahydroisoquinoline scaffold into a diverse range of molecular architectures. However, the very reactivity that makes this compound synthetically useful also presents significant analytical challenges.[1] Its susceptibility to hydrolysis and other degradation pathways necessitates a robust, multi-faceted approach to purity validation.[2][3]
This guide provides an in-depth comparison of orthogonal analytical techniques for the comprehensive purity assessment of 2-acetyl-tetrahydroisoquinoline-7-sulfonyl chloride. We will move beyond procedural descriptions to explore the underlying rationale for methodological choices, ensuring that each protocol functions as a self-validating system for generating trustworthy and reproducible data.
Comparative Analysis of Purity Validation Methodologies
The selection of an analytical technique for a reactive molecule like a sulfonyl chloride must be a deliberate process, weighing the strengths and limitations of each method against the specific information required.[1] A multi-pronged strategy, leveraging the complementary nature of different techniques, is invariably the most rigorous approach.
| Technique | Primary Application | Key Advantages | Key Limitations |
| High-Performance Liquid Chromatography (HPLC) | Quantitative Purity Assessment, Impurity Profiling | High sensitivity and resolving power for separating closely related impurities.[4] | Potential for on-column degradation; method development can be complex.[5] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural Confirmation, Purity Estimation | Provides unambiguous structural information and can detect a wide range of impurities without a reference standard.[1] | Lower sensitivity compared to HPLC; accurate quantification requires specific qNMR protocols. |
| Mass Spectrometry (MS) | Molecular Weight Verification, Impurity Identification | High sensitivity and specificity for molecular weight determination.[1] Can be coupled with HPLC (LC-MS) for powerful impurity identification. | Provides limited quantitative information on its own; fragmentation can be complex. |
| Elemental Analysis (EA) | Determination of Elemental Composition | Provides a fundamental measure of purity against the theoretical elemental composition.[6][7] | Does not distinguish between isomers or impurities with similar elemental compositions; requires high sample purity to meet acceptance criteria.[8][9] |
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Quantitative Purity
HPLC is the workhorse for purity determination in the pharmaceutical industry due to its ability to separate, detect, and quantify both the main component and its impurities.[4] For a reactive compound like 2-acetyl-tetrahydroisoquinoline-7-sulfonyl chloride, the primary challenge is preventing degradation during analysis. The choice of mobile phase, pH, and column temperature are critical parameters to control to ensure data integrity. A well-developed HPLC method provides a detailed impurity profile and a precise purity value, often expressed as area percent.
Causality in Method Design:
The selection of a reversed-phase (RP-HPLC) method is logical for this moderately polar molecule. The key is to use an acidic mobile phase to suppress the ionization of any potential silanol groups on the column, thereby improving peak shape. More importantly, acidic conditions can help stabilize the sulfonyl chloride from rapid hydrolysis. A fast gradient is often employed to minimize analysis time and reduce the opportunity for on-column degradation.
Experimental Protocol: Reversed-Phase HPLC
-
Instrumentation: HPLC system with UV detector.
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 5% B
-
19-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Carefully dissolve approximately 1 mg of the synthesized compound in 1 mL of acetonitrile (diluent). Prepare the solution immediately before injection to minimize hydrolysis.
Data Presentation: Example HPLC Purity Analysis
| Peak No. | Retention Time (min) | Area (%) | Identity |
| 1 | 3.5 | 0.15 | Starting Material (e.g., N-acetyl-tetrahydroisoquinoline) |
| 2 | 8.2 | 0.45 | Hydrolysis Product (Sulfonic Acid) |
| 3 | 10.5 | 99.25 | 2-acetyl-tetrahydroisoquinoline-7-sulfonyl chloride |
| 4 | 12.1 | 0.15 | Unknown Impurity |
Workflow Visualization: HPLC Purity Validation
Caption: HPLC workflow for quantitative purity analysis.
NMR Spectroscopy: Unambiguous Structural Confirmation
While HPLC excels at quantification, NMR spectroscopy provides unparalleled insight into molecular structure.[1] For purity validation, both ¹H and ¹³C NMR are indispensable. They can confirm the identity of the target compound and detect impurities, even those that are structurally different and might not be visible in the HPLC chromatogram (e.g., residual solvents). The inherent reactivity of the sulfonyl chloride group requires the use of dry, aprotic deuterated solvents.[1]
Causality in Experimental Choices:
Deuterated chloroform (CDCl₃) is a common choice as it is aprotic and effectively solubilizes the compound. The absence of exchangeable protons (like those in water or methanol) is crucial to prevent the rapid degradation of the sulfonyl chloride moiety into the corresponding sulfonic acid, which would corrupt the spectrum.[1] High-field NMR is encouraged as it provides better signal dispersion, which is critical for resolving overlapping peaks and identifying minor impurities.[8][9]
Experimental Protocol: ¹H and ¹³C NMR
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of anhydrous deuterated chloroform (CDCl₃).
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum.
-
Typical spectral width: -2 to 12 ppm.
-
Number of scans: 16-64.
-
Relaxation delay (d1): 5 seconds (for semi-quantitative results).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical spectral width: 0 to 200 ppm.
-
Number of scans: 1024 or more, depending on sample concentration.
-
-
Data Processing: Process spectra using appropriate software. Reference the ¹H spectrum to the residual CHCl₃ signal at 7.26 ppm and the ¹³C spectrum to the CDCl₃ signal at 77.16 ppm.[10]
Data Presentation: Expected NMR Chemical Shifts
(Note: These are predicted values for illustrative purposes. Actual values must be determined experimentally.)
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Acetyl CH₃ | ~2.2 | ~21.5 |
| Tetrahydroisoquinoline CH₂ | ~2.9 (t), ~3.8 (t), ~4.7 (s) | ~28.0, ~42.0, ~45.0 |
| Aromatic CH | ~7.5-8.0 | ~125.0 - 145.0 |
| Acetyl C=O | - | ~169.0 |
Workflow Visualization: NMR Purity Validation
Caption: Workflow for NMR-based structural and purity analysis.
Mass Spectrometry: Definitive Molecular Weight Verification
Mass spectrometry is a highly sensitive technique that provides the molecular weight of the compound, serving as a crucial piece of evidence for its identity.[1] When coupled with a chromatographic inlet like HPLC (LC-MS), it becomes a formidable tool for identifying unknown impurities.
Causality in Experimental Choices:
Electrospray Ionization (ESI) is a soft ionization technique suitable for this molecule, as it is less likely to cause fragmentation in the source, allowing for clear observation of the molecular ion. Common fragmentation pathways for sulfonyl chlorides include the loss of the chlorine radical (M-35/37) and sulfur dioxide (M-64), which can also serve as diagnostic markers.[1][11]
Experimental Protocol: LC-MS
-
Instrumentation: HPLC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Chromatography: Use the same HPLC method as described in Section 1.
-
Ionization Mode: Electrospray Ionization (ESI), Positive Mode.
-
Mass Range: Scan from m/z 100 to 500.
-
Data Analysis:
-
Extract the ion chromatogram for the theoretical mass of the protonated molecule [M+H]⁺ (C₁₁H₁₃ClNO₃S⁺, exact mass: 274.0305).
-
Examine the mass spectra of minor peaks in the chromatogram to tentatively identify impurities.
-
Data Presentation: Expected Mass Spectrometry Data
| Ion | Theoretical m/z | Observed m/z | Identity |
| [M+H]⁺ | 274.0305 | 274.0301 | Target Molecule |
| [M-Cl+H]⁺ | 239.0640 | 239.0638 | Fragment Ion |
| [M-SO₂Cl+H]⁺ | 175.0970 | 175.0968 | Fragment Ion |
| [Hydrolysis Product+H]⁺ | 256.0538 | 256.0535 | Impurity (Sulfonic Acid) |
Elemental Analysis: A Fundamental Purity Check
Elemental Analysis (EA) provides the percentage of carbon, hydrogen, nitrogen, and sulfur in the sample. This is compared against the theoretical values calculated from the molecular formula. It is a powerful, absolute measure of purity, as it is independent of reference standards.[7][12] Many chemistry journals require EA data for new compounds to be within ±0.4% of the calculated values to confirm sufficient purity.[8][9]
Causality in Experimental Choices:
This technique relies on the complete combustion of the sample.[6] Therefore, the sample must be thoroughly dried and free of residual solvents, as their presence will significantly skew the results and lead to a poor fit with the theoretical values.[9]
Experimental Protocol: CHNS Analysis
-
Instrumentation: CHNS Elemental Analyzer.
-
Sample Preparation: Accurately weigh 1-2 mg of a thoroughly dried sample into a tin capsule.
-
Analysis: The sample is combusted at high temperatures (≥900°C). The resulting gases (CO₂, H₂O, N₂, SO₂) are separated and quantified by a detector.
-
Data Analysis: The instrument software calculates the percentage of each element.
Data Presentation: Example Elemental Analysis Results
| Element | Theoretical (%) | Found (%) | Difference (%) |
| Carbon (C) | 48.27 | 48.15 | -0.12 |
| Hydrogen (H) | 4.42 | 4.48 | +0.06 |
| Nitrogen (N) | 5.12 | 5.09 | -0.03 |
| Sulfur (S) | 11.72 | 11.65 | -0.07 |
Result: The found values are within the acceptable limit of ±0.4%, providing strong evidence for the purity of the bulk sample.
Conclusion: An Integrated, Self-Validating Approach
Validating the purity of a reactive intermediate like 2-acetyl-tetrahydroisoquinoline-7-sulfonyl chloride demands more than a single analytical measurement. It requires a carefully considered, orthogonal approach where each technique corroborates the others.
-
HPLC provides the quantitative purity and impurity profile.
-
NMR confirms the structural identity and detects a broad range of potential impurities.
-
Mass Spectrometry verifies the molecular weight.
-
Elemental Analysis offers a fundamental check on the elemental composition of the bulk material.
By integrating these methods, researchers can build a comprehensive and trustworthy data package that validates the purity of their synthesized material with the highest degree of scientific integrity. This rigorous approach is essential for ensuring the success of subsequent synthetic steps and the overall quality of the final target molecules in drug discovery and development.
References
- A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques. (n.d.). Benchchem.
-
An International Study Evaluating Elemental Analysis. (2022). ACS Central Science. Retrieved January 12, 2026, from [Link]
-
A Look at Elemental Analysis for Organic Compounds. (2021). AZoM. Retrieved January 12, 2026, from [Link]
-
Elemental analysis: an important purity control but prone to manipulations. (n.d.). RSC Publishing. Retrieved January 12, 2026, from [Link]
-
Elemental analysis: an important purity control but prone to manipulations. (2022). CoLab. Retrieved January 12, 2026, from [Link]
-
Mass Spectrometry of Sulfonic Acids and Their Derivatives. (2006). ResearchGate. Retrieved January 12, 2026, from [Link]
-
An International Study Evaluating Elemental Analysis. (2022). ACS Central Science. Retrieved January 12, 2026, from [Link]
-
Oxidative α-Functionalization of 1,2,3,4-Tetrahydroisoquinolines Catalyzed by a Magnetically Recoverable Copper Nanocatalyst. (2022). The Journal of Organic Chemistry. Retrieved January 12, 2026, from [Link]
-
Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. (2023). ChemRxiv. Retrieved January 12, 2026, from [Link]
-
Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. (2023). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Why Is HPLC Ideal for Chemical Purity Testing? (n.d.). Moravek. Retrieved January 12, 2026, from [Link]
-
Development of a derivatization RP-HPLC method for determination of sulfuryl chloride in chlorosulfonic acid for gefapixant citrate manufacture. (2022). PubMed. Retrieved January 12, 2026, from [Link]
Sources
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- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. moravek.com [moravek.com]
- 5. Development of a derivatization RP-HPLC method for determination of sulfuryl chloride in chlorosulfonic acid for gefapixant citrate manufacture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. azom.com [azom.com]
- 7. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Elemental analysis: an important purity control but prone to manipulations | CoLab [colab.ws]
alternatives to 2-acetyl-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl chloride for sulfonamide synthesis
An In-Depth Technical Guide to Alternatives for Sulfonamide Synthesis
For researchers, medicinal chemists, and professionals in drug development, the synthesis of sulfonamides is a cornerstone of molecular construction. The sulfonamide moiety is a privileged scaffold, integral to a wide array of therapeutics. While the reaction of an amine with a sulfonyl chloride is the classical and most direct route, the choice of the sulfonylating agent is critical and often dictates the success, scope, and efficiency of the synthesis.
This guide moves beyond the standard textbook examples to provide a comparative analysis of alternatives to bespoke and complex reagents like 2-acetyl-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl chloride. We will explore common workhorse reagents, modern sulfonylating agents, and innovative catalytic systems that bypass the need for traditional sulfonyl chlorides altogether. Our focus will be on the causality behind experimental choices, supported by comparative data and detailed protocols to empower you, the practicing scientist, to make informed decisions in your synthetic endeavors.
The Role of the Sulfonyl Chloride: A Reactivity Primer
The reactivity of a sulfonyl chloride (R-SO₂Cl) is fundamentally governed by the electrophilicity of the sulfur atom. This is directly influenced by the electronic nature of the 'R' group. Electron-withdrawing groups (EWGs) increase the partial positive charge on the sulfur, making the sulfonyl chloride more reactive towards nucleophiles like amines. Conversely, electron-donating groups (EDGs) decrease this reactivity. This fundamental principle is the key to understanding the differences between the various alternatives.
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} caption [label="Figure 1: Influence of substituents on sulfonyl chloride reactivity.", shape=plaintext, fontsize=10];
Figure 1 Caption: Influence of substituents on sulfonyl chloride reactivity.
Part 1: The Workhorses - Common Arylsulfonyl Chlorides
Before exploring advanced alternatives, it is crucial to benchmark against the most common and cost-effective arylsulfonyl chlorides. These reagents are the industry standard for a reason: they are reliable, well-characterized, and effective for a broad range of substrates.
Benzenesulfonyl Chloride (BsCl)
As the parent aromatic sulfonyl chloride, BsCl serves as the perfect baseline for comparison. Its reactivity is moderate, and it is widely used for the synthesis of simple sulfonamides. Reactions are typically performed in the presence of a base, such as pyridine or triethylamine, to neutralize the HCl byproduct.[1][2]
p-Toluenesulfonyl Chloride (Tosyl Chloride, TsCl)
Perhaps the most ubiquitous sulfonylating agent, TsCl features an electron-donating methyl group. This slightly reduces the electrophilicity of the sulfur atom compared to BsCl, making it a milder and often more selective reagent.[3] The resulting N-tosyl group is also valuable as a protecting group for amines due to its stability and well-established cleavage protocols.
p-Nitrobenzenesulfonyl Chloride (Nosyl Chloride, NsCl)
In stark contrast to TsCl, Nosyl chloride possesses a strongly electron-withdrawing nitro group. This significantly enhances the reactivity of the sulfonyl chloride, allowing it to react with less nucleophilic amines or under milder conditions.[3] Furthermore, the resulting N-nosyl group can be cleaved under mild conditions (e.g., with a thiol and base), making it an excellent choice for protecting group strategies where the robustness of a tosyl group is undesirable.
Comparative Performance Data
The choice between these common reagents often depends on the nucleophilicity of the amine and the desired stability of the product.
| Reagent | Key Feature | Relative Reactivity | Typical Base | Resulting Group Stability |
| Benzenesulfonyl Chloride (BsCl) | Baseline aromatic | Moderate | Pyridine, TEA | High |
| p-Toluenesulfonyl Chloride (TsCl) | Electron-donating -CH₃ group | Lower | Pyridine, TEA | Very High (Protecting Group) |
| p-Nitrobenzenesulfonyl Chloride (NsCl) | Electron-withdrawing -NO₂ group | Higher | Pyridine, DIPEA | Readily Cleavable |
Part 2: Modern Synthetic Paradigms - Moving Beyond Traditional Chlorides
While effective, the classical approach has limitations. The required sulfonyl chlorides may not be commercially available, and their synthesis can involve harsh reagents like chlorosulfonic acid.[4][5] Modern organic synthesis has developed innovative methods to circumvent these issues, offering milder conditions and broader functional group tolerance.
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} caption [label="Figure 2: Comparison of traditional vs. modern sulfonamide synthesis workflows.", shape=plaintext, fontsize=10];
Figure 2 Caption: Comparison of traditional vs. modern sulfonamide synthesis workflows.
Palladium-Catalyzed Synthesis from Arylboronic Acids
A significant advancement is the palladium-catalyzed coupling of arylboronic acids with a sulfur dioxide surrogate, followed by in-situ amination.[5] This method is exceptionally powerful for several reasons:
-
Substrate Scope: A vast library of aryl and heteroaryl boronic acids is commercially available, providing rapid access to diverse sulfonamides.
-
Functional Group Tolerance: The reaction proceeds under mild conditions, tolerating a wide range of functional groups that would not survive traditional chlorosulfonylation.
-
One-Pot Procedure: The sulfonyl chloride intermediate does not need to be isolated, streamlining the synthetic process and avoiding the handling of a potentially unstable reagent.[5]
The use of DABCO·(SO₂)₂, also known as DABSO, as a solid, stable sulfur dioxide surrogate has been instrumental in making these reactions practical and accessible.[6][7]
Decarboxylative Halosulfonylation of Aromatic Acids
More recently, a groundbreaking method has been developed for the one-pot synthesis of sulfonamides directly from aromatic carboxylic acids and amines.[8] This copper-catalyzed strategy leverages ligand-to-metal charge transfer (LMCT) to convert the carboxylic acid into a sulfonyl chloride intermediate, which is then trapped by an amine.
-
Causality: This approach is transformative because it uses carboxylic acids and amines—the same starting materials for amide bond formation—to generate the sulfonamide bioisostere. This allows chemists to leverage the immense structural diversity of available carboxylic acids.
-
Efficiency: The process bypasses the need to pre-functionalize the acid, offering a highly convergent and efficient route to the target sulfonamide.[8]
Flow Chemistry for Library Synthesis
For applications in drug discovery, high-throughput synthesis is essential. Continuous flow chemistry offers a safe, scalable, and efficient platform for preparing sulfonamide libraries.[9][10]
-
Safety: Flow reactors handle hazardous reagents and reactive intermediates in small, controlled volumes, minimizing risk.
-
Scalability: The output is easily scaled by running the reactor for longer periods, avoiding the challenges of large-batch scale-up.
-
Efficiency: Automated flow systems can perform sequential reactions, purifications, and collections, drastically accelerating the synthesis of compound libraries.[10][11]
Part 3: Detailed Experimental Protocols
To provide a practical comparison, we present two detailed protocols: a classical synthesis using p-toluenesulfonyl chloride and a modern palladium-catalyzed one-pot procedure.
Protocol 1: Classical Synthesis of N-Benzyl-4-methylbenzenesulfonamide
This protocol is a representative example of the reaction between a primary amine and a standard arylsulfonyl chloride.
Materials:
-
Benzylamine
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve benzylamine (1.0 eq) in DCM in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine (1.5 eq) to the solution.
-
Add p-toluenesulfonyl chloride (1.1 eq) portion-wise over 10 minutes, ensuring the temperature remains below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor completion by TLC.
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the pure sulfonamide.
Self-Validation: The acidic wash removes the pyridine base, while the bicarbonate wash removes any unreacted TsCl (by hydrolysis) and residual acid. A successful reaction is indicated by the consumption of starting materials via TLC and the isolation of a product with the expected spectroscopic data (¹H NMR, ¹³C NMR, MS).
Protocol 2: One-Pot Palladium-Catalyzed Synthesis of 4-Biphenylsulfonamide
This protocol demonstrates the power of modern catalytic methods using readily available starting materials.[5]
Materials:
-
4-Biphenylboronic acid
-
Sulfuryl chloride (SO₂Cl₂)
-
1,4-Dioxane
-
Pd(OAc)₂ (Palladium(II) acetate)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Ammonium hydroxide (NH₄OH) solution
-
Ethyl Acetate
Procedure:
-
Preparation of Phenyl Chlorosulfate: To a solution of phenol (1.0 eq) in a suitable solvent, add sulfuryl chloride (1.1 eq) at 0 °C. Stir for 1 hour. This intermediate is often used directly or after a simple workup. (For this specific protocol, a pre-made chlorosulfate source is used as per the reference).
-
Sulfonylation Reaction: In a glovebox, add Pd(OAc)₂ (0.05 eq) and Xantphos (0.075 eq) to an oven-dried vial.
-
Add 4-biphenylboronic acid (1.5 eq) and the chlorosulfate source (1.0 eq).
-
Add 1,4-dioxane as the solvent. Seal the vial and stir at 80 °C for 12 hours.
-
Cool the reaction to room temperature.
-
In-Situ Amination: Add a solution of aqueous ammonium hydroxide (5.0 eq). Stir vigorously at room temperature for 2 hours.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the layers and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Self-Validation: This is a multi-step, one-pot reaction. Successful conversion can be monitored at the intermediate stage (sulfonyl chloride formation) by quenching a small aliquot and analyzing by GC-MS. The final product's identity and purity are confirmed by standard spectroscopic methods. The high functional group tolerance is a key advantage, and the protocol's success with a range of boronic acids validates its robustness.
Conclusion and Future Outlook
The synthesis of sulfonamides has evolved significantly from its reliance on a limited set of classical sulfonyl chlorides. While workhorse reagents like TsCl and BsCl remain invaluable for their simplicity and cost-effectiveness, the modern synthetic chemist has a powerful and expanding toolkit of alternatives.
-
For rapid diversification and access to complex scaffolds , palladium-catalyzed methods using boronic acids offer unparalleled scope and functional group tolerance.
-
For leveraging the vast chemical space of carboxylic acids , the new copper-catalyzed decarboxylative sulfonylation presents a paradigm-shifting strategy.
-
For high-throughput library generation , flow chemistry provides a safe, efficient, and scalable solution.
The choice of method no longer depends solely on the availability of a specific sulfonyl chloride. By understanding the principles behind these alternative approaches, researchers can design more efficient, robust, and innovative synthetic routes to the next generation of sulfonamide-based therapeutics and functional materials.
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Various Authors. (2024-2025). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. ResearchGate. [Link]
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Gioiello, A., et al. (2013). Building a Sulfonamide Library by Eco-Friendly Flow Synthesis. ACS Combinatorial Science. [Link]
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Various Authors. (2016-2023). Sulfonamide synthesis by aminosulfonylation. Organic Chemistry Portal. [Link]
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Wu, Q., et al. (2011). Synthesis of di(hetero)aryl sulfides by directly using arylsulfonyl chlorides as a sulfur source. Royal Society of Chemistry. [Link]
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Das, U., et al. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface. [Link]
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Gioiello, A., et al. (2013). Building a sulfonamide library by eco-friendly flow synthesis. PubMed. [Link]
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Malet-Sanz, L., et al. (2010). Preparation of arylsulfonyl chlorides by chlorosulfonylation of in situ generated diazonium salts using a continuous flow reactor. Organic & Biomolecular Chemistry. [Link]
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Davies, T. Q., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. ACS Publications. [Link]
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Malet-Sanz, L., et al. Preparation of arylsulfonyl chlorides by chlorosulfonylation of in situ generated diazonium salts using a continuous flow reactor. Baxendale Group. [Link]
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Zheng, Q., et al. SuFEx-enabled high-throughput medicinal chemistry. ChemRxiv. [Link]
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Das, P. J., et al. (2020). Synthesis of sulfonamide and their synthetic and therapeutic applications: Recent advances. Tetrahedron. [Link]
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King, J. F., et al. (2011). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Scilit. [Link]
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Rozhkov, V. V., et al. (2015). Synthesis of sulfonimide-based branched arylsulfonyl chlorides. ResearchGate. [Link]
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DeBergh, J. R., et al. (2013). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. PMC, NIH. [Link]
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Al-Masoudi, N. A., et al. (2021). Synthesis of some new aryl sulfonyl derivatives and study of their biological activity. Journal of Education and Science. [Link]
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Various Authors. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. Thieme. [Link]
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UCL Discovery. (n.d.). Synthetic approaches to biologically active sulfonates and sulfonamides. UCL Discovery. [Link]
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Khan, I., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. SpringerLink. [Link]
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Goud, N. K., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Macmillan Group, Princeton University. [Link]
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Stoyanov, S. P., et al. (2021). Microwave-assisted synthesis of 1,2,3,4-tetrahydroisoquinoline sulfonamide derivatives and their biological evaluation. ResearchGate. [Link]
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UCL Discovery. (n.d.). Synthetic approaches to biologically active sulfonates and sulfonamides. CORE. [Link]
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Sweeney, J. B., et al. (2023). Recent advances in the synthesis of N-acyl sulfonamides. PMC, NIH. [Link]
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A Comparative Guide to the Synthesis of Tetrahydroisoquinolines: Classical vs. Microwave-Assisted Methods
For researchers and professionals in drug development, the tetrahydroisoquinoline (THIQ) scaffold is a cornerstone of medicinal chemistry, appearing in a vast array of natural products and pharmacologically active compounds. The efficiency of synthesizing these core structures is paramount to the pace of discovery. This guide provides an in-depth, objective comparison between traditional, classical heating methods and modern microwave-assisted organic synthesis (MAOS) for preparing THIQs, supported by experimental data and protocols to inform your synthetic strategy.
The Fundamentals of Heating in Organic Synthesis
The method of energy input into a reaction can profoundly influence its outcome, including reaction time, yield, and purity. Understanding the fundamental differences between conventional and microwave heating is crucial.
Classical (Conventional) Heating
Traditional synthesis relies on conductive heating . An external heat source (e.g., an oil bath or heating mantle) warms the walls of the reaction vessel, and this thermal energy is then transferred to the solvent and reactants via conduction and convection. This process is inherently slow and often creates significant temperature gradients within the reaction mixture, where the vessel walls are hotter than the bulk solution. This can lead to localized overheating, decomposition of sensitive reagents, and the formation of unwanted byproducts.
Microwave-Assisted Organic Synthesis (MAOS)
Microwave synthesis utilizes a fundamentally different heating mechanism.[1][2] It relies on the ability of a solvent or reactant to absorb microwave energy and convert it into heat. This occurs primarily through two mechanisms:
-
Dipolar Polarization: Polar molecules, like water or ethanol, possess a permanent dipole moment. When subjected to the rapidly oscillating electric field of microwaves, these molecules attempt to align themselves with the field. This constant reorientation causes intense molecular friction, which generates heat rapidly and efficiently throughout the bulk of the solution.[1][2][3]
-
Ionic Conduction: If ions are present in the reaction mixture, they will migrate back and forth through the solution under the influence of the oscillating electric field. Collisions caused by this migration generate heat.[3][4]
This "in-core" or volumetric heating is instantaneous and uniform, eliminating the temperature gradients seen in classical heating.[2][4] This often results in remarkable accelerations in reaction rates and can lead to cleaner chemical transformations.[5][6]
Key Synthetic Routes to Tetrahydroisoquinolines
Two of the most prominent methods for constructing the THIQ core are the Pictet-Spengler and Bischler-Napieralski reactions. Both can be performed using either classical or microwave heating, but the results differ significantly.
The Pictet-Spengler Reaction
This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to form the THIQ.[7]
-
Classical Approach: Traditionally, this reaction requires harsh conditions, such as refluxing in strong acids (e.g., TFA, HCl) for several hours to days to drive the cyclization.[7][8][9] Yields can be variable, and the prolonged exposure to heat and acid can be detrimental to sensitive functional groups.
-
Microwave-Assisted Approach: Under microwave irradiation, the Pictet-Spengler reaction is dramatically accelerated. Reactions that once took hours can often be completed in minutes.[8][10] This rapid heating often leads to higher yields and cleaner product profiles by minimizing thermal degradation.[10][11] Furthermore, some microwave-assisted procedures can be performed under solvent-free conditions, enhancing the green chemistry profile of the synthesis.[12][13]
Caption: Mechanism of the Pictet-Spengler Reaction.
The Bischler-Napieralski Reaction
This reaction facilitates the synthesis of 3,4-dihydroisoquinolines via the intramolecular cyclization of β-arylethylamides using a strong dehydrating agent.[14] The resulting dihydroisoquinoline is then typically reduced to the desired tetrahydroisoquinoline.
-
Classical Approach: This method requires potent dehydrating agents like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) and often necessitates refluxing in high-boiling solvents like toluene or xylene for extended periods.[14][15]
-
Microwave-Assisted Approach: Microwave heating can superheat solvents well above their conventional boiling points in sealed vessels, creating conditions that dramatically accelerate the reaction.[5][15] This allows the Bischler-Napieralski cyclization to proceed much more rapidly and often with improved yields compared to conventional reflux.[12]
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A Spectroscopic Guide to Distinguishing Regioisomers of Acetyl-Tetrahydroisoquinoline Sulfonyl Chloride
In the landscape of pharmaceutical development and medicinal chemistry, the precise structural elucidation of synthetic intermediates is paramount. The tetrahydroisoquinoline scaffold is a privileged structure, forming the core of numerous biologically active compounds. When functionalized, such as with an acetyl group on the nitrogen and a sulfonyl chloride on the aromatic ring, the potential for regioisomerism arises. The distinction between these isomers, for instance, N-acetyl-1,2,3,4-tetrahydroisoquinoline-6-sulfonyl chloride and N-acetyl-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl chloride, is critical as their reactivity and subsequent biological activity can differ significantly.
This guide provides a comprehensive spectroscopic comparison of these two key regioisomers. We will delve into the nuances of ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to provide a clear and actionable framework for their unambiguous identification. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and supported by experimental data from relevant literature.
Molecular Structures of the Regioisomers
The key difference between the two isomers lies in the substitution pattern on the aromatic ring. This seemingly subtle variation gives rise to distinct spectroscopic signatures.
Figure 1: Chemical structures of the 6- and 7-sulfonyl chloride regioisomers.
Synthesis and Spectroscopic Analysis Workflow
The reliable spectroscopic characterization of these regioisomers begins with their synthesis and purification, followed by a multi-technique analytical approach.
Experimental Protocol 1: Synthesis of Regioisomers
The synthesis of N-acetyl-tetrahydroisoquinoline sulfonyl chloride regioisomers is typically achieved via electrophilic aromatic substitution, specifically chlorosulfonation, of N-acetyl-1,2,3,4-tetrahydroisoquinoline. The reaction conditions can influence the ratio of the resulting isomers.
-
Starting Material: N-acetyl-1,2,3,4-tetrahydroisoquinoline is prepared by the acetylation of 1,2,3,4-tetrahydroisoquinoline.
-
Chlorosulfonation: The N-acetylated starting material is slowly added to an excess of chlorosulfonic acid at a reduced temperature (e.g., -5°C to 0°C)[1][2].
-
Reaction Progression: The reaction mixture is stirred at a controlled temperature (e.g., room temperature) for a specified duration to allow for the completion of the substitution[1].
-
Work-up: The reaction mixture is carefully quenched by pouring it onto crushed ice. The precipitated product is then extracted using a suitable organic solvent, such as ethyl acetate or methylene chloride[1][3].
-
Purification: The crude product, a mixture of regioisomers, is washed, dried, and the solvent is evaporated. The individual regioisomers are then separated using column chromatography.
Figure 2: Experimental workflow for synthesis, separation, and analysis.
Comparative Spectroscopic Analysis
The following sections detail the expected spectroscopic characteristics of each regioisomer.
¹H NMR Spectroscopy
Proton NMR is arguably the most powerful technique for distinguishing these isomers due to the distinct coupling patterns of the aromatic protons. The spectra are typically recorded in CDCl₃.
-
N-acetyl-1,2,3,4-tetrahydroisoquinoline-6-sulfonyl chloride (6-Isomer):
-
Aromatic Region (δ 7.5-8.0 ppm): This isomer will exhibit a characteristic three-proton system. The proton at C5 (ortho to the sulfonyl chloride group) will appear as a doublet. The proton at C7 (meta to the sulfonyl chloride) will be a doublet of doublets, and the proton at C8 (para to the sulfonyl chloride) will be a doublet. The coupling constants will be informative, with ortho coupling (~8-9 Hz) and meta coupling (~2-3 Hz).
-
Aliphatic and Acetyl Protons: The protons of the tetrahydroisoquinoline ring and the acetyl group will show complex multiplets and a singlet, respectively, and are expected to be similar for both isomers, though minor shifts may occur.
-
-
N-acetyl-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl chloride (7-Isomer):
-
Aromatic Region (δ 7.5-8.0 ppm): This isomer will also show a three-proton system but with a different pattern. The proton at C8 (ortho to the sulfonyl chloride) will be a doublet. The proton at C6 (meta to the sulfonyl chloride) will appear as a doublet of doublets. The proton at C5 will present as a singlet or a narrowly split doublet due to a small meta coupling. This distinct singlet-like signal for the C5 proton is a key diagnostic feature.
-
Table 1: Expected ¹H NMR Data (Aromatic Region)
| Proton Position | 6-Isomer (Expected δ, Multiplicity, J in Hz) | 7-Isomer (Expected δ, Multiplicity, J in Hz) |
| H-5 | ~7.9 (d, J ≈ 2) | ~7.8 (s or d, J ≈ 2) |
| H-7 | ~7.7 (dd, J ≈ 8, 2) | - |
| H-8 | ~7.4 (d, J ≈ 8) | ~7.9 (d, J ≈ 8) |
| H-6 | - | ~7.6 (dd, J ≈ 8, 2) |
¹³C NMR Spectroscopy
The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing sulfonyl chloride group.
-
6-Isomer: The carbon atom directly attached to the sulfonyl chloride group (C6) will be significantly downfield. The other aromatic carbons will show shifts consistent with this substitution pattern.
-
7-Isomer: Similarly, the C7 carbon will be downfield. The key to differentiation lies in the relative shifts of the other aromatic carbons, which can be predicted using substituent effect calculations or by comparison with similar known compounds[4].
Infrared (IR) Spectroscopy
IR spectroscopy is excellent for confirming the presence of key functional groups, which will be common to both isomers.
-
Sulfonyl Chloride (SO₂Cl): Strong, characteristic asymmetric and symmetric stretching bands are expected in the regions of 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹, respectively[5].
-
Amide Carbonyl (C=O): A strong absorption band for the tertiary amide carbonyl will be present around 1640-1680 cm⁻¹[6][7].
-
Aromatic C-H and C=C: Bending and stretching vibrations for the substituted aromatic ring will also be observed.
While the overall IR spectra will be very similar, subtle differences in the fingerprint region (below 1500 cm⁻¹) may exist due to the different substitution patterns, but these are less reliable for primary identification compared to NMR.
Table 2: Key IR Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) |
| Amide C=O Stretch | 1640 - 1680 |
| SO₂ Asymmetric Stretch | 1370 - 1410 |
| SO₂ Symmetric Stretch | 1166 - 1204 |
| Aromatic C=C Stretch | ~1600, ~1475 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation patterns.
-
Molecular Ion Peak (M⁺): Both isomers will have the same molecular formula (C₁₁H₁₂ClNO₃S) and thus the same molecular weight. The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) and sulfur (³²S and ³⁴S)[5].
-
Fragmentation: While both isomers will likely exhibit some common fragmentation pathways, such as the loss of the sulfonyl chloride group or the acetyl group, the relative intensities of certain fragment ions may differ. For example, the fragmentation of the aromatic ring could be influenced by the position of the sulfonyl chloride group, potentially leading to unique fragment ions or different abundance ratios that could aid in differentiation[8]. A key fragmentation would be the loss of SO₂Cl.
Table 3: Summary of Expected Spectroscopic Data
| Technique | Feature for 6-Isomer | Feature for 7-Isomer | Key Differentiator |
| ¹H NMR | Aromatic protons: d, dd, d | Aromatic protons: s, dd, d | Aromatic proton multiplicity and coupling |
| ¹³C NMR | Distinct set of aromatic carbon chemical shifts | Distinct set of aromatic carbon chemical shifts | Precise chemical shifts of aromatic carbons |
| IR | Characteristic SO₂Cl and C=O bands | Characteristic SO₂Cl and C=O bands | Minimal difference expected |
| MS | M⁺ and M+2 peaks; specific fragmentation | M⁺ and M+2 peaks; specific fragmentation | Potential differences in fragment ion intensities |
Conclusion
The unambiguous differentiation of N-acetyl-1,2,3,4-tetrahydroisoquinoline-6-sulfonyl chloride and its 7-sulfonyl chloride regioisomer is readily achievable through a systematic application of modern spectroscopic techniques. While IR and MS confirm the presence of the necessary functional groups and the correct molecular weight, ¹H NMR spectroscopy stands out as the definitive method for identification . The distinct splitting patterns of the aromatic protons provide a clear and irrefutable signature for each isomer. This guide provides researchers, scientists, and drug development professionals with the foundational knowledge and expected data to confidently characterize these important synthetic intermediates.
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NMR Spectra for Versatile Synthesis of Functionalized Tetrahydroisoquinolines. (n.d.). Supporting Information. Available at: [Link]
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Analysis of tetrahydroisoquinolines formed after simultaneous consumption of ethanol and amphetamine or its derivatives by LC–MS/MS in human blood, brain, and liver tissue. (2024). ResearchGate. Available at: [Link]
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Resolution of catecholic tetrahydroisoquinoline enantiomers and the determination of R- and S-salsolinol in biological samples by gas chromatography-mass spectrometry. (n.d.). ScienceDirect. Available at: [Link]
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Synthesis and structural study of N-acetyl-1,2,3,4-tetrahydroisoquinoline-2-sulfonamide obtained using H6P2W18O62 as acidic solid catalyst. (2013). ResearchGate. Available at: [Link]
-
One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. (2023). NIH. Available at: [Link]
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A Comparative Guide to the Bioactivity of Sulfonamide and Sulfonate Ester Derivatives
Introduction
In the landscape of medicinal chemistry and drug discovery, the sulfonamide and sulfonate ester functional groups represent two closely related yet distinct scaffolds that have been instrumental in the development of a wide array of therapeutic agents.[1][2][3] While both contain a central hexavalent sulfur atom double-bonded to two oxygen atoms, the nature of their third and fourth substituents dictates their chemical properties and, consequently, their biological activities. Sulfonamides, characterized by a sulfur-nitrogen (S-N) bond, are renowned for their roles as antibacterial agents, diuretics, and enzyme inhibitors.[2][3][4] In contrast, sulfonate esters, which feature a sulfur-oxygen-carbon (S-O-C) linkage, have historically been viewed primarily as synthetic intermediates but are increasingly recognized for their own potent bioactivities, including anticancer and enzyme inhibitory effects.[1][5][6]
This guide provides an in-depth, objective comparison of the bioactivity of sulfonamide and sulfonate ester derivatives. By delving into their physicochemical properties, mechanisms of action, and supporting experimental data, we aim to equip researchers, scientists, and drug development professionals with the critical insights needed to make informed decisions in the design and selection of these important pharmacophores.
Physicochemical Properties and Chemical Stability: The Foundation of Bioactivity
The fundamental difference between a sulfonamide and a sulfonate ester lies in the stability and reactivity of the S-N versus the S-O bond. This distinction has profound implications for their behavior in biological systems.
-
Sulfonamides: The S-N bond in sulfonamides is generally more stable and less susceptible to hydrolysis under physiological conditions compared to the S-O bond of sulfonate esters.[7] The stability can be influenced by the electronic properties of the substituents on the nitrogen and the sulfonyl group.[7] For instance, electron-withdrawing groups can increase the susceptibility of the sulfonamide bond to nucleophilic attack.[7]
-
Sulfonate Esters: Sulfonate esters are generally more reactive and can act as alkylating agents, a property that can be harnessed for therapeutic effect but also raises concerns about potential genotoxicity.[1][8] Their stability is highly dependent on the nature of the alcohol moiety and the substituents on the sulfonyl group.[9][10] For example, neopentyl sulfonate esters are highly resistant to nucleophilic displacement, whereas trichloroethyl sulfonate esters are more labile.[9] This reactivity profile means that sulfonate esters can sometimes act as prodrugs, releasing an active molecule upon hydrolysis.
The following diagram illustrates the structural differences and general reactivity pathways.
Caption: Structural and reactivity comparison of sulfonamides and sulfonate esters.
Comparative Bioactivity Analysis
Enzyme Inhibition: A Tale of Two Binders
Both sulfonamides and sulfonate esters have been extensively explored as enzyme inhibitors, with their distinct chemical natures often leading to different binding mechanisms and potencies.
Carbonic Anhydrase Inhibition:
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes crucial in various physiological processes.[11][12] Sulfonamides are classic and potent inhibitors of CAs.[12]
-
Sulfonamides: The primary mechanism of action involves the deprotonated sulfonamide nitrogen coordinating directly to the Zn(II) ion in the enzyme's active site.[13][14] This binding displaces a zinc-bound water molecule or hydroxide ion, which is essential for the catalytic cycle.[13] The affinity can be exceptionally high, reaching picomolar levels.[13]
-
Sulfonate Esters: While less common as CA inhibitors, sulfonate esters can also exhibit inhibitory activity. Their mechanism is less direct, often involving anchorage to the zinc-bound water molecule rather than direct coordination to the metal ion.[15]
| Compound Type | Target Enzyme | IC50 / Ki | Mechanism of Action | Reference |
| Sulfonamide | Carbonic Anhydrase II | 0.20–5.96 nM (Ki) | Direct coordination of deprotonated nitrogen to Zn(II) ion. | [12] |
| Sulfonate | Carbonic Anhydrase | Varies | Can anchor to the zinc-bound water molecule. | [15] |
| Sulfonamide | α-glucosidase | 19.39 µM (IC50) | Competitive inhibition. | [16] |
| Sulfonate Ester | TACE | 4 nM (IC50) | Isosteric replacement of sulfonamide, likely interacting with the active site. | [17][18] |
Other Enzyme Targets:
-
Sulfonamides have shown inhibitory activity against a wide range of other enzymes, including HIV-1 protease, elastase, and various kinases.[19][20]
-
Sulfonate esters have been identified as potent inhibitors of tumor necrosis factor-α–converting enzyme (TACE) and have shown promise as antimitotic agents.[18] In some cases, replacing a sulfonamide with a sulfonate ester has led to improved potency and selectivity.[17]
Anticancer Activity: Different Scaffolds, Similar Goals
Both classes of compounds have demonstrated significant potential as anticancer agents, though often through different mechanisms.
-
Sulfonamides: Many sulfonamide derivatives exhibit anticancer properties by inhibiting carbonic anhydrases that are overexpressed in tumors (e.g., CA IX and XII), leading to a disruption of pH regulation in cancer cells.[12][21] Others function by targeting different pathways, such as the phosphatidylinositol 3-kinase (PI3K) pathway.[19]
-
Sulfonate Esters: The anticancer activity of sulfonate esters is an area of growing interest.[6] Some derivatives have shown potent antiproliferative effects against various cancer cell lines, including breast and skin cancer.[5][22] Their mechanism can involve inducing cell cycle arrest and apoptosis.[6][22] For instance, certain quinazoline sulfonates have demonstrated strong cell cycle arrest in the G2/M phase.[6]
| Compound Type | Cell Line | IC50 | Observed Effect | Reference |
| Sulfonate Ester | MCF-7 (Breast Cancer) | 89.83 µM | Cell cycle arrest and apoptosis induction. | [22][23] |
| Sulfonate Ester | Human Skin Cancer | Not specified | Pronounced inhibitory activity. | [22] |
| Sulfonamide Analogs | PI3Kα | Potent inhibition | Inhibition of a key cancer signaling pathway. | [19] |
Antimicrobial Activity: The Classic and the Challenger
-
Sulfonamides: The discovery of sulfonamides as antibacterial agents was a landmark in medicine. They act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria. The structural similarity of sulfonamides to p-aminobenzoic acid (PABA), the natural substrate of DHPS, is the basis for their mechanism.
-
Sulfonate Esters: The antimicrobial activity of sulfonate esters is less explored. However, some studies have reported antibacterial and antifungal activities for certain sulfonate ester derivatives. Their mechanism is not as well-defined as that of sulfonamides and may involve different cellular targets.
Structure-Activity Relationship (SAR) Insights
The choice between a sulfonamide and a sulfonate ester can dramatically alter a molecule's biological profile.
-
From Sulfonamide to Sulfonate Ester: In some instances, the isosteric replacement of a sulfonamide with a sulfonate ester can lead to enhanced potency and selectivity. For example, in the development of TACE inhibitors, sulfonate ester hydroxamates showed excellent activity against TACE and improved selectivity over matrix metalloproteinases (MMPs) compared to their sulfonamide counterparts.[17][18]
-
"Tail Approach" in Sulfonamides: For sulfonamides targeting enzymes like carbonic anhydrase, a "tail approach" has been successfully employed. This involves appending various chemical functionalities to the main zinc-binding scaffold to achieve isoform-selective inhibition and reduce off-target effects.[15]
Experimental Protocols
To ensure the reproducibility and validity of bioactivity comparisons, standardized and well-controlled experimental protocols are essential. Below are detailed methodologies for key assays.
Protocol 1: In Vitro Carbonic Anhydrase Inhibition Assay
This protocol is based on the principle that CAs catalyze the hydrolysis of p-nitrophenyl acetate (p-NPA) to the colored product p-nitrophenol (p-NP), which can be monitored spectrophotometrically.[11]
Rationale: This assay provides a quantitative measure of an inhibitor's potency (IC50) by measuring the decrease in the rate of an enzyme-catalyzed reaction in the presence of the inhibitor. The use of a known inhibitor like acetazolamide serves as a positive control, validating the assay's performance.
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A Senior Application Scientist's Guide to 2-Acetyl-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl chloride: A Comparative Analysis for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic selection of building blocks is paramount to the efficient discovery and development of novel therapeutics. The sulfonamide functional group remains a cornerstone of drug design, valued for its metabolic stability, hydrogen bonding capabilities, and ability to serve as a bioisostere for other functional groups.[1] The synthesis of diverse sulfonamide libraries often hinges on the reactivity and versatility of the precursor sulfonyl chloride.
This guide provides an in-depth technical comparison of 2-acetyl-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl chloride, a key intermediate for accessing a unique chemical space. We will cross-reference its properties and performance with a closely related analogue, 2-(trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl chloride, and discuss other heterocyclic alternatives. This analysis is grounded in experimental data and established chemical principles to empower researchers in making informed decisions for their synthetic campaigns.
Core Compound Profiles: A Head-to-Head Comparison
The N-acetyl and N-trifluoroacetyl protected tetrahydroisoquinoline sulfonyl chlorides offer distinct advantages and disadvantages rooted in the electronic properties of their respective acyl groups.
| Property | This compound | 2-(Trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl chloride |
| PubChem CID | 12606904 | 11324902 |
| Molecular Formula | C₁₁H₁₂ClNO₃S[2] | C₁₁H₉ClF₃NO₃S[3][4][5][6] |
| Molecular Weight | 273.74 g/mol [2] | 327.71 g/mol [3][4][5][6] |
| Melting Point | Not available in searched results | 102-104 °C[4] |
| Boiling Point (Predicted) | Not available in searched results | 465.6±45.0 °C[4] |
| Density (Predicted) | 1.402 g/cm³[7] | 1.548±0.06 g/cm³[4] |
The most striking difference lies in the N-acyl substituent: an acetyl group versus a trifluoroacetyl group. The powerful electron-withdrawing nature of the three fluorine atoms in the trifluoroacetyl group is anticipated to have a significant impact on the reactivity of the sulfonyl chloride. This heightened electrophilicity of the sulfur atom in the trifluoroacetyl analogue can be advantageous for reactions with less nucleophilic amines, potentially leading to faster reaction times and higher yields. However, this increased reactivity may also translate to lower stability and a greater propensity for side reactions with sensitive substrates.
The Causality Behind Experimental Choices: Reactivity and Protecting Group Strategy
The choice between an acetyl and a trifluoroacetyl protecting group is a critical decision in a synthetic workflow. The acetyl group, being less electron-withdrawing, renders the corresponding sulfonyl chloride more stable and potentially more selective in its reactions. Conversely, the trifluoroacetyl group enhances the reactivity of the sulfonyl chloride, which can be beneficial for challenging sulfonamide couplings.
The selection of a protecting group extends beyond reactivity considerations. The conditions required for the eventual deprotection of the acetyl or trifluoroacetyl group must be compatible with the overall molecular structure. The acetyl group is typically removed under acidic or basic conditions, while the trifluoroacetyl group can often be cleaved under milder basic conditions.
Experimental Protocols: A Step-by-Step Guide
The synthesis of these sulfonyl chlorides generally involves the chlorosulfonylation of the corresponding N-acylated tetrahydroisoquinoline. Below are detailed protocols for the synthesis of the N-acetyl precursor and a general method for the subsequent sulfonylation, which can be adapted for the trifluoroacetyl analogue.
Protocol 1: Synthesis of N-Acetyl-1,2,3,4-tetrahydroisoquinoline
This procedure outlines the N-acetylation of 1,2,3,4-tetrahydroisoquinoline, the precursor to the target sulfonyl chloride.
Workflow for N-Acetylation
Caption: Workflow for the synthesis of N-Acetyl-1,2,3,4-tetrahydroisoquinoline.
Step-by-Step Methodology:
-
Dissolve 1,2,3,4-tetrahydroisoquinoline (1 equivalent) and triethylamine (1.2 equivalents) in a suitable anhydrous solvent such as dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add acetyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford pure N-acetyl-1,2,3,4-tetrahydroisoquinoline.
Protocol 2: Synthesis of this compound
This protocol details the chlorosulfonylation of the N-acetylated precursor.[8]
Workflow for Chlorosulfonylation
Caption: Workflow for the synthesis of the target sulfonyl chloride.
Step-by-Step Methodology:
-
In a flask equipped for low-temperature reactions, carefully add chlorosulfonic acid (approximately 6.7 molar equivalents).
-
Cool the chlorosulfonic acid to -50 °C.
-
Slowly add N-acetyl-1,2,3,4-tetrahydroisoquinoline (1 equivalent) to the cold, stirred chlorosulfonic acid.
-
After the addition is complete, allow the reaction mixture to warm to 25 °C and stir for 48 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Extract the resulting aqueous mixture with ethyl acetate.
-
Wash the combined organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude this compound.[8] Further purification can be achieved by recrystallization or column chromatography.
Expanding the Toolkit: Alternative Heterocyclic Sulfonyl Chlorides
While the tetrahydroisoquinoline scaffold is of great interest, a medicinal chemist's toolkit should include a variety of heterocyclic sulfonyl chlorides to explore diverse structure-activity relationships. Several commercially available alternatives offer different steric and electronic properties.
Examples of Commercially Available Heterocyclic Sulfonyl Chlorides:
-
5-Bromopyridine-3-sulfonyl Chloride: This reagent introduces a pyridine ring, which can influence solubility and engage in specific biological interactions. The bromine atom also provides a handle for further functionalization via cross-coupling reactions.[9]
-
3-Bromothiophene-2-sulfonyl chloride: The thiophene ring is a common bioisostere for a phenyl ring and can impart unique metabolic properties.
-
1,2-Dimethyl-1H-imidazole-4-sulfonyl chloride: The imidazole core is prevalent in many biologically active molecules and offers distinct hydrogen bonding capabilities.
-
2,3-Dihydrobenzo[b]furan-7-sulfonyl chloride: This building block provides a bicyclic system with different conformational constraints compared to the tetrahydroisoquinoline scaffold.
The choice of a particular heterocyclic sulfonyl chloride will depend on the specific therapeutic target and the desired physicochemical properties of the final sulfonamide.
Performance in Drug Discovery: Biological Activities of N-Acyl-Tetrahydroisoquinoline Sulfonamides
Studies have demonstrated that N-acyl-1,2,3,4-tetrahydroisoquinoline derivatives can act as potent and specific bradycardic agents.[5] Furthermore, derivatives of tetrahydroisoquinoline have been investigated as inhibitors of phosphodiesterase 4 (PDE4) for the treatment of psoriasis and other inflammatory diseases.[10] The synthesis and biological evaluation of various tetrahydroisoquinoline derivatives have also revealed their potential as antitumor agents.[11] More specifically, N-sulfonyl-1,2,3,4-tetrahydroisoquinoline derivatives have been synthesized and shown to possess antimicrobial properties.[12]
These examples underscore the therapeutic potential of the tetrahydroisoquinoline scaffold. The sulfonyl chloride at the 7-position provides a versatile handle to attach a wide array of amine-containing fragments, enabling the exploration of this privileged structure in the quest for novel drug candidates.
Conclusion
This compound and its trifluoroacetyl analogue are valuable tools for the synthesis of novel sulfonamides in drug discovery. The choice between these two reagents will be dictated by the desired reactivity profile and the specific requirements of the synthetic route. The acetyl derivative offers greater stability, while the trifluoroacetyl version provides enhanced reactivity. By understanding the interplay between the N-acyl protecting group and the reactivity of the sulfonyl chloride, and by considering the broader landscape of available heterocyclic sulfonyl chlorides, researchers can strategically design and synthesize compound libraries with a higher probability of identifying promising new therapeutic agents. The demonstrated biological activities of the tetrahydroisoquinoline core further validate the utility of these building blocks in medicinal chemistry.
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A Senior Application Scientist's Guide to Cost-Benefit Analysis of Synthetic Pathways
In the landscape of pharmaceutical and fine chemical production, the selection of a synthetic route is a pivotal decision with profound implications for a project's economic viability, efficiency, and environmental footprint.[1] A meticulously planned synthetic strategy not only accelerates the journey from lab to market but also aligns with the growing imperative for sustainable and responsible manufacturing. This guide provides a detailed, data-driven comparison of different synthetic strategies, offering field-proven insights for researchers, scientists, and drug development professionals. We will dissect the critical metrics for evaluating synthetic pathways and illustrate these principles through a classic case study—the synthesis of Ibuprofen—before broadening our scope to compare traditional chemical synthesis with modern biocatalytic approaches.
I. The Pillars of Evaluation: Key Metrics in Synthetic Route Analysis
A robust cost-benefit analysis extends beyond simple yield calculations. It requires a multi-faceted evaluation of economic, efficiency, and environmental factors. Neglecting any of these pillars can lead to scalable processes that are economically unfeasible or environmentally untenable.
Economic Metrics:
-
Cost of Goods (COGs): This encompasses all direct costs associated with production, including raw materials, catalysts, solvents, energy, labor, and waste disposal. A detailed COGs analysis is crucial for determining the commercial feasibility of a synthetic route.[2]
-
Raw Material & Reagent Costs: The price of starting materials and reagents is a primary cost driver. The use of expensive noble metal catalysts (e.g., Palladium, Rhodium) versus earth-abundant metals (e.g., Iron) can significantly impact the final cost, although it's crucial to analyze the entire process, as stoichiometric reagents can sometimes be more costly than the catalyst itself.[3][4]
-
Energy Consumption: Processes requiring high temperatures and pressures are energy-intensive and therefore more expensive.[5] Routes that operate under mild or ambient conditions offer substantial long-term cost savings.[6]
Process Efficiency Metrics:
-
Yield & Purity: These are fundamental indicators of a reaction's efficiency. High yields minimize the amount of starting material required, while high purity reduces the cost and complexity of downstream purification processes.[7]
-
Atom Economy: A concept central to green chemistry, atom economy measures how many atoms from the reactants are incorporated into the final desired product. A higher atom economy signifies a more efficient and less wasteful process.[8]
-
Process Mass Intensity (PMI) & E-Factor: PMI is the ratio of the total mass of materials (raw materials, solvents, reagents) used to the mass of the final product. The E-Factor is the ratio of the mass of waste to the mass of the product. Both metrics quantify the environmental impact of a process, with lower values being more desirable. The pharmaceutical industry has historically high E-factors, making improvements in this area a key goal.[9][10][11]
Green Chemistry & Safety Metrics:
-
Solvent & Reagent Selection: The choice of solvents is a major contributor to a process's environmental impact. Green chemistry encourages the use of benign solvents (like water or ethanol) and the avoidance of hazardous reagents.[9][12]
-
Process Safety: The inherent safety of a process is paramount. This includes evaluating the toxicity of reagents, the potential for runaway reactions, and the generation of hazardous by-products.[7]
II. Case Study: The Industrial Synthesis of Ibuprofen
The evolution of Ibuprofen synthesis is a quintessential example of applying green chemistry principles to achieve a more cost-effective and environmentally friendly process. Let's compare the original Boots process with the modern BHC (Boots-Hoechst-Celanese) process.
Developed in the 1960s, the Boots synthesis is a six-step route starting from isobutylbenzene.
Figure 1: Simplified workflow of the 6-step Boots process for Ibuprofen synthesis.
This pathway is characterized by its use of stoichiometric amounts of reagents, such as aluminum trichloride (AlCl₃) in the Friedel-Crafts acylation step, which cannot be easily recycled and generates significant waste. The overall atom economy of this process is a mere 40%, meaning that 60% of the atomic mass of the reactants is lost as waste.[8]
In the 1980s, BHC developed a streamlined, three-step synthesis that has become the industry standard.
Figure 2: The streamlined 3-step BHC process for Ibuprofen synthesis.
This elegant route employs catalytic quantities of reagents that are recovered and reused, such as hydrogen fluoride (HF) in the first step and palladium in the final carbonylation step.[13] This catalytic approach dramatically improves the atom economy to 77% (or up to 99% if the acetic acid byproduct is recovered).[8] The result is a cheaper, more efficient process with significantly less environmental impact.
| Metric | Boots Process (Classical) | BHC Process (Green) | Justification |
| Number of Steps | 6 | 3 | Fewer steps reduce processing time, energy, and potential for material loss.[14] |
| Atom Economy | ~40% | ~77% (up to 99%) | Catalytic route incorporates more reactant atoms into the final product.[8] |
| Catalyst Type | Stoichiometric (AlCl₃) | Catalytic (HF, Pd) | Catalysts are reused, minimizing waste and cost. |
| Waste Generation | High | Low | Higher atom economy and recyclable catalysts lead to a vastly lower E-Factor. |
| Overall Yield | Lower | Higher | Fewer steps generally lead to a higher overall yield. |
| Cost-Effectiveness | Lower | Higher | Reduced waste, energy, and raw material costs make the BHC process more economical. |
III. Broader Horizons: Chemical Synthesis vs. Biocatalysis
Beyond optimizing traditional chemical routes, the field has seen a paradigm shift with the rise of biocatalysis, which uses enzymes to perform chemical transformations. This approach often aligns perfectly with the principles of green chemistry.[1]
Figure 3: Decision matrix for selecting between chemical synthesis and biocatalysis.
Traditional Chemical Synthesis:
-
Advantages: A vast and well-documented toolbox of reactions, high adaptability, and proven scalability for many processes.
-
Disadvantages: Often relies on harsh conditions, petroleum-derived solvents, and costly heavy metal catalysts, which can lead to significant environmental and safety concerns.[6][15]
Biocatalysis (Enzymatic Synthesis):
-
Advantages:
-
High Specificity: Enzymes exhibit outstanding chemo-, regio-, and stereoselectivity, often eliminating the need for protecting groups and reducing byproduct formation.[16][17]
-
Mild Conditions: Most enzymatic reactions occur in aqueous media at ambient temperature and pressure, drastically reducing energy consumption.[5][6]
-
Environmental Profile: Enzymes are biodegradable, non-toxic catalysts derived from renewable sources, leading to greener processes.[18]
-
-
Disadvantages:
-
Limited Scope (Historically): The natural substrate range of enzymes can be narrow. However, modern enzyme engineering techniques are rapidly overcoming this limitation.[16][17]
-
Stability: Enzymes can be sensitive to temperature and organic solvents, though immobilization techniques can enhance their stability and reusability.[18]
-
Initial Investment: The development and optimization of a novel biocatalyst can require a significant initial investment in time and resources.[16]
-
The cost-benefit analysis often reveals that while the initial investment for developing a biocatalytic route may be higher, the long-term operational savings from reduced energy, raw material, and waste management costs can be substantial.[5][6]
IV. Experimental Protocol: Catalytic Carbonylation of 1-(4-isobutylphenyl)ethanol (BHC Process, Step 3)
To ensure the trustworthiness and practical applicability of this guide, here is a representative protocol for the final, key step in the BHC synthesis of Ibuprofen.
Objective: To synthesize Ibuprofen via the palladium-catalyzed carbonylation of 1-(4-isobutylphenyl)ethanol.
Materials:
-
1-(4-isobutylphenyl)ethanol (Substrate)
-
Carbon Monoxide (CO) gas, high purity
-
Palladium(II) chloride (PdCl₂) (Catalyst)
-
Triphenylphosphine (PPh₃) (Ligand)
-
Hydrochloric Acid (HCl), concentrated (Co-catalyst)
-
Methanol (Solvent)
-
High-pressure autoclave reactor equipped with a stirrer, gas inlet, and temperature/pressure controls.
Procedure:
-
Reactor Preparation: Ensure the autoclave is clean, dry, and has been purged with an inert gas (e.g., Nitrogen or Argon).
-
Catalyst Preparation: In a separate flask under an inert atmosphere, dissolve Palladium(II) chloride (0.1 mol%) and Triphenylphosphine (0.4 mol%) in a minimal amount of methanol. Stir until a homogenous solution is formed.
-
Charging the Reactor: Charge the autoclave with 1-(4-isobutylphenyl)ethanol (1.0 eq), methanol (as solvent), and the prepared catalyst solution.
-
Acidification: Add concentrated Hydrochloric Acid (catalytic amount) to the reactor.
-
Pressurization: Seal the reactor and purge it several times with low-pressure carbon monoxide. Pressurize the reactor with CO to the desired pressure (e.g., 50-100 atm).
-
Reaction: Heat the reactor to the target temperature (e.g., 100-130 °C) and begin vigorous stirring. Monitor the reaction progress by tracking the uptake of CO gas. The reaction is typically complete within 4-6 hours.
-
Cooldown and Depressurization: Once the reaction is complete, cool the reactor to room temperature. Carefully and slowly vent the excess CO in a well-ventilated fume hood.
-
Workup and Isolation: Transfer the reaction mixture from the reactor. The crude Ibuprofen can be isolated by adding water to precipitate the product, followed by filtration.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., hexane) to yield high-purity Ibuprofen.
-
Catalyst Recovery: The palladium catalyst remaining in the filtrate can be recovered through established methods for recycling.
Safety Precautions: This reaction involves high-pressure CO gas, which is toxic, and corrosive acids. All operations must be conducted in a specialized high-pressure bay by trained personnel with appropriate safety equipment.
Conclusion
The selection of a synthetic pathway is a complex decision that requires a holistic analysis of costs, efficiency, and environmental impact. The case of Ibuprofen clearly demonstrates that the "greenest" route is often the most economical one in the long run. As the chemical and pharmaceutical industries move towards a more sustainable future, the integration of green chemistry principles and the adoption of innovative technologies like biocatalysis are no longer optional but essential for success. By leveraging the metrics and frameworks discussed in this guide, researchers and developers can make more informed, data-driven decisions that balance economic imperatives with scientific and environmental responsibility.
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A Comparative Guide to Evaluating the Novelty of Newly Synthesized Tetrahydroisoquinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic compounds with a vast array of biological activities.[1][2][3] The therapeutic potential of THIQ derivatives spans a wide range, including antitumor, neuroprotective, antibacterial, and antiviral applications.[1][3][4] Consequently, the synthesis and evaluation of novel THIQ derivatives remain a vibrant area of research in the quest for new and more effective therapeutic agents.[5][6][7]
This guide provides a comprehensive framework for evaluating the novelty of newly synthesized THIQ derivatives. It moves beyond a simple checklist of experiments, delving into the rationale behind experimental choices and offering a structured approach to not only characterize a new molecule but also to understand its potential significance in the crowded landscape of bioactive compounds.
Part 1: Foundational Assessment - Synthesis and Structural Elucidation
The journey to novelty begins with a robust and well-characterized synthetic route. The choice of synthetic strategy not only determines the feasibility of producing the target molecule but also influences the potential for generating structural diversity, a key aspect of exploring the chemical space around a lead compound.
Comparative Synthesis Strategies: Pictet-Spengler vs. Bischler-Napieralski
Two of the most powerful and historically significant methods for constructing the THIQ core are the Pictet-Spengler and Bischler-Napieralski reactions.[8] The choice between them depends on the available starting materials and the desired substitution pattern on the THIQ ring.
The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone under acidic conditions to directly form the 1,2,3,4-tetrahydroisoquinoline ring system.[8][9][10] This reaction is notable for its ability to proceed under mild, even physiological, conditions, especially when the aromatic ring is electron-rich.[11][12]
In contrast, the Bischler-Napieralski reaction utilizes the cyclization of an N-acyl derivative of a β-phenylethylamine in the presence of a dehydrating agent to yield a 3,4-dihydroisoquinoline.[1][8][13] This intermediate must then be reduced to afford the final tetrahydroisoquinoline.[1] This method generally requires harsher conditions than the Pictet-Spengler reaction.[8]
Table 1: Comparison of Key Synthetic Routes to Tetrahydroisoquinolines
| Feature | Pictet-Spengler Reaction | Bischler-Napieralski Reaction |
| Starting Materials | β-arylethylamine and an aldehyde or ketone[8] | β-arylethylamide[8] |
| Key Reagents | Protic or Lewis acid catalyst (e.g., HCl, TFA)[8] | Dehydrating agent (e.g., POCl₃, P₂O₅)[8][14] |
| Initial Product | 1,2,3,4-Tetrahydroisoquinoline[8] | 3,4-Dihydroisoquinoline[8] |
| Subsequent Steps | Often the final product | Requires a reduction step (e.g., NaBH₄)[1] |
| Reaction Conditions | Can be mild to harsh, depending on the substrate[8] | Generally requires harsher, refluxing conditions[8][13] |
The novelty of a synthetic route itself can be a point of evaluation. The development of a new, more efficient, or stereoselective synthesis of a known THIQ scaffold is a significant contribution. Furthermore, multi-component reactions (MCRs) that allow for the one-pot synthesis of complex THIQ derivatives are of particular interest for building compound libraries.[1]
Workflow for Synthesis and Structural Confirmation
A rigorous and systematic workflow is essential to ensure the identity and purity of the newly synthesized compounds. This is a non-negotiable aspect of scientific integrity.
Caption: Workflow for the synthesis and characterization of novel THIQ derivatives.
Part 2: Gauging Biological Activity - The First Screen
Once a novel THIQ derivative has been synthesized and its structure unequivocally confirmed, the next critical step is to assess its biological activity. A primary screen often involves evaluating the compound's general cytotoxicity against a panel of cancer cell lines. This not only provides a first indication of potential anticancer activity but also establishes a therapeutic window for further, more specific assays.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[15][16] In metabolically active cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of viable cells.[17][18]
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT116) in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator at 37°C.
-
Compound Treatment: Prepare serial dilutions of the newly synthesized THIQ derivatives and a positive control (e.g., a known cytotoxic drug) in the appropriate cell culture medium. Replace the medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to dissolve the formazan crystals.[18]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ (half-maximal inhibitory concentration) value, which is the concentration of the compound that inhibits cell growth by 50%.
Note on Assay Choice: While the MTT assay is a well-established method, the XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay offers a streamlined alternative.[17][19] The formazan product of XTT is water-soluble, eliminating the need for a solubilization step and potentially reducing variability.[17][19]
Interpreting the Initial Data: A Comparative Approach
The novelty of a compound's biological activity is judged in comparison to existing molecules. Therefore, it is crucial to test the new derivatives alongside relevant benchmark compounds.
Table 2: Hypothetical Cytotoxicity Data for Novel THIQ Derivatives against HCT116 Colon Cancer Cells
| Compound | R¹ Substituent | R² Substituent | IC₅₀ (µM) after 48h |
| Standard-1 (Known Anticancer THIQ) | -H | -OCH₃ | 5.2 |
| THIQ-Nov-01 | -Cl | -OCH₃ | 2.8 |
| THIQ-Nov-02 | -F | -OCH₃ | 4.1 |
| THIQ-Nov-03 | -Cl | -OH | 15.6 |
| THIQ-Nov-04 | -Cl | -N(CH₃)₂ | 0.9 |
From this hypothetical data, THIQ-Nov-04 emerges as a particularly interesting candidate due to its sub-micromolar IC₅₀ value, suggesting significantly higher potency than the standard compound. This provides a strong rationale for further investigation.
Part 3: Delving Deeper - Elucidating the Mechanism of Action and Establishing Novelty
Demonstrating that a new THIQ derivative is potent is only the first step. True novelty is established by showing that it acts through a unique mechanism, targets a different pathway, or possesses a superior pharmacological profile compared to existing compounds.
Structure-Activity Relationship (SAR) Studies
Systematic modification of the THIQ scaffold and analysis of the resulting changes in biological activity form the basis of Structure-Activity Relationship (SAR) studies.[20][21][22] SAR provides invaluable insights into which structural features are crucial for a compound's activity, guiding the design of more potent and selective molecules.[21][23][24]
Caption: Logical flow of a Structure-Activity Relationship (SAR) study.
Investigating the Mechanism of Action (MoA)
The mechanism of action (MoA) describes the specific biochemical interaction through which a drug substance produces its pharmacological effect.[25] A variety of in vitro assays can be employed to elucidate the MoA of a novel THIQ derivative.[26][27]
Table 3: Common Assays for MoA Elucidation in Anticancer Drug Discovery
| Assay Type | Purpose | Example |
| Apoptosis Assays | To determine if the compound induces programmed cell death | Caspase-3/7 activity assay, Annexin V staining |
| Cell Cycle Analysis | To determine if the compound causes arrest at a specific phase of the cell cycle | Flow cytometry with propidium iodide staining |
| Enzyme Inhibition Assays | To identify specific enzyme targets (e.g., kinases, topoisomerases) | Kinase activity assays, topoisomerase relaxation assays |
| Receptor Binding Assays | To determine if the compound binds to specific cellular receptors | Radioligand binding assays, Surface Plasmon Resonance (SPR) |
| Gene/Protein Expression Analysis | To identify changes in the expression of key proteins involved in cancer pathways | Western blotting, qPCR, Transcriptomics (RNA-seq)[25] |
A Decision Framework for Novelty Assessment
The culmination of these studies allows for a comprehensive evaluation of the novelty of the synthesized THIQ derivative.
Caption: Decision tree for evaluating the novelty of a THIQ derivative.
Conclusion
The evaluation of newly synthesized tetrahydroisoquinoline derivatives is a multifaceted process that requires a blend of synthetic chemistry, analytical techniques, and rigorous biological testing. True novelty extends beyond simply creating a new chemical entity. It is demonstrated through superior potency, a distinct mechanism of action, a favorable safety profile, or a synthetic route that opens up new avenues for chemical exploration. By following a structured and comparative approach as outlined in this guide, researchers can effectively assess the significance of their discoveries and contribute meaningfully to the field of drug development.
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A Senior Application Scientist's Guide to Benchmarking Antifungal Activity Against Known Standards
For researchers, scientists, and drug development professionals, the accurate assessment of a novel antifungal agent's efficacy is paramount. This guide provides an in-depth, technically focused framework for benchmarking the in vitro activity of investigational compounds against established antifungal standards. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, ensuring a robust and self-validating approach to generating reliable and comparative data.
Foundational Principles: Understanding the "Why" Behind the "How"
Before embarking on experimental work, it is crucial to grasp the fundamental principles that underpin antifungal susceptibility testing (AFST). The primary objective of AFST is to determine the minimal concentration of a drug that inhibits the growth of a fungal isolate, a value known as the Minimum Inhibitory Concentration (MIC).[1][2][3] This in vitro measure is a critical first step in predicting the potential clinical efficacy of an antifungal agent.[2]
Standardization of AFST is essential for ensuring reproducibility and allowing for meaningful comparisons of data across different laboratories and studies.[1][4] Two main bodies, the Clinical and Laboratory Standards Institute (CLSI) in North America and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) in Europe, have established harmonized guidelines for AFST.[1][3][4] Adherence to these standards is a cornerstone of trustworthy and authoritative research.
Mechanisms of Action of Standard Antifungal Agents
A thorough understanding of how established antifungal drugs work provides a crucial context for evaluating novel compounds. Antifungal agents primarily target unique structures in fungal cells that are absent in mammalian cells, such as the cell wall and the ergosterol-containing cell membrane.[5][6]
-
Azoles (e.g., Fluconazole, Voriconazole): This class of antifungals inhibits the enzyme lanosterol 14-α-demethylase, which is essential for the biosynthesis of ergosterol, a key component of the fungal cell membrane.[5][7][8][9][10] Disruption of ergosterol synthesis leads to a compromised cell membrane and ultimately inhibits fungal growth.[5][10]
-
Polyenes (e.g., Amphotericin B): Polyenes bind directly to ergosterol in the fungal cell membrane, creating pores that lead to leakage of intracellular components and cell death.[5][6][7][8]
-
Echinocandins (e.g., Caspofungin, Micafungin): This class targets the synthesis of β-(1,3)-D-glucan, a critical component of the fungal cell wall, leading to cell wall instability and lysis.[7]
-
Allylamines (e.g., Terbinafine): Allylamines inhibit squalene epoxidase, another enzyme in the ergosterol biosynthesis pathway.[5]
-
Flucytosine: This drug interferes with fungal DNA and RNA synthesis.[7]
The Specter of Antifungal Resistance
The emergence of antifungal resistance is a growing clinical concern.[7][11][12][13] Understanding the mechanisms of resistance is vital for interpreting susceptibility data and for the development of new agents that can overcome these challenges. Common resistance mechanisms include:
-
Target site modification: Alterations in the drug's target protein can reduce binding affinity.[7][8][12]
-
Overexpression of the drug target: Increased production of the target enzyme can overwhelm the inhibitory effect of the drug.[8][13]
-
Efflux pumps: Fungal cells can actively pump the antifungal drug out of the cell, reducing its intracellular concentration.[7][9][11][12]
-
Alterations in the sterol biosynthesis pathway: Fungi can develop alternative pathways for producing essential sterols.[7][8]
-
Biofilm formation: Fungi growing in biofilms can exhibit increased resistance to antifungal agents.[11]
Core Methodologies for Antifungal Susceptibility Testing
The choice of AFST method depends on various factors, including the fungal species being tested, the specific research question, and laboratory resources. Here, we detail the most widely accepted and utilized methods.
Broth Microdilution: The Gold Standard
The broth microdilution method is considered the reference method by both CLSI and EUCAST for determining MICs.[1][2][3][4] Its high reproducibility and the quantitative nature of its results make it the cornerstone of antifungal benchmarking.[14]
Experimental Protocol: Broth Microdilution Assay
-
Preparation of Antifungal Stock Solutions:
-
Accurately weigh and dissolve the antifungal agents in a suitable solvent (e.g., dimethyl sulfoxide [DMSO]) to create high-concentration stock solutions.
-
The final concentration of the solvent in the assay should be kept low (typically ≤1%) to avoid any inhibitory effects on fungal growth.
-
-
Preparation of Microtiter Plates:
-
Perform serial two-fold dilutions of the antifungal agents in RPMI-1640 medium in 96-well microtiter plates.[15]
-
The final volume in each well is typically 100 µL.
-
Include a growth control well (no antifungal) and a sterility control well (no fungus).
-
-
Inoculum Preparation:
-
Culture the fungal isolate on an appropriate agar medium (e.g., Sabouraud Dextrose Agar).
-
Prepare a suspension of fungal cells in sterile saline and adjust the turbidity to a 0.5 McFarland standard, which corresponds to a specific cell density.[16]
-
Further dilute the inoculum in RPMI-1640 medium to achieve the desired final concentration in the microtiter plate (typically 0.5 x 10³ to 2.5 x 10³ CFU/mL).[16]
-
-
Inoculation and Incubation:
-
MIC Determination:
-
The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to the growth control.
-
For most antifungals, the endpoint is read as the concentration that shows at least a 50% reduction in turbidity as determined visually or with a spectrophotometer.[3] For amphotericin B, the endpoint is typically complete inhibition of growth.[3]
-
Causality Behind the Choices:
-
RPMI-1640 Medium: This is a chemically defined medium that provides consistent and reproducible growth conditions for a wide range of fungi.[16]
-
0.5 McFarland Standard: This standardized inoculum density is crucial for ensuring that the results are comparable between experiments and laboratories.[16]
-
Incubation Time and Temperature: These parameters are optimized for the growth of the specific fungal species being tested and are critical for obtaining reliable MIC values.
Workflow for Broth Microdilution Assay
Caption: Workflow for the broth microdilution antifungal susceptibility test.
Disk Diffusion: A Qualitative Screening Tool
The disk diffusion method is a simpler, more cost-effective, and less labor-intensive alternative to broth microdilution.[17] While it provides qualitative (susceptible, intermediate, or resistant) rather than quantitative (MIC) results, it is a valuable tool for routine screening.[2]
Experimental Protocol: Disk Diffusion Assay
-
Inoculum Preparation: Prepare a standardized fungal inoculum as described for the broth microdilution method.
-
Plate Inoculation: Evenly swab the surface of a Mueller-Hinton agar plate (supplemented with glucose and methylene blue for yeasts) with the fungal inoculum.
-
Disk Application: Aseptically apply paper disks impregnated with a standardized amount of the antifungal agent to the surface of the agar.
-
Incubation: Incubate the plates at 35°C for 24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the zone of growth inhibition around each disk.
-
Interpretation: Interpret the results as susceptible, intermediate, or resistant based on the zone diameter breakpoints established by CLSI.[17]
Workflow for Disk Diffusion Assay
Caption: Workflow for the disk diffusion antifungal susceptibility test.
Gradient Diffusion (Etest®): A Quantitative Alternative
The gradient diffusion method, commercially known as Etest®, combines the simplicity of the disk diffusion method with the ability to provide a quantitative MIC value.[1][3][18] It utilizes a plastic strip with a predefined, continuous gradient of an antifungal agent.
Experimental Protocol: Gradient Diffusion Assay
-
Inoculum Preparation and Plate Inoculation: Prepare the inoculum and inoculate the agar plate as for the disk diffusion method.
-
Strip Application: Apply the Etest® strip to the surface of the inoculated agar.
-
Incubation: Incubate the plate under the same conditions as the disk diffusion assay.
-
MIC Reading: After incubation, an elliptical zone of inhibition will be visible. The MIC is read at the point where the edge of the zone of inhibition intersects the MIC scale on the strip.[3]
Data Presentation and Interpretation
Clear and concise presentation of data is crucial for effective communication of research findings.
Comparative MIC Data
Summarizing MIC data in a table allows for easy comparison of the activity of a novel compound against standard antifungal agents across a panel of fungal isolates.
| Fungal Isolate | Novel Compound MIC (µg/mL) | Fluconazole MIC (µg/mL) | Voriconazole MIC (µg/mL) | Amphotericin B MIC (µg/mL) | Caspofungin MIC (µg/mL) |
| Candida albicans ATCC 90028 | 0.125 | 0.5 | 0.03 | 0.25 | 0.06 |
| Candida glabrata ATCC 90030 | 0.5 | 16 | 0.25 | 0.5 | 0.03 |
| Candida parapsilosis ATCC 22019 | 1 | 1 | 0.06 | 0.125 | 1 |
| Candida krusei ATCC 6258 | 0.25 | 64 | 0.5 | 1 | 0.125 |
| Aspergillus fumigatus ATCC 204305 | 0.06 | >64 | 0.25 | 0.5 | 0.015 |
Quality Control: The Foundation of Reliable Data
The use of quality control (QC) strains with known and reproducible MIC ranges is a non-negotiable aspect of AFST.[16][18][19][20] These strains, such as Candida parapsilosis ATCC 22019 and Candida krusei ATCC 6258, should be included in every experiment to ensure the validity of the results.[16][18] If the MIC values for the QC strains fall outside the acceptable ranges defined by CLSI or EUCAST, the results for the test isolates should be considered invalid.[14][18]
Clinical Breakpoints: Bridging In Vitro Data and Clinical Relevance
Clinical breakpoints are MIC values that categorize a fungal isolate as "Susceptible" (S), "Intermediate" (I), or "Resistant" (R) to a particular antifungal agent.[2][21] These breakpoints are established by organizations like CLSI and EUCAST based on a combination of in vitro data, pharmacokinetic/pharmacodynamic (PK/PD) parameters, and clinical outcomes.[21][22][23][24] When available, comparing the MIC of a novel compound to established clinical breakpoints for standard drugs can provide an initial indication of its potential clinical utility.[25][26][27][28]
Conclusion: A Rigorous Approach to Antifungal Benchmarking
Benchmarking the activity of a novel antifungal agent is a multifaceted process that requires a deep understanding of standardized methodologies, the mechanisms of action and resistance of established drugs, and the principles of data interpretation. By adhering to the rigorous, self-validating protocols outlined in this guide, researchers can generate high-quality, comparative data that will be crucial for the successful development of new and effective antifungal therapies.
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Rodriguez-Tudela, J. L., et al. (2010). EUCAST breakpoints for antifungals. Drug News & Perspectives, 23(2), 93-98. [Link]
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Barry, A. L., et al. (2000). Quality Control Limits for Broth Microdilution Susceptibility Tests of Ten Antifungal Agents. Journal of Clinical Microbiology, 38(9), 3457–3459. [Link]
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Pfaller, M. A., et al. (1994). Selection of candidate quality control isolates and tentative quality control ranges for in vitro susceptibility testing of yeast isolates by National Committee for Clinical Laboratory Standards proposed standard methods. Journal of Clinical Microbiology, 32(7), 1644–1647. [Link]
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Rex, J. H., et al. (1997). Standardization of antifungal susceptibility testing. Clinical Infectious Diseases, 24(2), 235-247. [Link]
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Duarte, M. C. T., et al. (2007). The use of standard methodology for determination of antifungal activity of natural products against medical yeasts Candida sp and Cryptococcus sp. Brazilian Journal of Microbiology, 38(1), 1-7. [Link]
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Ramage, G., et al. (2001). Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms. Antimicrobial Agents and Chemotherapy, 45(9), 2475–2479. [Link]
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Posteraro, B., et al. (2018). Susceptibility Testing of Fungi to Antifungal Drugs. Journal of Fungi, 4(3), 104. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Acetyl-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl chloride
As researchers dedicated to advancing drug development, our commitment to safety and environmental stewardship is as critical as our scientific discoveries. Handling reactive chemical intermediates like 2-Acetyl-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl chloride demands a thorough understanding of their properties to ensure safe management from bench to disposal. This guide provides a detailed, field-proven protocol for the proper disposal of this compound, grounded in chemical principles and regulatory compliance.
Core Hazard Assessment: Understanding the Reactivity
This compound is a halogenated organic compound whose primary hazard stems from the highly reactive sulfonyl chloride moiety (-SO₂Cl). While a specific Safety Data Sheet (SDS) for this exact molecule is not widely available, its reactivity can be reliably inferred from the behavior of analogous sulfonyl chlorides and its structural components.
The principal danger is its vigorous, exothermic reaction with nucleophiles, most notably water. This hydrolysis reaction produces the corresponding sulfonic acid and corrosive hydrochloric acid (HCl), leading to the potential for thermal and pressure buildup if not controlled.[1][2][3] Therefore, it must be treated as a water-reactive and corrosive substance.
| Property / Hazard | Identifier / Classification | Source(s) |
| CAS Number | 61563-39-1 | [4] |
| Molecular Formula | C₁₁H₁₂ClNO₃S | [4][5] |
| Molecular Weight | 273.74 g/mol | [4] |
| Primary Hazards | Corrosive, Water-Reactive, Irritant | [4][6][7] |
| Inferred Classification | Causes severe skin burns and eye damage. | [6][8][9] |
| Waste Classification | Halogenated Organic Hazardous Waste | [10][11] |
Pre-Disposal Safety: Engineering Controls & PPE
Before beginning any disposal procedure, establishing a safe working environment is paramount. The following engineering controls and Personal Protective Equipment (PPE) are mandatory to mitigate the risks of exposure to corrosive materials and acidic vapors.
| Control / Equipment | Specification | Rationale |
| Engineering Control | Certified Chemical Fume Hood | To contain and exhaust corrosive HCl gas and any aerosols generated during neutralization.[12] |
| Eye Protection | Chemical splash goggles and a face shield | Provides maximum protection against splashes of corrosive liquids. Standard safety glasses are insufficient.[7] |
| Hand Protection | Heavy-duty, acid-resistant gloves (e.g., Butyl rubber or laminate) | The material is corrosive. Gloves must be inspected for integrity before each use.[7] |
| Body Protection | Flame-resistant lab coat and chemical-resistant apron | Protects against splashes and direct contact with skin. |
| Emergency Equipment | Eyewash station and safety shower | Must be immediately accessible and tested regularly.[12] |
Disposal Workflow: A Two-Pathway Approach
The appropriate disposal path depends on the quantity of the material and the resources available in your laboratory. The diagram below outlines the decision-making process.
Caption: Disposal decision workflow for the target compound.
Protocol A: In-Lab Neutralization for Small Quantities (< 5g)
This protocol is the preferred method for small, manageable quantities as it deactivates the primary hazard at the source. The core principle is the controlled hydrolysis of the sulfonyl chloride followed by the immediate neutralization of the acidic byproducts.
Materials:
-
Large beaker (at least 10x the volume of the quenching solution)
-
Stir bar and magnetic stir plate
-
Ice bath
-
1M Sodium Hydroxide (NaOH) or 5% Sodium Bicarbonate (NaHCO₃) solution
-
pH paper or calibrated pH meter
Step-by-Step Methodology:
-
Prepare the Neutralization Bath: In the chemical fume hood, place the large beaker in an ice bath on a magnetic stir plate. Add a volume of 1M NaOH or 5% NaHCO₃ solution sufficient to fully submerge the expected volume of the sulfonyl chloride with significant excess. Begin gentle stirring.
-
Causality: Using a cooled, stirred bath of a weak base allows for effective heat dissipation from the exothermic hydrolysis reaction and immediate neutralization of the generated HCl and sulfonic acid, preventing violent reaction or release of corrosive fumes.[2][13] Adding the reactive agent to the quenching solution, and not the other way around, is a critical safety measure to ensure the quenching solution is always in excess, preventing a runaway reaction.
-
-
Slow Addition of the Sulfonyl Chloride: Very slowly and portion-wise (or dropwise if in solution), add the this compound to the stirring basic solution. Monitor the reaction for any signs of excessive heat generation or gas evolution. If the reaction becomes too vigorous, stop the addition until it subsides.
-
Allow for Complete Reaction: Once the addition is complete, allow the mixture to stir in the ice bath for at least 30 minutes, then remove the ice bath and let it stir at room temperature for an additional 1-2 hours.
-
Causality: Although the initial reaction is fast, allowing for an extended stir time ensures that any remaining sulfonyl chloride, which may have low aqueous solubility, has sufficient time to fully hydrolyze and be neutralized.[14]
-
-
Verify Neutralization: Check the pH of the resulting solution using pH paper or a meter. The pH should be between 5.5 and 9.5.[15] If the solution is still acidic, slowly add more base until the desired pH is achieved.
-
Final Disposal: Once neutralization is confirmed, the resulting aqueous solution can typically be disposed of down the drain with copious amounts of water, in accordance with local institutional and municipal regulations.[16] Always record the neutralization in your laboratory waste log.
Protocol B: Direct Disposal as Halogenated Hazardous Waste
This is the required method for larger quantities or if your facility does not permit in-lab neutralization.
Step-by-Step Methodology:
-
Container Selection: Select a clean, dry, and chemically compatible container with a secure, tight-fitting lid. The container must be free of water or any other nucleophiles that could react with the sulfonyl chloride.
-
Packaging: Carefully place the original container of this compound into the waste container. If dealing with residual amounts on glassware, scrape the solid into the container. Do not rinse with water or solvents.
-
Labeling: Immediately affix a properly filled-out hazardous waste tag to the container. The label must include:
-
The words "Hazardous Waste".
-
The full, unambiguous chemical name: "this compound". Do not use abbreviations.[11]
-
The specific hazard characteristics: "Corrosive," "Water-Reactive."
-
The accumulation start date.
-
-
Segregation and Storage: Store the sealed waste container in a designated satellite accumulation area. Crucially, this waste must be segregated as Halogenated Organic Waste .[10][15] Store it away from incompatible materials, particularly aqueous solutions, acids, and bases.
-
Arrange for Pickup: Contact your institution's Environmental Health & Safety (EHS) office to schedule a pickup by a licensed hazardous waste disposal contractor.
Regulatory Framework and Compliance
In the United States, the management and disposal of chemical waste are governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[17][18] As the generator of the waste, you are legally responsible for its safe management from "cradle-to-grave."[19]
-
Waste Identification: Under 40 CFR Part 261, you must determine if your waste is hazardous.[20][21] Due to its reactivity and corrosivity, this compound waste must be managed as hazardous.
-
Generator Standards: Depending on the total amount of hazardous waste your lab generates per month, you will be classified as a Very Small, Small, or Large Quantity Generator (VSQG, SQG, or LQG), with different requirements for storage time limits and documentation found in 40 CFR Part 262.[19][21]
-
Treatment: On-site treatment of hazardous waste (like the neutralization in Protocol A) is permissible for generators without a specific treatment permit, provided the treatment occurs in accumulation containers (tanks or containers) and is done to render the waste less hazardous or non-hazardous.[16][19]
Emergency Procedures
Spill:
-
Evacuate all non-essential personnel from the immediate area.[13]
-
Wearing full PPE, cover the spill with a dry, inert absorbent material such as sand or vermiculite. DO NOT USE WATER or combustible absorbents. [13]
-
Carefully sweep the absorbed material into a designated container for hazardous waste disposal (follow Protocol B).
-
Ventilate the area thoroughly.
Personnel Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[6][7]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[6][7]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[6]
By adhering to these scientifically-grounded procedures, you ensure the safety of yourself and your colleagues, maintain compliance with environmental regulations, and uphold the integrity of our research community.
References
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King, J. F., & Hillhouse, J. H. (1989). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society. Available at: [Link]
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Robertson, R. E., & Laughton, P. M. (1957). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry. Available at: [Link]
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OSTI.GOV. (1984). Disposal process for halogenated organic material (Patent). Available at: [Link]
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OSTI.GOV. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article). Available at: [Link]
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Organic Process Research & Development. (2009). Aqueous process chemistry: the preparation of aryl sulfonyl chlorides. Available at: [Link]
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PubChem. 2-(Trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl chloride. Available at: [Link]
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New Jersey Department of Health. Hazard Substance Fact Sheet: BENZENE SULFONYL CHLORIDE. Available at: [Link]
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A Researcher's Comprehensive Guide to Safely Handling 2-Acetyl-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl chloride
This guide provides essential safety and handling protocols for 2-Acetyl-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl chloride, a reactive sulfonyl chloride compound. As researchers and drug development professionals, a deep understanding of the chemical's reactivity and associated hazards is paramount for ensuring personal safety and the integrity of your research. This document is structured to provide not just procedural steps, but the scientific reasoning behind them, fostering a culture of safety and excellence in the laboratory.
Understanding the Inherent Risks: The Reactivity of Sulfonyl Chlorides
This compound belongs to the sulfonyl chloride class of organic compounds. The primary hazard associated with this functional group is its high reactivity, particularly towards nucleophiles. The sulfur-chlorine bond is susceptible to cleavage, leading to the formation of highly corrosive and hazardous byproducts.
Key Hazards Include:
-
Corrosivity: Sulfonyl chlorides are corrosive and can cause severe skin burns and eye damage upon contact.[1][2][3]
-
Reactivity with Water: This compound will react violently with water, including moisture in the air, to produce hydrochloric acid (HCl) and the corresponding sulfonic acid, both of which are corrosive.[4][5]
-
Inhalation Hazard: Vapors and aerosols of sulfonyl chlorides are irritating to the respiratory tract and can be toxic if inhaled.[1][2]
Due to the limited specific data on this exact molecule, all handling procedures should be based on a conservative approach, treating it as a highly reactive and corrosive substance.
Your First Line of Defense: Essential Personal Protective Equipment (PPE)
A multi-layered approach to PPE is non-negotiable when handling this compound. The following table outlines the minimum required PPE and the rationale for its use.
| PPE Component | Specifications | Rationale |
| Eye and Face Protection | Chemical safety goggles and a full-face shield. | Protects against splashes of the chemical and corrosive fumes that can cause severe eye damage.[6][7] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). | Prevents skin contact, which can lead to severe burns and irritation.[4][7] |
| Body Protection | A flame-retardant and chemical-resistant lab coat. | Protects against accidental spills and splashes.[8] |
| Respiratory Protection | A full-face respirator with an acid gas cartridge. | Essential in areas with potential for vapor exposure or when handling larger quantities to prevent respiratory tract irritation and toxicity.[2][4] |
| Footwear | Closed-toe shoes, preferably chemical-resistant boots. | Protects feet from spills.[9] |
Safe Handling and Operational Protocols
Adherence to strict operational protocols is critical to mitigate the risks associated with this compound.
Engineering Controls and Work Environment
-
Chemical Fume Hood: All manipulations of this compound must be conducted within a properly functioning chemical fume hood to control vapor exposure.[10][11]
-
Inert Atmosphere: Due to its water reactivity, handling and storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent degradation and the formation of hazardous byproducts.[10]
-
Emergency Equipment: An eyewash station and safety shower must be readily accessible in the immediate work area.[12][13]
Step-by-Step Handling Procedure
The following workflow is designed to minimize exposure and ensure safe handling.
Caption: Workflow for handling this compound.
-
Preparation: Before handling the compound, ensure all necessary PPE is worn correctly and the fume hood is operational. Prepare all necessary reagents and equipment.
-
Handling in Fume Hood: Carefully uncap the container in the fume hood. Use appropriate tools (e.g., spatula, syringe) to transfer the desired amount of the chemical.
-
Reaction Quenching: Reactions involving sulfonyl chlorides should be quenched carefully. A common method is to slowly add the reaction mixture to a stirred, cold, basic solution (e.g., sodium bicarbonate) to neutralize the acidic byproducts.[11]
-
Waste Disposal: All waste materials, including contaminated consumables and reaction byproducts, must be disposed of as hazardous waste.[14]
-
Decontamination: Thoroughly decontaminate all glassware and equipment that came into contact with the chemical.
Emergency Procedures: A Plan for the Unexpected
In the event of an exposure or spill, immediate and appropriate action is crucial.
| Emergency Scenario | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2] |
| Small Spill | For a small spill within a fume hood, cover with a non-combustible absorbent material like dry sand or earth.[10][12] Scoop the material into a designated hazardous waste container. |
| Large Spill | Evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately. |
Waste Management and Disposal: A Responsible Approach
Proper disposal is a critical component of the chemical's lifecycle in the laboratory.
Waste Segregation and Storage
-
Dedicated Waste Container: All waste contaminated with this compound should be collected in a clearly labeled, sealed, and compatible hazardous waste container.[14]
-
Incompatible Wastes: Do not mix sulfonyl chloride waste with aqueous waste or other incompatible materials.
Disposal Protocol
The following decision tree illustrates the proper disposal path for waste generated from handling this compound.
Caption: Decision workflow for the disposal of this compound waste.
-
Neutralization of Uncontaminated Residue: For small amounts of uncontaminated residual compound, a careful neutralization process can be performed by slowly adding it to a stirred basic solution.[11]
-
Contaminated Waste: All contaminated materials (e.g., gloves, absorbent pads, glassware) must be placed in a designated hazardous waste container for disposal through your institution's EHS office.[11]
By adhering to these rigorous safety and handling protocols, you can confidently and safely incorporate this compound into your research endeavors, ensuring the well-being of yourself and your colleagues.
References
- Vertex AI Search. (n.d.). Safety First: Handling Sulfuryl Chloride in Industrial Settings.
- Actylis Lab Solutions. (2010, June 10). Methane sulphonyl chloride MSDS.
- Benchchem. (n.d.). Safe handling and storage procedures for "Prop-2-ene-1-sulfonyl chloride".
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- CDH Fine Chemical. (n.d.).
- Sigma-Aldrich. (2025, May 20).
- PubChem. (n.d.). 2-(Trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl chloride.
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- New Jersey Department of Health. (n.d.). Common Name: ETHANESULFONYL CHLORIDE, 2-CHLORO- HAZARD SUMMARY.
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Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
